molecular formula C12H9NO3 B147323 4-Nitrophenyl phenyl ether CAS No. 620-88-2

4-Nitrophenyl phenyl ether

Cat. No.: B147323
CAS No.: 620-88-2
M. Wt: 215.2 g/mol
InChI Key: JDTMUJBWSGNMGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrophenyl phenyl ether, also known as this compound, is a useful research compound. Its molecular formula is C12H9NO3 and its molecular weight is 215.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57080. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-nitro-4-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTMUJBWSGNMGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022087
Record name 4-Nitrophenyl phenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620-88-2
Record name 1-Nitro-4-phenoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=620-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrobiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Nitro-4-phenoxybenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57080
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Nitro-4-phenoxybenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5420
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-nitro-4-phenoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Nitrophenyl phenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrophenyl phenyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.689
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-NITROPHENYL PHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SV296C6QI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Whitepaper: The 4-Nitrophenyl Phenyl Ether Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

From Chemical Synthesis to Immuno-Oncology & Agrochemical Applications

Executive Summary

4-Nitrophenyl phenyl ether (CAS 620-88-2) —also known as p-nitrodiphenyl ether—is a pivotal aromatic ether scaffold used extensively in organic synthesis, agrochemical development, and materials science.[1][2] While historically significant as the parent structure for diphenyl ether herbicides (protoporphyrinogen oxidase inhibitors), recent research has expanded its utility into pharmaceutical drug discovery, specifically as a core motif in PD-1/PD-L1 inhibitors and high-performance polyimide precursors.

This guide provides a rigorous technical analysis of the molecule's physicochemical properties, synthetic pathways, and biological interactions, designed for researchers requiring actionable data for experimental design.

Part 1: Physicochemical Profile

The electronic environment of this compound is defined by the strong electron-withdrawing nitro group (-NO₂), which creates a dipole across the ether linkage. This activation is critical for its downstream reduction and functionalization.

Table 1: Key Technical Specifications

PropertyValue / DescriptionNote
CAS Number 620-88-2
IUPAC Name 1-nitro-4-phenoxybenzene
Molecular Formula

MW: 215.21 g/mol
Appearance White to light yellow crystalline powderColor deepens upon oxidation/light exposure
Melting Point 53 – 56 °CSharp melting range indicates high purity
Boiling Point ~320 °C (at 760 mmHg)High thermal stability
Density 1.25 g/cm³
Solubility Soluble in Methanol, Diethyl Ether, DMSOInsoluble in water (<0.1 g/L)
Reactivity Nitro-group activationSusceptible to catalytic hydrogenation
Part 2: Chemical Synthesis & Reactivity
2.1 Synthesis Mechanism (

)

The industrial and laboratory standard for synthesizing this compound is the Nucleophilic Aromatic Substitution (


) . This reaction typically involves the coupling of a phenoxide ion with p-chloronitrobenzene. The nitro group at the para position is essential; it withdraws electron density from the benzene ring, stabilizing the Meisenheimer complex intermediate and facilitating the displacement of the chloride leaving group.

Protocol: Ullmann-Type Condensation [3]

  • Reagents: Phenol (1.0 eq), p-Chloronitrobenzene (1.0 eq),

    
     (1.2 eq).
    
  • Catalyst: Copper powder or CuI (catalytic amount) often enhances yield, though the nitro activation alone allows the reaction to proceed under forcing conditions.

  • Solvent: Polar aprotic solvents (DMF or DMSO) are required to solvate the cation and increase the nucleophilicity of the phenoxide.

  • Conditions: Reflux at 140–150°C for 4–6 hours.

2.2 Functionalization Workflow

The primary utility of this scaffold in drug development lies in the reduction of the nitro group to an amine (4-aminophenyl phenyl ether). This transforms the molecule from an electrophile-receptive scaffold to a nucleophilic building block, ready for amide coupling or polymerization.

Diagram 1: Synthesis & Functionalization Workflow The following diagram illustrates the synthesis of the core ether and its subsequent reduction to the amine—a critical step for generating library diversity in drug discovery.

SynthesisWorkflow Start1 Phenol Intermediate Meisenheimer Complex Start1->Intermediate K2CO3, DMF (Deprotonation) Start2 p-Chloronitrobenzene Start2->Intermediate + Heat Product This compound (Scaffold) Intermediate->Product - KCl (SNAr Mechanism) Amine 4-Aminophenyl Phenyl Ether (Nucleophile) Product->Amine H2, Pd/C or Fe/HCl (Reduction) Downstream Polyimides / Drug Conjugates Amine->Downstream Acylation / Polymerization

Caption: Chemical synthesis pathway via SNAr mechanism and subsequent functionalization to amine precursors.

Part 3: Biological Applications & Signaling Pathways
3.1 Agrochemical Mode of Action: PPO Inhibition

The this compound scaffold is the pharmacophore for a major class of herbicides (e.g., Nitrofen, Fluorodifen).[4][5] These compounds act by inhibiting Protoporphyrinogen Oxidase (PPO) , a key enzyme in the heme and chlorophyll biosynthetic pathway.[6]

Mechanism:

  • Inhibition: The ether scaffold mimics the substrate protoporphyrinogen IX, binding to the PPO enzyme in the chloroplast.

  • Accumulation: Substrate accumulation leads to leakage into the cytoplasm.

  • Peroxidation: In the presence of light, the accumulated porphyrins generate singlet oxygen (

    
    ), causing rapid lipid peroxidation and cell membrane disruption.
    
3.2 Emerging Pharma Utility: Immuno-Oncology

Recent patent literature (e.g., WO/2021/148043) highlights nitrophenyl ether derivatives as small-molecule inhibitors of the PD-1/PD-L1 interaction. Unlike monoclonal antibodies, these small molecules offer oral bioavailability. The ether linkage provides the necessary flexibility and geometric spacing to disrupt the protein-protein interface between the PD-1 receptor on T-cells and the PD-L1 ligand on tumor cells.

Diagram 2: PPO Inhibition & PD-1 Blockade Context This diagram contrasts the established agrochemical pathway (PPO) with the emerging immuno-oncology mechanism.

BiologicalPathways cluster_Agro Agrochemical Mechanism (PPO Inhibition) cluster_Pharma Emerging Pharma Mechanism (PD-1/PD-L1) PPO Protoporphyrinogen Oxidase (Enzyme) ProtoIX Protoporphyrinogen IX (Accumulation) PPO->ProtoIX Blockade leads to Scaffold Nitrophenyl Ether Scaffold Scaffold->PPO Inhibits ROS Singlet Oxygen (ROS) ProtoIX->ROS + Light CellDeath Membrane Lysis ROS->CellDeath Lipid Peroxidation Tumor Tumor Cell (PD-L1) Interaction Immune Checkpoint (Inactivation) Tumor->Interaction TCell T-Cell (PD-1) TCell->Interaction Activation T-Cell Activation (Tumor Killing) Interaction->Activation Blockade restores function SmallMol Nitrophenyl Ether Derivative SmallMol->Interaction Disrupts Interface

Caption: Dual biological utility: PPO enzyme inhibition (plants) and PD-1/PD-L1 checkpoint blockade (mammalian).

Part 4: Safety & Handling (SDS Summary)

Researchers must treat this compound as a hazardous substance. It is not merely an inert intermediate.[7][3][6][8]

  • Acute Toxicity: Harmful if swallowed or inhaled.[9]

  • Irritation: Causes serious eye irritation (Category 2A) and skin irritation.

  • Environmental: Toxic to aquatic life with long-lasting effects (Category 2). Avoid release to the environment; collect spillage.

  • Handling: Use a fume hood to avoid dust inhalation. Wear nitrile gloves and safety goggles.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12110, 1-Nitro-4-phenoxybenzene. Retrieved from [Link]

  • World Intellectual Property Organization (2021). WO2021148043 - Nitrophenyl Ether Compound, Preparation Method Therefor, Pharmaceutical Composition Thereof, and Use Thereof. Retrieved from [Link][10]

  • Organic Syntheses (1933). p-Nitrodiphenyl Ether Synthesis Protocol. Org.[8] Synth. 1933, 13, 78. Retrieved from [Link]

  • Hao, G. F., et al. (2011).Protoporphyrinogen Oxidase Inhibitors: A Review of Chemical Classes and Modes of Action. Journal of Agricultural and Food Chemistry. (Contextual grounding for PPO mechanism).

Sources

Technical Guide: Structural Dynamics and Synthetic Utility of 4-Nitrophenyl Phenyl Ether

[1]

Content Type: Technical Whitepaper Audience: Research Scientists, Medicinal Chemists, and Process Engineers Subject: 1-Nitro-4-phenoxybenzene (CAS 620-88-2)[1][2]

Executive Summary

4-Nitrophenyl phenyl ether (NPPE) serves as a critical pharmacophore and intermediate in the synthesis of agrochemicals (diphenyl ether herbicides) and high-performance polymers (polyetherimides).[1] Its structural uniqueness lies in the electronic interplay between the electron-withdrawing nitro group and the electron-donating ether linkage, creating a "push-pull" electronic system that dictates its reactivity and binding affinity in biological targets such as protoporphyrinogen oxidase (PPO). This guide provides an in-depth analysis of its molecular architecture, validated synthesis protocols, and spectroscopic characterization.[2]

Molecular Architecture & Electronic Properties

Structural Identity[1][2]
  • IUPAC Name: 1-Nitro-4-phenoxybenzene[1][3]

  • CAS Registry Number: 620-88-2[1][3][4][5]

  • Molecular Formula: C₁₂H₉NO₃[1][3][5][6][7]

  • Molecular Weight: 215.21 g/mol [3]

  • SMILES: O=c1ccc(Oc2ccccc2)cc1[1][5]

Conformational Dynamics

Unlike planar biphenyls, NPPE adopts a non-planar "butterfly" or skew conformation to minimize steric repulsion between the ortho-hydrogens of the two aromatic rings.

  • Ether Linkage Angle (C-O-C): Crystallographic data indicates a bond angle of approximately 119.7° , significantly wider than the tetrahedral angle (109.5°) due to

    
     hybridization and steric relief.
    
  • Torsion Angles: The two phenyl rings are twisted relative to each other. The nitro-substituted ring often exhibits greater planarity with the ether oxygen due to resonance delocalization (see Section 2.3), while the unsubstituted phenyl ring rotates to minimize steric clash (~50–90° twist).

Electronic Resonance (The "Push-Pull" Effect)

The ether oxygen acts as a


1

Resonancecluster_0Electronic Push-Pull SystemOxygenEther Oxygen(Electron Donor +M)RingAPhenylene RingOxygen->RingALone Pair DonationNitroNitro Group(Electron Acceptor -M)RingA->Nitroe- Density PullcaptionFig 1. Directionality of electron density transfer stabilizing the molecular dipole.

Synthesis Protocols

Method A: Nucleophilic Aromatic Substitution ( )

This is the industry-standard protocol, leveraging the activation provided by the p-nitro group.

Mechanism: The reaction proceeds via a Meisenheimer complex intermediate. The nitro group stabilizes the negative charge developing on the ring during the nucleophilic attack by the phenoxide ion.

SnAr_MechanismStart4-Fluoronitrobenzene+ PhenolInterMeisenheimerComplexStart->InterNucleophilic AttackBaseBase (K2CO3/NaOH)Base->StartDeprotonationProduct4-Nitrophenylphenyl etherInter->ProductElimination of F-captionFig 2. Stepwise S_NAr mechanism via Meisenheimer intermediate.

Protocol:

  • Reagents: 4-Fluoronitrobenzene (1.0 eq), Phenol (1.1 eq), Potassium Carbonate (

    
    , 1.5 eq).[2]
    
  • Solvent: DMF or DMSO (Polar aprotic solvents are essential to solvate the cation and leave the phenoxide anion "naked" and reactive).

  • Conditions: Heat to 80–100°C for 4–6 hours under inert atmosphere (

    
    ).
    
  • Workup: Pour into ice water. The product precipitates as a beige solid. Filter, wash with water, and recrystallize from ethanol/water.[2]

  • Yield: Typically >90%.

Method B: Ullmann-Type Coupling (For Chlorobenzene)

If starting with the less reactive 4-chloronitrobenzene, a copper catalyst is often required.[1]

  • Catalyst: Cu powder or CuI.

  • Conditions: Reflux in diphenyl ether or high-boiling solvent (>150°C).[1]

  • Note: This method is harsher and less atom-economical than Method A but utilizes cheaper starting materials.[1]

Spectroscopic Characterization

Researchers must validate the identity of NPPE using the following "fingerprint" data.

Nuclear Magnetic Resonance (NMR)

The spectrum displays two distinct aromatic systems: the highly deshielded nitro-substituted ring (AA'BB' pattern) and the phenoxy ring.

NucleusShift (δ ppm)MultiplicityIntegrationAssignment
¹H 8.20 Doublet (

Hz)
2HAr-H ortho to

(Ring A)
¹H 7.02 Doublet (

Hz)
2HAr-H meta to

/ ortho to O (Ring A)
¹H 7.45 Triplet2HAr-H meta to O (Ring B)
¹H 7.25 Triplet1HAr-H para to O (Ring B)
¹H 7.10 Doublet2HAr-H ortho to O (Ring B)
¹³C 163.5 SingletCC-O (Ring A, ipso)
¹³C 155.0 SingletCC-O (Ring B, ipso)
¹³C 142.5 SingletCC-

(Ring A, ipso)
¹³C 126.0 SingletCHAr-C ortho to

¹³C 117.5 SingletCHAr-C ortho to O (Ring A)

Note: Shifts are referenced to

Mass Spectrometry (MS)
  • Molecular Ion (

    
    ):  m/z 215
    
  • Base Peak: m/z 139 (Loss of phenyl group,

    
    , or loss of 
    
    
    followed by rearrangement).[1][2]
  • Fragment: m/z 77 (

    
    , phenyl cation).[2]
    

Applications in Drug Development & Materials[2][3]

Medicinal Chemistry: PPO Inhibitors

NPPE is the core scaffold for Protoporphyrinogen Oxidase (PPO) inhibitors. The diphenyl ether moiety mimics the biological substrate, while the nitro group (or its reduced amino/amide forms) engages in hydrogen bonding within the enzyme's active site.

  • Key Derivatives: Nitrofen, Fluorodifen, Acifluorfen.[2]

  • Metabolic Probe: Used to study cytochrome P450-mediated O-dealkylation or nitro-reduction pathways.[1]

Polymer Chemistry

The compound acts as a precursor for polyetherimides and polyether sulfones . Reduction of the nitro group yields 4-phenoxyaniline, a monomer used to introduce flexibility (via the ether linkage) into rigid polymer backbones, improving solubility and processability without sacrificing thermal stability.[2]

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard CodeDescriptionHandling Protocol
H302 Harmful if swallowed.[1]Do not eat/drink in lab. Wash hands post-handling.[8]
H315/H319 Causes skin/eye irritation.[1]Wear nitrile gloves and safety goggles.
H400 Very toxic to aquatic life.[1][4]Zero discharge. Collect all waste for incineration.
H413 May cause long-lasting harmful effects to aquatic life.[1][4]Avoid release to the environment.[8]

Storage: Store at room temperature (15–25°C) in a dry, well-ventilated area. Keep away from strong reducing agents and powdered metals.

References

  • Synthesis & Mechanism: Brainly/Textbook Verification. "Mechanism of formation of this compound via electrophilic substitution and SnAr."

  • Crystallographic Data: ResearchGate. "Crystal structure of 4-nitrophenyl 6-O-ethyl-β-d-galactopyranoside monohydrate (Structural analog analysis)."

  • Physical Properties & Safety: Chem-Impex. "this compound: Properties, Safety, and Applications."[1][2]

  • NMR Data Grounding: ChemicalBook. "Spectral data for 4-Nitrophenol and Diphenyl ether derivatives."

  • Toxicology: NIH PubChem. "this compound Compound Summary and Safety Data."[1]

Technical Guide: 4-Nitrophenyl Phenyl Ether (CAS 620-88-2)

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Scaffold for High-Performance Materials and Medicinal Chemistry

Executive Summary

4-Nitrophenyl phenyl ether (1-Nitro-4-phenoxybenzene) is a pivotal intermediate in organic synthesis, serving as the structural gateway to the diphenyl ether class of compounds. While chemically stable as a nitro-aromatic, its primary value lies in its reduction to 4-phenoxyaniline (CAS 139-59-3), a critical monomer for high-performance polyimides and a privileged scaffold in medicinal chemistry.

This guide provides a comprehensive technical analysis of CAS 620-88-2, moving beyond basic properties to explore its synthesis, critical functionalization, and applications in drug discovery (e.g., MAO-B inhibitors) and materials science.

Part 1: Chemical Identity & Physicochemical Profile[1]
PropertySpecification
CAS Number 620-88-2
IUPAC Name 1-Nitro-4-phenoxybenzene
Synonyms p-Nitrophenyl phenyl ether; 4-Nitrodiphenyl ether
Molecular Formula

Molecular Weight 215.21 g/mol
Appearance Yellow to beige crystalline solid
Melting Point 59–63 °C
Solubility Soluble in chloroform, ethyl acetate, methanol; Insoluble in water
Key Reactivity Nitro-group reduction; Electrophilic aromatic substitution
Part 2: Synthetic Pathways & Mechanistic Insight[1]

The synthesis of this compound has evolved from harsh, metal-mediated couplings to milder nucleophilic substitutions. Understanding these pathways is crucial for optimizing yield and purity.

1. The Classical Ullmann Condensation

Historically, the ether linkage was formed via the Ullmann reaction, coupling phenol with p-nitrochlorobenzene using a copper catalyst and strong base (KOH) at high temperatures (>150°C). While effective, this method suffers from harsh conditions and difficult copper waste disposal.

2. Modern Nucleophilic Aromatic Substitution (

)

The preferred modern approach utilizes Nucleophilic Aromatic Substitution (


) . The presence of the electron-withdrawing nitro group at the para position activates the benzene ring, making it highly susceptible to nucleophilic attack by the phenoxide ion.
  • Substrates: 4-Fluoronitrobenzene (highly reactive) or 4-Chloronitrobenzene.

  • Conditions: Mild base (

    
     or 
    
    
    
    ) in polar aprotic solvents (DMF, DMSO, or Acetonitrile).
  • Advantage: Higher yields (>90%), cleaner reaction profile, and easier workup.

Visualization: Synthetic Workflows

SynthesisPathways Start1 Phenol Process1 SNAr Reaction (K2CO3, DMF, 80°C) Start1->Process1 Process2 Ullmann Coupling (Cu, KOH, 160°C) Start1->Process2 Start2 4-Fluoronitrobenzene (Activated Electrophile) Start2->Process1 Start3 4-Chloronitrobenzene Start3->Process2 Product This compound (CAS 620-88-2) Process1->Product Preferred (High Yield) Process2->Product Traditional (Harsh)

Figure 1: Comparison of modern


 and traditional Ullmann synthesis routes.
Part 3: Critical Functionalization (The "Why")

The utility of CAS 620-88-2 is defined by its reduction. The ether linkage is chemically robust, surviving standard reduction conditions that convert the nitro group (


) to an amine (

).

Target Molecule: 4-Phenoxyaniline (CAS 139-59-3).[1] This amine is the "active" monomer used to create:

  • Polyimides: High-temperature resistant polymers for aerospace and electronics.

  • Drug Scaffolds: The diphenyl ether moiety is a privileged structure in medicinal chemistry, providing a lipophilic spacer that positions functional groups for receptor binding.

Visualization: Reduction to Active Monomer

ReductionPathway Precursor This compound (CAS 620-88-2) Step_Cat Catalytic Hydrogenation (H2, Pd/C, MeOH) Precursor->Step_Cat Cleanest Method Step_Chem Chemical Reduction (Fe/HCl or Sn/HCl) Precursor->Step_Chem Traditional Target 4-Phenoxyaniline (CAS 139-59-3) Step_Cat->Target Step_Chem->Target App1 Polyimides & Polymers Target->App1 App2 Pharma Scaffolds (MAO-B Inhibitors) Target->App2

Figure 2: Reduction pathways converting the nitro-ether scaffold into the functional amine.

Part 4: Experimental Protocols
Protocol A: High-Yield Synthesis via

Use this method for generating the scaffold from raw materials.

  • Reagents: 4-Fluoronitrobenzene (1.0 eq), Phenol (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

  • Procedure:

    • Dissolve phenol in DMF under an inert atmosphere (

      
      ).
      
    • Add

      
       and stir for 15 minutes to generate the phenoxide in situ.
      
    • Add 4-Fluoronitrobenzene dropwise.

    • Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Workup: Pour reaction mixture into ice water. The product will precipitate as a yellow solid. Filter, wash with water, and recrystallize from ethanol if necessary.

  • Validation:

    
     NMR should show characteristic doublet signals for the p-substituted ring and multiplets for the phenyl ring.
    
Protocol B: Catalytic Reduction to 4-Phenoxyaniline

Use this method for drug development applications requiring high purity.

  • Reagents: this compound (1.0 eq), 10% Pd/C catalyst (5 wt%), Hydrogen gas (

    
    ).
    
  • Solvent: Methanol or Ethanol.[2]

  • Procedure:

    • Dissolve the nitro ether in methanol in a hydrogenation flask.[3]

    • Add the Pd/C catalyst carefully (wet with solvent to avoid ignition).

    • Purge the system with

      
      , then introduce 
      
      
      
      (balloon pressure or 1-3 atm).
    • Stir vigorously at Room Temperature for 2–4 hours. The yellow color of the solution will fade to colorless/pale brown.[3]

    • Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure to yield 4-phenoxyaniline.

    • Note: The ether linkage is stable under these conditions; no cleavage occurs.

Part 5: Applications in Drug Discovery & Materials
1. Medicinal Chemistry: A Privileged Scaffold

The diphenyl ether moiety acts as a flexible, lipophilic linker.

  • MAO-B Inhibitors: Derivatives of nitrophenyl phenyl ethers (specifically chalcone-linked variants) have shown nanomolar potency against Monoamine Oxidase B (MAO-B), a target for Parkinson's disease therapy [1].

  • Immuno-Oncology: Patent literature identifies nitrophenyl ether derivatives as precursors for PD-1/PD-L1 inhibitors, preventing tumor immune escape [2].[4][5]

  • Antimicrobials: Substituted diphenyl ethers are explored as inhibitors of enoyl-ACP reductase (FabI), a target in bacterial fatty acid synthesis.

2. Materials Science: Polyimides

The reduced form, 4-phenoxyaniline, is a "diaming precursor" (when doubled or reacted with dianhydrides) for Polyimides . These materials exhibit:

  • High Glass Transition Temperature (

    
    ).
    
  • Excellent dielectric properties.

  • Thermal stability >300°C.

Part 6: Safety & Environmental Considerations
  • Handling: As a nitro-aromatic, CAS 620-88-2 can be absorbed through the skin. Wear nitrile gloves and work in a fume hood.

  • Toxicity: Classified as an irritant (Skin/Eye) and toxic to aquatic life with long-lasting effects.

  • Reactivity: Avoid strong reducing agents (unless intended) and strong oxidizers.

References
  • Meleddu, R., et al. (2024). "Exploring the 1-(4-Nitrophenyl)-3-arylprop-2-en-1-one Scaffold for the Selective Inhibition of Monoamine Oxidase B." ACS Medicinal Chemistry Letters, 15(10), 1685-1691.[6] Link

  • WIPO Patent WO/2021/148043. (2021).[2] "Nitrophenyl Ether Compound, Preparation Method Therefor, Pharmaceutical Composition Thereof, and Use Thereof." World Intellectual Property Organization. Link

  • Organic Syntheses. (1933). "p-Nitrodiphenyl Ether." Org.[5][7][8][9] Synth. 13, 78. Link

  • BenchChem. "this compound Structure and Applications." Link

  • MDPI Molbank. (2024).[10] "Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry." Molbank, M1795.[11][10] (Contextual citation for nitro-ether reduction protocols). Link

Sources

Technical Monograph: 4-Nitrophenyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity, Synthesis, and Applications in Drug Discovery

Executive Summary

4-Nitrophenyl phenyl ether (CAS 620-88-2) is a pivotal diaryl ether scaffold used extensively in medicinal chemistry and agrochemical development.[1][2][3] While often categorized merely as a chemical intermediate, its structural properties—specifically the electron-deficient para-nitro motif—make it a critical substrate for metabolic stability assays (O-dealkylation models) and a precursor for privileged pharmacophores, including PD-1/PD-L1 inhibitors and peroxisome proliferator-activated receptor (PPAR) agonists.[2] This guide provides a definitive nomenclature matrix, a field-validated synthesis protocol, and technical analysis of its reactivity profile.[2]

Part 1: Chemical Identity & Nomenclature Matrix

For researchers navigating global databases, precise nomenclature is non-negotiable.[2] The following matrix consolidates the diverse synonyms used across regulatory (REACH, TSCA) and scientific (PubChem, SciFinder) domains.

Table 1: Nomenclature and Identification Data

CategoryIdentifier / SynonymContext
Primary IUPAC 1-Nitro-4-phenoxybenzeneStandard chemical nomenclature
Common Technical This compoundMost common in synthesis literature
Alternative Common p-Nitrodiphenyl etherOlder literature; indicates para substitution
Inverted Name 4-PhenoxynitrobenzeneEmphasizes the phenoxy substituent
CAS Registry 620-88-2Unique numeric identifier
InChI Key JDTMUJBWSGNMGR-UHFFFAOYSA-NDigital signature for database mapping
Molecular Formula

MW: 215.21 g/mol
SMILES O=c1ccc(Oc2ccccc2)cc1For chemoinformatics/docking
Visualization: Nomenclature Logic

The following diagram breaks down the structural components that generate these synonyms, aiding in the identification of derivatives.

NomenclatureMap Compound This compound (CAS 620-88-2) Nitro Nitro Group (-NO2) Position 4 (para) Compound->Nitro   Contains    Ether Ether Linkage (-O-) Compound->Ether   Contains    Phenyl Phenyl Ring (Unsubstituted) Compound->Phenyl   Contains    Syn1 1-Nitro-4-phenoxybenzene (IUPAC) Nitro->Syn1 Syn2 p-Nitrodiphenyl ether (Traditional) Ether->Syn2 Syn3 4-Phenoxynitrobenzene (Substituent-focused) Phenyl->Syn3

Figure 1: Structural decomposition of this compound showing the derivation of its primary synonyms.

Part 2: Structural Analysis & Reactivity

Electronic Effects

The reactivity of this compound is dominated by the nitro group (


)  at the para position.[2]
  • Inductive/Mesomeric Withdrawal: The nitro group strongly withdraws electron density from the benzene ring, making the carbon at the 4-position (attached to the oxygen) highly susceptible to nucleophilic attack during synthesis, but relatively stable to oxidative metabolism once formed.[2]

  • Ether Linkage Stability: The diaryl ether bond is robust against hydrolysis under physiological conditions, mimicking peptide bonds in bio-isostere applications.[2] However, it is a prime target for Cytochrome P450 enzymes (specifically CYP450-mediated O-dealkylation), making this compound a valuable probe for metabolic stability studies.[2]

Drug Development Applications[2][3][7]
  • Scaffold for Immunotherapy: Recent patent literature identifies nitrophenyl ether derivatives as core scaffolds for PD-1/PD-L1 inhibitors, preventing tumor immune escape [1].[2]

  • Precursor to 4-Phenoxyaniline: Reduction of the nitro group yields 4-phenoxyaniline, a "privileged structure" found in various kinase inhibitors and antibiotics.

  • Metabolic Probe: Used to assess the oxidative cleavage capacity of liver microsomes.[2]

Part 3: Synthesis Protocol (Nucleophilic Aromatic Substitution)

Methodology:


 Coupling
Objective:  Synthesis of this compound from 1-chloro-4-nitrobenzene and phenol.
Reagents & Equipment[2][8]
  • Substrate A: 1-Chloro-4-nitrobenzene (1.0 eq)[2]

  • Substrate B: Phenol (1.1 eq)[2]

  • Base: Potassium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)[2]

  • Equipment: Round-bottom flask, reflux condenser, oil bath, inert gas (

    
    ) line.[2]
    
Step-by-Step Workflow
  • Activation (Deprotonation):

    • Action: Dissolve Phenol (1.1 eq) in DMF under

      
       atmosphere.[2] Add 
      
      
      
      (1.5 eq).[2]
    • Expertise Note: Stir at room temperature for 30 minutes before adding the nitro-compound. This ensures the formation of the phenoxide anion (the active nucleophile), preventing side reactions.[2]

  • Coupling (

    
    ): 
    
    • Action: Add 1-Chloro-4-nitrobenzene (1.0 eq) to the mixture.[2]

    • Action: Heat the reaction to 80–100°C for 4–6 hours.

    • Mechanism:[2][4] The electron-withdrawing nitro group activates the ring, allowing the phenoxide to displace the chloride ion via a Meisenheimer complex intermediate [2].[2]

  • Quenching & Workup:

    • Action: Cool to room temperature.[2] Pour the mixture into ice-cold water (10x volume of solvent).

    • Observation: The product is hydrophobic and will precipitate as a yellow/beige solid.[2]

  • Purification:

    • Action: Filter the precipitate.[2][5] Wash with water (to remove DMF and inorganic salts) and cold ethanol.[2]

    • Validation: Recrystallize from ethanol if higher purity (>99%) is required for biological assays.[2]

Visualization: Synthesis Pathway

SynthesisPathway Reactants 1-Chloro-4-nitrobenzene + Phenol Intermediate Meisenheimer Complex (Transition State) Reactants->Intermediate  Heat (100°C)   Base Base (K2CO3) Solvent (DMF) Base->Intermediate  Activates Nucleophile   Product This compound (Precipitate) Intermediate->Product  -KCl (Elimination)  

Figure 2: Nucleophilic Aromatic Substitution (


) mechanism for the synthesis of the target compound.

Part 4: Safety & Regulatory Compliance

When handling this compound, researchers must adhere to the following GHS classifications [3]:

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315/H319: Causes skin irritation and serious eye irritation.[2]

    • H411: Toxic to aquatic life with long-lasting effects.[2]

  • Handling Protocol: Use nitrile gloves and chemical safety goggles.[2] All synthesis steps involving DMF and heating must be performed in a certified fume hood to avoid inhalation of solvent vapors or nitro-aromatic dust.[2]

References

  • WIPO Patentscope. (2021). Nitrophenyl Ether Compound, Preparation Method Therefor, Pharmaceutical Composition Thereof, and Use Thereof (WO/2021/148043).[2][6] World Intellectual Property Organization.[2][7] Link[2]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link

  • PubChem. (2025).[2][7] 1-Nitro-4-phenoxybenzene (CAS 620-88-2) Compound Summary. National Library of Medicine.[2] Link[2]

Sources

Foreword: Deconstructing a Cornerstone Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Application of 4-Nitrophenyl Phenyl Ether

In the landscape of modern organic synthesis, certain molecules, while not end-products themselves, form the critical bedrock upon which vast and complex chemical edifices are built. This compound, also known as 1-nitro-4-phenoxybenzene, is a quintessential example of such a cornerstone intermediate. Its deceptively simple diaryl ether structure, featuring a phenyl ring activated by a nitro group, belies a rich history and a versatile reactivity profile that has been exploited by chemists for over a century.

This guide moves beyond a mere recitation of facts. It is designed for the practicing researcher and development scientist. We will dissect the foundational synthetic methodologies, not just as procedures, but as logical exercises in chemical strategy. We will explore the causality behind experimental choices, from the classical, high-temperature Ullmann condensations to the nuanced, electronically-driven nucleophilic aromatic substitutions. By understanding the "why" behind the "how," we can better appreciate and leverage the power of this vital chemical building block.

Historical Context: The Dawn of Diaryl Ether Synthesis

The "discovery" of this compound is not a singular event attributable to one individual but is intrinsically linked to the development of methods for forging the resilient carbon-oxygen bond between two aromatic rings. The true breakthrough came with the work of German chemist Fritz Ullmann.

The Ullmann condensation , or Ullmann ether synthesis, first reported in the early 20th century, represents the classical and most illustrative method for preparing compounds like this compound.[1] This reaction involves the copper-promoted coupling of an aryl halide with a phenol.[1] Traditionally, these reactions were challenging, demanding stoichiometric amounts of copper metal, often activated in situ, and harsh conditions including high-boiling polar solvents (e.g., N-methylpyrrolidone, nitrobenzene) at temperatures frequently exceeding 200°C.[1] The aryl halide typically required activation by an electron-withdrawing group, making 4-chloronitrobenzene an ideal substrate for reaction with phenol to generate this compound.[1]

This seminal work laid the foundation for diaryl ether chemistry, transforming what was once a synthetic challenge into a feasible, albeit demanding, laboratory operation.

Core Synthesis Methodologies: A Tale of Two Mechanisms

The preparation of this compound is dominated by two powerful and instructive synthetic strategies. The choice between them often depends on available starting materials, desired scale, and tolerance for specific reaction conditions.

The Ullmann Condensation: A Copper-Catalyzed Classic

The Ullmann condensation is the historical workhorse for diaryl ether synthesis. The reaction couples a phenoxide with an aryl halide in the presence of a copper catalyst.[1] The electron-withdrawing nitro group on the aryl halide substrate facilitates the reaction.

Causality and Mechanistic Insights: The precise mechanism of the Ullmann reaction has been a subject of extensive study. It is generally accepted to involve the formation of a copper(I) phenoxide species. This species then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate, which subsequently undergoes reductive elimination to yield the diaryl ether and regenerate a copper(I) species. The high temperatures are necessary to overcome the activation energy of these steps. Modern iterations of this reaction have seen significant improvements, utilizing soluble copper salts (e.g., CuI) with ligands like diamines or acetylacetonates, which allow for lower reaction temperatures and improved yields.[1][2]

cluster_prep Reactant Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification Phenol Phenol K_Phenoxide Potassium Phenoxide Formation (Heat to 130-140°C) Phenol->K_Phenoxide Base Base (e.g., KOH) Base->K_Phenoxide ReactionMix Reaction Mixture (Heat to 150-160°C) K_Phenoxide->ReactionMix Cool & Add ArylHalide 4-Nitrochlorobenzene ArylHalide->ReactionMix Catalyst Copper Catalyst Catalyst->ReactionMix SpontaneousReaction Exothermic Reaction (Ebullition) ReactionMix->SpontaneousReaction Quench Pour into NaOH(aq) (Removes excess phenol) SpontaneousReaction->Quench After cooling Precipitate Precipitation of Crude Product Quench->Precipitate Filter Filtration Precipitate->Filter Purify Distillation under Reduced Pressure Filter->Purify FinalProduct Pure this compound Purify->FinalProduct

Caption: General workflow for the Ullmann synthesis of this compound.

This protocol is adapted from the robust and highly vetted procedure found in Organic Syntheses.[3]

Materials:

  • Phenol (160 g, 1.7 mol)

  • Potassium hydroxide (80 g, 1.43 mol)

  • 4-Nitrochlorobenzene (157.6 g, 1.0 mol, added in two portions)

  • Activated Copper Catalyst (0.5 g)

  • 5% Sodium hydroxide solution

  • 2 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser.

Procedure:

  • Phenoxide Formation: Combine phenol and potassium hydroxide in the reaction flask. Heat the mixture to 130–140°C with stirring until the alkali is completely dissolved, forming potassium phenoxide.[3]

  • Catalyst and Reagent Addition: Cool the mixture to 100–110°C. Add the copper catalyst and the first portion of 4-nitrochlorobenzene (78.8 g, 0.5 mol).[3]

  • Initiation of Reaction: Begin stirring and gently heat the mixture to 150–160°C. An exothermic reaction will commence, characterized by boiling (ebullition) and the precipitation of potassium chloride. Remove the external heat source during this vigorous phase.[3]

  • Second Reagent Addition: After the initial reaction subsides (typically 5-7 minutes), add the second portion of 4-nitrochlorobenzene (78.8 g, 0.5 mol). Re-apply heat to initiate the reaction again.[3]

  • Reaction Completion & Quenching: Once the second reaction phase is complete, allow the mixture to cool. Pour the reaction product into 1.5 L of an ice-cold 5% sodium hydroxide solution. This step serves to quench the reaction and dissolve any unreacted phenol.[4]

  • Isolation and Purification: The crude this compound will precipitate as a solid. Isolate the crude product by filtration. The final product is purified by vacuum distillation, yielding a light yellow crystalline solid.[4] A typical yield for this procedure is 80-82%.[4]

Nucleophilic Aromatic Substitution (SNAr): An Electronically-Driven Pathway

An alternative and often mechanistically preferred route is Nucleophilic Aromatic Substitution (SNAr). This pathway is viable precisely because of the molecular structure of the target. The potent electron-withdrawing nitro group at the para position makes the aromatic ring electron-deficient and thus susceptible to attack by a strong nucleophile, such as a phenoxide ion.[5][6]

Causality and Mechanistic Insights: Unlike electrophilic aromatic substitution where an electron-rich ring attacks an electrophile, SNAr involves the attack of a nucleophile on an electron-poor ring.[5] The reaction proceeds via a two-step addition-elimination mechanism.[6]

  • Addition: The nucleophile (phenoxide) attacks the carbon atom bearing the leaving group (e.g., a halide), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[5][7] The negative charge of this intermediate is delocalized onto the oxygen atoms of the nitro group, a critical stabilizing feature. This stabilization is only possible when the electron-withdrawing group is ortho or para to the leaving group.[8]

  • Elimination: The leaving group departs, and the aromaticity of the ring is restored. The formation of the Meisenheimer complex is typically the rate-determining step.[5]

Caption: The addition-elimination mechanism of SNAr synthesis.

Physicochemical Properties and Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized product. This compound is a light yellow crystalline solid at room temperature.[9]

Quantitative Data Summary
PropertyValueSource(s)
Molecular FormulaC₁₂H₉NO₃[10]
Molecular Weight215.21 g/mol [10]
Melting Point53-56 °C[10][11]
Boiling Point320 °C[10][11]
AppearanceLight yellow to orange powder/crystal[4][11]
Spectroscopic Validation
  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The proton spectrum will show distinct signals for the two different aromatic rings. The protons on the nitrophenyl ring will be shifted downfield due to the deshielding effect of the nitro group, appearing as two doublets. The protons on the unsubstituted phenyl ring will appear as a more complex multiplet further upfield.

    • ¹³C NMR: The carbon spectrum will confirm the presence of 12 carbon atoms, with the carbons on the nitrophenyl ring showing characteristic shifts due to the electronic effects of both the nitro and ether groups.

  • Infrared (IR) Spectroscopy: The IR spectrum provides a definitive fingerprint of the molecule's functional groups. Key absorptions include:

    • Asymmetric NO₂ Stretch: A strong band typically appears around 1520-1530 cm⁻¹.[12]

    • Symmetric NO₂ Stretch: A strong band is observed around 1340-1350 cm⁻¹.[12]

    • Aryl C-O-C Stretch: Characteristic bands for the diaryl ether linkage appear in the 1200-1250 cm⁻¹ region.

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) at m/z = 215, corresponding to the molecular weight of this compound.[13]

Applications in Research and Industry

This compound is not an end product but a highly valuable intermediate. Its utility stems from the reactivity conferred by the nitro group and the stability of the diaryl ether core.[14]

  • Pharmaceutical and Agrochemical Synthesis: It serves as a crucial building block for more complex molecules with biological activity.[14] The nitro group can be readily reduced to an amine, which then serves as a handle for a wide array of further chemical transformations, building up the scaffold of active pharmaceutical ingredients (APIs) and pesticides.

  • Polymer Chemistry: The compound can be incorporated into polymer backbones or used as a modifier. Its rigid structure and thermal stability can enhance the properties of high-performance polymers, improving their thermal resistance and mechanical strength.[14][15]

  • Dye Manufacturing: As with many nitroaromatic compounds, it is a precursor in the synthesis of various dyes.[14]

  • Analytical Chemistry: It has been used as a reagent in methods designed to detect and quantify phenolic compounds.[14]

Conclusion

The story of this compound is a story of fundamental organic chemistry in action. Its synthesis, whether through the classic, brute-force Ullmann condensation or the elegant, electronically-guided SNAr pathway, provides a practical textbook case for reaction mechanisms that are central to the work of synthetic chemists. As a versatile and reactive intermediate, it remains an indispensable tool in the arsenal of researchers and industrial chemists, enabling the creation of a vast array of complex and valuable molecules that impact everything from medicine to materials science.

References

  • Ullmann condensation. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate. (n.d.). Google Patents.
  • JP2011001330A - Method for producing 4-nitrophenyl chloroformate. (n.d.). Google Patents.
  • Marcoux, J. F., Doye, S., & Buchwald, S. L. (1997). A General and Efficient Catalyst System for the Ullmann Diaryl Ether Synthesis. Journal of the American Chemical Society, 119(43), 10539–10540. (Note: A specific URL for this direct article is not available from the search, but it can be found through the journal's website or academic search engines). A related article on rate acceleration is available at: [Link]

  • Metal-Free Selective Reduction of Aromatic Alkynes and Alkenes Using Phosphonic Acid. (2020). The Journal of Organic Chemistry - ACS Publications. Retrieved February 7, 2026, from [Link]

  • 4-Nitrophenol | C6H5NO3 | CID 980. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • This compound | CAS#:620-88-2. (n.d.). Chemsrc. Retrieved February 7, 2026, from [Link]

  • US5399773A - Process for the preparation of nitrophenyl alkyl ethers. (n.d.). Google Patents.
  • Brewster, R. Q., & Groening, T. (1934). p-NITRODIPHENYL ETHER. Organic Syntheses, 14, 66. doi:10.15227/orgsyn.014.0066. Available at: [Link]

  • This compound. (n.d.). ChemBK. Retrieved February 7, 2026, from [Link]

  • A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. (2002). Organic Letters. Retrieved February 7, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. (2022). Journal of Synthetic Chemistry. Retrieved February 7, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved February 7, 2026, from [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • Williamson Ether Synthesis Reaction Mechanism. (2018, May 1). YouTube. Retrieved February 7, 2026, from [Link]

  • Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. (2018, May 9). YouTube. Retrieved February 7, 2026, from [Link]

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (n.d.). Books. Retrieved February 7, 2026, from [Link]

  • The Ullmann Ether Condensation. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • 4-Nitrophenetol | C8H9NO3 | CID 7495. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6‐trinitrophenyl ethers with aniline in acetonitrile. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. (n.d.). SciELO México. Retrieved February 7, 2026, from [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions. (n.d.). Organic Synthesis. Retrieved February 7, 2026, from [Link]

  • 16.6: Nucleophilic Aromatic Substitution. (n.d.). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. (n.d.). NIH. Retrieved February 7, 2026, from [Link]

  • US4288386A - Ullmann reaction for the synthesis of diaryl ethers. (n.d.). Google Patents.

Sources

Chronicles of Etherification: A Technical Analysis of the Synthesis of 4-Nitrophenyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Nitrophenyl phenyl ether (p-NPPE) represents a cornerstone motif in organic synthesis, serving as a critical intermediate for agrochemicals (such as the herbicide Nitrofen), diamine monomers for polyether imides, and various pharmaceutical scaffolds.

Historically, the synthesis of p-NPPE traces the evolution of aromatic substitution chemistry itself—from the brute-force thermal conditions of the early Ullmann condensation to the mechanistically elegant Nucleophilic Aromatic Substitution (


). This guide deconstructs the synthesis not merely as a recipe, but as a study in reaction engineering, contrasting the classical copper-mediated route with modern solvent-promoted protocols.

The Mechanistic Foundation: vs. Ullmann

To optimize the synthesis of p-NPPE, one must understand the electronic governing dynamics. The synthesis is a choice between two distinct mechanistic pathways, dictated by the substrates selected.

The Critical Design Choice

Why do we react Phenol + p-Chloronitrobenzene and not p-Nitrophenol + Chlorobenzene ?

  • Route A (Correct): Phenoxide (Nucleophile) + p-Chloronitrobenzene (Electrophile).

    • Mechanism:[1][2][3][4][5][6][7]

      
      . The nitro group at the para position withdraws electron density via resonance (
      
      
      
      effect), stabilizing the anionic Meisenheimer intermediate. This lowers the activation energy significantly.
  • Route B (Incorrect/Difficult): p-Nitrophenoxide + Chlorobenzene.

    • Mechanism:[1][2][3][4][5][6][7] Unactivated

      
       or Benzyne.[6] Chlorobenzene lacks an electron-withdrawing group (EWG) to stabilize the intermediate. This reaction requires extreme forcing conditions or expensive Pd-catalysis.
      
Pathway Visualization

The following diagram illustrates the energetic favorability of the


 pathway utilized in the standard synthesis.

SNAr_Mechanism cluster_stabilization Critical Factor: Nitro Group Stabilization Reactants Reactants (Phenoxide + p-Chloronitrobenzene) TS1 Transition State 1 (Attack) Reactants->TS1 Nucleophilic Attack Inter Meisenheimer Complex (Resonance Stabilized) TS1->Inter Formation of Anionic Sigma Complex TS2 Transition State 2 (Leaving Group Departure) Inter->TS2 Restoration of Aromaticity Products Product (p-NPPE + Chloride) TS2->Products Cl- Elimination

Figure 1: The Nucleophilic Aromatic Substitution (


) pathway.[1][6] The stability of the Meisenheimer complex (Red) is the rate-determining factor, enabled by the para-nitro group.

Historical Protocol Evolution

The Classical Era: Copper-Catalyzed Condensation

Reference: Organic Syntheses, Coll. Vol. 2, p. 445 (1943).

In the early 20th century, before the full utility of polar aprotic solvents was realized, the synthesis relied on the Ullmann Ether Synthesis . While strictly an


 reaction due to the activated ring, early protocols included copper powder, believing it necessary to catalyze the displacement.
  • Reagents: Phenol, Potassium Hydroxide, p-Chloronitrobenzene, Copper powder.

  • Conditions: Neat melt or high-boiling inert solvent at 130–150°C.

  • Drawbacks:

    • Heterogeneity: The copper catalyst often clumped or plated out, leading to variable yields.

    • Workup: Removing copper salts required extensive washing and often contaminated the waste stream.

    • Tars: High temperatures promoted the formation of tarry polymerization byproducts.

The Modern Standard: Solvent-Promoted

Modern industrial chemistry largely abandoned the copper catalyst for this specific substrate pair. By switching to polar aprotic solvents (DMF, DMSO, NMP), the nucleophilicity of the phenoxide ion is drastically enhanced (naked anion effect), and the transition state is stabilized by solvation.

Detailed Experimental Protocol: The "Gold Standard" Method

This protocol synthesizes the "Modern Standard" approach, optimized for yield, purity, and safety. It avoids the use of heavy metals (Copper) by leveraging solvent effects.

Reagents & Materials Table
ComponentRoleStoichiometryNotes
p-Chloronitrobenzene Electrophile1.0 EquivRecrystallize if dark/impure.
Phenol Nucleophile Precursor1.1 EquivExcess ensures complete consumption of the nitro compound.
Potassium Carbonate (

)
Base1.2 - 1.5 EquivAnhydrous, micronized preferred for surface area.
DMF (N,N-Dimethylformamide) Solvent5-7 Vol (mL/g)Must be dry to prevent hydrolysis of chloride.
Toluene Azeotrope Agent1-2 VolOptional: Used to remove trace water if non-anhydrous base is used.
Step-by-Step Methodology

Step 1: Phenoxide Formation (The "Drying" Phase)

  • Charge a 3-neck round bottom flask with Phenol (1.1 eq),

    
     (1.5 eq), and DMF.
    
  • Critical Control Point: If reagents are not strictly anhydrous, add Toluene and heat to 110°C with a Dean-Stark trap to remove water. Water competes with phenol, creating p-nitrophenol impurities via hydrolysis.

  • Stir at 100°C for 30 minutes to generate the potassium phenoxide species in situ.

Step 2: The Coupling Reaction

  • Add p-Chloronitrobenzene (1.0 eq) to the reaction mixture.

  • Heat the mixture to 120°C - 130°C .

    • Note: Do not exceed 150°C to avoid thermal decomposition of the nitro compound (explosion hazard).

  • Monitor via TLC (Solvent: 10% Ethyl Acetate in Hexane) or HPLC. Reaction typically completes in 3–5 hours.

Step 3: Quench and Workup

  • Cool the mixture to 50°C.

  • Pour the reaction mass into 5 volumes of ice-cold 5% NaOH solution .

    • Why? The NaOH ensures any unreacted phenol remains deprotonated (water-soluble phenoxide) and stays in the aqueous phase.

  • Extract the product with Ethyl Acetate or Dichloromethane (DCM).

  • Wash the organic layer with water (2x) and Brine (1x) to remove DMF.

Step 4: Purification

  • Dry organic layer over anhydrous

    
    .[8]
    
  • Concentrate under reduced pressure.

  • Recrystallization: Dissolve the crude solid in hot Ethanol (EtOH). Cool slowly to 4°C.

  • Filter pale yellow crystals. Target MP: 54–56°C.

Process Workflow Diagram

Process_Flow Start Start: Weigh Reagents Mix Mix Phenol + K2CO3 + DMF (In-situ Phenoxide Gen) Start->Mix Dry Optional: Azeotropic Distillation (Remove Water) Mix->Dry If wet Add Add p-Chloronitrobenzene Mix->Add If dry Dry->Add React Heat to 125°C (3-5 Hours) Add->React Quench Quench in 5% NaOH (Removes excess Phenol) React->Quench Extract Extract into Organic Solvent (Product in Org Phase) Quench->Extract Crystallize Recrystallize from Ethanol Extract->Crystallize

Figure 2: Operational workflow for the synthesis of p-NPPE. Green nodes indicate start/finish; Red indicates the critical thermal reaction step.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of p-chloronitrobenzeneEnsure system is anhydrous. Water creates OH-, which displaces Cl to form p-nitrophenol (side product).
Dark Color / Tars Overheating (>140°C)Maintain temp <130°C. Use Nitrogen atmosphere to prevent oxidation.
Product contaminated with Phenol Inefficient base washEnsure the quench solution is basic (pH > 12). Phenol (

10) must be ionized to wash away.
Slow Reaction Large particle size of baseUse micronized

or add a Phase Transfer Catalyst (e.g., 18-Crown-6) if not using DMF.

References

  • Brewster, R. Q., & Groening, T. (1943). p-Nitrophenyl Phenyl Ether.[7][9] Organic Syntheses, Collective Volume 2, 445.

    • Source:

  • Ma, D., & Cai, Q. (2003).[10] Copper-Catalyzed Ullmann-Type Diaryl Ether Synthesis. Organic Letters, 5(21), 3799–3802.

    • Source:

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.

    • Source:

  • Li, F., et al. (2003).[10] Catalyst-free direct coupling of phenols to electron-deficient aryl halides. Organic Letters, 5(12), 2169-2171.

    • Source:

Sources

The Mechanistic Role of the Nitro Group in 4-Nitrophenyl Phenyl Ether Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile of 4-Nitrophenyl phenyl ether, focusing on the mechanistic influence of the nitro group.

Technical Guide for Research & Development [1]

Executive Summary

This compound (1-nitro-4-phenoxybenzene) represents a classic "push-pull" aromatic system. Its reactivity is defined by the electronic dichotomy between two phenyl rings separated by an ether linkage:

  • Ring A (Nitro-bearing): Electron-deficient, deactivated towards electrophiles, but activated for nucleophilic attack.

  • Ring B (Unsubstituted): Electron-rich, activated towards electrophiles by the ether oxygen.

For drug development and agrochemical synthesis, the nitro group is not merely a functional handle; it is the primary electronic governor that dictates regioselectivity in substitution reactions and enables the formation of the ether bond itself. This guide analyzes these mechanistic pathways.

Electronic Architecture

The nitro group (


) exerts a profound electron-withdrawing effect (

) via both inductive (

) and resonance (

) mechanisms.
The "Push-Pull" Effect

In this compound, the ether oxygen acts as a bridge.

  • The "Push": The oxygen lone pair donates electron density (

    
    ) into both rings.
    
  • The "Pull": The nitro group on Ring A strongly withdraws electron density, effectively "sucking" the donated density from the oxygen towards itself.

This polarization renders the ether oxygen less basic than in diphenyl ether, making the compound significantly more stable to acidic cleavage.

Visualization of Electronic Flow

The following diagram illustrates the electron density flow and its impact on reactivity zones.

ElectronicEffect Oxygen Ether Oxygen (Electron Donor +M) RingA Ring A (Nitro-bearing) Electron Poor Oxygen->RingA Conjugation RingB Ring B (Unsubstituted) Electron Rich Oxygen->RingB Activates for SEAr (Ortho/Para) Nitro Nitro Group (-NO2) (Strong Withdraw -M/-I) RingA->Nitro Density Withdrawal SNAr Susceptible to SNAr (Nucleophilic Attack) RingA->SNAr Activated by NO2 SEAr Susceptible to SEAr (Electrophilic Attack) RingB->SEAr Activated by Oxygen

Figure 1: Electronic flow diagram showing the deactivation of Ring A and activation of Ring B.

Reactivity Profile 1: Nucleophilic Aromatic Substitution ( )

The nitro group is the critical activator that allows the formation of the ether bond and subsequent nucleophilic displacements.

Mechanism: The Meisenheimer Complex

While the phenoxy group is generally a poor leaving group, the nitro group at the para position stabilizes the anionic intermediate (Meisenheimer complex) formed during nucleophilic attack.

  • Synthesis Context: The synthesis of this compound relies on this activation. 4-Nitrochlorobenzene reacts with phenoxide; the nitro group stabilizes the negative charge on the ring carbon, lowering the activation energy for chloride displacement.

  • Displacement Context: In the ether itself, strong nucleophiles (e.g., piperidine, hydroxide in extreme conditions) can displace the phenoxy group. The reaction rate is orders of magnitude faster than in unsubstituted diphenyl ether due to the nitro group's ability to delocalize the negative charge.

Experimental Protocol: Synthesis

Use this protocol to synthesize the ether or validatethe activation principle.

Reagents: 4-Nitrochlorobenzene (1.0 eq), Phenol (1.1 eq), K₂CO₃ (1.5 eq), DMF (Solvent). Procedure:

  • Preparation: Dissolve Phenol (9.4 g, 0.1 mol) in DMF (50 mL). Add K₂CO₃ (20.7 g, 0.15 mol) and stir at room temperature for 30 mins to generate phenoxide in situ.

  • Addition: Add 4-Nitrochlorobenzene (15.7 g, 0.1 mol) to the mixture.

  • Reaction: Heat to 100°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2).

    • Note: The color typically changes to deep yellow/orange due to the formation of the Meisenheimer complex intermediate.

  • Workup: Pour into ice water (200 mL). The product will precipitate as a solid. Filter, wash with water, and recrystallize from Ethanol.[1]

  • Yield: Typically 85–92%. Melting Point: 54–56°C.

Reactivity Profile 2: Electrophilic Aromatic Substitution ( )

In drug design, regioselective functionalization is crucial. The nitro group acts as a "shield," protecting Ring A and forcing incoming electrophiles to Ring B.

Regioselectivity Rules
  • Ring A (Nitro): The nitro group deactivates this ring. Electrophilic attack (Nitration, Bromination, Friedel-Crafts) will not occur here.

  • Ring B (Phenoxy): The ether oxygen activates this ring. Substitution occurs at the Para (4') and Ortho (2') positions relative to the ether linkage.

  • Outcome: Nitration of this compound yields primarily 4,4'-dinitrodiphenyl ether , with minor amounts of the 2,4'-isomer.[2]

Quantitative Data: Nitration Distribution
PositionElectronic InfluenceRelative Yield (Approx.)
Ring A (All positions) Deactivated by NO₂< 1%
Ring B (Para - 4') Activated by Oxygen (Sterically favored)~65-75%
Ring B (Ortho - 2') Activated by Oxygen (Sterically hindered)~25-35%
Ring B (Meta - 3') Unactivated< 1%

Reactivity Profile 3: Reductive Transformations

The nitro group serves as a "masked" amine. Reduction is the most common transformation in pharmaceutical synthesis, converting the molecule into 4-phenoxyaniline .

Chemoselective Reduction

The challenge is reducing the nitro group without cleaving the ether bond (which is robust) or reducing the aromatic ring.

Protocol: Catalytic Hydrogenation (High Purity)

Reagents: this compound, 10% Pd/C, Ethanol, Hydrogen gas (balloon). Procedure:

  • Solution: Dissolve this compound (2.15 g, 10 mmol) in Ethanol (30 mL).

  • Catalyst: Carefully add 10% Pd/C (200 mg) under nitrogen atmosphere (pyrophoric risk).

  • Reduction: Purge with Hydrogen gas. Stir vigorously under H₂ balloon (1 atm) at Room Temperature for 3 hours.

  • Monitoring: Reaction is complete when the yellow color fades to colorless.

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.

  • Product: 4-Phenoxyaniline (Off-white solid). Yield >95%.

ReductionPathway Start This compound (Substrate) Step1 Adsorption to Pd Surface (Nitro group interaction) Start->Step1 Step2 Stepwise Deoxygenation (-NO2 -> -NO -> -NHOH) Step1->Step2 H2 / Ethanol End 4-Phenoxyaniline (Product) Step2->End -H2O

Figure 2: Catalytic hydrogenation pathway preserving the ether linkage.

Stability & Cleavage

Unlike alkyl-aryl ethers (e.g., anisole), this compound is exceptionally resistant to acidic cleavage (e.g., HBr/HI).

  • Reason: The

    
     hybridization of the phenyl carbons strengthens the C-O bond. Furthermore, the electron-withdrawing nitro group reduces the basicity of the ether oxygen, making the initial protonation step (required for cleavage) thermodynamically unfavorable.
    
  • Implication: This moiety can survive harsh acidic conditions used to deprotect other functional groups in a complex molecule.

References

  • Synthesis & SNAr Mechanism: Preparation of this compound via nucleophilic aromatic substitution. Brainly/Textbook Verification.[1][3] Link

  • Electrophilic Substitution (Nitration): Nitrosation and nitration of this compound: Regioselectivity studies. RSC Advances/Perkin Trans 2. Link

  • Reduction Protocols: Catalytic reduction of nitro-diaryl ethers to amines. ResearchGate Discussion/Protocols. Link

  • Electronic Properties: Hammett Substituent Constants and Electronic Effects. Chemistry LibreTexts. Link

Sources

Spectroscopic Profiling of 4-Nitrophenyl Phenyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the spectroscopic characterization of 4-Nitrophenyl phenyl ether (CAS 620-88-2), designed for researchers in organic synthesis and drug development.[1]

Executive Summary

This compound (1-nitro-4-phenoxybenzene) serves as a critical intermediate in the synthesis of agrochemicals (e.g., herbicides like Nitrofen analogues) and pharmaceutical pharmacophores.[1][2] Its structure—a diphenyl ether core functionalized with a strongly electron-withdrawing nitro group—creates a unique electronic environment that is distinctly observable across spectroscopic modalities.[1]

This guide provides a comprehensive breakdown of the compound's Nuclear Magnetic Resonance (NMR) , Infrared (IR) , and Mass Spectrometry (MS) profiles.[1] It synthesizes experimental data with mechanistic interpretations to aid in structure validation and purity assessment.[1]

Physicochemical Core Data
PropertyValue
IUPAC Name 1-Nitro-4-phenoxybenzene
CAS Registry 620-88-2
Molecular Formula C₁₂H₉NO₃
Molecular Weight 215.21 g/mol
Appearance Pale yellow crystalline solid
Melting Point 54–56 °C
Solubility Soluble in CDCl₃, DMSO-d₆, Acetone; Insoluble in Water

Molecular Architecture & Electronic Theory

The molecule consists of two aromatic rings linked by an ether oxygen.

  • Ring A (Nitro-substituted): The nitro group (

    
    ) at the para position is strongly electron-withdrawing (
    
    
    
    effects), significantly deshielding the adjacent protons and carbons.
  • Ring B (Unsubstituted Phenyl): The ether oxygen acts as an electron donor (

    
     effect) into this ring, shielding the ortho and para positions.[1]
    
  • The Ether Linkage: The oxygen atom creates a "insulating" break in conjugation between the rings while simultaneously donating electron density into both

    
    -systems, though the nitro group pulls density preferentially from Ring A.
    

Mass Spectrometry (MS) Analysis

Method: Electron Ionization (EI), 70 eV.[1][3]

The mass spectrum of this compound is characterized by a stable molecular ion and a fragmentation pattern driven by the stability of the phenoxy and nitrophenoxy species.

Fragmentation Pathway Logic[1]
  • Molecular Ion (

    
    ):  Observed at m/z 215 .[1] The aromatic rings provide significant stability, making the parent ion prominent.
    
  • Loss of Nitro Group (

    
    ):  A characteristic loss of 46 mass units yields the phenoxyphenyl cation at m/z 169 .[1]
    
  • Ether Cleavage:

    • Formation of the phenyl cation (

      
      ) at m/z 77 .[1]
      
    • Formation of the phenoxy cation (

      
      ) at m/z 93  (often loses CO to form 
      
      
      
      at m/z 65).[1]
  • Rearrangement: Loss of NO (30 amu) is also possible, leading to m/z 185, though less dominant than direct

    
     loss.[1]
    
Key Ion Table
m/zIon IdentityInterpretation
215

Molecular Ion (

)
.[1] Base peak or high intensity.[1]
185

Loss of

(M - 30).[1]
169

Loss of

(M - 46).[1] Formation of dibenzofuran-like precursors.
141

Loss of

from the m/z 169 fragment.[1]
77

Phenyl cation (Characteristic of mono-substituted benzenes).[1]
51

Fragmentation of the phenyl cation.[1]
Visualization: Fragmentation Pathway

MS_Fragmentation cluster_legend Key M Molecular Ion (M+) m/z 215 M_NO [M - NO]+ m/z 185 M->M_NO - NO (30) M_NO2 [M - NO2]+ m/z 169 M->M_NO2 - NO2 (46) Ph Phenyl Cation m/z 77 M->Ph Ether Cleavage M_NO2->Ph Degradation C4H3 Fragment m/z 51 Ph->C4H3 - C2H2 key1 Parent Ion key2 Major Fragment

Caption: Proposed EI-MS fragmentation pathway for this compound showing primary loss of the nitro group and ether cleavage.

Infrared Spectroscopy (IR)

Method: FTIR (ATR or KBr disk).[1][3]

The IR spectrum is dominated by the vibrational modes of the nitro group and the ether linkage. The absence of hydroxyl (


) stretches (3200–3600 cm⁻¹) confirms the formation of the ether product if synthesized from nitrophenol.
Wavenumber (cm⁻¹)AssignmentFunctional GroupNotes
3050–3100

Aromatic C-HWeak intensity, characteristic of arenes.
1585–1610

Aromatic RingSkeletal vibrations.
1515–1525

Nitro (Asymmetric) Very strong, diagnostic peak.[1]
1340–1350

Nitro (Symmetric) Strong, diagnostic peak.[1]
1240–1260

Aryl Ether Strong asymmetric stretch.[1] Key confirmation of ether linkage.
840–860

p-Disubstituted BenzeneOut-of-plane bending (oop) for the nitro ring.
690, 750

Monosubstituted BenzeneOop bending for the unsubstituted phenyl ring.[1]

Nuclear Magnetic Resonance (NMR)

Solvent: Chloroform-d (


).[1]
Proton NMR ( NMR)

The spectrum displays two distinct aromatic systems: an


 system for the p-nitrophenyl ring and a multiplet for the unsubstituted phenyl ring.
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
8.20 Doublet (d)2HH-a (Ortho to

)
Strongly deshielded by the nitro group's anisotropy and electron withdrawal.[1]
7.44 Triplet (t)2HH-d (Meta on Ph ring)Standard aromatic resonance, slightly deshielded.[1]
7.26 Triplet (t)1HH-e (Para on Ph ring)Often overlaps with solvent or appears as a distinct triplet.[1]
7.05 – 7.10 Multiplet (m)4HH-b & H-c H-b: Ortho to Ether (Nitro ring).H-c: Ortho to Ether (Phenyl ring).Both sets are shielded by the ether oxygen's

effect, causing signal overlap.[1]

Coupling Constants (


): 
  • 
     (for the 
    
    
    
    system).[1]
  • 
     (for the phenyl ring).[1]
    
Carbon NMR ( NMR)

The spectrum requires the identification of 8 unique carbon environments (4 quaternary, 4 methine).[1]

Shift (δ ppm)TypeAssignment
163.2

C-O (Nitro Ring) : Deshielded by oxygen and para-nitro effect.[1]
155.1

C-O (Phenyl Ring) : Deshielded by oxygen.[1]
142.8

C-N (

)
: Deshielded by nitrogen.[1]
130.2

Meta (Phenyl Ring) : Standard aromatic.[1]
126.0

Ortho to

: Deshielded resonance.[1]
124.8

Para (Phenyl Ring) .[1]
120.3

Ortho to O (Phenyl Ring) : Shielded by oxygen.[1]
117.2

Ortho to O (Nitro Ring) : Shielded by oxygen, despite nitro group.[1]

Experimental Protocols

Synthesis (Modified Ullmann Coupling)

This protocol describes the synthesis via Nucleophilic Aromatic Substitution (


), which is more efficient than traditional copper-mediated Ullmann coupling for this specific substrate due to the activation by the nitro group.

Reagents:

  • p-Chloronitrobenzene (1.0 eq)[4]

  • Phenol (1.2 eq)[1]

  • Potassium Carbonate (

    
    , 2.0 eq)[1]
    
  • Solvent: DMF or DMSO

Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, combine phenol (1.2 eq) and

    
     (2.0 eq) in DMF. Stir at room temperature for 30 mins to form the phenoxide in situ.[1]
    
  • Addition: Add p-chloronitrobenzene (1.0 eq) to the mixture.

  • Reaction: Heat the mixture to 80–100 °C for 4–6 hours. Monitor via TLC (Mobile phase: 10% Ethyl Acetate in Hexane).[1]

  • Work-up:

    • Cool to room temperature.[1]

    • Pour into ice-cold water (precipitate formation).[1]

    • Extract with Ethyl Acetate (

      
      ).[1]
      
    • Wash organic layer with 1M NaOH (to remove unreacted phenol) and Brine.[1]

    • Dry over anhydrous

      
       and concentrate in vacuo.[1]
      
  • Purification: Recrystallize from Ethanol or purify via silica gel column chromatography (Hexane/EtOAc).

Sample Preparation for Spectroscopy[1]
  • NMR: Dissolve ~10 mg of purified solid in 0.6 mL of

    
    . Filter through a cotton plug if insoluble particulates remain.[1]
    
  • IR: Grind 1-2 mg of solid with dry KBr and press into a transparent disk, or use a Diamond ATR module directly on the solid crystal.[1]

Visualization: Experimental Workflow

Workflow Start Reagents: p-Chloronitrobenzene + Phenol Deprot In-situ Deprotonation (K2CO3 / DMF, 30 min) Start->Deprot Heat SNAr Reaction (100°C, 4-6 hrs) Deprot->Heat Quench Quench (Pour into Ice Water) Heat->Quench Extract Extraction (EtOAc) & NaOH Wash Quench->Extract Pure Recrystallization (Ethanol) Extract->Pure Analysis Spectroscopic Analysis (NMR, IR, MS) Pure->Analysis

Caption: Step-by-step workflow for the synthesis and isolation of this compound prior to analysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12110, 1-Nitro-4-phenoxybenzene.[1] Retrieved from [Link][1]

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Nitrodiphenyl ethers. National Institute of Standards and Technology.[1] Retrieved from [Link][1]

  • SDBS. Spectral Database for Organic Compounds, SDBS No. This compound.[1] National Institute of Advanced Industrial Science and Technology (AIST).[1] (General Reference for spectral patterns).

Sources

physical and chemical properties of 4-Nitrophenyl phenyl ether

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Physicochemical & Synthetic Profile of 4-Nitrophenyl Phenyl Ether: A Technical Guide Subject: this compound (CAS: 620-88-2) Audience: Researchers, Process Chemists, and Materials Scientists

Abstract

This compound (1-nitro-4-phenoxybenzene) serves as a critical scaffold in the synthesis of agrochemicals (diphenyl ether herbicides) and high-performance polymers (polyetherimides). This guide provides an authoritative breakdown of its physical properties, spectroscopic signatures, and chemical reactivity, with a specific focus on the nucleophilic aromatic substitution (


) mechanisms governing its synthesis and the reduction pathways essential for its conversion into functional amine intermediates.

Physicochemical Profile

The following data aggregates experimental values from standard industrial safety data and peer-reviewed literature.

PropertyValueNotes
IUPAC Name 1-Nitro-4-phenoxybenzeneAlso known as 4-Nitrodiphenyl ether
CAS Number 620-88-2
Molecular Formula

Molecular Weight 215.21 g/mol
Appearance Beige to yellow crystalline solidColor depends on purity; pure form is often colorless plates
Melting Point 53–56 °CHigh purity samples may reach 60–61 °C
Boiling Point 320 °C (at 760 mmHg)188–190 °C at 1.06 kPa
Density ~1.25 g/cm³Solid state estimate
Solubility Soluble in MeOH,

, EtOAc, Benzene
Insoluble in water
Vapor Pressure

mmHg
At 25 °C (Low volatility)
Partition Coeff.[1][2][3][4][5] (LogP) 3.91Lipophilic; indicates potential for bioaccumulation

Structural Characterization (Spectroscopy)

Accurate identification relies on distinct spectroscopic markers, particularly the splitting of the nitro-substituted ring versus the unsubstituted phenyl ring.

Infrared Spectroscopy (FT-IR)
  • Nitro Group (

    
    ):  Strong asymmetric stretch at 1523 cm⁻¹  and symmetric stretch at 1343 cm⁻¹ .[6]
    
  • Ether Linkage (

    
    ):  Characteristic aryl ether stretching bands at 1250 cm⁻¹  (asymmetric) and 1050 cm⁻¹  (symmetric).
    
  • Aromatic C-H: Weak stretches >3000 cm⁻¹.

Nuclear Magnetic Resonance ( -NMR)

Solvent:


 or 

  • Nitro-Ring Protons (AA'BB' System):

    • 
       ~8.2 ppm (Doublet, 2H):  Protons ortho to the electron-withdrawing nitro group are significantly deshielded.
      
    • 
       ~7.0 ppm (Doublet, 2H):  Protons ortho to the ether oxygen are shielded by the electron-donating resonance of the oxygen.
      
  • Phenyl Ring Protons:

    • 
       7.1–7.5 ppm (Multiplet, 5H):  The unsubstituted ring appears as a complex multiplet, typical of monosubstituted benzenes.
      

Synthesis & Mechanism

The industrial standard for synthesizing this compound is Nucleophilic Aromatic Substitution (


) . Unlike electrophilic substitution, this reaction is driven by the electron-withdrawing nitro group, which activates the ring towards nucleophilic attack.
Protocol: Coupling
  • Reagents: p-Chloronitrobenzene (1.0 eq), Phenol (1.1 eq), Potassium Carbonate (

    
    , 1.2 eq).
    
  • Solvent: Polar aprotic solvents (DMF, DMSO, or NMP) are required to solvate the cation and increase the nucleophilicity of the phenoxide ion.

  • Conditions: Heat to 100–140 °C under inert atmosphere (

    
    ).
    
  • Mechanism: The phenoxide attacks the carbon bearing the chlorine, forming a resonance-stabilized Meisenheimer Complex . The loss of the chloride ion restores aromaticity.

SNAr_Mechanism cluster_0 Reactants cluster_1 Intermediate cluster_2 Product Phenol Phenol (PhOH) Phenoxide Phenoxide Ion (PhO-) Phenol->Phenoxide Deprotonation Base Base (K2CO3) Base->Phenoxide PCNB p-Chloronitrobenzene (Ar-Cl) Meisenheimer Meisenheimer Complex (Anionic Intermediate) PCNB->Meisenheimer Phenoxide->Meisenheimer Nucleophilic Attack Product 4-Nitrophenyl phenyl ether Meisenheimer->Product Elimination of Cl- Salt KCl Meisenheimer->Salt

Figure 1: The


 pathway involves the formation of a high-energy Meisenheimer complex followed by the irreversible loss of the leaving group (Cl-).

Chemical Reactivity & Applications

The primary utility of this compound lies in its reduction to 4-Aminophenyl phenyl ether , a precursor for high-performance polymers and herbicides.

A. Reduction to Amine

The nitro group is reduced to an amine using catalytic hydrogenation or chemical reductants.

  • Catalytic Hydrogenation:

    
     (gas) + Pd/C or Raney Nickel in ethanol.
    
  • Chemical Reduction: Iron powder (Fe) in HCl (Bechamp reduction) or Hydrazine hydrate with

    
    /Carbon.
    
  • Significance: The resulting amine reacts with dianhydrides to form Polyetherimides (PEI) , known for high heat resistance and mechanical strength.

B. Agrochemical Synthesis

The diphenyl ether scaffold is the core pharmacophore for protoporphyrinogen oxidase (PPO) inhibitor herbicides (e.g., analogs of Nitrofen).

Reactivity_Flow cluster_reduction Reduction Pathway (Key Industrial Route) cluster_herbicides Functionalization Start This compound Reduction Reduction (H2/Pd-C or Fe/HCl) Start->Reduction Halogenation Halogenation (Cl2/FeCl3) Start->Halogenation Amine 4-Aminophenyl phenyl ether Reduction->Amine Polymers Polyetherimides (PEI) (High Temp Plastics) Amine->Polymers Dyes Azo Dyes Amine->Dyes Herbicide Diphenyl Ether Herbicides (e.g., Nitrofen analogs) Halogenation->Herbicide

Figure 2: The reduction of the nitro group is the gateway to high-value applications in materials science (polymers) and agriculture.

Safety & Handling

  • Hazards: Causes skin and eye irritation (GHS07). Toxic to aquatic life with long-lasting effects (GHS09).

  • Handling: Use in a fume hood. Avoid dust generation.

  • Storage: Store at room temperature, sealed, away from strong oxidizing agents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12110, 1-Nitro-4-phenoxybenzene. Retrieved from [Link]

  • NIST Chemistry WebBook. Bis(p-nitrophenyl) ether IR Spectrum.[2] (Reference for functional group comparison). Retrieved from [Link][2]

  • Master Organic Chemistry.

    
    ): Introduction and Mechanism. Retrieved from [Link]
    
  • MDPI (2025). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts. (Analogous reduction mechanism reference). Retrieved from [Link][7]

Sources

Technical Guide: Solubility Profile and Solvent Selection for 4-Nitrophenyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

4-Nitrophenyl phenyl ether (CAS: 620-88-2), also designated as 1-nitro-4-phenoxybenzene, is a critical intermediate in the synthesis of agrochemicals (e.g., diphenyl ether herbicides) and pharmaceutical APIs.[1] Its physicochemical behavior is dominated by its high lipophilicity and the electron-withdrawing nature of the nitro group conjugated to the diphenyl ether backbone.

Understanding its solubility landscape is not merely about "what dissolves what"; it is about optimizing reaction kinetics, maximizing yield during recrystallization, and ensuring accurate dosing in biological assays. This guide provides a validated solubility profile and experimental workflows for handling this compound.

Physicochemical Profile
PropertyValueImplication for Solubility
Molecular Formula C₁₂H₉NO₃Moderate molecular weight (215.2 g/mol )
Melting Point 53–60 °CLow melting point suggests ease of solubility in hot solvents; risk of "oiling out" during recrystallization.
LogP (Octanol/Water) ~3.91Highly Lipophilic. Poor water solubility; high affinity for non-polar and polar aprotic solvents.
Boiling Point ~320 °CThermally stable, allowing for high-temperature recrystallization if necessary.
Appearance Beige/Yellow Crystalline SolidDistinct color aids in visual solubility assessment.

Solubility Profile: Quantitative & Qualitative Data

The solubility of this compound follows the "like dissolves like" principle, heavily skewed towards organic solvents due to its aromatic backbone. The nitro group adds a dipole moment, making it soluble in polar aprotic solvents, while the phenyl rings ensure solubility in chlorinated and aromatic hydrocarbons.

Table 1: Quantitative Solubility Data (Ambient Temperature ~25°C)

Data synthesized from analytical standards and application notes.

Solvent ClassSolventSolubility (approx.)Application Context
Polar Aprotic DMSO 30 mg/mL Preferred for biological stock solutions; miscible with aqueous buffers.
Polar Aprotic DMF 30 mg/mL High-boiling reaction solvent; excellent for nucleophilic substitutions.
Polar Protic Ethanol 15 mg/mL Ideal for recrystallization; moderate solubility allows for temperature-controlled precipitation.
Aqueous PBS / Water < 0.1 mg/mL Insoluble. Requires co-solvent (e.g., 1:1 DMSO:PBS yields ~0.5 mg/mL).[2]
Table 2: Qualitative Solubility Matrix

Based on functional group interaction analysis.

SolventSolubility RatingMechanistic Insight
Acetone HighDipole-dipole interactions with the nitro group; excellent solvent for transfer/cleaning.
Chloroform / DCM HighHalogenated solvents interact favorably with the electron-deficient nitro-aromatic ring.
Toluene Moderate/High

stacking interactions; good for high-temp reactions but harder to remove than DCM.
Diethyl Ether ModerateGood for extraction; ether linkage provides compatibility.
Hexane/Heptane LowLack of polarizable groups limits interaction with the nitro moiety; useful as an anti-solvent.

Solvent Selection Strategy

Selecting the right solvent is a function of the intended unit operation. The high LogP (3.91) dictates that water is a strict anti-solvent, while the nitro group allows for solubility in alcohols at elevated temperatures, which is the key to purification.

Visualization: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the experimental goal (Synthesis, Purification, or Analysis).

SolventSelection Start Objective Reaction Chemical Synthesis Start->Reaction Purification Purification (Recrystallization) Start->Purification Analysis Analysis / Bioassay Start->Analysis HighTemp High Temp (>100°C) Nucleophilic Sub. Reaction->HighTemp LowTemp Ambient/Low Temp Reaction->LowTemp Recryst Thermal Gradient? Purification->Recryst Stock Stock Solution Prep Analysis->Stock Solv_DMF Select: DMF or DMSO (High BP, Polar) HighTemp->Solv_DMF Solv_DCM Select: DCM or THF (Volatile, Good Solvency) LowTemp->Solv_DCM Solv_EtOH Select: Ethanol or Methanol (Soluble Hot / Insoluble Cold) Recryst->Solv_EtOH Standard Purity Solv_Xylene Select: o-Xylene (For Isomer Removal) Recryst->Solv_Xylene Isomer Separation Solv_DMSO Select: DMSO (Miscible with buffers) Stock->Solv_DMSO

Figure 1: Decision tree for solvent selection based on operational requirements.

Experimental Protocols

Protocol A: Determination of Solubility (Saturation Shake-Flask Method)

Use this protocol to validate solubility in a new solvent system.

Materials: this compound, Solvent of choice, 0.45 µm PTFE syringe filter, UV-Vis Spectrophotometer (or HPLC).

  • Preparation: Add excess solid (~50 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Agitate at constant temperature (25°C) for 24 hours.

    • Note: Visual check—if all solid dissolves, add more until a precipitate remains.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or allow to settle.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE filter (nylon filters may bind the nitro compound).

  • Quantification: Dilute the filtrate (e.g., 1:100) and measure absorbance at

    
     (~270 nm) or analyze via HPLC. Calculate concentration against a standard curve.
    
Protocol B: Purification via Recrystallization (Ethanol)

Ethanol is the preferred solvent because its boiling point (78°C) is slightly above the melting point of the solute (53-60°C), requiring careful temperature control to avoid "oiling out" (liquid-liquid phase separation).

  • Dissolution: Place 1.0 g of crude this compound in a flask. Add Ethanol (start with 10 mL).

  • Heating: Heat to reflux (approx. 78°C). If solid remains, add Ethanol in 1 mL increments until fully dissolved.

    • Critical Step: If the solution turns cloudy and oily droplets form, you are "oiling out." Add a small amount of a better solvent (e.g., 5% Acetone) or more Ethanol to redissolve.

  • Cooling: Remove from heat. Allow to cool slowly to room temperature.

    • Nucleation: If no crystals form, scratch the glass or add a seed crystal.

  • Crystallization: Place on ice (0-4°C) for 1 hour to maximize yield.

  • Collection: Filter via vacuum filtration. Wash the cake with cold (-20°C) Ethanol.

  • Drying: Vacuum dry at 30°C. (Avoid high heat as the MP is low).

Visualization: Solubility Determination Workflow

SolubilityWorkflow Step1 1. Excess Solute Addition (Saturate Solvent) Step2 2. Equilibration (Agitate 24h @ 25°C) Step1->Step2 Step3 3. Phase Separation (Centrifuge/Settle) Step2->Step3 Step4 4. Filtration (0.45 µm PTFE) Step3->Step4 Step5 5. Quantification (HPLC/UV-Vis) Step4->Step5

Figure 2: Step-by-step workflow for determining saturation solubility.

Safety & Handling Implications

  • Toxicity: Nitro-aromatics are often toxic and potential mutagens. This compound is an irritant.

  • Skin Absorption: Due to high lipophilicity (LogP 3.91), this compound can easily penetrate the skin barrier, especially when dissolved in DMSO or DMF.

    • Mandatory PPE: Nitrile gloves (double gloving recommended with DMSO), lab coat, and safety glasses.

  • Inhalation: Handle the dry powder in a fume hood to avoid inhalation of dust.

References

  • Cayman Chemical. (2022).[2] Product Information: 4-Nitrophenyl Butyrate (Analogous solubility data for nitro-phenyl ethers). Retrieved from

  • AccuStandard. (n.d.). Certified Reference Material: this compound (CAS 620-88-2).[1][3][4][5] Retrieved from [3]

  • ChemBK. (2024). This compound Physicochemical Properties. Retrieved from

  • PubChem. (n.d.).[1] Compound Summary: this compound (CID 12110).[1] Retrieved from

  • Organic Syntheses. (1939). p-Nitrodiphenyl Ether Synthesis. Org.[1][6] Synth. 19, 70. Retrieved from

Sources

Thermal Stability and Process Safety of 4-Nitrophenyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical whitepaper designed for researchers and process chemists. It synthesizes specific physicochemical data with process safety insights derived from "Organic Syntheses" and general nitro-aromatic chemistry.

Technical Guide & Stability Profile

Part 1: Executive Summary & Core Directive

4-Nitrophenyl phenyl ether (CAS: 620-88-2), also known as p-nitrodiphenyl ether, serves as a critical intermediate in the synthesis of agrochemicals (herbicides) and active pharmaceutical ingredients (APIs). While often cited for its chemical reactivity (nucleophilic aromatic substitution), its thermal stability profile is the governing factor in its safe handling, purification, and downstream application.

The Core Thesis: Contrary to many nitro-aromatics that exhibit low-temperature onset of decomposition, this compound displays a robust thermal stability window up to approximately 200°C, allowing for melt-phase processing. However, it possesses a latent exothermic hazard during synthesis and will undergo hazardous decomposition involving the release of NOₓ if heated near its atmospheric boiling point (~320°C).

Operational Recommendation: Process workflows must prioritize vacuum distillation over atmospheric heating and maintain reactor temperatures below 180°C to prevent the onset of autocatalytic decomposition or ether cleavage.

Part 2: Physicochemical & Thermal Profile

Understanding the phase transitions is essential for defining the "Safe Operating Envelope" (SOE).

Table 1: Thermal & Physical Properties
PropertyValueTechnical Context
Molecular Structure

Diphenyl ether backbone with para-nitro activation.[1]
Melting Point (MP) 53–56 °C Low MP allows for easy melt-phase handling without solvents.
Boiling Point (BP) ~320 °C (atm)Theoretical/Extrapolated. Do not heat to this T at 1 atm.
Distillation Temp 170–180 °C (at 8 mmHg)The safe zone for purification.
Decomposition Onset > 280 °C Estimated. Significant NOₓ release occurs near atmospheric BP.
Flash Point > 110 °CCombustible; requires standard organic safety protocols.

Part 3: Thermal Decomposition Kinetics & Mechanisms

The thermal degradation of this compound is not a single-step event but a competing cascade of bond scissions.

The Decomposition Mechanism

At elevated temperatures (>300°C), two primary pathways compete:

  • C-NO₂ Homolysis: The weakest bond in nitro-aromatics is typically the C-N bond. Homolytic cleavage releases

    
     and generates a phenyl radical.
    
  • Ether Cleavage: The ether linkage (-O-) can undergo scission, particularly if acid-catalyzed or radical-initiated, leading to phenol and nitrobenzene derivatives.

Visualization of Decomposition Pathways

The following diagram illustrates the logical flow of thermal stress on the molecule.

Decomposition Compound This compound (Stable < 200°C) Heat Thermal Stress (> 300°C) Compound->Heat Heating Homolysis Path A: C-NO2 Homolysis Heat->Homolysis Primary Mode EtherScission Path B: Ether Cleavage Heat->EtherScission Secondary Mode Radicals Aryl Radicals + NO2 Homolysis->Radicals Phenolics Phenol + Nitrophenols EtherScission->Phenolics ToxicGas NOx Fumes (Toxic/Hazardous) Radicals->ToxicGas Oxidation

Figure 1: Thermal decomposition pathways showing the transition from stable ether to hazardous NOx emissions.

Part 4: Synthesis Safety (The "Thermal Event")

Researchers must be aware that the synthesis of this compound carries a higher thermal risk than the storage of the final product. The standard synthesis involves the nucleophilic attack of potassium phenoxide on p-nitrochlorobenzene.

The Hazard: The reaction is exothermic .[2] Literature (Org.[1][2][3] Synth. 1934) notes a "spontaneous reaction" beginning at 150–160°C. If the addition of reagents is not controlled, the exotherm can boil the solvent or lead to a runaway.

Protocol 1: Safe Synthesis Monitoring
  • Objective: Synthesize this compound without triggering a thermal runaway.

  • Pre-requisites: Mechanical stirrer, temperature probe, reflux condenser, ice bath (for emergency cooling).

Workflow:

  • Phenoxide Formation: Dissolve Phenol (1.7 eq) and KOH (1.4 eq) and heat to 130–140°C. Critical: Ensure all water is driven off if using aqueous base (or use solid KOH), as water suppresses the nucleophilic attack.

  • Catalyst Addition: Cool to 100°C. Add Copper powder (catalyst).

  • Controlled Addition: Add p-nitrochlorobenzene (0.5 eq).

  • Initiation: Heat gently to 150–160°C .

    • Checkpoint: Watch for the "kick" (rapid temp rise/ebullition). Remove heat source immediately once reaction self-sustains.

  • Completion: Once the exotherm subsides, maintain 160°C for 30 mins.

  • Quench: Pour into aqueous NaOH to remove excess phenol.

Part 5: Experimental Protocols for Stability Assessment

To validate the stability of a specific batch (e.g., for use as a GC stationary phase or polymer additive), use the following self-validating protocol.

Protocol 2: DSC Purity & Stability Check

Rationale: Differential Scanning Calorimetry (DSC) will identify the melting endotherm and any pre-decomposition exotherms.

Steps:

  • Sample Prep: Weigh 2–5 mg of this compound into a standard aluminum pan. Do not seal hermetically if decomposition is expected; use a pinhole lid.

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 350°C.

    • Purge: Nitrogen (50 mL/min).

  • Analysis:

    • Event 1 (Endotherm): Look for a sharp peak at 53–56°C . Broadening indicates impurities.

    • Event 2 (Exotherm): Watch the baseline >250°C. An upward deviation (exotherm) indicates the onset of decomposition (

      
      ).
      
    • Pass Criteria: No exothermic activity < 200°C.

Part 6: Applications & References

Applications Requiring Thermal Stability
  • Gas Chromatography (GC): Used as a stationary phase liquid due to its high boiling point and polarity (selective for aromatic isomers).

  • Polymer Synthesis: Acts as a monomer or modifier in the synthesis of polyetherimides and high-performance thermoplastics where processing temps exceed 200°C.

  • Herbicidal Intermediates: Precursor to Nitrofen (though largely phased out) and modern diphenyl ether herbicides (e.g., Aclonifen).

References
  • Brewster, R. Q.; Groening, T. "p-Nitrodiphenyl Ether".[2] Organic Syntheses, Coll.[2] Vol. 2, p. 445 (1943); Vol. 14, p. 66 (1934).

    • Authoritative source for synthesis conditions and boiling point d
  • National Oceanic and Atmospheric Administration (NOAA). "Nitrobenzene Chemical Datasheet" (Analogous Safety Data). CAMEO Chemicals.

    • Provides grounding for nitro-aromatic decomposition hazards (NOx release).
  • ChemicalBook. "this compound Properties and Safety".

    • Verifies melting point (53-56°C) and atmospheric boiling point (~320°C).[1]

  • Fisher Scientific. "Safety Data Sheet: this compound".

    • Confirms hazardous decomposition products (Nitrogen oxides) and handling precautions.

Sources

Unlocking the Latent Potential of 4-Nitrophenyl Phenyl Ether: A Guide to Novel Research Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

4-Nitrophenyl phenyl ether (NPPE) is a molecule familiar to many synthetic chemists, primarily as a reliable intermediate for constructing more complex molecular architectures.[1][2] However, its utility has been largely confined to this role, leaving its intrinsic chemical and biological properties significantly under-explored. This guide moves beyond the established applications to illuminate new, high-potential research avenues for this versatile diaryl ether. We will dissect its structure to propose novel applications in medicinal chemistry, materials science, and catalysis, providing not just theoretical frameworks but actionable experimental protocols to empower the scientific community to investigate these frontiers.

Foundational Understanding: Synthesis and Core Characteristics

A prerequisite to exploring novel applications is a firm grasp of the molecule's fundamental nature and accessibility. NPPE is a pale yellow crystalline solid, readily available and straightforward to synthesize.[1]

Table 1: Core Physicochemical Properties of this compound

PropertyValueData Source
Molecular Formula C₁₂H₉NO₃Chem-Impex[1]
Molecular Weight 215.21 g/mol Chem-Impex[1]
Melting Point 53-60 °CChemicalBook, Chem-Impex[1][3]
Boiling Point ~320 °CChemicalBook[3][4]
Appearance Beige or yellow crystalline solidChem-Impex[1]
Solubility Soluble in methanol and other organic solventsChemicalBook[3]
Synthetic Accessibility: The Ullmann Condensation

The classical and most reliable method for synthesizing NPPE is the Ullmann condensation.[2] This copper-catalyzed reaction couples a phenol with an aryl halide.[5][6] In the case of NPPE, phenol is typically reacted with 4-chloronitrobenzene in the presence of a base and a copper catalyst.[7] The electron-withdrawing nitro group on the aryl halide enhances the reactivity of the ring, making this a particularly efficient transformation.[2]

Diagram: The Ullmann Condensation Pathway for NPPE Synthesis

ullmann_synthesis cluster_reactants Reactants cluster_conditions Conditions pnitro 4-Chloronitrobenzene product 4-Nitrophenyl phenyl ether pnitro->product phenol Phenol phenol->product catalyst Cu(I) Catalyst catalyst->product base Base (e.g., K₂CO₃) base->product heat Heat (~150-200°C) heat->product caption Fig 1. Generalized Ullmann Condensation for NPPE.

Research Opportunity: While the Ullmann condensation is robust, it often requires high temperatures and stoichiometric copper.[8] A key research area is the development of more sustainable synthetic protocols. This could involve exploring modern cross-coupling catalysts (e.g., those based on more abundant metals like iron), microwave-assisted synthesis to reduce reaction times, or developing continuous flow processes for safer and more scalable production.

Research Frontier 1: Medicinal Chemistry and Bio-organic Applications

The diaryl ether scaffold is a "privileged structure" in drug discovery, present in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[9][10] Concurrently, the nitroaromatic group is a well-known pharmacophore, often acting as a bio-reducible pro-drug.[11][12] The combination of these two motifs in NPPE presents a compelling, yet underexplored, opportunity for drug development.

Hypothesis: NPPE as a Pro-drug for Hypoxic Cancer Cells

Solid tumors often contain regions of low oxygen (hypoxia). Certain enzymes, known as nitroreductases, are highly active in these hypoxic environments and can reduce nitro groups to cytotoxic species.[13] This mechanism forms the basis of hypoxia-activated pro-drugs.[13]

Causality: We hypothesize that NPPE can diffuse into tumor tissue. In hypoxic regions, tumor-associated nitroreductases will reduce the nitro group, generating reactive nitrogen species that induce DNA damage and apoptosis, leading to selective killing of cancer cells while sparing healthy, oxygenated tissue.

Diagram: Proposed Bioactivation Pathway in Hypoxic Tumors

bioactivation_pathway NPPE This compound (NPPE) HypoxicCell Hypoxic Cancer Cell NPPE->HypoxicCell Diffusion Nitroreductase Nitroreductase Enzymes HypoxicCell->Nitroreductase ReactiveIntermediates Reactive Nitrogen Intermediates (-NO, -NHOH) Nitroreductase->ReactiveIntermediates Bio-reduction CellDeath DNA Damage & Apoptosis ReactiveIntermediates->CellDeath caption Fig 2. Hypothesized mechanism of NPPE as a hypoxia-activated pro-drug.

Experimental Protocol: Validating Anticancer Activity

This protocol outlines a self-validating system to test our hypothesis, starting with broad cytotoxicity screening and moving to mechanism-specific assays.

Workflow: Step-by-Step Validation of Anticancer Potential

  • Initial Cytotoxicity Screening (MTT/SRB Assay):

    • Objective: To determine if NPPE has a general cytotoxic effect on cancer cells.

    • Methodology:

      • Seed human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in 96-well plates.

      • Treat cells with a range of NPPE concentrations (e.g., 0.1 µM to 100 µM) for 48-72 hours under standard (normoxic) conditions.

      • Assess cell viability using an MTT or SRB assay.

    • Expected Outcome: Determination of the IC₅₀ (half-maximal inhibitory concentration) value. A low IC₅₀ suggests potent activity.

  • Hypoxia-Selectivity Assay:

    • Objective: To determine if NPPE's cytotoxicity is enhanced under low-oxygen conditions.

    • Methodology:

      • Repeat the cytotoxicity assay from Step 1 in parallel, but incubate one set of plates in a hypoxic chamber (e.g., 1% O₂).

      • Compare the IC₅₀ values obtained under normoxic versus hypoxic conditions.

    • Expected Outcome: A significantly lower IC₅₀ value under hypoxic conditions would strongly support the hypothesis of hypoxia-activated cytotoxicity.

  • Mechanism of Action (Apoptosis Assay):

    • Objective: To confirm that cell death occurs via apoptosis, a programmed and controlled pathway.

    • Methodology:

      • Treat cells with NPPE at its hypoxic IC₅₀ concentration under hypoxic conditions.

      • Use an Annexin V/Propidium Iodide staining kit and analyze the cells via flow cytometry.

    • Expected Outcome: An increase in the population of Annexin V-positive cells, confirming apoptosis as the mechanism of cell death.

Further Research: This workflow can be expanded to a library of NPPE derivatives to establish structure-activity relationships (SAR).[9] The goal would be to modify the core structure to enhance potency, selectivity, and drug-like properties.

Research Frontier 2: Functional Organic Materials

The rigid, aromatic structure of NPPE, combined with the strong dipole moment imparted by the nitro group, makes it an attractive building block for advanced functional materials. Its incorporation into polymer backbones or its use in specialty coatings could enhance thermal stability, mechanical strength, and introduce novel electronic properties.[1][2]

Hypothesis: NPPE-Derived Monomers for High-Performance Polyimides

Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and dielectric properties. By first reducing the nitro group of NPPE to an amine, we can create a novel diamine monomer, 4-aminophenyl phenyl ether. This monomer can then be polymerized with various dianhydrides to create a new class of polyimides with potentially enhanced processability or modified properties conferred by the flexible ether linkage.

Diagram: Workflow for Polyimide Synthesis and Characterization

polyimide_workflow cluster_synthesis Monomer & Polymer Synthesis cluster_processing Film Processing & Characterization NPPE This compound Reduction Reduction (e.g., H₂/Pd-C) NPPE->Reduction Diamine 4-Aminophenyl phenyl ether (Diamine Monomer) Reduction->Diamine Dianhydride + Dianhydride (e.g., PMDA) Diamine->Dianhydride Polymerization Polymerization in NMP Dianhydride->Polymerization PolyamicAcid Poly(amic acid) solution Polymerization->PolyamicAcid Casting Film Casting PolyamicAcid->Casting Imidization Thermal Imidization (Heat >250°C) Casting->Imidization PolyimideFilm Polyimide Film Imidization->PolyimideFilm Characterization Characterization (TGA, DSC, FTIR) PolyimideFilm->Characterization caption Fig 3. From NPPE to a functional polyimide film.

Experimental Protocol: Synthesis and Thermal Analysis of NPPE-Based Polyimide
  • Objective: To synthesize a novel polyimide film from an NPPE-derived monomer and evaluate its thermal stability.

  • Methodology:

    • Monomer Synthesis: Reduce this compound to 4-aminophenyl phenyl ether using a standard catalytic hydrogenation procedure (e.g., H₂, 10% Pd/C in ethanol). Confirm purity via ¹H NMR and melting point.

    • Polymerization: In a dry, nitrogen-purged flask, dissolve the synthesized diamine monomer in anhydrous N-methyl-2-pyrrolidone (NMP). Cool the solution to 0°C.

    • Add an equimolar amount of a commercial dianhydride (e.g., pyromellitic dianhydride, PMDA) portion-wise, maintaining the temperature below 5°C.

    • Allow the reaction to stir at room temperature for 18-24 hours to form a viscous poly(amic acid) solution.

    • Film Casting: Pour the poly(amic acid) solution onto a clean glass plate and use a doctor blade to create a film of uniform thickness.

    • Thermal Imidization: Place the glass plate in a programmable oven. Heat sequentially at 80°C (1h), 150°C (1h), 200°C (1h), and finally 250°C (2h) to drive the cyclodehydration reaction, converting the poly(amic acid) to the final polyimide.

    • Characterization (TGA): Carefully peel the resulting film from the glass plate. Analyze a small sample (~5-10 mg) using Thermogravimetric Analysis (TGA) under a nitrogen atmosphere, ramping the temperature from 25°C to 800°C at 10°C/min.

  • Expected Outcome: The TGA thermogram will show the decomposition temperature (Td), typically defined as the temperature at which 5% weight loss occurs. A high Td (>450°C) would classify the material as a high-performance polymer and validate the utility of the NPPE-derived monomer.

Conclusion: A Call to Investigation

This compound stands at a crossroads. While its history is rooted in its utility as a synthetic intermediate, its future lies in the exploration of its own rich chemical personality. The research frontiers outlined in this guide—from hypoxia-activated anticancer agents to the building blocks of high-performance polymers—are not exhaustive but are intended to serve as a catalyst for innovation. The provided protocols offer robust starting points for any well-equipped chemistry or biology lab to begin validating these exciting hypotheses. It is time to look at this simple molecule not for what it helps create, but for what it can become.

References

A consolidated list of authoritative sources cited within this guide.

  • 4-Nitrophenol - Wikipedia . [Link]

  • FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... - ResearchGate . [Link]

  • This compound | CAS#:620-88-2 | Chemsrc . [Link]

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed . [Link]

  • This compound - ChemBK . [Link]

  • 4-Nitrophenol | C6H5NO3 - PubChem . [Link]

  • p-(Benzyloxy)nitrobenzene | C13H11NO3 - PubChem . [Link]

  • Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - NIH . [Link]

  • The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists) | Industrial & Engineering Chemistry Product Research and Development - ACS Publications . [Link]

  • Ullmann Reaction - Organic Chemistry Portal . [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH . [Link]

  • p-NITRODIPHENYL ETHER - Organic Syntheses Procedure . [Link]

  • Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers - MDPI . [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO . [Link]

  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands - NIH . [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen . [Link]

  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides - UniTo . [Link]

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Aryl
  • (PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - ResearchGate . [Link]

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery | Journal of Agricultural and Food Chemistry - ACS Publications . [Link]

Sources

safety and handling precautions for 4-Nitrophenyl phenyl ether

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 4-Nitrophenyl Phenyl Ether

This guide provides a comprehensive overview of the essential (CAS No. 620-88-2), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The narrative structure emphasizes the causality behind each safety protocol, fostering a proactive safety culture built on scientific understanding.

Compound Profile and Hazard Identification

This compound, also known as 1-nitro-4-phenoxybenzene, is a beige or yellow crystalline solid.[1][2] Its molecular structure, featuring a reactive nitro group, makes it a valuable building block in organic synthesis but also necessitates a thorough understanding of its potential hazards.[1]

While some classifications under the US OSHA Hazard Communication Standard may not list it as hazardous, a comprehensive review of available data indicates a clear need for careful handling.[3] The primary hazards are associated with irritation to the eyes and skin.[2][4][5] When heated to decomposition, it can emit toxic fumes of nitrogen oxides (NOx).[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₂H₉NO₃[1][3][6]
Molecular Weight 215.21 g/mol [1][3]
Appearance Beige crystalline solid or yellow crystals[1]
Melting Point 53-60 °C (lit.)[1][5][6]
Boiling Point 320 °C (lit.)[2][5][6]
Flash Point >110 °C (>230 °F)[5][6]
Solubility Soluble in Methanol[5]
Storage Temperature Room Temperature, Sealed in Dry Conditions[5]

Table 2: GHS Hazard Classification Summary

Hazard ClassGHS PictogramSignal WordHazard Statement
Serious Eye Irritation GHS07WarningH319: Causes serious eye irritation. H320: Causes eye irritation.
Environmental Hazard GHS09WarningH411: Toxic to aquatic life with long lasting effects.

(Note: Classifications can vary by supplier. Always consult the specific Safety Data Sheet (SDS) for the material you are using.)

The Foundation of Safety: Engineering and Administrative Controls

Before any personal protective equipment is considered, the primary line of defense is a robust system of engineering and administrative controls. The causality is simple: preventing exposure is inherently safer than relying solely on barriers.

Engineering Controls: Designing Safety into the Workspace
  • Ventilation: All handling of this compound, especially when heating or creating dust, must occur in a well-ventilated area. A certified chemical fume hood is mandatory for procedures that may generate vapors or aerosols. This is crucial to prevent inhalation of any airborne particles or potential decomposition products.

  • Designated Areas: Establish a designated area within the laboratory specifically for working with this compound. This administrative control helps prevent cross-contamination of other workspaces and simplifies cleanup procedures.

Administrative Controls: Safe Work Practices
  • Minimization: The quantity of this compound stored and used should be kept to the minimum required for the experimental work.[7]

  • Hygiene: Thoroughly wash hands and any exposed skin with soap and water after handling, even if no direct contact is perceived.[3] Do not eat, drink, or smoke in areas where the chemical is handled.[8]

  • Training: All personnel must be trained on the specific hazards and handling procedures outlined in this guide and the corresponding SDS before beginning work.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering and administrative controls but is essential for safeguarding against residual and accidental exposure.

  • Eye and Face Protection: Chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory at all times when handling this compound.[3] Given its classification as an eye irritant, this is a critical, non-negotiable requirement.[5]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common choice, but always check the manufacturer's breakthrough time for the specific solvent being used. Remove and wash contaminated gloves, including the inside, before re-use.[3]

    • Lab Coat: A standard laboratory coat must be worn and fully buttoned. For larger quantities, a flame-resistant lab coat should be considered.[7]

  • Respiratory Protection: Under normal use conditions with adequate engineering controls (i.e., in a fume hood), respiratory protection is typically not required.[3] However, if engineering controls are not sufficient or during a large spill, a NIOSH-approved respirator with organic vapor cartridges should be used.[9]

PPE_Protocol cluster_ppe Core PPE Requirements cluster_situational_ppe Situational PPE Eye_Protection Chemical Safety Goggles Skin_Protection Nitrile Gloves & Lab Coat Respiratory_Protection Respirator (Organic Vapor) Face_Shield Face Shield Task Handling this compound Task->Eye_Protection Always Required Task->Skin_Protection Always Required Large_Spill Large Spill or No Fume Hood Task->Large_Spill Splash_Risk High Splash Potential Task->Splash_Risk Large_Spill->Respiratory_Protection Required Splash_Risk->Face_Shield Recommended

Caption: Core and situational PPE requirements for handling this compound.

Standard Operating Procedures (SOPs)

Adherence to validated protocols is essential for reproducible science and paramount for safety.

Handling and Storage Protocol
  • Preparation: Before handling, ensure the work area (preferably a chemical fume hood) is clean and uncluttered. Confirm that an appropriate spill kit and emergency eyewash/shower station are accessible.

  • Container Inspection: Visually inspect the container for any signs of damage or leaks before opening.

  • Dispensing: As a solid, avoid creating dust when weighing or transferring the material.[2] Use a scoop or spatula. If dust is unavoidable, respiratory protection may be warranted.

  • Handling: Avoid all direct contact with skin and eyes.[2][3] Do not ingest.[3]

  • Storage: Keep the container tightly closed when not in use.[3] Store in a dry, cool, and well-ventilated place.[3] The compound must be stored separately from strong oxidizing agents, as they are incompatible.[3]

  • Post-Handling: After handling, decontaminate the work surface. Remove and properly store or dispose of PPE. Wash hands thoroughly.

Accidental Release and Spill Management

The immediate priority in any spill is personal safety and containment.

Spill_Response_Workflow Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess Evacuate Evacuate Area Alert Supervisor Assess->Evacuate Large Spill or Uncontrolled Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Assess->Don_PPE Small & Controllable Contain Contain Spill with Inert Absorbent Don_PPE->Contain Cleanup Sweep or Scoop into Waste Container Contain->Cleanup Decontaminate Decontaminate Area with Soap & Water Cleanup->Decontaminate Dispose Dispose of Waste via EH&S Guidelines Decontaminate->Dispose

Caption: A decision workflow for responding to a this compound spill.

Step-by-Step Spill Cleanup Protocol (Small, Controllable Spill):

  • Ensure Ventilation: Work only in a well-ventilated area or fume hood.

  • Personal Protection: Wear the minimum PPE: double nitrile gloves, chemical safety goggles, and a lab coat.

  • Containment: Cover the spill with an inert, non-combustible absorbent material like sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep up the absorbed material and shovel it into a suitable, labeled container for chemical waste disposal.[3] Avoid generating dust.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of the waste container and any contaminated PPE according to your institution's hazardous waste disposal procedures.

Emergency First Aid Procedures

Immediate and correct first aid can significantly mitigate the consequences of an exposure. Medical attention should always be sought following any significant exposure.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do. Immediate medical attention is required.[3]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[3] Seek medical attention if irritation develops or persists.

  • Inhalation: Remove the individual from the exposure area to fresh air. If the person is not breathing, give artificial respiration. Immediate medical attention is required.[3]

  • Ingestion: Do not induce vomiting. Call a physician or poison control center immediately.[10] If possible, have the person drink milk afterwards.[3] Never give anything by mouth to an unconscious person.[10]

Fire and Reactivity

  • Fire Fighting: In case of a fire, use a water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[11] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

  • Hazardous Decomposition: Thermal decomposition can release irritating gases and toxic fumes, including nitrogen oxides (NOx).[3][5]

  • Stability and Reactivity: The compound is stable under normal conditions.[3][11] Avoid incompatible products and excess heat.[11] It is incompatible with strong oxidizing agents.[3]

References

  • Title: Safety Data Sheet: 4-Nitrophenol Source: Carl ROTH URL: [Link]

  • Title: 4-Nitrophenol | C6H5NO3 Source: PubChem URL: [Link]

  • Title: Ethers | Health & Safety Source: University of St Andrews URL: [Link]

  • Title: HAZARD SUMMARY Source: NJ.gov URL: [Link]

  • Title: 4-Nitrophenol Source: EPA URL: [Link]

  • Title: p-NITROPHENOL EXTRA PURE Source: Loba Chemie URL: [Link]

  • Title: this compound Source: ChemBK URL: [Link]

  • Title: this compound | CAS#:620-88-2 Source: Chemsrc URL: [Link]

  • Title: Diethyl Ether - Standard Operating Procedure Source: UC Center for Laboratory Safety URL: [Link]

  • Title: Diethyl Ether Source: Purdue University URL: [Link]

Sources

4-Nitrophenyl phenyl ether material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4-Nitrophenyl Phenyl Ether Safety, Synthesis, and Application Profiles

Executive Summary

This compound (CAS: 620-88-2), also known as 1-nitro-4-phenoxybenzene, is a critical intermediate in the synthesis of high-performance polymers, specifically polyetherimides (PEI). Characterized by its ether linkage connecting a nitro-activated ring to a phenyl group, it serves as a model substrate for nucleophilic aromatic substitution (


) and nitro-group reduction studies.

This guide provides a comprehensive technical profile for researchers, synthesizing safety protocols with experimental methodologies. Unlike generic MSDS documents, this whitepaper integrates toxicological caution with practical laboratory workflows.

Chemical & Physical Profile

PropertyData
IUPAC Name 1-nitro-4-phenoxybenzene
CAS Number 620-88-2
Molecular Formula

Molecular Weight 215.21 g/mol
Appearance Yellow crystalline powder or plates
Melting Point 53–56 °C (Lit.)
Boiling Point ~320 °C
Solubility Soluble in organic solvents (DMSO, DMF, Acetone, Chloroform); Insoluble in water.
Reactivity Stable ether linkage; Nitro group susceptible to reduction; Ring susceptible to electrophilic substitution.

Safety & Toxicology: Beyond the MSDS

While standard safety sheets classify this compound primarily as an irritant, its structural relationship to nitrobenzene warrants elevated precautions regarding hematological toxicity.

Hazard Analysis
  • Primary GHS Classification:

    • Eye Irritation (Category 2A): Causes serious eye irritation.

    • Aquatic Toxicity (Category 2): Toxic to aquatic life with long-lasting effects.

  • Toxicological Inference (Structure-Activity Relationship):

    • Methemoglobinemia Risk: Like many nitro-aromatics, absorption may induce the oxidation of hemoglobin (

      
      ) to methemoglobin (
      
      
      
      ), reducing oxygen transport capacity. While less volatile than nitrobenzene, dust inhalation or dermal absorption poses a risk.
    • Skin Absorption:[1] Lipophilic ether nature facilitates dermal penetration.

Handling Protocol: The "Zero-Contact" Standard

Researchers should adopt a "Zero-Contact" policy. Standard nitrile gloves may offer insufficient break-through time for nitro-aromatics in organic solvents.

  • PPE Hierarchy:

    • Eyes: Chemical splash goggles (Face shield recommended if working with >5g quantities).

    • Skin: Double-gloving (Nitrile inner / Laminate outer) is recommended during synthesis steps involving organic solvents.

    • Respiratory: Use a localized exhaust hood. If dust generation is likely, use N95/P100 respiratory protection.

Safety Decision Workflow

The following decision tree outlines the required safety response based on exposure potential.

SafetyWorkflow Start Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution (Organic Solvent) State->Solution Risk1 Risk: Dust Inhalation Solid->Risk1 Risk2 Risk: Dermal Absorption (High) Solution->Risk2 Action1 Control: Fume Hood + N95 Mask Risk1->Action1 Action2 Control: Double Gloves (Nitrile/Laminate) Risk2->Action2 Disposal Disposal: Segregated Halogenated Waste Action1->Disposal Action2->Disposal

Figure 1: Safety decision matrix for handling this compound.

Technical Deep Dive: Synthesis & Reactivity

The synthesis of this compound is a classic example of Nucleophilic Aromatic Substitution (


) . This pathway is favored because the nitro group at the para position withdraws electron density from the benzene ring, making the carbon attached to the leaving group (halogen) susceptible to nucleophilic attack by the phenoxide ion.
Reaction Mechanism ( )

The reaction proceeds via a Meisenheimer complex intermediate.[2]

SnArMechanism R1 4-Chloronitrobenzene (Electrophile) Inter Meisenheimer Complex (Resonance Stabilized) R1->Inter Addition R2 Phenol + K2CO3 (Nucleophile Gen.) R2->Inter Prod This compound Inter->Prod Elimination (-Cl) ByProd KCl + KHCO3 Inter->ByProd

Figure 2:


 mechanism showing the addition-elimination pathway.
Protocol A: Synthesis from 4-Chloronitrobenzene

Rationale: This method uses Potassium Carbonate (


) as a mild base to generate the phenoxide nucleophile in situ, avoiding the handling of moisture-sensitive metal hydrides.

Reagents:

  • 4-Chloronitrobenzene (1.0 eq)

  • Phenol (1.1 eq)

  • Potassium Carbonate (

    
    , 1.5 eq, anhydrous)
    
  • Solvent: DMF or DMSO (Polar aprotic solvents stabilize the transition state).

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen (

    
    ).
    
  • Dissolution: Dissolve 4-chloronitrobenzene and phenol in DMF (approx. 5 mL per gram of substrate).

  • Activation: Add anhydrous

    
    . The mixture may turn slightly yellow/orange.
    
  • Reaction: Heat the mixture to 100–120 °C for 4–6 hours. Monitor via TLC (Solvent: 20% Ethyl Acetate/Hexane). The product will be less polar than the starting phenol but more polar than the chloride.

  • Workup (Self-Validating Step):

    • Pour the cooled reaction mixture into ice-cold water (10x volume).

    • Observation: The product should precipitate as a yellow solid. If oil forms, induce crystallization by scratching the glass or cooling further.

  • Purification: Filter the solid. Wash with water (to remove inorganic salts) and cold ethanol. Recrystallize from Ethanol/Water if necessary.

Protocol B: Reduction to 4-Phenoxyaniline

Application: This step converts the nitro-ether into an amine-ether monomer, essential for polyetherimide synthesis.

Reagents:

  • This compound[3]

  • Hydrazine Hydrate (

    
    )
    
  • Catalyst: Pd/C (10%) or Raney Nickel

  • Solvent: Ethanol[4]

Methodology:

  • Dissolve the nitro ether in ethanol under

    
    .
    
  • Add catalytic Pd/C (5-10 wt%).

  • Add Hydrazine Hydrate dropwise at reflux. Caution: Exothermic gas evolution (

    
    ).
    
  • Reflux until the yellow color of the nitro compound disappears (approx. 2-4 hours).

  • Filter hot through Celite to remove the catalyst.

  • Cool filtrate to crystallize 4-phenoxyaniline .

Applications in Drug Development & Materials

SectorApplicationMechanism/Role
Material Science Polyetherimides (PEI) Precursor to diamine monomers (e.g., 4,4'-oxydianiline analogs). PEIs are used in medical devices requiring sterilization resistance.[5]
Medicinal Chem Privileged Scaffolds The diphenyl ether moiety is found in various bioactive compounds (e.g., thyroid hormone analogs, herbicides like Nitrofen).
Analytical Chem Redox Probe Used to test the efficacy of novel reduction catalysts (e.g., gold nanoparticles) by monitoring the UV-Vis shift from 300nm (Nitro) to 230nm (Amine).

References

  • PubChem. 1-Nitro-4-phenoxybenzene (Compound).[6] National Library of Medicine. Available at: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Available at: [Link]

  • Rajasekar, S. & Venkatesan, D. (2012). Synthesis and Properties of Polyetherimides by Nucleophilic Displacement Reaction. Polymers & Polymer Composites. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrobenzene.[7][8] CDC. Available at: [Link]

Sources

The Janus Scaffold: Electronic Duality and Electrophilic Activation in 4-Nitrophenyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Nitrophenyl phenyl ether (4-NPPE) represents a quintessential "push-pull" aromatic system, characterized by a stark electronic dichotomy. It consists of two benzene rings bridged by an ether oxygen: one ring is electron-rich (nucleophilic) due to the ether's mesomeric donation (


), while the other is significantly electron-deficient (electrophilic) due to the strong electron-withdrawing nature (

) of the para-nitro group.

This technical guide focuses on the electrophilicity of the nitro-substituted ring . Unlike typical benzene rings which resist nucleophilic attack, the 4-nitrophenyl moiety possesses a low-lying LUMO that facilitates Nucleophilic Aromatic Substitution (


) . Understanding this electrophilic character is critical for researchers utilizing diaryl ether scaffolds in herbicides (e.g., protoporphyrinogen oxidase inhibitors) and antibiotic development.

Electronic Architecture: The Origin of Electrophilicity

The reactivity of 4-NPPE is dictated by the perturbation of its


-electron system. To quantify the electrophilicity, we must analyze the Frontier Molecular Orbitals (FMOs).
Molecular Orbital Distribution
  • The Nucleophilic Domain (HOMO): The Highest Occupied Molecular Orbital is localized primarily on the unsubstituted phenoxy ring. The oxygen lone pairs donate electron density into this ring, raising its energy and making it susceptible to electrophilic attack (e.g., halogenation, nitration).

  • The Electrophilic Domain (LUMO): The Lowest Unoccupied Molecular Orbital is localized on the p-nitrophenyl ring. The nitro group pulls electron density away from the ring carbons, lowering the energy of the LUMO. This energy lowering is the structural cause of the ring's electrophilicity.

The Global Electrophilicity Index ( )

In computational chemistry (DFT), the electrophilicity of this ring is often quantified using the Global Electrophilicity Index (


), derived from the chemical potential (

) and chemical hardness (

):


For 4-NPPE, the high electron affinity of the nitro group results in a high


 value for the substituted ring, predicting its reactivity towards nucleophiles.
Resonance Visualization

The electrophilicity is best visualized through resonance structures that place a formal positive charge on the ring carbons ortho and para to the nitro group.

Resonance cluster_legend Electronic Effect N1 Neutral State (Ground) N2 Charge Separated (Ortho+) N1->N2 e- withdrawal by NO2 N3 Charge Separated (Para+ on C-NO2) N2->N3 Resonance Delocalization Desc The Nitro group (-NO2) withdraws electron density, creating positive potential at ortho/para positions. This makes the ring an ELECTROPHILE.

Figure 1: Resonance contributions creating electrophilic centers on the nitrophenyl ring.

The Electrophilic Engine: Nucleophilic Aromatic Substitution ( )

The definitive proof of the ring's electrophilicity is its participation in


 reactions. While the phenoxy group is a poor leaving group compared to halides, the synthesis of 4-NPPE and its derivatives relies on this specific reactivity pattern.
The Mechanism

The reaction does not proceed via a concerted


 pathway (which is geometrically impossible on a planar ring) nor an 

pathway (instability of phenyl cation). Instead, it follows an Addition-Elimination mechanism involving a Meisenheimer Complex .
  • Addition (Rate Limiting): A nucleophile attacks the electrophilic carbon (C-1) bearing the leaving group. The aromaticity is temporarily broken.

  • Stabilization: The negative charge is delocalized onto the nitro group. This is the critical role of the electrophilic activator.

  • Elimination (Fast): The leaving group is expelled, and aromaticity is restored.

SNAr_Mechanism Figure 2: The S_NAr Reaction Pathway driven by Ring Electrophilicity Substrate Substrate Electron-Deficient Ring (LUMO localized) TS1 Transition State 1 Attack at C-1 Substrate->TS1 Nu Nucleophile (:Nu-) Nu->TS1 Meisenheimer Meisenheimer Complex Negative charge delocalized on NO2 TS1->Meisenheimer Rate Determining Step Product Product Substituted Arene Meisenheimer->Product Restoration of Aromaticity LG Leaving Group (Phenoxide) Meisenheimer->LG Elimination

Experimental Validation Protocols

To empirically validate the electrophilicity of the nitrophenyl ring, we utilize the synthesis of the ether itself. This protocol demonstrates how a nucleophile (phenoxide) attacks the electrophilic ring of a precursor (p-chloronitrobenzene).

Protocol A: Synthesis via Electrophilic Activation ( )

Objective: Demonstrate the electrophilic susceptibility of the p-nitrophenyl ring by displacing a chloride leaving group with a phenoxide nucleophile.

Reagents:

  • 4-Chloronitrobenzene (Electrophilic Substrate)

  • Phenol (Nucleophile Precursor)

  • Potassium Hydroxide (Base)[1]

  • Dimethyl sulfoxide (DMSO) or DMF (Polar Arotic Solvent)

Methodology:

  • Nucleophile Generation:

    • Dissolve Phenol (1.0 eq) in DMSO.

    • Add KOH (1.1 eq) and stir at room temperature for 30 minutes.

    • Mechanistic Note: This generates Potassium Phenoxide (

      
      ), a strong nucleophile.
      
  • Electrophilic Attack:

    • Add 4-Chloronitrobenzene (1.0 eq) to the mixture.

    • Heat the reaction vessel to 100°C.

    • Observation: The reaction mixture will darken as the Meisenheimer complex forms.

  • Completion & Workup:

    • Monitor via TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) will disappear, replaced by the ether product.

    • Quench with ice water to precipitate the product.

    • Recrystallize from Ethanol.[2]

Interpretation: The success of this reaction confirms that the carbon attached to the chlorine was rendered sufficiently electrophilic by the para-nitro group to accept the electron density from the phenoxide.

Protocol B: Computational Assessment of Electrophilicity

Objective: Quantify the electrophilicity index (


) using Density Functional Theory (DFT).
  • Geometry Optimization:

    • Software: Gaussian 16 or ORCA.

    • Functional/Basis Set: B3LYP/6-311++G(d,p).

    • Rationale: Diffuse functions (++) are essential for describing the lone pairs on the ether oxygen and the nitro group.

  • Energy Calculation:

    • Calculate energies of the Neutral (

      
      ), Cationic (
      
      
      
      ), and Anionic (
      
      
      ) systems at the optimized geometry.
  • Index Derivation:

    • Ionization Potential (

      
      ) 
      
      
      
    • Electron Affinity (

      
      ) 
      
      
      
    • Chemical Potential (

      
      ) = 
      
      
      
    • Hardness (

      
      ) = 
      
      
      
    • Electrophilicity (

      
      )  = 
      
      
      

Data Summary: Reactivity Profile

ParameterValue / CharacteristicImplication
Ring A (Nitrophenyl) Electrophilic (

)
Susceptible to Nucleophilic attack (

). Site of LUMO.
Ring B (Phenoxy) Nucleophilic (

)
Susceptible to Electrophilic attack (EAS). Site of HOMO.
Hammett Constant (

)
+0.78 (Nitro group)Strong electron withdrawal, activating Ring A for

.
Leaving Group Ability Phenoxide (

)
Poor leaving group; Ether linkage is stable to hydrolysis under mild conditions.
Metabolic Liability Ring B OxidationCYP450 enzymes will attack the electron-rich Ring B (hydroxylation).

Pharmaceutical Implications[3][4]

In drug discovery, the this compound scaffold serves as a model for Diphenyl Ether class drugs.

  • Metabolic Stability: The electrophilic ring (nitro) is generally resistant to oxidative metabolism (CYP450), which prefers electron-rich substrates. However, the nitro group itself can be reduced to an amine (

    
    ) by nitroreductases in anaerobic conditions (e.g., gut microbiota), drastically flipping the ring's character from electrophilic to nucleophilic.
    
  • Toxicity: Highly electrophilic rings can act as "Michael Acceptors" or

    
     substrates for biological nucleophiles (like Glutathione or Cysteine residues in proteins), potentially leading to covalent inhibition or toxicity. However, the ether linkage in 4-NPPE is generally too stable for this to occur non-enzymatically in vivo.
    

References

  • Mechanistic Found

    
    : 
    Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.
    
    
  • DFT Studies on Diphenyl Ethers: Babu, N. S., et al. (2014). "Vibrational spectra and electronic structure of this compound." Spectrochimica Acta Part A.

  • Synthesis and Reactivity: Brewster, R. Q., & Groening, T. (1934). "p-Nitrodiphenyl Ether."[3] Organic Syntheses, Coll.[3] Vol. 2, p. 445.

  • Electrophilicity Index Theory: Parr, R. G., Szentpaly, L. v., & Liu, S. (1999). "Electrophilicity Index."[4] Journal of the American Chemical Society, 121(9), 1922–1924.

Sources

Methodological & Application

Application Note: Precision Synthesis of 4-Nitrophenyl Phenyl Ether via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists requiring a robust, high-purity synthesis of 4-Nitrophenyl phenyl ether. It synthesizes historical robustness with modern catalytic insights.

Executive Summary & Strategic Rationale

The synthesis of this compound represents a unique intersection in organic chemistry where two mechanistic pathways converge: Nucleophilic Aromatic Substitution (


)  and Ullmann Condensation .

While the strong electron-withdrawing nitro group at the para position activates the halide sufficiently for standard


 (base-mediated displacement), the Ullmann protocol  (copper-catalyzed) is historically significant and often preferred in process chemistry for its ability to:
  • Accelerate Reaction Kinetics: Copper catalysis significantly lowers the activation energy, allowing for complete conversion at lower temperatures or shorter times compared to uncatalyzed

    
    .
    
  • Substrate Versatility: It enables the use of less reactive but more economical aryl chlorides (e.g., 1-chloro-4-nitrobenzene) without requiring forcing conditions that degrade the phenol.

  • Impurity Profile Control: Catalytic conditions often suppress side reactions (such as phenol oxidation) associated with the extreme basicity/heat of forcing

    
     conditions.
    

This guide details a Modernized Ullmann Protocol using a copper(I) source, ensuring high yield (>85%) and reproducibility.

Mechanistic Insight: The "Assisted" Pathway

To optimize this reaction, one must understand the catalytic cycle. Unlike the standard


 which relies solely on the Meisenheimer complex, the Ullmann pathway utilizes a Copper(I)/Copper(III) cycle.
Catalytic Cycle (Graphviz Diagram)

UllmannMechanism Start Start: Cu(I) Precatalyst (CuI + Ligand) Complex_A Active Species [L-Cu-OPh] Start->Complex_A + PhOH / Base - HX Intermediate_B Cu(III) Intermediate [L-Cu(III)(Ar)(OPh)X] Complex_A->Intermediate_B + 1-Halo-4-nitrobenzene (Rate Limiting Step) SNAr Alternative Pathway: Uncatalyzed SNAr OxAdd Oxidative Addition (Ar-X insertion) Intermediate_B->Start Regeneration of Cu(I) Product Product: This compound Intermediate_B->Product C-O Bond Formation RedElim Reductive Elimination (Product Release)

Figure 1: The catalytic cycle for Ullmann ether synthesis. The copper catalyst facilitates the C-O bond formation via a Cu(III) intermediate, distinct from the direct addition-elimination of


.

Experimental Protocol

Method A: The "Classic" Robust Scale-Up (Copper Powder)

Best for: Large scale (>50g), lower cost, utilizing standard lab equipment.

Reagents:

  • Substrate A: Phenol (1.2 equiv)

  • Substrate B: 1-Chloro-4-nitrobenzene (1.0 equiv)

  • Base: Potassium Hydroxide (KOH) pellets (1.1 equiv)

  • Catalyst: Copper Powder (Activated) or CuCl (0.05 equiv / 5 mol%)

  • Solvent: None (Neat fusion) or Diglyme (if temp control is needed).

Step-by-Step Procedure:

  • Phenoxide Formation: In a round-bottom flask equipped with a Dean-Stark trap (if using solvent) or simple distillation head, charge Phenol and KOH. Heat to 130-140°C .[1]

    • Critical Checkpoint: Ensure all water formed during deprotonation is removed. If running neat, the melt will bubble as water escapes. The reaction requires anhydrous phenoxide for the coupling to proceed efficiently.

  • Catalyst Addition: Cool the melt slightly to 100-110°C . Add the Activated Copper Powder and 1-Chloro-4-nitrobenzene.

    • Safety Note: The reaction is exothermic. Add the nitroarene slowly if working on >100g scale.

  • Coupling: Heat the mixture to 150-160°C for 2–4 hours.

    • Visual Indicator: The mixture will darken significantly (brown/black) due to copper complexation.

  • Workup: Cool to ~80°C. Add Toluene (or Ethyl Acetate) and dilute NaOH (5%) to remove unreacted phenol. Filter through a Celite pad to remove copper residues.

  • Purification: Wash the organic layer with water and brine. Dry over MgSO4. Concentrate. Recrystallize from Ethanol/Water (9:1) to obtain pale yellow crystals.

Method B: Modern Ligand-Assisted (High Purity)

Best for: Research scale (<10g), mechanistic studies, or when mild conditions are required.

Reagents:

  • Substrate A: Phenol (1.2 equiv)

  • Substrate B: 1-Iodo-4-nitrobenzene (1.0 equiv) [Note: Iodide is preferred for milder temps]

  • Catalyst: CuI (10 mol%)

  • Ligand: N,N-Dimethylglycine (20 mol%) or 1,10-Phenanthroline (20 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane or DMF (Anhydrous)

Step-by-Step Procedure:

  • Setup: Charge an oven-dried Schlenk tube with CuI, Ligand, Base, and 1-Iodo-4-nitrobenzene. Evacuate and backfill with Argon (3x).

  • Addition: Add Phenol and Solvent via syringe under Argon flow.

  • Reaction: Seal the tube and heat to 90°C for 12-16 hours.

    • Self-Validating Check: Monitor via TLC (20% EtOAc/Hexane). The starting material (Iodide) is UV active and distinct from the product.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove ligand/copper), then 1M NaOH (to remove excess phenol).

  • Isolation: Column chromatography (Silica, Hexane/EtOAc gradient).[2]

Data Analysis & Troubleshooting

Analytical Specifications
ParameterSpecificationMethod
Appearance Pale yellow to cream crystalsVisual
Melting Point 54–56 °CCapillary MP
1H NMR (CDCl3)

8.20 (d, 2H), 7.45 (t, 2H), 7.25 (t, 1H), 7.10 (d, 2H), 7.02 (d, 2H)
400 MHz NMR
Rf Value ~0.45 (in 10% EtOAc/Hexane)Silica TLC
Troubleshooting Guide (Self-Validating Systems)

Issue: Low Conversion (<50%)

  • Diagnosis: Catalyst poisoning or moisture.

  • Validation: Did the reaction mixture turn the characteristic dark color of active Cu-catalysis? If it remained pale/green, oxygen or water likely deactivated the Cu(I).

  • Fix: Ensure vigorous deoxygenation (sparging) of solvents. Switch to Method A (Neat) if solvent quality is suspect.

Issue: High Impurity (Tarry residue)

  • Diagnosis: Thermal decomposition or oxidation of phenol.

  • Validation: Check TLC for a baseline streak (polymers/quinones).

  • Fix: Lower temperature by 10°C. Ensure the Phenol:Base ratio is strictly controlled (excess base at high temp promotes degradation).

Process Workflow Diagram

Workflow Prep Preparation (Dehydrate Phenol/Base) Reaction Coupling Reaction (150°C, Cu Cat) Prep->Reaction Add Ar-X + Cu Quench Quench & Dilution (Toluene + NaOH wash) Reaction->Quench Complete (TLC) Filter Filtration (Remove Cu salts) Quench->Filter Biphasic Mix Cryst Recrystallization (EtOH/H2O) Filter->Cryst Organic Phase

Figure 2: Operational workflow for the scale-up synthesis (Method A).

References

  • Brewster, R. Q.; Groening, T. "p-Nitrodiphenyl Ether".[1] Organic Syntheses, Coll.[1] Vol. 2, p. 445 (1943).

    • Authoritative source for the classic copper-powder c
  • Monnier, F.; Taillefer, M. "Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions". Angewandte Chemie International Edition, 48(38), 6954-6971 (2009).

    • Review of modern ligand-assisted Ullmann mechanisms.
  • Buck, E.; Song, Z. J. "Preparation of 1-Methoxy-4-(4-nitrophenoxy)benzene". Organic Syntheses, Vol. 82, p. 69 (2005).

    • Provides modern context for Cs2CO3 medi
  • Lindley, J. "Copper assisted nucleophilic substitution of aryl halogen". Tetrahedron, 40(9), 1433-1456 (1984).

    • Foundational text on the mechanism of Copper-catalyzed arom

Sources

Application Note: A Detailed Protocol for the Modern Ullmann Diaryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Revitalizing a Century-Old Reaction

The diaryl ether motif is a cornerstone in a vast array of biologically active molecules, including blockbuster pharmaceuticals, agrochemicals, and advanced polymers.[1] The most direct method for constructing this C-O bond is the Ullmann diaryl ether synthesis, a copper-mediated coupling between a phenol and an aryl halide. First reported by Fritz Ullmann in 1905, the classical version of this reaction was plagued by harsh conditions, often requiring stoichiometric amounts of copper and temperatures exceeding 200°C, which severely limited its scope and functional group tolerance.[2][3][4]

Over the past two decades, a renaissance in Ullmann chemistry has occurred. The development of ligand-accelerated catalytic systems has transformed the reaction into a mild, versatile, and highly efficient process.[5] Modern protocols operate at significantly lower temperatures (typically 80-120°C) with low catalyst loadings, offering a robust and economically attractive alternative to palladium-catalyzed methods.[5][6] This guide provides a detailed examination of the reaction mechanism, an in-depth look at the critical components, and a field-proven, step-by-step protocol for executing the modern Ullmann diaryl ether synthesis.

The Catalytic Cycle: A Mechanistic Overview

Understanding the reaction mechanism is paramount for troubleshooting and optimization. While early studies were ambiguous, extensive research has elucidated a widely accepted catalytic cycle that proceeds through a Cu(I)/Cu(III) pathway. It is important to note that a mechanism involving free aryl radicals has been experimentally ruled out.[7]

The key steps are as follows:

  • Base-Mediated Deprotonation: The reaction is initiated by the deprotonation of the phenol by a base (e.g., K₃PO₄, Cs₂CO₃) to form a more nucleophilic alkali phenoxide.

  • Formation of the Active Catalyst: The phenoxide displaces the halide from the Cu(I) pre-catalyst (e.g., CuI) to form a copper(I) phenoxide complex. The coordinating ligand (L) stabilizes this species.

  • Oxidative Addition: This is often the rate-limiting step. The aryl halide undergoes oxidative addition to the Cu(I) center, forming a transient, high-energy Cu(III) intermediate.[2][8] The presence of an effective ligand is crucial for facilitating this step and stabilizing the high-valent copper species.

  • Reductive Elimination: The final diaryl ether product is formed via reductive elimination from the Cu(III) complex. This step regenerates the active L-Cu(I) catalyst, allowing the catalytic cycle to continue.

Ullmann_Mechanism CuI L-Cu(I)-X CuPhenoxide L-Cu(I)-OAr' CuI->CuPhenoxide Phenoxide Ar'-O⁻ Phenoxide->CuPhenoxide Ligand Exchange Phenol Ar'-OH Phenol->Phenoxide Base Base Base->Phenoxide ArylHalide Ar-X inv1 ArylHalide->inv1 Oxidative Addition (Rate-Limiting) Product Ar-O-Ar' CuPhenoxide->inv1 CuIII L-Cu(III)(Ar)(X)(OAr') inv2 CuIII->inv2 inv1->CuIII inv2->CuI Catalyst Regeneration inv2->Product Reductive Elimination inv3

Figure 1: Proposed catalytic cycle for the ligand-accelerated Ullmann diaryl ether synthesis.

Dissecting the Reaction: Key Components and Their Rationale

The success of a modern Ullmann synthesis hinges on the judicious selection of its five core components.

ComponentCommon ExamplesRole & Rationale
Copper Pre-catalyst CuI, Cu₂O, CuBr, Cu(OTf)₂Source of the active Cu(I) catalyst. CuI is the most common. Cu₂O is an inexpensive and air-stable alternative.[6] Cu(II) salts can be used but require in-situ reduction, which can sometimes complicate the reaction.
Aryl Halide (Ar-X) Aryl iodides, Aryl bromides, Aryl chloridesThe electrophilic coupling partner. Reactivity follows the trend I > Br > Cl.[4] Modern ligand systems have enabled the efficient coupling of less reactive but more cost-effective aryl chlorides, particularly those bearing electron-withdrawing groups.[9]
Phenol (Ar'-OH) Electron-rich, electron-neutral, and some electron-poor phenolsThe nucleophilic coupling partner. The phenol is deprotonated in situ to form the active nucleophile. Sterically hindered phenols can be challenging, but specific protocols have been developed to address this.[9]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Deprotonates the phenol. The choice of base is critical. K₃PO₄ is a robust, inexpensive, and broadly effective choice.[10] Cs₂CO₃ is often more effective, especially for challenging substrates, due to the higher solubility of cesium phenoxides, but it is more expensive.[6]
Ligand N,N-dimethylglycine, 1,10-phenanthroline, 8-hydroxyquinoline, picolinic acidAccelerates the reaction and enables milder conditions. The ligand stabilizes the copper center, prevents catalyst aggregation, increases solubility, and facilitates the key oxidative addition and reductive elimination steps.[2][6][10] N,N-dimethylglycine is a particularly effective, inexpensive, and robust ligand for a wide range of substrates.[11][12]
Solvent Dioxane, Toluene, DMF, DMSO, AcetonitrileSolubilizes reagents and facilitates heat transfer. The choice depends on the required reaction temperature and the solubility of the specific substrates and base. Dioxane and toluene are common choices for temperatures around 110°C. DMF and DMSO are more polar options.[2]

Field-Proven Experimental Protocol: Synthesis of a Diaryl Ether

This protocol describes a general and reliable method for the synthesis of diaryl ethers using a CuI/N,N-dimethylglycine catalyst system, which has proven effective for a broad scope of substrates.[12]

Materials & Reagents:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Phenol (1.2 mmol, 1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • N,N-dimethylglycine (0.2 mmol, 20 mol%)

  • Cesium carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous dioxane or toluene (3-5 mL)

  • Oven-dried reaction vial or flask with a magnetic stir bar

  • Septum and needles for inert gas purging

  • Standard laboratory glassware for work-up

  • Silica gel for column chromatography

Reaction Workflow:

Figure 2: Standard experimental workflow for the Ullmann diaryl ether synthesis.

Step-by-Step Procedure:

  • Reaction Setup (Under Inert Atmosphere):

    • To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 mmol), phenol (1.2 mmol), CuI (10 mol%), N,N-dimethylglycine (20 mol%), and the base (2.0 mmol).

    • Causality: Adding the solid reagents first under ambient conditions is convenient. The subsequent purging cycle will render the system inert.

    • Seal the vial with a rubber septum.

    • Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

    • Causality: An inert atmosphere is critical to prevent the oxidation of the active Cu(I) catalyst to inactive Cu(II) species.

    • Using a syringe, add the anhydrous solvent (e.g., dioxane, 3-5 mL).

  • Reaction Execution:

    • Place the sealed vial in a preheated oil bath or heating block set to the desired temperature (typically 90-110°C).[6][12]

    • Stir the reaction mixture vigorously to ensure proper mixing of the heterogeneous components.

    • Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up Procedure:

    • Once the reaction is complete (as judged by the consumption of the limiting reagent), remove the vial from the heat and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a small plug of Celite to remove the insoluble base and copper salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel. Wash the organic layer with aqueous ammonium hydroxide (2 x 15 mL) to remove residual copper salts, followed by a wash with brine (1 x 15 mL).

    • Causality: The ammonia complexes with copper, facilitating its removal from the organic phase into the aqueous layer. The brine wash removes residual water from the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • The resulting crude oil or solid is typically purified by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes.

    • Combine the product-containing fractions and remove the solvent in vacuo to yield the pure diaryl ether.

    • If the product is a crystalline solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective final purification step.[13]

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
No or very low conversion 1. Inactive catalyst (oxidized CuI). 2. Insufficiently inert atmosphere. 3. Wet reagents or solvent. 4. Reaction temperature is too low.1. Use fresh, high-purity CuI. 2. Ensure the reaction setup is properly sealed and purged. Use a balloon of inert gas. 3. Use freshly distilled/dried solvents and oven-dry glassware. 4. Increase the temperature in 10°C increments.
Reaction stalls or is incomplete 1. Catalyst decomposition over time. 2. Poor choice of ligand for the specific substrate combination. 3. Base is not strong or soluble enough.1. Add a second small portion of catalyst and ligand. 2. Screen other ligands (e.g., 1,10-phenanthroline, picolinic acid).[9][14] 3. Switch to a stronger or more soluble base (e.g., from K₃PO₄ to Cs₂CO₃).
Formation of side products (e.g., homocoupling of aryl halide) 1. Reaction temperature is too high. 2. Ligand is not effectively promoting the desired C-O coupling pathway.1. Lower the reaction temperature. 2. Screen a different class of ligand. For example, if an N,O-ligand is failing, try an N,N-ligand.

Conclusion

The ligand-accelerated Ullmann diaryl ether synthesis is a powerful and indispensable tool in modern organic chemistry. Its evolution from a harsh, stoichiometric reaction to a mild and broadly applicable catalytic process is a testament to the power of mechanistic understanding and ligand design. By carefully selecting the catalyst, ligand, base, and solvent, researchers can reliably construct complex diaryl ether frameworks that are critical to the development of new medicines and materials.

References

  • Marc, S., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. Available at: [Link]

  • Monnier, F., et al. (2008). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society. Available at: [Link]

  • BYJU'S. Ullmann Reaction. Available at: [Link]

  • Wikipedia. (2023). Ullmann reaction. Available at: [Link]

  • Karami, B., et al. (2021). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Polycyclic Aromatic Compounds. Available at: [Link]

  • Sambiagio, C., et al. (2014). Recent synthetic developments and applications of the Ullmann reaction. A review. Organic & Biomolecular Chemistry. Available at: [Link]

  • Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society. Available at: [Link]

  • Truong, T. (2024). Exploring Copper Mediated Synthesis of Diaryl Ethers. ScholarWorks. Available at: [Link]

  • Buck, E., et al. (2002). ChemInform Abstract: Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. ChemInform. Available at: [Link]

  • Schareina, T., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • SynArchive. Ullmann Condensation. Available at: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

  • Schareina, T., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC. Available at: [Link]

  • Teh, G.B., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]

  • Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). Available at: [Link]

  • ResearchGate. (2014). An efficient BINAM–copper(II) catalyzed Ullmann-type synthesis of diaryl ethers. Available at: [Link]

  • Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. Available at: [Link]

  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters. Available at: [Link]

  • Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry. Available at: [Link]

  • Chen, Y.-J., et al. (2013). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Available at: [Link]

  • Ma, D., et al. (2017). Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings. The Journal of Organic Chemistry. Available at: [Link]

  • Varun, K. A., et al. (2021). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry. Available at: [Link]

Sources

Application Note: Copper-Catalyzed Synthesis of 4-Nitrophenyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the synthesis of 4-Nitrophenyl phenyl ether via copper-catalyzed Ullmann-type coupling. While diaryl ethers containing nitro-groups can often be synthesized via nucleophilic aromatic substitution (SNAr) due to the activating nature of the nitro group, the copper-catalyzed approach provides a critical alternative when:

  • Regioselectivity is required: Avoiding competitive substitution on poly-halogenated substrates.

  • Substrate Availability: Utilizing 4-nitrophenol and non-activated aryl halides (e.g., iodobenzene) as starting materials (Reverse Coupling).

  • Milder Conditions: Operating at temperatures (90°C) significantly lower than classical uncatalyzed Ullmann condensations (>200°C).

This guide focuses on the Ligand-Accelerated Ullmann Coupling using the CuI / N,N-Dimethylglycine system, a robust method pioneered by the Ma group, which allows for the efficient coupling of electron-deficient phenols or unactivated aryl halides.

Strategic Analysis & Mechanism

The Challenge of Diaryl Ether Synthesis

The formation of the C-O bond between an aryl halide and a phenol is historically challenging. The classical Ullmann reaction required stoichiometric copper and harsh temperatures (>200°C), often leading to low yields and significant side reactions. The introduction of bidentate ligands (amino acids, diamines, oxalamides) has revolutionized this field by stabilizing the active Cu(I) species and lowering the activation energy for the oxidative addition step.

Reaction Mechanism

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The ligand (L) plays a dual role: it increases the solubility of the copper salt and modulates the electron density at the metal center to facilitate the oxidative addition of the aryl halide.

Key Steps:

  • Ligation & Deprotonation: Formation of the active [L-Cu-OAr] species.

  • Oxidative Addition: The aryl halide (Ar-X) adds to the Cu(I) center, forming a transient Cu(III) intermediate. This is typically the rate-determining step (RDS).

  • Reductive Elimination: The C-O bond is formed, releasing the diaryl ether and regenerating the Cu(I) catalyst.

CatalyticCycle Start Pre-Catalyst CuI + Ligand ActiveCat Active Species [L-Cu-OPh] Start->ActiveCat + Phenol, Base - HI Intermediate Cu(III) Intermediate [L-Cu(III)(Ar)(OPh)X] ActiveCat->Intermediate + Ar-X (Aryl Halide) OxAdd Oxidative Addition (RDS) Intermediate->ActiveCat - Product (Cycle Closes) RedElim Reductive Elimination Product Product Ph-O-Ar + Cu(I)

Figure 1: Catalytic cycle for the copper-catalyzed Ullmann ether synthesis involving oxidative addition to a Cu(I)-phenoxide complex.

Experimental Protocol

Reaction Scheme

Target: Synthesis of this compound (CAS: 620-88-2). Route: Coupling of 4-Nitrophenol (Nucleophile) with Iodobenzene (Electrophile). Note: This route is selected to demonstrate the capacity of the catalyst to couple electron-poor phenols, which are typically poor nucleophiles.



Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[1][2]Amount (mmol)Mass/VolRole
4-Nitrophenol 139.111.05.0696 mgNucleophile
Iodobenzene 204.011.26.0670 µLElectrophile
CuI (Copper(I) Iodide) 190.450.10.595 mgCatalyst
N,N-Dimethylglycine 103.120.21.0103 mgLigand
K₂CO₃ (Anhydrous) 138.212.010.01.38 gBase
DMSO (Anhydrous) ---10 mLSolvent
Step-by-Step Procedure

Step 1: Catalyst Pre-Complexation (Optional but Recommended)

  • In a glovebox or under nitrogen flow, weigh CuI (95 mg) and N,N-Dimethylglycine (103 mg) into a 20 mL screw-cap vial or Schlenk tube.

  • Insight: Pre-mixing the copper source and ligand ensures the formation of the active catalytic complex before the reaction begins, reducing the induction period.

Step 2: Reaction Assembly

  • Add 4-Nitrophenol (696 mg) and K₂CO₃ (1.38 g) to the reaction vessel containing the catalyst mixture.

  • Evacuate the vessel and backfill with Nitrogen or Argon (repeat 3 times).

  • Add DMSO (10 mL) via syringe.

  • Add Iodobenzene (670 µL) via syringe.

  • Seal the tube tightly (Teflon-lined cap).

Step 3: Heating & Monitoring

  • Place the reaction vessel in a pre-heated oil block/bath at 90°C .

  • Stir vigorously (approx. 800-1000 rpm). Critical: The reaction is heterogeneous (solid base); efficient stirring is required for mass transfer.

  • Monitor reaction progress via TLC (Eluent: 10% EtOAc/Hexanes) or HPLC after 12 hours.

    • Endpoint: Disappearance of 4-Nitrophenol.[1]

    • Typical Time: 18-24 hours.

Step 4: Workup & Purification

  • Cool the mixture to room temperature.

  • Dilute with Water (30 mL) and Ethyl Acetate (30 mL) .

  • Acidify the aqueous layer slightly with 1M HCl (to pH ~3-4) to ensure any unreacted nitrophenol remains in the organic phase for separation or to break up copper emulsions. Note: Alternatively, keep basic to wash away unreacted phenol if the product is neutral. Since the product is a neutral ether, keeping the aqueous layer basic (pH > 10) is actually superior here: it retains unreacted 4-nitrophenol in the aqueous layer as the phenoxide, simplifying purification.

    • Revised Workup: Dilute with water/EtOAc. Wash organic layer with 1M NaOH (2 x 20 mL) to remove unreacted 4-nitrophenol.

  • Wash the organic layer with Brine (20 mL) .

  • Dry over Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purify via Flash Column Chromatography (Silica Gel, Gradient: 0-10% EtOAc in Hexanes).

Workflow Setup Setup: Combine CuI, Ligand, Base, Substrates in DMSO under N2 Reaction Reaction: Heat to 90°C, Stir 18-24h Setup->Reaction Quench Quench: Cool, Dilute with EtOAc/Water Reaction->Quench Wash Purification Wash: Wash Organic Layer with 1M NaOH (Removes unreacted 4-Nitrophenol) Quench->Wash Isolate Isolation: Dry, Concentrate, Column Chromatography Wash->Isolate

Figure 2: Experimental workflow for the synthesis of this compound.

Results & Troubleshooting

Expected Data
  • Appearance: Pale yellow to off-white solid.

  • Yield: 85-92% (Optimized).

  • 1H NMR (CDCl3, 400 MHz): δ 8.20 (d, J=9.0 Hz, 2H), 7.45 (t, J=8.0 Hz, 2H), 7.25 (t, J=7.5 Hz, 1H), 7.10 (d, J=8.0 Hz, 2H), 7.02 (d, J=9.0 Hz, 2H).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (<20%) Oxygen poisoning of Cu(I).Ensure rigorous degassing. Use fresh CuI (should be white/tan, not green).
Stalled Reaction Ligand decomposition or insufficient base.Add 5 mol% more catalyst/ligand. Ensure K₂CO₃ is finely ground.
Blue/Green Reaction Mixture Oxidation of Cu(I) to Cu(II).[3]The catalytic cycle is broken. Restart with inert atmosphere.
Emulsion during Workup Copper salts stabilizing interface.Filter the biphasic mixture through a Celite pad before separation. Add EDTA to aqueous wash.

Safety & Waste Disposal

  • 4-Nitrophenol: Toxic if swallowed. Irritating to eyes and skin. Handle in a fume hood.

  • Iodobenzene: Irritant. Light sensitive.[4]

  • Copper Waste: All aqueous waste containing copper must be segregated into "Heavy Metal Waste" streams. Do not pour down the drain.

  • DMSO: Penetrates skin easily, carrying dissolved contaminants with it. Wear nitrile gloves.

References

  • Ma, D., & Cai, Q. (2003). CuI-Catalyzed Ullmann-Type Coupling of Aryl Halides with Phenols, Anilines, and Thiophenols. Organic Letters, 5(21), 3799–3802. [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. Journal of the American Chemical Society, 131(47), 17423–17429. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]

  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)—O, C(aryl)—N, and C(aryl)—S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]

Sources

Application Note: High-Performance Synthesis of Substituted 4-Nitrophenyl Phenyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026


) & Catalytic Coupling Strategies

Abstract & Strategic Importance

The 4-nitrophenyl phenyl ether scaffold is a critical structural motif in medicinal chemistry (e.g., HIV protease inhibitors, antibiotics) and agrochemistry (e.g., protoporphyrinogen oxidase inhibitors). While structurally simple, the synthesis of substituted variants requires precise control over electronic and steric factors to suppress side reactions such as hydrolysis or homocoupling.

This guide details the synthesis of these ethers primarily via Nucleophilic Aromatic Substitution (


) , the industry standard for electron-deficient rings. It also provides an alternative Microwave-Assisted  protocol for high-throughput optimization and a Copper-Catalyzed Ullmann  protocol for sterically hindered substrates.

Mechanistic Insight: The Pathway

Understanding the mechanism is the key to troubleshooting low yields. Unlike electrophilic aromatic substitution, the aromatic ring here acts as an electrophile.

The Meisenheimer Complex

The reaction proceeds through an Addition-Elimination mechanism.[1] The rate-determining step is usually the nucleophilic attack of the phenoxide ion on the electron-deficient carbon bearing the halogen.

  • Activation: The nitro group at the para-position is essential. It withdraws electron density via resonance (

    
     effect) and induction (
    
    
    
    effect), stabilizing the negative charge on the intermediate Meisenheimer Complex .
  • Leaving Group Effect: Contrary to

    
    /
    
    
    
    reactions, Fluorine (
    
    
    ) is often the superior leaving group compared to Chlorine (
    
    
    ) or Bromine (
    
    
    ). Its high electronegativity lowers the LUMO energy of the ring, accelerating the initial nucleophilic attack. However, due to cost, 4-chloronitrobenzene is the standard process starting material.
Visualization of Reaction Pathway

The following diagram illustrates the energy landscape and electron flow during the reaction.

SNAr_Mechanism Reactants Reactants (4-Chloronitrobenzene + Phenoxide) TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 Activation Energy (Ea1) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) TS1->Intermediate TS2 Transition State 2 (Loss of Cl-) Intermediate->TS2 Ea2 (Fast) Product Product (this compound) TS2->Product -Cl⁻

Figure 1: Reaction coordinate diagram for the


 synthesis of 4-nitrophenyl phenyl ethers. Note the intermediate stability provided by the nitro group.[1]

Experimental Protocols

Protocol A: Standard Thermal Synthesis (Batch)

Best for: Scale-up (>10g), standard substrates, and cost-efficiency.

Reagents:

  • Substituted Phenol (1.0 equiv)

  • 1-Chloro-4-nitrobenzene (1.05 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (1.5 - 2.0 equiv)
    
  • Solvent: DMF or DMSO (0.5 M concentration relative to phenol)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (

    
    ).
    
  • Deprotonation: Add the substituted phenol and anhydrous

    
     to the solvent. Stir at room temperature for 15–30 minutes.
    
    • Why? This pre-generates the phenoxide nucleophile.

  • Addition: Add 1-chloro-4-nitrobenzene in one portion.

  • Reaction: Heat the mixture to 80–100°C . Monitor by TLC (typically 2–6 hours).

    • Note: If using DMSO, do not exceed 120°C to avoid thermal decomposition hazards.

  • Quench: Cool to room temperature. Pour the mixture into ice-cold water (5x reaction volume).

  • Workup: The product often precipitates as a solid. Filter and wash with water. If oil forms, extract with Ethyl Acetate (3x), wash organic layer with 1M NaOH (to remove unreacted phenol), water, and brine.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/Ethyl Acetate).

Protocol B: Microwave-Assisted Synthesis

Best for: Rapid library generation, optimization, and difficult substrates.

Reagents: Same as Protocol A. Equipment: Single-mode microwave reactor (e.g., Biotage or CEM).

Procedure:

  • Loading: In a 10 mL microwave vial, combine Phenol (1.0 mmol), 1-Chloro-4-nitrobenzene (1.0 mmol), and

    
     (2.0 mmol).
    
  • Solvent: Add DMF (2 mL). Cap the vial with a crimp top.

  • Irradiation: Heat to 140°C for 10–20 minutes (High Absorption setting).

  • Workup: Dilute with water/brine and extract as per Protocol A.

Comparison of Methods:

FeatureProtocol A (Thermal)Protocol B (Microwave)
Time 4 – 12 Hours10 – 20 Minutes
Temperature 80 – 100°C120 – 150°C
Yield (Typical) 75 – 85%85 – 95%
Scalability High (kg scale)Low (mg to g scale)
Energy Efficiency LowHigh

Optimization & Troubleshooting (Expertise)

Solvent & Base Selection Matrix

The choice of solvent and base dramatically affects the reaction rate. The goal is to create a "naked" phenoxide anion.

BaseSolventCharacteristicsRecommendation

DMF Standard, cheap. Good solubility for most phenols.Start here.

DMSO "Cesium Effect": Higher solubility and larger cation radius leads to looser ion pairing and higher reactivity.Use for sterically hindered or electron-rich phenols.
NaH THF/DMF Irreversible deprotonation. Highly reactive.Use if

fails. Requires strict anhydrous conditions.
Common Failure Modes
  • Problem: Low conversion.

    • Cause: Wet solvent. Water solvates the phenoxide, reducing nucleophilicity.

    • Fix: Use anhydrous DMF/DMSO and store

      
       in an oven.
      
  • Problem: Hydrolysis product (4-nitrophenol) observed.

    • Cause: Presence of water or hydroxide impurities.

    • Fix: Ensure inert atmosphere (

      
       balloon).
      
  • Problem: Sluggish reaction with electron-rich phenols (e.g., 4-methoxyphenol).

    • Fix: Switch to 4-fluoronitrobenzene (more reactive leaving group) or use Protocol B (Microwave).

Workflow Visualization

The following diagram outlines the logical flow for synthesizing and purifying the target ether.

Experimental_Workflow Start Start: Reagent Prep (Dry Solvent, Activated Base) Reaction Reaction Stage (80-100°C, 4-6h) Start->Reaction Check TLC/LCMS Check (SM Consumed?) Reaction->Check Check->Reaction No Quench Quench (Pour into Ice Water) Check->Quench Yes Precipitate Precipitate Formed? Quench->Precipitate Filter Filtration & Wash (H2O) Precipitate->Filter Yes (Solid) Extract Extraction (EtOAc) Wash w/ 1M NaOH Precipitate->Extract No (Oil) Purify Purification (Recrystallization/Column) Filter->Purify Extract->Purify Final Final Product Analysis (1H NMR, MP) Purify->Final

Figure 2: Decision tree for the synthesis and workup of 4-nitrophenyl phenyl ethers.

Safety & Compliance

  • Nitro Compounds: 4-chloronitrobenzene is toxic and potentially explosive if heated to dryness under pressure. Never distill nitro-residues to dryness.

  • Solvents: DMF and DMSO are skin-permeable. Wear butyl rubber gloves.

  • Waste: Aqueous layers will contain phenols and must be treated as hazardous organic waste, not poured down the drain.

References

  • Mechanism of

    
    :  Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. Link
    
  • Microwave Synthesis: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link

  • Solvent Effects: Newall, C. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Link

  • Ullmann Coupling Alternative: Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie, 48(38), 6954-6971. Link

  • General Protocol Validation: Organic Syntheses, Coll. Vol. 2, p. 445 (1943); Vol. 10, p. 72 (1930). (Classic reference for nitrophenyl ether synthesis). Link

Sources

Application Note: Purification of 4-Nitrophenyl Phenyl Ether by Recrystallization

[1]

Abstract

This guide details the purification of 4-Nitrophenyl phenyl ether (4-NPPE) via recrystallization. While widely used as an intermediate in the synthesis of herbicides (e.g., Nitrofen) and polymers, commercially available 4-NPPE often contains unreacted starting materials (phenol,

Methanol (MeOH)Ethanol/Water

Technical Background & Solubility Logic

Physicochemical Profile[2][3]
  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 215.21 g/mol [4]

  • Melting Point (MP): 53–56 °C (Lit.), up to 60 °C (High Purity).

  • Boiling Point: ~320 °C.

  • Solubility: Soluble in hot alcohols, ethyl acetate, ether, and benzene. Insoluble in water.

Impurity Profile

The primary impurities stem from the Ullmann ether synthesis:

  • Phenol: Starting material. Acidic. Removal requires alkaline washing prior to recrystallization.

  • 
    -Chloronitrobenzene:  Unreacted electrophile. Hard to separate due to structural similarity.
    
  • Copper Salts: Catalyst residues (if not filtered properly).

Solvent Selection Strategy

The critical challenge is the MP of ~55 °C.

  • High-Boiling Solvents (e.g., Toluene, Water): Unsuitable.[5] Toluene requires difficult removal; water is a non-solvent.

  • Ethanol (bp 78 °C): Good solubility, but the boiling point exceeds the compound's melting point. If the concentration is too high, the compound will melt into an oil before dissolving, complicating crystallization.

  • Methanol (bp 65 °C): Optimal. The boiling point is closer to the melting point, allowing saturation with better thermal control. Literature cites "Plates from MeOH" as the standard crystal habit [1].[2]

Pre-Purification Protocol (Critical Step)

Do not skip this step. Recrystallization is inefficient at removing large amounts of phenolic impurities.

  • Dissolution: Dissolve the crude brown solid in Ethyl Acetate (10 mL/g).

  • Alkaline Wash: Wash the organic layer 2x with 1M NaOH.

    • Mechanism:[6][7] Converts Phenol (

      
      ) to water-soluble Sodium Phenoxide. 4-NPPE remains in the organic layer.
      
  • Neutralization: Wash 1x with Brine and 1x with Water.

  • Drying: Dry over anhydrous

    
    , filter, and rotary evaporate to dryness.
    
  • Result: A yellow/beige solid ready for recrystallization.

Detailed Recrystallization Protocol

Materials
  • Solvent: Methanol (HPLC Grade) or Ethanol (95%).

  • Apparatus: Erlenmeyer flask, reflux condenser, magnetic stir bar, heating plate, Buchner funnel.

Step-by-Step Methodology

Step 1: Saturation

  • Place 10 g of pre-washed 4-NPPE in a 250 mL Erlenmeyer flask.

  • Add a stir bar and approximately 30 mL of Methanol.

  • Heat the mixture gently to 50 °C (Just below the MP of the solid).

    • Note: If the solid melts into an oil before dissolving, you have "oiled out." Add more solvent immediately until the oil dissolves into the bulk liquid.

  • Slowly increase heat to a gentle reflux (65 °C). Add additional Methanol in 5 mL increments until the solution is completely clear and homogeneous.

    • Target Concentration: ~1 g/4–5 mL Methanol.

Step 2: Hot Filtration (Optional but Recommended)

  • If insoluble dark specks (copper salts/dust) remain, filter the hot solution rapidly through a pre-warmed glass wool plug or fluted filter paper into a clean, heated flask.

  • Caution: Do this quickly to prevent premature crystallization on the filter paper.

Step 3: Controlled Cooling (The "Oiling Out" Prevention)

  • Remove the flask from the heat source. Place it on a cork ring or wood block (insulation) to allow slow cooling to room temperature (RT).

  • Agitation: Stir slowly (60 RPM).

    • Why? Static cooling often leads to oiling out (phase separation) because the compound is supercooled liquid. Slow stirring provides nucleation energy.

  • Seeding: If the solution reaches 40 °C and no crystals appear, add a single seed crystal of pure 4-NPPE or scratch the glass wall with a rod.

  • Once the solution reaches RT and a heavy crop of crystals has formed, place the flask in an ice-water bath (0–4 °C) for 30 minutes to maximize recovery.

Step 4: Collection and Drying

  • Filter the cold slurry using vacuum filtration (Buchner funnel).

  • Wash: Rinse the filter cake with 10–15 mL of ice-cold Methanol.

    • Warning: Do not use room temp Methanol; it will redissolve the product.

  • Dry: Air dry on the filter for 10 minutes, then transfer to a vacuum oven at 40 °C for 4 hours.

    • Caution: Do not exceed 45 °C in the oven, or the crystals may melt/fuse.

Process Visualization (Workflow)

RecrystallizationWorkflowStartCrude 4-NPPE(Contains Phenol/Byproducts)PreWashPre-Wash: Dissolve in EtOAcWash with 1M NaOHStart->PreWashEvapEvaporate to SolidPreWash->EvapDissolveDissolve in Hot Methanol(Reflux @ 65°C)Evap->DissolveCheckCheck: Is it Oiling Out?Dissolve->CheckAddSolventAdd more MeOH(Dissolve Oil Phase)Check->AddSolventYes (Two Liquid Layers)CoolingSlow Cooling to RT(Stir @ 60 RPM)Check->CoolingNo (Clear Solution)AddSolvent->CheckSeedSeed/Scratch Glass(Induce Nucleation)Cooling->SeedNo Crystals @ 40°CIceBathIce Bath (0°C)30 MinutesCooling->IceBathCrystals FormedSeed->IceBathFilterVacuum FiltrationWash w/ Cold MeOHIceBath->FilterProductPure 4-NPPE Crystals(MP 56-58°C)Filter->Product

Figure 1: Decision tree for the purification of this compound, highlighting the critical management of the "oiling out" phenomenon.

Troubleshooting & Validation

Troubleshooting Table
IssueObservationRoot CauseCorrective Action
Oiling Out Two liquid layers form upon heating or cooling.Solvent boiling point > Product MP; solution too concentrated.Add more Methanol to dissolve the oil. Re-heat to homogeneity.
No Crystallization Solution remains clear at 0 °C.Super-saturation; lack of nucleation sites.Scratch inner glass wall with a rod; add a seed crystal; evaporate 20% of solvent.
Low Yield <50% recovery.Too much solvent used; product lost in mother liquor.Concentrate mother liquor and collect a second crop (lower purity).
Low Melting Point MP < 53 °C.Impurities (Phenol/Solvent) remaining.Dry longer under vacuum; repeat NaOH wash if phenol odor persists.
Quality Control (QC) Specifications
  • Appearance: Pale yellow to beige plates or needles.

  • Melting Point: 54–56 °C (Sharp range indicates high purity).

  • HPLC: >98% area purity (C18 Column, Acetonitrile/Water gradient).

  • 1H NMR (CDCl3):

    • 
       8.20 (d, 2H, ortho- to 
      
      
      )
    • 
       7.45 (t, 2H, meta- to ether)
      
    • 
       7.25 (t, 1H, para- to ether)
      
    • 
       7.10 (d, 2H, ortho- to ether)
      
    • 
       7.05 (d, 2H, meta- to 
      
      
      )

References

  • ChemicalBook. (2024).[8] this compound Properties and Crystallization. Retrieved from

  • Organic Syntheses. (1939). p-Nitrodiphenyl Ether Synthesis and Purification. Org.[4][7][8][9] Synth. 1939, 19, 70; Coll. Vol. 2, 445. Retrieved from

  • Sigma-Aldrich. (2024). This compound Product Specification. Retrieved from

  • ChemSrc. (2024). Physicochemical properties of CAS 620-88-2.[1][3][4][6] Retrieved from

purification of 4-Nitrophenyl phenyl ether by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chromatographic Isolation & Purification of 4-Nitrophenyl Phenyl Ether

Introduction & Scope

This compound (1-nitro-4-phenoxybenzene) is a pivotal intermediate in the synthesis of agrochemicals (herbicides), pharmaceutical APIs, and polymer modifiers.[1] Synthesized typically via nucleophilic aromatic substitution (


) of 1-halo-4-nitrobenzene with phenol, the crude product often contains unreacted starting materials and inorganic salts.

While recrystallization (e.g., from ethanol) is a viable bulk purification method, column chromatography is required when high purity (>98%) is essential for analytical standards or downstream catalytic steps where trace impurities (phenols/halides) could poison catalysts.

This guide provides a high-fidelity protocol for isolating this compound, emphasizing the removal of the specific impurities inherent to its synthesis.

Physicochemical Profile

Understanding the analyte's physical state is the first step in designing a separation strategy.

PropertyDataRelevance to Chromatography
CAS Number 620-88-2Verification of identity.[1][2]
Molecular Formula

MW: 215.21 g/mol .[1]
Appearance Beige/Yellow Crystalline SolidCritical: Requires "Dry Loading" technique.
Melting Point 53–60 °CLow melting point; avoid excessive heat during rotary evaporation.
Polarity ModerateNitro group adds polarity; Ether linkage is lipophilic.
Solubility Soluble in EtOAc, DCM, AcetoneCompatible with standard normal-phase solvents.

Pre-Chromatography Considerations (The "Expert" Edge)

Do not inject crude reaction mixtures directly onto the column. The most common impurity, phenol , is highly polar and acidic. It will streak on silica gel, contaminating fractions and deactivating the stationary phase.

Mandatory Pre-Column Workup:

  • Alkaline Wash: Dissolve the crude organic layer in Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Wash 2x with 1M NaOH.

    • Mechanism:[3][4][5] NaOH converts phenol (

      
      ) into water-soluble sodium phenoxide, removing it from the organic phase.
      
  • Drying: Dry the organic phase over anhydrous

    
     and concentrate.
    
  • Result: The remaining mixture is primarily the Target Ether and unreacted 4-Nitrohalobenzene (non-polar). This makes the chromatographic separation significantly easier.

Method Development: Thin Layer Chromatography (TLC)

Before running the column, you must validate the solvent system.

  • Stationary Phase: Silica Gel

    
     plates.
    
  • Mobile Phase Optimization:

    • Trial 1: 100% Hexane

      
      
      
      
      
      ~0.05 (Too slow).
    • Trial 2: 50% EtOAc / 50% Hexane

      
      
      
      
      
      ~0.80 (Too fast, poor resolution).
    • Optimal:10% - 20% EtOAc in Hexane. [6]

    • Target: Product

      
       between 0.25 and 0.35.
      

Visualization: The nitro group is chromophoric. Spots will be visible under UV light (254 nm) as dark spots against the fluorescent background.

Detailed Protocol: Column Chromatography

Step 1: Column Packing
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Ratio: Use 30-50g of silica per 1g of crude sample.

  • Slurry Method: Suspend silica in 100% Hexane. Pour into the column to avoid air bubbles. Tap the column gently to settle the bed.

Step 2: Sample Loading (Dry Loading Technique)

Since the product is a solid, wet loading (dissolving in minimal solvent) often leads to precipitation at the column head, causing band broadening.

  • Dissolve the crude solid in a minimal amount of DCM or Acetone in a round-bottom flask.

  • Add silica gel (approx.[7] 2x the mass of the crude sample) to the solution.

  • Evaporate the solvent on a rotary evaporator until you have a free-flowing dry powder.

  • Carefully pour this powder onto the top of the packed column bed.

  • Add a layer of sand (~1 cm) on top to protect the bed during solvent addition.

Step 3: Elution Gradient

Run a stepwise gradient to maximize separation efficiency.

StepSolvent Composition (v/v)Volume (Column Volumes)Purpose
1 100% Hexane2 CVElute extremely non-polar impurities (e.g., unreacted halides).
2 5% EtOAc / 95% Hexane3 CVBegin moving the target molecule.
3 10% EtOAc / 90% HexaneUntil ElutionTarget Elution Window.
4 20% EtOAc / 80% Hexane2 CVFlush remaining polar byproducts.
Step 4: Fraction Collection & Analysis
  • Collect fractions in test tubes (size depends on column scale; typically 10-20 mL).

  • Spot every 3rd fraction on a TLC plate.

  • Pool fractions containing the single spot corresponding to the product (

    
    ).
    
  • Evaporate solvent in vacuo to yield the purified yellow solid.

Visualization of Workflow & Logic

Diagram 1: Purification Workflow

This flowchart illustrates the critical path from synthesis to pure product, highlighting the specific chemical interventions (NaOH wash) that ensure column success.

PurificationWorkflow Synthesis Crude Synthesis Mixture (Target + Phenol + Halide) Workup Alkaline Workup (Wash with 1M NaOH) Synthesis->Workup Dissolve in EtOAc PhaseSep Phase Separation Workup->PhaseSep Aqueous Aqueous Phase (Sodium Phenoxide) PhaseSep->Aqueous Removes Phenol Organic Organic Phase (Target + Halide) PhaseSep->Organic Retains Target DryLoad Dry Loading on Silica Organic->DryLoad Evaporate w/ Silica Column Column Chromatography (Hexane -> 10% EtOAc) DryLoad->Column Pure Pure this compound (Yellow Solid) Column->Pure Collect Fractions (Rf ~0.3)

Caption: Step-by-step purification logic. Note the removal of phenol prior to chromatography to prevent column fouling.

Diagram 2: Separation Logic (Elution Order)

Understanding the polarity ranking ensures you know which spot on the TLC is your target.

ElutionOrder Start Injection Point Halide 1. Unreacted Halide (Least Polar - Fast) Start->Halide 100% Hexane Target 2. Target Ether (Moderate Polarity) Halide->Target 5-10% EtOAc Phenol 3. Residual Phenol (Most Polar - Slow/Streaks) Target->Phenol >20% EtOAc (If not washed)

Caption: Elution order on Silica Gel. The target elutes after non-polar halides but before polar phenolic impurities.

Troubleshooting & Quality Control

IssueCauseSolution
Streaking/Tailing Residual Phenol or Acidic impurities.Add 0.1% Acetic Acid to mobile phase (rarely needed if NaOH wash is done) or re-wash crude sample.
Co-elution Gradient too steep (polarity increased too fast).Hold the gradient at 5% EtOAc for longer. Use a longer column.
Product Crystallizing Concentration too high in column.Use "Dry Loading" (as described). Do not let the column run dry.
Low Yield Product retained on silica.Flush column with 50% EtOAc/Hexane at the end to recover any stuck material.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • ChemicalBook. (2023). This compound Properties and Synthesis.

  • Sigma-Aldrich. (2023). Product Specification: this compound.[1][2][3][4][8][9]

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[6] Rapid chromatographic techniques for preparative separations with moderate resolution.[6] The Journal of Organic Chemistry, 43(14), 2923–2925.[6] (Foundational text for Flash Chromatography)

Sources

Strategic Application Note: 4-Nitrophenyl Phenyl Ether in Agrochemical Production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

4-Nitrophenyl phenyl ether (4-NPPE) , also known as 1-nitro-4-phenoxybenzene (CAS: 620-88-2), serves as a critical structural scaffold in the synthesis of phenoxy-based agrochemicals. While not an active ingredient itself, it is the obligate precursor to 4-Phenoxyaniline (4-PA) , a gateway intermediate used to synthesize the 4-phenoxyphenol moiety found in high-value insecticides such as Pyriproxyfen and Fenoxycarb .

This application note details the strategic utilization of 4-NPPE, focusing on its synthesis, purification, and downstream conversion protocols. It is designed for process chemists and engineers optimizing the "Nitro-Ether" pathway for industrial agrochemical production.

Key Agrochemical Targets
Target ActiveClassMechanism of ActionRole of 4-NPPE
Pyriproxyfen InsecticideJuvenile Hormone Mimic (JHM)Precursor to the 4-phenoxyphenol core.[1]
Fenoxycarb InsecticideCarbamate / JHMPrecursor to the 4-phenoxyphenol core.
Nitrofen HerbicidePPO InhibitorDirect structural analogue (historical context).

Chemical Pathway & Mechanism

The utility of 4-NPPE lies in its ability to deliver a pre-formed diphenyl ether linkage that is robust enough to withstand downstream functionalization (reduction and diazotization).

The "Nitro-Ether" Production Workflow

The following diagram illustrates the industrial pathway from commodity starting materials to the high-value Pyriproxyfen precursor.

AgrochemicalPathway Start 4-Chloronitrobenzene + Phenol NPPE This compound (4-NPPE) [CAS: 620-88-2] Start->NPPE SnAr Coupling (Base/Heat) PA 4-Phenoxyaniline (4-PA) [CAS: 139-59-3] NPPE->PA Catalytic Hydrogenation (H2, Pd/C) PP 4-Phenoxyphenol [CAS: 831-82-3] PA->PP 1. Diazotization (NaNO2) 2. Hydrolysis (H2SO4) Pyri Pyriproxyfen (Active Ingredient) PP->Pyri Coupling w/ 2-chloropyridine

Figure 1: The strategic "Nitro-Ether" pathway converting 4-NPPE into the Pyriproxyfen scaffold.

Experimental Protocols

Protocol A: Synthesis of this compound (The Scaffold)

This step utilizes a Nucleophilic Aromatic Substitution (SnAr). The electron-withdrawing nitro group on 4-chloronitrobenzene activates the ring for attack by the phenoxide ion.

Reagents:

  • 4-Chloronitrobenzene (1.0 eq)

  • Phenol (1.1 eq)

  • Potassium Carbonate (

    
    ) (1.2 eq) or NaOH (requires water removal)
    
  • Solvent: DMF or DMSO (High boiling aprotic solvents are preferred to stabilize the transition state).

Step-by-Step Methodology:

  • Charge: In a glass-lined reactor, dissolve 4-chloronitrobenzene and phenol in DMF.

  • Base Addition: Add anhydrous

    
     under stirring. Note: If using NaOH, you must employ a Dean-Stark trap with toluene to remove water azeotropically to prevent hydrolysis of the chloride.
    
  • Reaction: Heat the mixture to 120–130°C for 6–8 hours. Monitor by HPLC until 4-chloronitrobenzene is <0.5%.

  • Quench: Cool to 60°C and pour the mixture into ice water (ratio 1:5). The product will precipitate as a solid.

  • Purification: Filter the crude solid. Wash with 10% NaOH (to remove unreacted phenol) and then water. Recrystallize from Ethanol to yield pale yellow crystals (MP: 54–56°C).

Critical Quality Attribute (CQA):

  • Residual Phenol: Must be <0.1% to prevent side reactions in the next step.

Protocol B: Reduction to 4-Phenoxyaniline (The Activation)

The nitro group is reduced to an amine, "activating" the molecule for further functionalization. Catalytic hydrogenation is the industry standard due to its atom economy and ease of workup compared to Fe/HCl reduction.

Reagents:

  • 4-NPPE (Starting Material)

  • Hydrogen Gas (

    
    )
    
  • Catalyst: 5% Pd/C (50% water wet)

  • Solvent: Methanol or Ethyl Acetate

Step-by-Step Methodology:

  • Preparation: Charge the autoclave with 4-NPPE and solvent. Add the Pd/C catalyst (typically 1-2 wt% loading relative to substrate).

  • Inerting: Purge the vessel with Nitrogen (

    
    ) three times, then Hydrogen (
    
    
    
    ) three times.
  • Hydrogenation: Pressurize to 5–10 bar with

    
    . Heat to 50–60°C . Stir vigorously to overcome gas-liquid mass transfer limitations.
    
  • Completion: Reaction is complete when

    
     uptake ceases (approx. 2–4 hours).
    
  • Workup: Filter the catalyst while hot (to prevent product crystallization on the catalyst).

  • Isolation: Concentrate the filtrate to obtain 4-Phenoxyaniline as a white/beige solid (MP: 82–84°C).

Protocol C: Conversion to 4-Phenoxyphenol (The Gateway)

This is the final step where the amine is converted to a hydroxyl group, creating the precursor for Pyriproxyfen.

Methodology (Diazotization-Hydrolysis):

  • Salt Formation: Dissolve 4-Phenoxyaniline in dilute

    
    .
    
  • Diazotization: Cool to 0–5°C. Add aqueous

    
     dropwise. Maintain temperature strictly <5°C to preserve the diazonium salt.
    
  • Hydrolysis: Transfer the cold diazonium solution slowly into a boiling solution of dilute

    
     (100–110°C). The nitrogen gas evolution indicates the substitution of 
    
    
    
    with
    
    
    .
  • Extraction: Cool and extract the oily product with Toluene.

  • Result: Evaporation yields 4-Phenoxyphenol , ready for coupling with pyridine derivatives.

Analytical Specifications & QC

To ensure downstream yield, the intermediate 4-NPPE must meet strict purity standards.

Table 1: Quality Specifications for this compound

ParameterSpecificationAnalytical MethodRationale
Appearance Pale yellow crystalline powderVisualDark color indicates oxidation or tar formation.
Assay ≥ 98.5%HPLC (UV 254nm)High purity required for efficient hydrogenation.
Moisture ≤ 0.5%Karl FischerWater can deactivate hydrogenation catalysts.
Free Phenol ≤ 0.2%GC-FIDPhenol poisons Pd/C catalysts in Protocol B.
Melting Point 54–56°CCapillary MethodIdentity confirmation.

Safety & Handling Guidelines

Thermal Hazards (Nitro Compounds)
  • Exothermicity: The synthesis of 4-NPPE (SnAr) is exothermic. Runaway reactions can occur if temperature control fails.

  • Decomposition: 4-NPPE emits toxic NOx fumes when heated to decomposition (>300°C).

  • Handling: Store in a cool, dry place away from strong oxidizers.

Toxicity (Anilines & Phenols)
  • 4-Phenoxyaniline: Like many anilines, it is toxic by ingestion and may cause methemoglobinemia. It is also a skin sensitizer.

  • PPE: Full chemical resistant suit, nitrile gloves, and respiratory protection (P3 filter) are mandatory during solid handling.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12110, this compound. Retrieved from [Link]

  • Google Patents (2005).CN1650709A - The preparation method of pyriproxyfen.
  • University of Hertfordshire (2025). PPDB: Pesticide Properties DataBase - Pyriproxyfen. Retrieved from [Link]

Sources

High-Performance Azo Dye Synthesis: Activation and Application of 4-Nitrophenyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE: AN-CHM-4NPPE-01

Abstract & Executive Summary

4-Nitrophenyl phenyl ether (4-NPPE), also known as 1-nitro-4-phenoxybenzene, serves as a critical "masked" intermediate in the synthesis of high-performance azo dyes and pigments. While the nitro compound itself lacks chromophoric utility, its reduction to 4-aminophenyl phenyl ether (p-phenoxyaniline) unlocks a versatile diazo component.

The diphenyl ether moiety (


) distinguishes this precursor from standard biphenyls. The ether linkage introduces a bond angle (

) that disrupts planarity, enhancing solubility in organic solvents and improving the flexibility of the final polymer or dye matrix. This guide details the catalytic activation of 4-NPPE and its subsequent application in synthesizing a model azo dye, emphasizing process control and yield optimization.

Chemical Identity & Properties

Before initiating synthesis, verify feedstock quality. 4-NPPE is generally stable but sensitive to strong oxidizers.

PropertySpecificationRelevance to Protocol
CAS Number 620-88-2Identity verification
Molecular Weight 215.21 g/mol Stoichiometric calculations
Appearance Beige/Yellow Crystalline SolidColor changes indicate impurity
Melting Point 52–60 °CLow MP facilitates melt-phase reactions
Solubility Soluble in Ethanol, Acetone, TolueneDictates solvent choice for hydrogenation

Mechanism of Action: The Activation Pathway

The application of 4-NPPE relies on a two-stage chemical transformation. The nitro group (


) acts as a precursor to the amine (

), which is then converted to a diazonium salt (

) for coupling.
Reaction Pathway Diagram

The following diagram illustrates the transformation from the raw nitro-ether to the final azo dye.

ReactionPathway Nitro 4-Nitrophenyl phenyl ether (Precursor) Amine 4-Aminophenyl phenyl ether (Active Intermediate) Nitro->Amine Reduction (H2, Pd/C) Diazo Diazonium Salt (Electrophile) Amine->Diazo Diazotization (NaNO2, HCl, <5°C) Dye Final Azo Dye (Product) Diazo->Dye Azo Coupling (pH 8-9) Coupler Coupling Component (e.g., 2-Naphthol) Coupler->Dye

Figure 1: Sequential activation of 4-NPPE into a functional chromophore.

Protocol A: Catalytic Hydrogenation (Activation)

Objective: Convert 4-NPPE to 4-aminophenyl phenyl ether (p-phenoxyaniline). Why this method? While iron/acid (Béchamp) reduction is cheaper, catalytic hydrogenation is preferred in high-value manufacturing and pharmaceutical contexts to avoid iron sludge contamination and ensure high purity (>98%).

Materials
  • This compound (10.0 g, 46.5 mmol)

  • Solvent: Ethanol (100 mL) or Methanol

  • Catalyst: 10% Pd/C (0.5 g)

  • Hydrogen gas source (Balloon or Parr shaker)

Step-by-Step Methodology
  • Solvation: Dissolve 10.0 g of 4-NPPE in 100 mL of ethanol in a hydrogenation flask. Ensure complete dissolution; mild heating (30°C) is permissible.

  • Inerting: Add the Pd/C catalyst carefully. Caution: Pd/C can ignite solvent vapors. Purge the flask with Nitrogen (

    
    ) for 5 minutes to remove oxygen.
    
  • Hydrogenation: Introduce Hydrogen (

    
    ) at 1–3 atm pressure. Stir vigorously at Room Temperature (RT).
    
  • Monitoring: The reaction is exothermic. Monitor via TLC (Silica gel; Eluent: Ethyl Acetate/Hexane 1:3).

    • Endpoint: Disappearance of the yellow nitro spot (

      
      ) and appearance of the fluorescent amine spot (
      
      
      
      ).
  • Work-up:

    • Filter the mixture through a Celite pad to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.[1]

    • Yield Expectation: 90–95% of off-white solid (p-phenoxyaniline).

Protocol B: Synthesis of Model Azo Dye (Application)

Objective: Synthesize 1-(4-phenoxyphenylazo)-2-naphthol (Solvent Dye Analog). Scientific Insight: The ether linkage in the diazo component improves the dye's solubility in fats/oils, making it ideal for solvent dyes or fuel markers.

Materials
  • 4-Aminophenyl phenyl ether (from Protocol A) (1.85 g, 10 mmol)

  • Sodium Nitrite (

    
    ) (0.76 g, 11 mmol)
    
  • Hydrochloric Acid (HCl), 2.5 M

  • 2-Naphthol (1.44 g, 10 mmol)

  • Sodium Hydroxide (NaOH), 10% solution

Workflow Diagram

DyeSynthesisFlow Start Start: p-Phenoxyaniline Acidify Dissolve in HCl (2.5M) Cool to 0-5°C Start->Acidify Diazotize Add NaNO2 dropwise (Maintain <5°C) Acidify->Diazotize Check Starch-Iodide Test (Must be Positive) Diazotize->Check Coupling Add Diazo to Coupler Slowly, pH 8-9 Check->Coupling Diazo Solution PrepCoupler Prepare Coupler: 2-Naphthol in NaOH PrepCoupler->Coupling Coupler Solution Precipitate Precipitate Dye Filter & Wash Coupling->Precipitate

Figure 2: Experimental workflow for the diazotization and coupling process.

Step-by-Step Methodology
  • Diazotization (The Cold Step):

    • Dissolve 1.85 g of the amine in 15 mL of 2.5 M HCl.

    • Cool the beaker in an ice-salt bath to 0–5°C . Critical: Higher temperatures decompose the diazonium salt into phenols.

    • Add pre-chilled

      
       solution (0.76 g in 5 mL water) dropwise.[2]
      
    • Stir for 20 minutes. Test with Starch-Iodide paper; immediate blue color confirms excess nitrous acid (required).

  • Coupler Preparation:

    • Dissolve 1.44 g of 2-Naphthol in 20 mL of 10% NaOH. Cool to 5–10°C.

  • Coupling (The Dye Formation):

    • Slowly add the Diazonium solution to the alkaline Coupler solution with vigorous stirring.

    • Observation: A bright orange/red precipitate forms immediately.

    • Maintain pH > 8 using NaOH if necessary.

  • Isolation:

    • Stir for 30 minutes. Acidify slightly with dilute acetic acid to ensure complete precipitation.

    • Filter via vacuum filtration. Wash with cold water until filtrate is neutral.

    • Recrystallize from ethanol for analytical purity.

Quality Control & Analytics

To ensure the integrity of the dye for industrial or research application, the following parameters must be met.

TestMethodAcceptance Criteria
Purity HPLC (C18 Column, MeOH:H2O)> 98.0% Area
Identity FTIR SpectroscopyEther stretch: ~1240 cm⁻¹Azo bond: ~1400–1450 cm⁻¹Absence of: ~1350/1530 cm⁻¹ (

)
Melting Point Capillary MethodSharp range (specific to coupler used)
Solubility VisualSoluble in Toluene/Acetone; Insoluble in Water

Safety & Handling (MSDS Summary)

  • This compound: Irritant. Avoid dust inhalation.

  • 4-Aminophenyl phenyl ether: Toxic if swallowed. Potential skin sensitizer. Use nitrile gloves.

  • Sodium Nitrite: Oxidizer. Toxic.

  • Waste Disposal: Azo dyes and their precursors must be disposed of as hazardous chemical waste. Do not release into municipal water systems.

References

  • Chemical Identity: PubChem. 1-Nitro-4-phenoxybenzene (Compound). National Library of Medicine. [Link]

  • General Azo Chemistry: The Chinese University of Hong Kong. Experiment 8: Synthesis of an Azo Dye. [Link]

Sources

Application Note: 4-Nitrophenyl Phenyl Ether as a Latent Monomer in High-Performance Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the use of 4-Nitrophenyl phenyl ether (NPPE) as a strategic monomer precursor in the synthesis of high-performance Polyimides (PI) and Polyamides (PA).

Executive Summary

This compound (NPPE) (CAS: 620-88-2) serves as a critical "latent monomer" or building block in the design of advanced aromatic polymers. While not a polymerizable monomer in its native state (due to monofunctionality), it is the primary feedstock for synthesizing complex aromatic diamines via electrophilic coupling and subsequent reduction. These diamines are essential for producing Fluorinated Polyimides (F-PIs) and Poly(ether imide)s that exhibit superior solubility, low dielectric constants (<2.9), and high thermal stability (


).

This guide outlines the mechanistic role of NPPE, provides a validated protocol for converting it into a bis-diamine monomer, and details the subsequent polymerization workflow.

Scientific Basis & Mechanism[1][2]

The "Latent Monomer" Concept

NPPE consists of an electron-deficient nitrophenyl ring and an electron-rich phenoxy ring. This asymmetry allows for selective functionalization:

  • Electrophilic Attack: The electron-rich phenoxy ring serves as a nucleophile in acid-catalyzed condensation reactions with ketones (e.g., trifluoroacetophenone).

  • Functional Conversion: The nitro group acts as a masked amine. Once the skeletal structure is assembled, the nitro groups are reduced to amines, activating the molecule for step-growth polymerization.

Reaction Pathway

The synthesis of high-performance polymers from NPPE follows a three-stage "Coupling-Reduction-Polymerization" pathway:

  • Coupling: Two equivalents of NPPE react with one equivalent of a ketone (e.g., 3,5-bis(trifluoromethyl)acetophenone) to form a Bis(nitro) Intermediate .

  • Activation: Reduction of the nitro groups yields a Bis(ether amine) Monomer .

  • Polymerization: The diamine reacts with dianhydrides to form Poly(amic acid), followed by imidization.[1][2]

G NPPE 4-Nitrophenyl Phenyl Ether Intermediate Bis(nitro) Intermediate NPPE->Intermediate Acid Cat. Condensation Ketone Fluorinated Ketone Ketone->Intermediate Diamine Bis(ether amine) Monomer Intermediate->Diamine Reduction (Fe/HCl or Pd/C) Polymer Polyimide (High Performance) Diamine->Polymer + Dianhydride (Imidization)

Figure 1: Strategic pathway converting NPPE into high-performance polyimides.

Experimental Protocols

Protocol A: Synthesis of Fluorinated Diamine Monomer

Target Molecule: 1,1-Bis[4-(4-aminophenoxy)phenyl]-1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane (Representative Structure)

Phase 1: Acid-Catalyzed Coupling (Synthesis of Bis-Nitro Intermediate)

Objective: Link two NPPE units to a central fluorinated core.

  • Reagents:

    • This compound (NPPE): 20.0 mmol (4.30 g)

    • 3,5-Bis(trifluoromethyl)acetophenone: 10.0 mmol (2.56 g)

    • Trifluoromethanesulfonic acid (TFSA): 2.0 mL (Catalyst/Solvent)

    • Toluene (for workup)[3]

  • Procedure:

    • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

    • Addition: Charge the flask with NPPE and the ketone. Add TFSA dropwise at room temperature.

    • Reaction: Heat the mixture to 80–100°C and stir for 12–15 hours . The solution will darken as the condensation proceeds.

    • Quench: Cool to room temperature and pour the reaction mixture slowly into 200 mL of ice-water containing NaHCO₃ (to neutralize acid).

    • Isolation: Extract the precipitated solid with dichloromethane (DCM). Wash the organic layer with water (3x) and brine.

    • Purification: Dry over MgSO₄, concentrate, and recrystallize from ethanol/water to yield the Bis(nitro) Intermediate (Yellow crystals).

Phase 2: Reduction to Diamine Monomer

Objective: Activate the monomer for polymerization.

  • Reagents:

    • Bis(nitro) Intermediate (from Phase 1): 5.0 mmol

    • Pd/C (10%): 0.1 g

    • Hydrazine Monohydrate (80%): 2.0 mL (Excess)

    • Ethanol: 50 mL

  • Procedure:

    • Dissolution: Dissolve the nitro compound in ethanol in a two-neck flask. Heat to 60°C .

    • Catalyst Addition: Add Pd/C carefully.

    • Reduction: Add hydrazine monohydrate dropwise over 30 minutes. Reflux at 80°C for 4–6 hours until the solution becomes colorless.

    • Workup: Filter hot to remove Pd/C. Allow the filtrate to cool.

    • Crystallization: The Diamine Monomer will crystallize as white/off-white needles. Filter and dry under vacuum at 60°C.

    • Validation: Check Melting Point (Target: ~130–150°C depending on exact structure) and FTIR (Look for amine doublets at 3300–3400 cm⁻¹).

Protocol B: Polymerization to Polyimide (Two-Step Method)

Objective: Synthesize a high-molecular-weight Polyimide film.

  • Reagents:

    • Diamine Monomer (from Protocol A): 2.0 mmol

    • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA): 2.0 mmol (Stoichiometry is critical)

    • Solvent: N,N-Dimethylacetamide (DMAc) or NMP (Solid content ~15-20 wt%)

  • Procedure:

    • Poly(amic acid) Formation:

      • Dissolve the diamine completely in DMAc under nitrogen.

      • Add 6FDA in portions over 30 minutes to control exotherm.

      • Stir at room temperature for 24 hours . The solution should become viscous (Poly(amic acid)).

    • Thermal Imidization (Film Casting):

      • Cast the viscous solution onto a clean glass plate.

      • Step-wise heating in a vacuum oven:

        • 80°C (1 h) – Solvent removal

        • 150°C (1 h) – Pre-imidization

        • 250°C (1 h) – Imidization

        • 300°C (1 h) – Final cure

    • Result: A flexible, transparent, amber-colored film.

Data & Performance Characteristics

Polymers derived from NPPE-based monomers exhibit distinct advantages over standard PMDA-ODA polyimides, particularly in solubility and electrical properties.

PropertyStandard Polyimide (Kapton® Type)NPPE-Derived Fluorinated PIAdvantage
Solubility InsolubleSoluble in NMP, DMAc, THFEasier processing (spin coating)
Dielectric Constant 3.4 – 3.52.6 – 2.9 Superior for microelectronics
Glass Transition (Tg) > 350°C (often no Tg)240°C – 280°C Thermoformable
Transparency Dark AmberPale Yellow / ColorlessOptical applications
Moisture Absorption High (>2%)Low (<0.5%)Dimensional stability

Visualizing the Polymerization Workflow

Polymerization cluster_0 Step 1: PAA Synthesis cluster_1 Step 2: Imidization Diamine Diamine Monomer (in DMAc) PAA Poly(amic acid) Viscous Solution Diamine->PAA Dianhydride Dianhydride (e.g., 6FDA) Dianhydride->PAA Cast Cast on Substrate PAA->Cast Casting Heat Thermal Cure (80°C -> 300°C) Cast->Heat PI Polyimide Film (Final Product) Heat->PI Cyclodehydration

Figure 2: Two-step polymerization workflow from Diamine to Polyimide Film.

References

  • Yin, D., et al. (2005). Synthesis and characterization of novel polyimides derived from 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane. Polymer.

  • Liaw, D.J., et al. (2001). Synthesis and properties of new highly organosoluble poly(ether imide)s. Macromolecular Chemistry and Physics.

  • Hsiao, S.H., et al. (2002). Synthesis and properties of aromatic polyamides based on bis(ether amine)s. Journal of Polymer Science Part A: Polymer Chemistry.

  • BenchChem. (n.d.). General Procedure for the Reduction of Nitrophenoxybenzenes.

Sources

Application Note: Enhancing Polymer Thermal Stability with 4-Nitrophenyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Materials Scientists

Introduction: The Challenge of Polymer Thermal Degradation

Polymers are foundational materials in countless applications, but their utility can be limited by their inherent thermal stability. When exposed to heat, especially during processing or in high-temperature end-use applications, polymer chains can undergo degradation.[1] This process, often a free-radical chain reaction accelerated by oxygen, leads to a loss of mechanical properties, discoloration, and failure of the material.[1][2] High-performance polymers are specifically designed for stress and extreme environments, possessing superior thermal and chemical resistance.[3] Enhancing the thermal stability of commodity and engineering polymers is therefore a critical area of research, aiming to extend their operational lifetime and expand their application range. Thermal stabilizers are additives designed to protect polymers from heat-driven degradation throughout their life cycle.[1]

This application note details the role and application of 4-Nitrophenyl phenyl ether (4-NPPE), also known as 1-nitro-4-phenoxybenzene, as an effective thermal stabilizer for polymers. 4-NPPE is a versatile compound used as a modifier in polymer formulations to enhance properties such as thermal stability and mechanical strength.[4] We will explore its proposed mechanism of action, provide detailed protocols for its incorporation and evaluation, and discuss the interpretation of results.

The Stabilizer: this compound (C₁₂H₉NO₃)

This compound is an aromatic compound featuring two phenyl rings linked by an ether group, with a nitro group substituent. This unique structure combines the inherent stability of aromatic ethers with the reactive potential of a nitro group, making it a compelling candidate for a thermal stabilizer.

  • Aromatic Ether Backbone: Aromatic poly(ether sulfones) and related structures are known for their high thermal stability and good mechanical properties.[5] The ether linkage itself contributes to the robustness of the molecular structure.

  • Nitro Group Functionality: The presence of a nitro group can significantly influence the thermal behavior of polymers.[6] In the context of stabilization, nitroaromatic compounds can act as radical traps, interrupting the chain reactions that drive polymer degradation. Furthermore, the nitro group is a versatile chemical handle that can participate in various chemical transformations during thermal decomposition.[7]

Proposed Mechanism of Thermal Stabilization

The thermal degradation of many polymers proceeds through a free-radical mechanism initiated by heat. This process involves initiation (formation of initial radicals), propagation (radical chain reactions that break down polymer chains), and termination. Thermal stabilizers function by interfering with this cycle.[1]

The stabilizing effect of 4-NPPE is proposed to be a multi-faceted mechanism involving radical scavenging and promotion of char formation.

  • Initiation & Radical Scavenging: Upon heating, weaker bonds in the polymer chain cleave, forming highly reactive free radicals. 4-NPPE can intervene at this early stage. The labile C-NO₂ bond or the ether linkage can dissociate, and the resulting molecular fragments, particularly the resonance-stabilized aromatic radicals, can act as potent scavengers. They trap the propagating radicals from the polymer, converting them into more stable species and effectively halting the degradation cascade. This is analogous to how primary antioxidants like hindered phenols operate.

  • Promotion of Char Formation: During pyrolysis (thermal decomposition in an inert atmosphere), the formation of a stable carbonaceous layer, or "char," is highly desirable.[8][9] This char layer acts as a physical barrier, insulating the underlying polymer from heat and limiting the diffusion of flammable volatile products to the surface. The aromatic rings within the 4-NPPE structure are excellent precursors for char. As the polymer decomposes, 4-NPPE molecules can participate in cross-linking and cyclization reactions, leading to a higher char yield compared to the unstabilized polymer.[8] A higher char yield is directly correlated with enhanced thermal stability and flame retardancy.[10]

The proposed mechanism is visualized in the diagram below.

G cluster_0 Polymer Degradation Pathway (Unstabilized) cluster_1 Stabilization Pathway with 4-NPPE Polymer Polymer Matrix Radicals Propagating Radicals (P•) Polymer->Radicals Chain Scission Heat Heat Input (Δ) Heat->Polymer Initiation Radicals->Radicals Volatiles Low MW Volatiles (Fuel for Combustion) Radicals->Volatiles Degraded Degraded Polymer (Loss of Properties) Radicals->Degraded NPPE 4-NPPE Additive Radicals->NPPE Intervention StableRadicals Stabilized Radicals NPPE->StableRadicals Radical Scavenging Char Increased Char Yield (Insulating Barrier) NPPE->Char Cross-linking

Caption: Proposed mechanism of 4-NPPE in enhancing polymer thermal stability.

Experimental Protocols

This section provides detailed protocols for incorporating 4-NPPE into a polymer matrix and evaluating its effect on thermal stability using Thermogravimetric Analysis (TGA).

Protocol: Incorporation of 4-NPPE via Solution Blending

This protocol is suitable for polymers that are soluble in a common solvent with 4-NPPE.

Materials:

  • Base Polymer (e.g., Polystyrene, PMMA, Polycarbonate)

  • This compound (≥97% purity)

  • Suitable Solvent (e.g., Dichloromethane, Tetrahydrofuran, Toluene)

  • Glass beakers or flasks

  • Magnetic stirrer and stir bars

  • Petri dishes or glass casting plates

  • Vacuum oven

Procedure:

  • Polymer Solution Preparation: Prepare a stock solution of the polymer by dissolving a known weight (e.g., 10 g) in a specific volume of the chosen solvent (e.g., 100 mL) to achieve a target concentration (e.g., 10% w/v). Stir at room temperature until the polymer is fully dissolved. This may take several hours.

  • Additive Doping: Prepare samples with varying concentrations of 4-NPPE (e.g., 0.5%, 1%, 2%, 5% by weight relative to the polymer).

    • For a 1% loading in 1 g of polymer, weigh out 0.01 g of 4-NPPE.

    • Add the weighed 4-NPPE directly to an appropriate volume of the polymer stock solution (e.g., 10 mL for 1 g of polymer).

    • Prepare a control sample using the polymer stock solution with no added 4-NPPE.

  • Homogenization: Stir the solutions containing 4-NPPE for at least 2 hours to ensure complete dissolution and homogeneous distribution of the additive.

  • Film Casting: Pour each solution into a separate, level petri dish. The volume should be consistent to ensure uniform film thickness.

  • Solvent Evaporation: Cover the petri dishes loosely to allow for slow solvent evaporation in a fume hood at ambient temperature for 24-48 hours. This prevents the formation of bubbles and results in a higher quality film.

  • Final Drying: Place the cast films in a vacuum oven. Gradually increase the temperature to just above the boiling point of the solvent (e.g., 50-60 °C) and hold for at least 12 hours to remove all residual solvent.

  • Sample Recovery: Carefully peel the dried polymer films from the casting surface. Store the films in a desiccator prior to analysis.

Protocol: Evaluation by Thermogravimetric Analysis (TGA)

TGA is the standard technique for assessing thermal stability by measuring the mass change of a sample as a function of temperature in a controlled atmosphere.[11][12][13]

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: Cut a small, representative piece of the polymer film (typically 5-10 mg). Ensure the sample is placed flat in the TGA pan (platinum or alumina).

  • Instrument Setup:

    • Place the sample pan onto the TGA's microbalance.

    • Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min for at least 15 minutes to ensure an oxygen-free atmosphere.[14][15]

  • Thermal Program:

    • Equilibration: Equilibrate the sample at a starting temperature, e.g., 30 °C.

    • Heating Ramp: Heat the sample from 30 °C to a final temperature (e.g., 800 °C) at a constant heating rate. A rate of 10 °C/min is standard for comparative studies.

    • Atmosphere: Maintain a constant nitrogen flow throughout the experiment.

  • Data Collection: Record the sample mass, sample temperature, and time throughout the program. The TGA software will generate a thermogram (mass % vs. temperature) and its first derivative (DTG curve).

  • Analysis: Repeat the analysis for the control sample and each of the 4-NPPE-loaded samples to ensure reproducibility.

The entire experimental workflow is summarized in the diagram below.

G cluster_workflow Experimental Workflow A 1. Prepare Polymer Stock Solution B 2. Weigh & Add 4-NPPE Additive A->B C 3. Homogenize via Magnetic Stirring B->C D 4. Cast Films in Petri Dishes C->D E 5. Dry Films in Vacuum Oven D->E F 6. Prepare TGA Samples (5-10 mg) E->F G 7. Run TGA Scan (N2 atmosphere, 10°C/min) F->G H 8. Analyze Data: T(onset), T(max), Char Yield G->H I 9. Compare Stabilized vs. Control Samples H->I

Caption: Workflow for preparing and evaluating 4-NPPE-stabilized polymers.

Data Interpretation and Expected Results

The effectiveness of 4-NPPE as a thermal stabilizer is quantified by analyzing the TGA and DTG curves. Key parameters to extract include:

  • Onset of Degradation (T_onset): The temperature at which significant mass loss begins. A higher T_onset indicates improved stability. This is often determined as the temperature of 5% mass loss (T₅).

  • Temperature of Maximum Degradation Rate (T_max): The peak temperature on the DTG curve, indicating the point of the fastest decomposition. An increase in T_max suggests the additive is interfering with the primary degradation pathway.

  • Char Yield: The percentage of residual mass remaining at a high temperature (e.g., 700 °C or 800 °C). A higher char yield is a direct indicator of improved thermal stability and flame retardancy.[8]

The addition of 4-NPPE is expected to increase T_onset, T_max, and the final char yield of the polymer. The magnitude of this improvement will likely be dose-dependent.

Table 1: Illustrative TGA Data for Polystyrene (PS) with 4-NPPE

SampleT₅ (Onset, °C)T₁₀ (10% Loss, °C)T_max (°C)Char Yield at 700°C (%)
Neat Polystyrene385402425< 1
PS + 1% 4-NPPE4054184384
PS + 3% 4-NPPE4184304459

Note: This table presents expected, illustrative data based on the proposed mechanism of action. Actual results will vary based on the polymer type and experimental conditions.

Conclusion

This compound serves as a promising thermal stabilizer for a range of polymers. Its proposed dual-action mechanism, involving both radical scavenging and the promotion of a protective char layer, provides a robust pathway to enhancing material performance at elevated temperatures. The protocols outlined in this note provide a clear and reliable framework for researchers to incorporate 4-NPPE into polymer systems and quantify its stabilizing effects. The expected improvements in key thermal parameters—onset of degradation and char yield—can lead to the development of more durable and reliable polymer materials for demanding applications.

References

  • DergiPark. (n.d.). Synthesis and polymerization of (4-nitrophenyl) methacrylate and thermal properties. Retrieved from [Link]

  • ResearchGate. (2025). Thermal stability of p‐phenylene sulphide polymers. Retrieved from [Link]

  • Scholars Junction - Mississippi State University. (2021). Thermal degradation kinetics of aromatic ether polymers. Retrieved from [Link]

  • ResearchGate. (2025). Investigation of the Decomposition Mechanism and Thermal Stability of Nitrocellulose/Nitroglycerine Based Propellants by Electron Spin Resonance. Retrieved from [Link]

  • MDPI. (n.d.). A Recyclable Thermoresponsive Catalyst for Highly Asymmetric Henry Reactions in Water. Retrieved from [Link]

  • ChemRxiv. (n.d.). Theoretical Investigation of Char Formation from Polymeric Ablative Materials for Spacecraft Thermal Protection Systems. Retrieved from [Link]

  • ResearchGate. (2019). Thermogravimetric Analysis of Polymers. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and characterization of novel polymers containing poly((4-((4-nitrophenyl)ethynyl)phenyl)azanediyl)bis(ethane-2,1-diyl) as main chain and tolanic chromophores in the side chain with strong NLO-activity. Retrieved from [Link]

  • PMC. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. Retrieved from [Link]

  • ResearchGate. (2024). Comparative study of thermal stability and thermal degradation kinetics of poly(vinyl ethers) with different side groups. Retrieved from [Link]

  • ACS Publications. (n.d.). Estimating Thermal Stability of Experimental Polymers by Empirical Thermogravimetric Analysis. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved from [Link]

  • PubMed Central. (n.d.). A green stabilizer for Nitrate ester-based propellants: An overview. Retrieved from [Link]

  • Frontiers. (n.d.). Catalytic Pyrolysis of Plastic Waste: Moving Toward Pyrolysis Based Biorefineries. Retrieved from [Link]

  • MDPI. (n.d.). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Retrieved from [Link]

  • ResearchGate. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. Retrieved from [Link]

  • MDPI. (n.d.). Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers. Retrieved from [Link]

  • XRF Scientific. (n.d.). Understanding Thermogravimetric Testing of Plastics. Retrieved from [Link]

  • MDPI. (2022). Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. Retrieved from [Link]

  • Sci-Hub. (1980). Journal of Analytical and Applied Pyrolysis, 2. Retrieved from [Link]

  • PubMed. (n.d.). Reactivity and Coaggregation of p-Nitrophenyl Esters with Polymer Micelles at Solid Surfaces. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal analysis techniques for characterization of polymer materials. Retrieved from [Link]

  • ResearchGate. (2025). Thermal Decomposition of Aliphatic Nitro-compounds. Retrieved from [Link]

  • SciSpace. (1993). Recycling of polymers by pyrolysis. Retrieved from [Link]

  • Scientific & Academic Publishing. (2020). Measurement of Thermal Stability of Polymeric Cable Wires Using Thermogravimetric Analytical Technique. Retrieved from [Link]

  • YouTube. (2012). Mechanism for poly-ether formation. Retrieved from [Link]

  • YouTube. (2023). Thermogravimetric Analysis (TGA) For Polymers Explained!!!. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Pyrolysis of Biomass and Polymer Wastes. Retrieved from [Link]

  • PMC. (n.d.). A Comprehensive Review on the Thermal Stability Assessment of Polymers and Composites for Aeronautics and Space Applications. Retrieved from [Link]

  • ResearchGate. (2025). Thermal Stability and Thermal Degradation Reaction Kinetics of 4,4'-Diphenylmethane Diisocyanatetrimer. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Vinylphenyl Glycidyl Ether: Synthesis, RAFT Polymerization, and Postpolymerization Modifications with Alcohols. Retrieved from [Link]

  • TA Instruments. (n.d.). ANALYTICAL SOLUTIONS FOR POLYMER, ADDITIVE, & PRODUCT CHARACTERIZATION. Retrieved from [Link]

  • YouTube. (2020). Carlos Monreal, Plastic Energy: Practical examples - Pyrolysis plants. Retrieved from [Link]

  • Scribd. (n.d.). Compatibility of Polymeric Materials. Retrieved from [Link]

Sources

nucleophilic aromatic substitution reactions of 4-Nitrophenyl phenyl ether

Application Note: Mechanistic Profiling & Optimization of on Diaryl Ethers

Focus Substrate: 4-Nitrophenyl Phenyl Ether (4-NPPE)

Executive Summary & Application Scope

This technical guide details the nucleophilic aromatic substitution (

This compound (4-NPPE)

Primary Applications:

  • Medicinal Chemistry: Functionalization of the diphenyl ether scaffold (e.g., converting ethers to amines via aminolysis).

  • Polymer Science: 4-NPPE serves as a model compound for studying the polymerization and degradation kinetics of high-performance poly(ether imides) and poly(ether sulfones).

  • Mechanistic Profiling: Benchmarking solvent effects and leaving group lability (Phenoxide vs. Halides) in kinetic studies.

Scientific Foundation: The Mechanism

Unlike the concerted

Addition-Elimination
2.1 The Meisenheimer Complex

The rate-determining step is typically the nucleophilic attack on the aromatic ring to form a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .[1]

Key Mechanistic Insight: The para-nitro group is essential. It acts as an electron sink, delocalizing the negative charge acquired from the nucleophile onto its oxygen atoms. Without this activation, the electron-rich

2.2 Reaction Pathway Diagram

The following diagram illustrates the aminolysis of 4-NPPE with Piperidine, a standard probe reaction for this substrate.

SNAr_MechanismSubstrateSubstrate(4-NPPE)TS1Transition State 1(Aromatization Loss)Substrate->TS1+ Nu:NuNucleophile(Piperidine)Nu->TS1IntermediateMeisenheimerComplex(Resonance Stabilized)TS1->Intermediatek1 (Slow)TS2Transition State 2(C-O Bond Breakage)Intermediate->TS2ProductProduct(1-(4-Nitrophenyl)piperidine)TS2->Productk2 (Fast)LGLeaving Group(Phenoxide)TS2->LG

Figure 1: Stepwise addition-elimination mechanism. The formation of the Meisenheimer complex (k1) is generally rate-limiting for poor leaving groups like phenoxide.

Critical Experimental Parameters (Expertise & Logic)

To successfully perform

3.1 Solvent Selection Strategy
  • Recommended: DMSO, DMF, or NMP.

    • Reasoning: These dipolar aprotic solvents solvate cations (e.g.,

      
      ) well but leave the nucleophilic anion "naked" and highly reactive. Furthermore, they stabilize the polar Meisenheimer complex, accelerating the reaction.
      
  • Avoid: Protic solvents (Ethanol, Water) unless necessary. They form hydrogen bonds with the nucleophile, dampening its reactivity.

3.2 Nucleophile Strength

Since the phenoxy leaving group is poor (


  • Effective: Piperidine, Pyrrolidine, Methoxide (

    
    ), Thiolates (
    
    
    ).
  • Ineffective: Aniline, neutral alcohols (without base).

Protocol A: Kinetic Profiling with Piperidine

Objective: Determine the pseudo-first-order rate constant (

Detection:
Materials
  • Substrate: this compound (Recrystallized from Ethanol).

  • Reagent: Piperidine (Freshly distilled over KOH to remove water).

  • Solvent: DMSO (Spectroscopic grade).

  • Instrument: UV-Vis Spectrophotometer with thermostatted cell holder (

    
    ).
    
Step-by-Step Methodology
  • Stock Preparation:

    • Prepare a

      
       stock solution of 4-NPPE in DMSO.
      
    • Prepare a series of Piperidine concentrations in DMSO:

      
      .
      
  • Baseline Correction:

    • Blank the spectrophotometer with pure DMSO.

  • Reaction Initiation:

    • Add

      
       of Piperidine solution to a quartz cuvette.
      
    • Inject

      
       of 4-NPPE stock. Invert rapidly to mix.
      
    • Note: The amine concentration is in large excess (

      
      ), ensuring pseudo-first-order kinetics.
      
  • Monitoring:

    • Monitor absorbance increase at

      
        (characteristic of the 4-nitrophenylamine chromophore).
      
    • Scan interval: Every 30 seconds for 60 minutes.

  • Data Processing:

    • Plot

      
       vs. time. The slope is 
      
      
      .
    • Plot

      
       vs. 
      
      
      to determine the second-order rate constant (
      
      
      ).

Data Interpretation Table:

Observation (Plot of

vs [Nu])
Mechanistic Implication
Linear, passes through origin Uncatalyzed attack. The breakdown of the intermediate is fast.[2]
Linear, positive intercept Solvent solvolysis is competing (rare in DMSO).
Curvilinear (concave up) Base catalysis. The amine (or a second base) is helping deprotonate the intermediate (SB-GA mechanism).
Protocol B: Synthetic Transetherification

Objective: Convert 4-NPPE to 4-Nitroanisole (Scaffold hopping). Scale: 1.0 mmol.

Reagents
  • This compound (215 mg, 1.0 mmol)

  • Sodium Methoxide (NaOMe), 25% wt in Methanol (1.5 eq)

  • DMF (3 mL)

Workflow Diagram

Synthesis_WorkflowStep1Setup:Dissolve 4-NPPE in DMF(Inert N2 atmosphere)Step2Addition:Add NaOMe/MeOH dropwiseat 0°CStep1->Step2Step3Reaction:Stir at 60°C for 4-6 hours(Monitor by TLC: 20% EtOAc/Hex)Step2->Step3Step4Quench:Pour into ice-cold 1M HCl(Precipitates product)Step3->Step4Step5Isolation:Filter solid or Extract (EtOAc)Wash with 1M NaOH (removes Phenol)Step4->Step5

Figure 2: Synthetic workflow for transetherification. The base wash in Step 5 is critical to remove the phenol byproduct.

Troubleshooting Guide
  • Low Yield: The leaving group (Phenoxide) is nucleophilic. If the reaction is not quenched properly, phenoxide can attack the product back to the starting material (equilibrium). Solution: Use excess Methoxide and quench into acid immediately.

  • Color Change: The reaction mixture turns deep yellow/orange. This is normal (formation of nitrophenoxide salts). Upon acidification, the color should lighten.

References
  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.

  • Bernasconi, C. F. (1971). Mechanisms of Nucleophilic Aromatic Substitution. Accounts of Chemical Research, 11(4), 147–152.

  • Nudelman, N. S. (2014). The Mechanism of Nucleophilic Aromatic Substitution. The Chemistry of Functional Groups.

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: this compound.[3][4][5]

  • Um, I. H., et al. (2007). Kinetics and Mechanism of the Aminolysis of this compound in Acetonitrile. Journal of Organic Chemistry. (Contextual reference for kinetic constants).

Application Note: Chemoselective Scission of the Ether Bond in 4-Nitrophenyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Logic

The Challenge of Diaryl Ethers

The cleavage of diaryl ethers is historically one of the most challenging transformations in organic synthesis. Unlike alkyl-aryl ethers (e.g., anisole), which are readily cleaved by Lewis acids like boron tribromide (


) or strong protic acids (HI), diaryl ethers possess two strong 

bonds. These bonds are shortened by resonance and resistant to

or

cleavage mechanisms.
The "Nitro-Activation" Advantage

4-Nitrophenyl phenyl ether (4-NPPE) is unique. The presence of the nitro group (


) in the para position strongly withdraws electron density from the aromatic ring, activating the C-O bond toward Nucleophilic Aromatic Substitution (

)
.

Consequently, the standard "brute force" acidic methods used for ethers are often unnecessary and chemically inefficient for this substrate. This guide prioritizes a Base-Mediated


 Protocol , which operates under milder conditions and offers superior chemoselectivity compared to acidolysis.
Mechanistic Pathway ( )

The cleavage proceeds via the formation of a Meisenheimer complex.[1] A nucleophile (hydroxide) attacks the ipso-carbon (C1) of the nitrophenyl ring. The negative charge is delocalized onto the nitro group, followed by the expulsion of the phenoxide leaving group.

Reaction Scheme:



Part 2: Experimental Protocols

Protocol A: Base-Mediated Hydrolysis ( )

Primary Recommendation for Clean Cleavage

This method utilizes the electron-deficient nature of the nitrophenyl ring to effect cleavage using hydroxide as the nucleophile.

Reagents & Equipment
  • Substrate: this compound (1.0 equiv)

  • Nucleophile/Base: Potassium Hydroxide (KOH), pellets (5.0 equiv)

  • Solvent: Dimethyl Sulfoxide (DMSO) [anhydrous preferred] or DMF.

  • Apparatus: Round-bottom flask, reflux condenser, oil bath, inert gas (Nitrogen/Argon) manifold.

Step-by-Step Methodology
  • Preparation: Charge a flame-dried round-bottom flask with this compound (1.0 mmol, 215 mg).

  • Solvation: Add DMSO (5 mL). Stir until fully dissolved.

    • Note: DMSO is critical as a polar aprotic solvent; it solvates the cation (

      
      ), leaving the hydroxide anion (
      
      
      
      ) "naked" and highly nucleophilic.
  • Activation: Add powdered KOH (5.0 mmol, 280 mg) in one portion.

    • Observation: The solution may darken immediately due to the formation of charge-transfer complexes.

  • Reaction: Heat the mixture to 100°C under an inert atmosphere. Monitor by TLC (Eluent: 20% EtOAc/Hexanes).

    • Timecourse: Reaction is typically complete within 2–4 hours.

    • Endpoint: Disappearance of the starting ether (

      
      ) and appearance of 4-nitrophenol (stays at baseline in base) and phenol.
      
  • Quench & Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (20 mL). The solution will be bright yellow (characteristic of 4-nitrophenolate anion).

    • Acidification: Carefully add 1M HCl until pH < 2. The yellow color will disappear as the nitrophenolate is protonated to 4-nitrophenol.

    • Extraction: Extract with Ethyl Acetate (

      
       mL).
      
  • Purification:

    • Wash combined organics with Brine (

      
      ). Dry over 
      
      
      
      .[2][3]
    • Concentrate in vacuo.[4]

    • Separation of Phenol and 4-Nitrophenol can be achieved via column chromatography (Silica gel; Gradient 0-30% EtOAc/Hexanes).

Protocol B: Pyridine Hydrochloride Melt (The "Brute Force" Alternative)

Use ONLY if the substrate contains base-sensitive groups (e.g., esters) that would hydrolyze faster than the ether.

Warning: This method requires high temperatures (200°C) and is harsh.

  • Mixture: Mix this compound (1.0 equiv) with Pyridine Hydrochloride (10.0 equiv) in a thick-walled pressure tube or round-bottom flask.

  • Melt: Heat to 180–200°C . The solid pyridine salt will melt, acting as both solvent and acid.

  • Duration: Stir for 3–5 hours.

  • Workup: Cool to ~80°C (before solidification), add water to dissolve salts, and extract with ether.

Part 3: Data Analysis & Troubleshooting

Analytical Data Summary
Component1H NMR Diagnostic Signal (

)
TLC (

) [20% EtOAc/Hex]
Visual Indicator (Basic pH)
Starting Material

8.20 (d, 2H, ortho-nitro)
0.65Colorless
Phenol (Product 1)

6.8-7.3 (m, 5H)
0.45Colorless
4-Nitrophenol (Product 2)

8.15 (d, 2H);

6.93 (d, 2H)
0.20 (streaks)Intense Yellow
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Reaction (Method A) Solvent too "wet" or temperature too low.Use anhydrous DMSO; increase temp to 120°C. Water solvates

, reducing nucleophilicity.
Low Yield (Method A) Incomplete acidification during workup.4-Nitrophenol is water-soluble as a salt. Ensure pH < 2 before extraction.
Black Tar (Method B) Thermal decomposition.Reduce temp to 160°C; switch to Method A if possible.
Inseparable Mixture Co-elution of phenols.Wash the organic extract with saturated

. 4-Nitrophenol (

7.1) is more acidic than Phenol (

10) and may selectively partition.[2]

Part 4: Mechanism Visualization

The following diagram illustrates the divergent pathways. The Blue Path (


)  is the recommended chemoselective route, while the Red Path (Acidic)  is the difficult, traditional route.

EtherCleavage Substrate This compound (Activated Substrate) Meisenheimer Meisenheimer Complex (Transition State) Substrate->Meisenheimer OH- / DMSO / 100°C (Nucleophilic Attack) Protonated Protonated Ether (High Energy) Substrate->Protonated Pyridine HCl / 200°C (Protonation) Products_Base Products: 4-Nitrophenolate + Phenol Meisenheimer->Products_Base Elimination of PhO- Products_Acid Products: 4-Nitrophenol + Phenol (Low Yield/Tars) Protonated->Products_Acid Nucleophilic Attack (Cl-)

Figure 1: Mechanistic divergence.[1][5] The


 pathway (Blue) utilizes the nitro-group activation for milder cleavage.

Part 5: References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience. (Detailed discussion on Nucleophilic Aromatic Substitution mechanisms).

  • Brewster, R. Q.; Groening, T. "p-Nitrodiphenyl Ether".[6] Organic Syntheses, Coll. Vol. 2, p. 445 (1943). (Establishes the synthesis and stability of the ether linkage).

  • Bunnett, J. F.; Zahler, R. E. "Aromatic Nucleophilic Substitution Reactions." Chemical Reviews, 1951, 49 (2), pp 273–412. (Seminal review on the activation energy of nitro-substituted ethers).

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr): The Mechanism." (Pedagogical overview of the reaction kinetics).

  • National Institutes of Health (NIH). "Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride." (Context for the high-temperature acid melt method). (General reference for Pyridine HCl protocols).

Sources

use of 4-Nitrophenyl phenyl ether as a protecting group in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In complex organic synthesis, particularly during the assembly of polyfunctional natural products or solid-phase peptide synthesis (SPPS), standard protecting groups (benzyl ethers, silyl ethers, esters) often fail due to overlapping deprotection conditions.

The 4-Nitrophenyl phenyl ether moiety (specifically, protecting a hydroxyl group as a p-nitrophenyl ether) operates on a "Safety-Catch" principle. Unlike standard protecting groups that are labile to a single condition (acid, base, or fluoride), the p-nitrophenyl ether is exceptionally robust against both strong acids and bases due to the electron-withdrawing nitro group. It remains inert until it is "activated" by a specific chemical modification—reduction of the nitro group to an amine.

This guide details the installation, latent stability, and two-stage cleavage protocol (Reduction


 Oxidation) of this powerful orthogonal strategy.

Mechanism of Action: The Safety-Catch Principle[1][2][3][4]

The utility of this protecting group relies on electronically switching the aromatic ring from electron-deficient (stable) to electron-rich (labile).

  • State A (Protected/Stable): The p-nitrophenyl ether is electron-deficient. The ether linkage is stabilized against oxidative cleavage and acid hydrolysis.

  • State B (Activated): Chemoselective reduction converts the nitro group (

    
    ) to an amino group (
    
    
    
    ).
  • State C (Cleavage): The resulting p-aminophenyl ether is highly electron-rich. It becomes susceptible to Oxidative Cleavage (using Ceric Ammonium Nitrate - CAN) or mild acid hydrolysis, releasing the free alcohol/phenol.

Visualization: The Safety-Catch Workflow

SafetyCatchMechanism Substrate Target Phenol (R-OH) Protected STABLE STATE p-Nitrophenyl Ether (Inert to Acid/Base) Substrate->Protected Installation (S_NAr with F-C6H4-NO2) Activated ACTIVATED STATE p-Aminophenyl Ether (Electron Rich) Protected->Activated Trigger: Reduction (H2/Pd or Zn/AcOH) Released RELEASED PRODUCT Free Phenol (R-OH) Activated->Released Cleavage: Oxidation (CAN or PhI(OAc)2) Byproduct Byproduct (Quinone Imine) Activated->Byproduct

Figure 1: The "Safety-Catch" workflow showing the transition from an inert nitro-ether to a labile amino-ether.

Stability & Orthogonality Profile

The p-nitrophenyl ether offers a unique stability profile compared to traditional ether protecting groups.

Conditionp-Nitrophenyl Ether (Stable Form)p-Aminophenyl Ether (Activated Form)Benzyl Ether (Ref)TBDMS Ether (Ref)
TFA / HCl (Acid) Stable Labile (Hydrolysis)StableLabile
NaOH / KOH (Base) Stable StableStableStable
Fluoride (TBAF) Stable StableStableLabile
H₂ / Pd-C Unstable (Reduces to Amine)StableLabile (Cleaves)Stable
CAN (Oxidation) Stable Labile (Rapid Cleavage) LabileStable

Key Insight: This group is ideal when you must remove Boc (acid), Fmoc (base), or Silyl (fluoride) groups elsewhere in the molecule while keeping the phenol protected.

Experimental Protocols

Protocol A: Installation (Nucleophilic Aromatic Substitution)

This reaction utilizes the strong electron-withdrawing nature of the nitro group to facilitate


 displacement of a fluoride leaving group.

Reagents:

  • Target Phenol (

    
     equiv)
    
  • 1-Fluoro-4-nitrobenzene (

    
     equiv)
    
  • Potassium Carbonate (

    
    , 
    
    
    
    equiv) or Cesium Carbonate (
    
    
    )
  • Solvent: DMF or Acetonitrile (dry)

Procedure:

  • Dissolve the phenol in dry DMF (

    
     concentration).
    
  • Add

    
     and stir at room temperature for 15 minutes to generate the phenoxide.
    
  • Add 1-fluoro-4-nitrobenzene dropwise.

  • Heat the reaction to

    
     under inert atmosphere (
    
    
    
    ). Monitor by TLC (typically 2–6 hours).
    • Note: The spot will move from polar (phenol) to non-polar (ether).

  • Workup: Dilute with EtOAc, wash copiously with water and brine (to remove DMF), dry over

    
    , and concentrate. Purify via silica flash chromatography.
    
Protocol B: Activation (Reduction of Nitro to Amine)

The "Safety-Catch" is released by reducing the nitro group. This does not cleave the ether yet; it prepares it for cleavage.

Method 1: Catalytic Hydrogenation (Standard)

  • Conditions:

    
     (1 atm), 10% Pd/C, MeOH or EtOH.
    
  • Procedure: Stir until

    
     uptake ceases. Filter through Celite.
    
  • Constraint: Avoid if the molecule contains alkenes or benzyl ethers you wish to keep.

Method 2: Zinc/Acetic Acid (Chemoselective)

  • Conditions: Zn dust (

    
     equiv), AcOH/THF (
    
    
    
    ),
    
    
    to RT.
  • Advantage: Tolerates alkenes and benzyl ethers.

Protocol C: Oxidative Cleavage (Release)

The p-aminophenyl ether is cleaved using Ceric Ammonium Nitrate (CAN), which oxidizes the electron-rich aromatic ring, hydrolyzing the ether linkage.

Reagents:

  • Activated Substrate (p-aminophenyl ether)

  • Ceric Ammonium Nitrate (CAN,

    
     equiv)
    
  • Solvent: Acetonitrile/Water (

    
    )
    

Procedure:

  • Dissolve the p-aminophenyl ether substrate in

    
     (
    
    
    
    ) and cool to
    
    
    .
  • Dissolve CAN in a minimum amount of water and add dropwise to the reaction.

  • The solution will turn transiently dark orange/red. Stir at

    
     for 30–60 minutes.
    
  • Quench: Add saturated aqueous

    
     and 
    
    
    
    (to reduce excess Ce(IV)).
  • Extraction: Extract with EtOAc or DCM. The aqueous layer contains the oxidized quinone byproducts; the organic layer contains the released free phenol.

Troubleshooting & Optimization

Common Failure Modes
  • Incomplete Installation: Sterically hindered phenols (e.g., 2,6-disubstituted) react poorly with 1-fluoro-4-nitrobenzene.

    • Fix: Switch to 1-fluoro-2,4-dinitrobenzene (Sanger’s reagent analog). The second nitro group accelerates

      
       significantly.
      
  • Premature Cleavage: If using

    
     for other deprotections (e.g., Cbz removal), the p-nitrophenyl ether will reduce to the amine.
    
    • Fix: If you reduce it unintentionally, you must re-oxidize it (difficult) or proceed to cleavage immediately. Plan your synthetic route to perform this reduction last.

  • CAN Solubility: CAN is an inorganic salt.[1]

    • Fix: Ensure sufficient water is present in the solvent mixture (

      
       is critical).
      
Reaction Pathway Diagram

ReactionPathway Step1 Step 1: Installation Reagent: 1-Fluoro-4-nitrobenzene + Base Mechanism: SnAr Step2 Step 2: Synthetic Manipulation (Molecule undergoes acid/base/fluoride steps) Protecting group remains INERT Step1->Step2 Stable Intermediate Step3 Step 3: Activation Reagent: Zn/AcOH or H2/Pd Result: -NO2 converts to -NH2 Step2->Step3 Trigger Step4 Step 4: Oxidative Cleavage Reagent: CAN (Ce IV) Result: Release of Phenol + Quinone byproduct Step3->Step4 Release

Figure 2: Step-by-step reaction pathway for the utilization of the protecting group.

References

  • Greene, T. W., & Wuts, P. G. M.Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for stability profiles and cleavage conditions).
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2] Chemical Reviews, 109(6), 2455-2504. (Discusses safety-catch linkers in peptide synthesis).

  • Fukuyama, T., et al. (1985). "p-Anisyl group as a protecting group for alcohols." Tetrahedron Letters. (Foundational work on oxidative cleavage of electron-rich ethers using CAN).
  • Patek, M., & Lebl, M. (1999). "Safety-catch linkers in solid-phase synthesis." Biopolymers, 47(5), 353-363. (Application of the nitro-reduction strategy in SPPS).

  • Burke, S. D., & Danheiser, R. L.Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents.

Sources

Technical Application Note: Multi-Modal Strategies for the Quantification of 4-Nitrophenyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Nitrophenyl phenyl ether (CAS: 620-88-2), also known as 1-nitro-4-phenoxybenzene, serves as a critical intermediate in the synthesis of herbicides (e.g., Nitrofen analogs) and polyether imide polymers. Its structural stability and nitro-aromatic character make it a persistent environmental pollutant and a model compound for studying ether bond cleavage.

This guide details three validated analytical workflows for its detection:

  • HPLC-UV/MS: The standard for purity assessment and aqueous quantification.

  • GC-MS: The preferred method for complex environmental matrices requiring spectral confirmation.

  • Electrochemical Detection: A high-sensitivity alternative exploiting the redox activity of the nitro group.

Chemical Profile & Safety

Before initiating analysis, understand the physicochemical constraints of the analyte.

PropertyValueAnalytical Implication
Molecular Formula C₁₂H₉NO₃MW = 215.21 g/mol
LogP (Octanol/Water) ~3.5 - 4.0Highly lipophilic; requires high % organic solvent for elution.
Solubility Low in water; Soluble in ACN, MeOH, DCMAqueous samples require enrichment (SPE/LLE).
Chromophores Nitro group, Aromatic ringsStrong UV absorbance at 290–300 nm.
Reactivity Nitro reduction, Ether hydrolysisStable under neutral conditions; susceptible to photolysis.

Safety Warning: Nitro-aromatics are potential mutagens and skin irritants. Handle all standards in a fume hood using nitrile gloves.

Sample Preparation: Solid Phase Extraction (SPE)

Context: Due to the high hydrophobicity (LogP > 3.5), Liquid-Liquid Extraction (LLE) often results in emulsions and excessive solvent waste. SPE is the "Trustworthiness" pillar here, ensuring high recovery (>90%) and sample cleanup.

Protocol: Enrichment from Aqueous Matrices

Cartridge Selection: Polymeric Reversed-Phase (e.g., Strata-X or Oasis HLB, 200mg/6mL). Polymeric sorbents are preferred over C18 to prevent "dewetting" if the cartridge runs dry.

Workflow Diagram:

SPE_Workflow Start Sample Pre-treatment Filter (0.45 µm) + 5% MeOH Condition Conditioning 1. 5mL MeOH 2. 5mL H2O Start->Condition Load Load Sample Flow: 5-10 mL/min Condition->Load Do not let dry Wash Wash Step 5mL 5% MeOH in H2O (Removes salts/polar interferences) Load->Wash Dry Drying Vacuum for 10-15 min (Critical for GC analysis) Wash->Dry Elute Elution 2 x 3mL Methanol or ACN Dry->Elute Conc Concentration N2 blowdown to 1mL Elute->Conc

Figure 1: Optimized SPE workflow for hydrophobic nitro-aromatics. The drying step is critical if switching to GC-MS to prevent column damage.

Method A: HPLC-UV/MS (Standard Quantification)

Expertise Insight: unlike its degradation product p-nitrophenol, this compound is non-ionizable. Therefore, pH buffering is not strictly required for the analyte's retention time stability, but it is essential to separate it from ionizable impurities (phenols) that may be present.

Instrument Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm or 5µm.

  • Mobile Phase A: Water (0.1% Formic Acid).[1]

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection:

    • UV: 290 nm (Primary), 254 nm (Secondary).

    • MS: ESI Positive (M+H)+ or ESI Negative (if looking for nitrophenol byproducts). Note: Nitro-aromatics often ionize poorly in ESI+; APCI or photoionization may offer better sensitivity.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.040Initial equilibration
2.040Isocratic hold
10.095Linear ramp to elute hydrophobic ether
13.095Wash
13.140Re-equilibration
18.040Ready for next injection

Validation Criteria:

  • Linearity: R² > 0.999 over 0.1 – 50 µg/mL.

  • Resolution (Rs): > 2.0 between this compound and 4-nitrophenol.

Method B: GC-MS (Complex Matrices)

Context: Gas Chromatography is excellent for this compound due to its thermal stability (up to ~250°C) and volatility. It provides definitive structural confirmation via fragmentation patterns.

Instrument Parameters
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (for trace analysis) @ 250°C.

  • Transfer Line: 280°C.

Temperature Program
  • Initial: 60°C (Hold 1 min).

  • Ramp: 20°C/min to 180°C.

  • Ramp: 10°C/min to 280°C (Hold 3 min).

  • Total Run Time: ~18 minutes.

MS Detection (EI Source, 70eV)

Operate in SIM (Selected Ion Monitoring) mode for quantification to maximize sensitivity.

Ion Typem/zOrigin
Target (Quant) 215 Molecular Ion [M]⁺
Qualifier 1 139 [M - C₆H₅]⁺ (Loss of phenyl ring)
Qualifier 2 109 [M - C₆H₅ - NO]⁺ (Complex rearrangement)

Method C: Electrochemical Detection (Advanced)

Expertise Insight: The nitro group (-NO₂) is highly electroactive. On carbon electrodes, it undergoes an irreversible reduction. This method is often cheaper and more portable than HPLC/GC.

Mechanism

The reduction typically follows a 4-electron, 4-proton pathway to form the hydroxylamine derivative, followed by a 2-electron reduction to the amine at more negative potentials.

Reaction Pathway Diagram:

Electrochem_Mechanism Nitro R-NO2 (Nitro) Intermediate R-NO2•¯ (Radical Anion) Nitro->Intermediate + e¯ Hydroxylamine R-NHOH (Hydroxylamine) Intermediate->Hydroxylamine + 3e¯, + 4H⁺ Amine R-NH2 (Amine) Hydroxylamine->Amine + 2e¯, + 2H⁺ (at very negative V)

Figure 2: Reduction mechanism of the nitro group on carbon electrodes. The primary analytical signal is the 4e⁻ reduction to hydroxylamine.

Protocol
  • Working Electrode: Glassy Carbon Electrode (GCE), ideally modified with Graphene Oxide or Gold Nanoparticles (AuNPs) to enhance electron transfer.

  • Electrolyte: 0.1 M Phosphate Buffer Saline (PBS), pH 7.0.

  • Technique: Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV).

  • Scan Range: 0.0 V to -1.0 V.

  • Peak Potential: Expect a sharp cathodic reduction peak around -0.6 to -0.8 V (vs. Ag/AgCl).

  • Advantages: Low Limit of Detection (LOD ~ 10⁻⁸ M), suitable for turbid samples where optical methods fail.

References

  • U.S. EPA. (2007). Method 8041A: Phenols by Gas Chromatography. SW-846 Update IV. Link

  • ChemicalBook. (2023). This compound Properties and Safety. Link

  • Phenomenex. (2023). Solid Phase Extraction (SPE) Method Development Guide. Link

  • Sigma-Aldrich. (2023). Supelco Guide to Solid Phase Extraction. Link

  • NIST Chemistry WebBook. Mass Spectrum of Benzene, 1-nitro-4-phenoxy-. Link

Sources

HPLC analysis of 4-Nitrophenyl phenyl ether purity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution RP-HPLC Method for Purity Assessment of 4-Nitrophenyl Phenyl Ether

Introduction & Scope

This compound (CAS: 620-88-2), also known as 1-nitro-4-phenoxybenzene, is a critical intermediate in the synthesis of diphenyl ether herbicides (e.g., aclonifen) and high-performance polymers.[1] Its synthesis, typically via nucleophilic aromatic substitution (


) of p-chloronitrobenzene with phenol, often yields a crude product containing unreacted precursors and hydrolytic degradation products.

Why This Method Matters: Standard isocratic methods often fail to resolve the highly polar phenolic impurities from the hydrophobic ether product, leading to "ghost peaks" or co-elution. This guide presents a gradient Reverse-Phase HPLC (RP-HPLC) protocol designed to resolve 4-NPPE from its specific process impurities: Phenol (starting material), 4-Nitrophenol (hydrolysis byproduct), and 1-Chloro-4-nitrobenzene (p-NCB, unreacted precursor).

Method Development Strategy (The "Why")

To ensure scientific integrity, we must justify the chromatographic choices based on molecular properties.

  • Stationary Phase Selection: 4-NPPE is a hydrophobic molecule consisting of two aromatic rings bridged by an ether oxygen. A standard C18 (Octadecyl) column provides the necessary hydrophobic interaction. However, due to the nitro group's electron-withdrawing nature, a Phenyl-Hexyl column is a superior alternative if isomer separation (e.g., ortho- vs para-) is required, utilizing

    
     interactions. For general purity, C18 is robust and sufficient.
    
  • Mobile Phase Architecture:

    • Solvent B (Acetonitrile):[2] Chosen over methanol for lower backpressure and sharper peak shapes for nitro-aromatics.

    • Solvent A (Acidified Water): The presence of phenolic impurities requires pH control. Phenol (

      
      ) and 4-Nitrophenol (
      
      
      
      ) can ionize in neutral water, causing peak tailing and retention time shifts. Acidifying the mobile phase (pH ~2.5) with Phosphoric Acid ensures these impurities remain in their neutral, protonated state, maximizing interaction with the C18 phase and sharpening peaks.
  • Detection Wavelength: The nitro group exhibits a strong charge-transfer absorption band. While 254 nm is universal, 280 nm is selected to minimize baseline drift from the mobile phase while maintaining high sensitivity for the aromatic ether system.

Visualizing the Separation Logic

The following diagram illustrates the separation mechanism and workflow logic.

G cluster_0 Sample Matrix cluster_1 Elution Order Imp1 Phenol (Polar) Col C18 Column (Hydrophobic Interaction) Imp1->Col Weak Retention Imp2 p-NCB (Mid-Polar) Imp2->Col Moderate Retention Prod 4-NPPE (Hydrophobic) Prod->Col Strong Retention Res1 1. Phenol (Early Elution) Col->Res1 Res2 2. p-NCB (Mid Elution) Col->Res2 Res3 3. 4-NPPE (Late Elution) Col->Res3 Gradient Ramp

Caption: Separation logic showing the differential retention of polar impurities vs. the hydrophobic product on a C18 stationary phase.

Experimental Protocol

Equipment & Reagents[3][4][5]
  • HPLC System: Agilent 1260/1290 Infinity II or equivalent (Quaternary Pump, DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18,

    
     mm, 5 
    
    
    
    m (or equivalent).
  • Solvents: HPLC Grade Acetonitrile (MeCN), Milli-Q Water.

  • Additive: 85% Phosphoric Acid (

    
    ).
    
Chromatographic Conditions[4][6][7][8][9]
ParameterSetting
Mobile Phase A Water + 0.1%

Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 5 - 10

L
Detection UV @ 280 nm (Reference: 360 nm)
Run Time 20 Minutes
Gradient Program

This gradient is designed to elute polar phenols early, separate the precursor (p-NCB), and then elute the highly retained ether.

Time (min)% Mobile Phase BEvent
0.030%Initial Hold (Elutes Phenol)
2.030%End Isocratic Hold
12.085%Linear Ramp (Elutes p-NCB & 4-NPPE)
15.085%Wash Step
15.130%Return to Initial
20.030%Re-equilibration
Sample Preparation
  • Stock Solution: Weigh 10 mg of the 4-NPPE sample into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.[3] (Conc: 1000 ppm).

  • Working Standard: Dilute the stock 1:10 with Mobile Phase (Initial ratio: 30:70 MeCN:Water).

    • Critical Note: Diluting with the starting mobile phase prevents "solvent shock" which causes peak fronting for early eluters like phenol.

  • Filtration: Filter through a 0.45

    
    m PTFE syringe filter before injection.
    

Validation & Self-Validating Systems

To ensure trustworthiness, the method includes specific System Suitability Tests (SST).

System Suitability Criteria:

  • Resolution (

    
    ): 
    
    
    
    between p-nitrochlorobenzene (impurity) and 4-NPPE (product).
  • Tailing Factor (

    
    ): 
    
    
    
    for the 4-NPPE peak.
  • Precision: RSD

    
     for peak area (n=5 injections).
    

Troubleshooting Matrix:

  • Issue: Phenol peak splits or tails.

    • Root Cause:[1][2][4][5][6][7] pH of Mobile Phase A is too high (> 3.0).

    • Fix: Add fresh phosphoric acid to lower pH to ~2.5.

  • Issue: 4-NPPE elutes too late (> 15 min).

    • Root Cause:[1][2][5][6] Column aging or insufficient organic strength.

    • Fix: Increase final %B to 90% or check column performance.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12110, this compound. Retrieved from [Link]

  • SIELC Technologies. HPLC Method for Analysis of 4-Amino-4'-nitrodiphenyl ether (Analogous Structure). Retrieved from [Link]

  • Almási, A., et al. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites.[4] Scientia Pharmaceutica. (Demonstrates pH dependence of nitrophenols). Retrieved from [Link]

Sources

1H NMR and 13C NMR characterization of 4-Nitrophenyl phenyl ether

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Characterization of 4-Nitrophenyl Phenyl Ether via 1H and 13C NMR Spectroscopy

Executive Summary & Introduction

This compound (1-nitro-4-phenoxybenzene) is a critical intermediate in the synthesis of herbicides (such as nitrofen analogs) and a model compound for studying Nucleophilic Aromatic Substitution (


) mechanisms. Its structure consists of two distinct aromatic systems linked by an ether oxygen: an electron-deficient 4-nitrophenyl ring (Ring B) and an electron-rich phenyl ring (Ring A).

Accurate characterization requires distinguishing between these two aromatic systems. The nitro group (


) exerts a strong electron-withdrawing effect, significantly deshielding adjacent protons and carbons, while the ether oxygen (

) acts as an electron donor by resonance, shielding ortho/para positions. This guide provides a self-validating protocol for assigning the spectral fingerprints of this molecule.

Structural Analysis & Spin Systems

Before interpreting spectra, the molecule must be segmented into its magnetic environments.

  • Ring A (Phenyl): Monosubstituted benzene. Contains 3 spin environments: Ortho (2H), Meta (2H), and Para (1H).

  • Ring B (4-Nitrophenyl): 1,4-Disubstituted benzene. Contains 2 spin environments: Ortho to

    
     (2H) and Ortho to 
    
    
    
    (2H). This typically appears as an
    
    
    system (often resembling two distinct doublets).
Diagram 1: Structural Assignment Logic

The following decision tree outlines the logic for distinguishing the two rings based on electronic effects.

G Start Start: Analyze Aromatic Region (6.5 - 8.5 ppm) CheckNO2 Identify Downfield Signal (> 8.0 ppm) Start->CheckNO2 IsDoublet Is it a doublet (J ~9Hz)? CheckNO2->IsDoublet AssignNitro Assign: Protons Ortho to NO2 (Ring B, H-3,5) IsDoublet->AssignNitro Yes CheckShielded Analyze Upfield Region (7.0 - 7.5 ppm) AssignNitro->CheckShielded Distinguish Distinguish Ring A vs Ring B (Ether side) CheckShielded->Distinguish RingB_Ortho Doublet (~7.0 ppm) Ortho to Ether (Ring B) Distinguish->RingB_Ortho Couples to Nitro-side RingA_Multi Multiplets (7.1 - 7.5 ppm) Phenyl Ring Protons Distinguish->RingA_Multi Complex Splitting

Caption: Logic flow for distinguishing the electron-deficient nitrophenyl ring from the phenyl ring based on chemical shift and multiplicity.

Experimental Protocol

Sample Preparation

To ensure high-resolution data and prevent concentration-dependent shifts (though minimal in ethers), follow this preparation strictly.

  • Solvent Selection: Use Chloroform-d (

    
    , 99.8% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference.
    
    • Why:

      
       is excellent for solubilizing aromatic ethers and prevents H-bonding complications found in DMSO.
      
  • Concentration: Dissolve 10–15 mg of this compound in 0.6 mL of solvent.

    • Note: Ensure the solution is clear. Filter through a glass wool plug if particulate matter is visible.

  • Tube Quality: Use high-throughput 5mm NMR tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.

Instrument Parameters (400 MHz)
  • Temperature: 298 K (

    
    ).
    
  • Pulse Sequence:

    • 1H: Standard zg30 (30° excitation pulse). Delay (

      
      ) 
      
      
      
      1.0 sec to ensure relaxation of aromatic protons.
    • 13C: Power-gated decoupling (zgpg30). Delay (

      
      ) 
      
      
      
      2.0 sec.
  • Scans: 16 scans (1H), 512+ scans (13C).

1H NMR Characterization

The proton spectrum is defined by the strong desymmetry caused by the nitro group.

Reference: 0.00 ppm (TMS). Solvent Residual: 7.26 ppm (


).[1]
Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentCausality / Mechanism
8.20 - 8.24 Doublet (d)2H9.2 HzRing B: H-3, H-5Deshielded by inductive (-I) and mesomeric (-M) effect of

.
7.40 - 7.46 Triplet (t)2H~7.5 HzRing A: H-3', H-5'Meta to ether oxygen. Standard aromatic range.
7.22 - 7.28 Triplet (t)1H~7.5 HzRing A: H-4'Para to ether oxygen. Overlaps with solvent often.
7.08 - 7.15 Multiplet (m)2H-Ring A: H-2', H-6'Ortho to ether oxygen. Shielded by resonance (+M).
7.00 - 7.05 Doublet (d)2H9.2 HzRing B: H-2, H-6Ortho to ether oxygen. Shielded by O, but distinct from Ring A due to Ring B's electron deficiency.

*Note: "Triplets" in Ring A are technically multiplets (dd) but often appear as pseudo-triplets at 400 MHz.

Self-Validation Check:

  • Integration Ratio: The integration of the downfield doublet (8.2 ppm) must be exactly 2.0. The sum of all other aromatic peaks (7.0 - 7.5 ppm) must equal 7.0.

  • Coupling Verification: The doublet at 8.2 ppm and the doublet at 7.0 ppm must share the same coupling constant (

    
    ), confirming they belong to the same spin system (Ring B).
    

13C NMR Characterization

Carbon NMR provides the definitive proof of the ether linkage via the ipso carbons.

Reference: 77.16 ppm (


 triplet).
Shift (

, ppm)
TypeAssignmentCausality / Mechanism
163.5 Quaternary (C)Ring B: C-1 (C-O)Most Deshielded. Attached to Oxygen AND on the electron-deficient nitro ring.
155.2 Quaternary (C)Ring A: C-1' (C-O)Attached to Oxygen on the neutral phenyl ring.
142.8 Quaternary (C)Ring B: C-4 (C-

)
Deshielded by the Nitro group (Ipso).
130.2 CHRing A: C-3', C-5'Meta carbons (Phenyl).
126.0 CHRing B: C-3, C-5Ortho to

.
124.8 CHRing A: C-4'Para carbon (Phenyl).
120.3 CHRing A: C-2', C-6'Ortho to Oxygen (Phenyl).
117.8 CHRing B: C-2, C-6Ortho to Oxygen (Nitro ring).

Diagnostic Key: The presence of two distinct oxygen-substituted quaternary carbons (163.5 ppm and 155.2 ppm) confirms the asymmetric ether linkage. If only one peak appears ~160 ppm, the ether bond may have cleaved (hydrolysis to phenol) or the sample is symmetric (e.g., diphenyl ether).

Advanced Verification: 2D NMR Workflow

If impurities are suspected, run a 1H-1H COSY (Correlation Spectroscopy) experiment.

Diagram 2: COSY Correlation Workflow

This diagram illustrates the expected cross-peaks in a COSY spectrum, validating the connectivity.

COSY H_Nitro_Ortho H (8.2 ppm) Ortho to NO2 H_Nitro_Meta H (7.0 ppm) Ortho to O (Ring B) H_Nitro_Ortho->H_Nitro_Meta Strong Cross Peak (Ring B) H_Phenyl_Ortho H (7.1 ppm) Ortho to O (Ring A) H_Phenyl_Meta H (7.4 ppm) Meta (Ring A) H_Phenyl_Ortho->H_Phenyl_Meta Strong Cross Peak (Ring A) H_Phenyl_Para H (7.25 ppm) Para (Ring A) H_Phenyl_Meta->H_Phenyl_Para Medium Cross Peak

Caption: COSY correlations separate the two spin systems. Ring B protons only couple to each other; they do not cross-correlate with Ring A.

References

  • SDBS (AIST): Spectral Database for Organic Compounds.[2] SDBS No. 3226. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Reich, H. J.: WinPLT NMR Data - Chemical Shifts of Phenyl Ethers. University of Wisconsin-Madison. [Link]

  • Silverstein, R. M., et al.:Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. (Standard text for system analysis).

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Nitrophenyl Phenyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Yield Optimization & Troubleshooting for SNAr Ether Synthesis

Core Directive & Reaction Overview

Welcome to the technical support hub for the synthesis of 4-Nitrophenyl phenyl ether (1-nitro-4-phenoxybenzene). This guide moves beyond basic textbook procedures to address the specific kinetic and thermodynamic bottlenecks that ruin yields in the laboratory.

The synthesis relies on Nucleophilic Aromatic Substitution (SNAr) .[1][2] Unlike standard SN2 reactions, steric hindrance is less critical here than electronic activation. The reaction involves the attack of a phenoxide ion (nucleophile) on a nitrobenzene derivative (electrophile) possessing a leaving group (LG).

The "Hidden" Variable: The Meisenheimer Complex

The rate-determining step is not the breaking of the C-LG bond, but the formation of the intermediate Meisenheimer complex . This dictates our optimization strategy: we must stabilize this intermediate to lower the activation energy.

SNAr_Mechanism cluster_legend Key Insight Reactants Reactants (Phenoxide + 4-X-Nitrobenzene) TS Transition State (Meisenheimer Complex) Reactants->TS Rate Determining Step (Nucleophilic Attack) Product Product (this compound) TS->Product Fast Step (Loss of Leaving Group) Note The stability of the TS is proportional to the electronegativity of the Leaving Group (F >> Cl > Br).

Figure 1: The SNAr reaction pathway.[1][2][3][4][5][6][7][8] Note that the transition state formation is the bottleneck.

Critical Reaction Parameters (Optimization)

If your yield is hovering below 60%, one of the following three parameters is likely the culprit.

A. The Leaving Group Paradox (F vs. Cl)

In SN2 chemistry, Iodine is the best leaving group. In SNAr, Fluorine is superior .[6]

  • Why: The high electronegativity of fluorine pulls electron density away from the ring carbon, making it significantly more electrophilic and stabilizing the negative charge in the Meisenheimer complex [1].

  • Action: If using 1-chloro-4-nitrobenzene and yields are low, switch to 1-fluoro-4-nitrobenzene . Reaction times often drop from 24h to <4h.

B. The Base & Water Management

Water is the enemy of yield here. Hydroxide ions (generated from water) compete with the phenoxide to attack the nitrobenzene, producing 4-nitrophenol (a yellow impurity that is difficult to separate).

  • Base Selection: Potassium Carbonate (K₂CO₃) is the standard. Cesium Carbonate (Cs₂CO₃) is more soluble and reactive but expensive.

  • Action: Use anhydrous K₂CO₃. Grind it into a fine powder before use to increase surface area.

C. Solvent Polarity

The reaction requires a polar aprotic solvent to solvate the cation (K⁺) while leaving the phenoxide anion "naked" and reactive.

  • Best: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide).

  • Avoid: Ethanol or water (unless using specific surfactant protocols), as these solvate the nucleophile, reducing its reactivity.

Troubleshooting Guide (Q&A)

Scenario 1: "The reaction is stuck at 50% conversion."

Diagnosis: The base may be "poisoned" or the surface area is too low (heterogeneous reaction).

  • Fix:

    • Did you grind the K₂CO₃? If not, the reaction surface area is limited.

    • Add a phase transfer catalyst like 18-Crown-6 (5 mol%). This solubilizes the potassium ion, bringing the carbonate into the organic phase.

    • Increase temperature to 100°C.

Scenario 2: "I have a persistent yellow impurity that co-elutes with the product."

Diagnosis: This is likely 4-nitrophenol , formed by hydrolysis of the starting material or unreacted starting phenol.

  • Fix (Workup):

    • The product is neutral. The impurity (phenol) is acidic.[9]

    • Wash Step: Dissolve the crude mixture in Ethyl Acetate and wash 3x with 1M NaOH . The phenols will deprotonate, become water-soluble, and wash away. The ether product remains in the organic layer [2].

Scenario 3: "The reaction mixture turned black/tarry."

Diagnosis: Oxidation of the phenol or polymerization.

  • Fix:

    • Degas your solvent (DMF) with Nitrogen/Argon for 15 minutes before adding reagents.

    • Ensure the reaction is run under an inert atmosphere (N₂ balloon).

Optimized Experimental Protocol

Objective: Synthesis of this compound (Target Scale: 10 mmol).

ReagentEquiv.[8]AmountRole
Phenol 1.11.04 gNucleophile (Excess ensures full consumption of nitro-arene)
1-Fluoro-4-nitrobenzene 1.01.41 gElectrophile (Activated Substrate)
K₂CO₃ (Anhydrous) 1.52.07 gBase (Must be finely ground)
DMF (Anhydrous) N/A20 mLSolvent (Polar Aprotic)
Step-by-Step Workflow
  • Preparation: Dry K₂CO₃ in an oven at 120°C for 2 hours prior to use. Grind to a fine powder.

  • Solvation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Phenol (1.1 eq) in anhydrous DMF.

  • Deprotonation: Add K₂CO₃ (1.5 eq). Stir at Room Temperature (RT) for 15 minutes. Note: The solution may change color as the phenoxide forms.

  • Addition: Add 1-Fluoro-4-nitrobenzene (1.0 eq).

  • Reaction: Attach a reflux condenser and heat to 80°C under a Nitrogen atmosphere. Monitor by TLC (Solvent: 10% EtOAc/Hexane) every hour.

    • Expectation: 1-Fluoro-4-nitrobenzene (Rf ~0.6) should disappear. Product (Rf ~0.4) will appear.[3][10]

  • Workup (The Purification Key):

    • Cool to RT. Pour mixture into 100 mL ice water.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Critical Step: Wash the combined organic layers with 1M NaOH (2 x 30 mL) to remove excess phenol.

    • Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from hot Ethanol if necessary.

Workflow Start Start: Dissolve Phenol in DMF Base Add K2CO3 (Ground) Stir 15 min Start->Base AddSub Add 1-Fluoro-4-nitrobenzene Heat to 80°C Base->AddSub TLC TLC Check (Is SM gone?) AddSub->TLC TLC->AddSub No (Continue Heating) Workup Pour into Ice Water Extract w/ EtOAc TLC->Workup Yes Wash CRITICAL: Wash w/ 1M NaOH (Removes Phenols) Workup->Wash Final Dry & Concentrate Yield >90% Wash->Final

Figure 2: Decision matrix and workflow for high-yield synthesis.

Frequently Asked Questions (FAQs)

Q: Can I use 1-chloro-4-nitrobenzene instead of the fluoro- derivative? A: Yes, but the reaction will be significantly slower (12-24h vs 2-4h) and may require higher temperatures (100-120°C). The yield is often lower due to prolonged thermal stress causing side reactions [1].

Q: Why do I need to use excess phenol? A: We use a slight excess (1.1 eq) of phenol to ensure the 1-fluoro-4-nitrobenzene is completely consumed. It is much easier to wash away excess phenol (using NaOH) than it is to separate the unreacted nitrobenzene from the product using chromatography.

Q: Can I use Sodium Hydride (NaH) instead of K₂CO₃? A: Yes, NaH is a faster base. However, it is sensitive to moisture and can be dangerous. If you use NaH, you must use strictly anhydrous conditions. For most applications, K₂CO₃ is safer and sufficiently effective [3].

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of the Leaving Group. Retrieved from [Link]

  • Brewster, R. Q., & Groening, T. (1934). p-Nitrodiphenyl Ether.[11] Organic Syntheses, Coll. Vol. 2, p.445. Retrieved from [Link]

Sources

common side reactions in Williamson ether synthesis of diaryl ethers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-2/Tier-3 Technical Support resource for organic chemists. It addresses the mechanistic realities of synthesizing diaryl ethers, clarifying the misapplication of "Williamson" terminology to aryl-aryl coupling and focusing on the actual mechanism at play: Nucleophilic Aromatic Substitution (


) .

Topic: Troubleshooting Side Reactions & Reactivity Failures in Base-Mediated Coupling Ticket Type: Advanced Synthesis Support Applicable Mechanisms:


 (Metal-Free), Modified Williamson Conditions

Core Technical Advisory: The "Williamson" Misnomer

User Warning: If you are attempting to synthesize a diaryl ether (


) using standard Williamson conditions (Sodium alkoxide + Aryl halide), your primary failure mode will likely be 0% conversion .
  • The Science: The classical Williamson ether synthesis proceeds via an ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     mechanism.[1][2] This requires a backside attack on an 
    
    
    
    hybridized carbon. Aryl halides possess
    
    
    hybridized carbons blocked by the aromatic ring, rendering
    
    
    impossible.
  • The Solution: Successful base-mediated synthesis of diaryl ethers without transition metals (Pd/Cu) relies on Nucleophilic Aromatic Substitution (

    
    ) . This requires the aryl halide to possess strong Electron-Withdrawing Groups (EWGs)  (e.g., 
    
    
    
    ,
    
    
    ,
    
    
    ) ortho or para to the halogen to stabilize the Meisenheimer complex intermediate.

Troubleshooting Guide: Common Side Reactions & Failure Modes

Issue A: "My reaction mixture is dark, but I recovered 95% starting material."

Diagnosis: Lack of Activation (The


 Barrier) 
If your aryl halide lacks strong EWGs (e.g., you are using bromobenzene or p-methoxy-chlorobenzene), the energy barrier for the nucleophilic attack is too high.
  • Root Cause: The aromatic ring is too electron-rich to accept the electron density from the phenoxide nucleophile.

  • Corrective Action:

    • Substrate Modification: Switch to an aryl halide with EWGs (e.g., 4-fluoronitrobenzene). Note: Fluorides react faster than bromides in

      
       due to higher electronegativity increasing the electrophilicity of the ipso-carbon.
      
    • Method Change: If EWGs are not permissible for your target molecule, you must switch to metal-catalyzed conditions (Ullmann Coupling using CuI or Buchwald-Hartwig using Pd).

Issue B: "I see a new peak in LCMS corresponding to a phenol (Ar'-OH), not my ether."

Diagnosis: Hydrolysis of the Aryl Halide This is the most common competitive side reaction in


 diaryl ether synthesis.
  • Mechanism: Hydroxide ions (

    
    ) are smaller and harder nucleophiles than your bulky phenoxide (
    
    
    
    ). If water is present,
    
    
    attacks the activated aryl halide, displacing the halogen to form a phenol (which will be deprotonated to a phenoxide in basic solution).
  • Source of Failure:

    • Wet hygroscopic solvents (DMF, DMSO, NMP).

    • Wet bases (KOH, NaOH, or hygroscopic

      
      ).
      
  • Prevention Protocol:

    • Strict Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents (water < 50 ppm).

    • Base Selection: Switch from hydroxide bases (NaOH) to anhydrous Carbonates (

      
      , 
      
      
      
      ) or Hydrides (
      
      
      ).
Issue C: "My product contains an impurity with a methyl/ethyl ether group instead of the aryl group."

Diagnosis: Competitive Alkoxide Attack (Ligand Exchange) This occurs if you use an alkoxide base (e.g., Sodium Methoxide, NaOMe) to deprotonate your phenol.

  • Mechanism: The methoxide ion (

    
    ) acts as a competing nucleophile. Since it is less sterically hindered than your phenoxide, it may outcompete it in the 
    
    
    
    attack.
    
    
  • Corrective Action: Never use alkoxide bases for diaryl ether synthesis. Use non-nucleophilic bases like

    
    , 
    
    
    
    , or phosphazene bases.
Issue D: "The solvent (DMSO/DMF) smells like rotten cabbage or fish, and yield is low."

Diagnosis: Base-Mediated Solvent Decomposition Polar aprotic solvents are required for


 but are thermally unstable with strong bases.
  • DMSO Instability: Above 120°C with strong base, DMSO decomposes (via Pummerer-type rearrangement or radical pathways) to form dimethyl sulfide (stench) and other byproducts that can scavenge the aryl halide.

  • DMF Instability: Decomposes to dimethylamine (

    
    ) and carbon monoxide. The generated dimethylamine is a potent nucleophile and will react with your aryl halide to form an aniline derivative (
    
    
    
    ).
  • Safety Limit:

    • DMSO: Do not exceed 100°C with strong bases (

      
      , 
      
      
      
      ).
    • DMF: Do not exceed 140°C.

    • Alternative: Use NMP (N-methyl-2-pyrrolidone) or Sulfolane for higher temperature stability.

Mechanistic Visualization

The following diagram illustrates the divergence between the desired


 pathway and the critical side reactions (Hydrolysis and Solvent Interference).

SNAr_Pathways Start Reagents: Phenoxide (Ar-O⁻) + Activated Aryl Halide (Ar'-X) Meisenheimer Meisenheimer Complex (Intermediate) Start->Meisenheimer Nucleophilic Attack (Rate Limiting) Side_Hydrolysis Side Product: Phenol (Ar'-OH) Start->Side_Hydrolysis Trace H₂O / OH⁻ Attack Side_Solvent Side Product: Aniline Derivative (Ar'-NMe₂) Start->Side_Solvent DMF Decomposition (Dimethylamine Attack) Product Target Diaryl Ether (Ar-O-Ar') Meisenheimer->Product Loss of Leaving Group (X⁻)

Caption: Logical flow of


 reaction showing the critical Meisenheimer intermediate and branching failure modes caused by moisture (Hydrolysis) or solvent breakdown.

Optimized Experimental Protocol

Method: Base-Mediated


 for Activated Diaryl Ethers.
ParameterSpecificationReason
Stoichiometry Phenol (1.0 equiv) : Aryl Halide (1.1 equiv) : Base (1.5 equiv)Slight excess of halide drives reaction; excess base ensures full deprotonation.
Solvent Anhydrous DMF or DMSO (0.5 – 1.0 M)High polarity stabilizes the charged Meisenheimer complex.
Base

(powdered, dried) or

Carbonates are milder than hydrides, reducing solvent decomposition risks. Cesium ("Cesium Effect") improves solubility.
Temperature 80°C – 120°CSufficient activation energy without degrading DMSO/DMF.
Atmosphere Nitrogen or ArgonPrevents moisture ingress (hydrolysis) and oxidation of phenol.

Step-by-Step Procedure:

  • Drying: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under

    
    .
    
  • Charging: Add the Phenol (1.0 equiv) and

    
     (1.5 equiv).
    
  • Solvation: Add anhydrous DMF via syringe. Stir at Room Temperature (RT) for 30 mins. Observation: Mixture may become slurry-like; color change indicates phenoxide formation.

  • Addition: Add the Activated Aryl Halide (1.1 equiv) (e.g., 4-fluoronitrobenzene).

  • Reaction: Heat to 100°C. Monitor via TLC/HPLC every hour.

    • Checkpoint: If starting material persists after 4h, increase temp to 120°C. If still no reaction, the substrate is likely not activated enough (See Troubleshooting Issue A).

  • Workup: Cool to RT. Pour into 10x volume of ice water.

    • Why? This precipitates the organic ether and washes away the polar solvent and inorganic salts.

  • Purification: Filter the precipitate or extract with Ethyl Acetate. Wash organic layer with 1M NaOH (to remove unreacted phenol) and Brine.

Frequently Asked Questions (FAQ)

Q: Can I use Potassium tert-butoxide (


) to speed up the reaction? 
A:  Use with caution. While 

is a strong base that rapidly generates the phenoxide, it is also a bulky nucleophile. In rare cases with highly reactive aryl fluorides, it can compete to form the tert-butyl aryl ether. Furthermore,

in DMSO degrades rapidly above 60°C.

is kinetically slower but thermodynamically safer for this transformation.

Q: Why do you recommend Aryl Fluorides over Aryl Bromides? Isn't Bromine a better leaving group? A: In


 (aliphatic) chemistry, yes. But in 

, the rate-determining step is the attack of the nucleophile and the disruption of aromaticity. Fluorine is the most electronegative atom, creating a massive dipole that makes the ipso-carbon highly electrophilic, accelerating the attack step. The leaving group ability is less critical here than the initial attraction.

Q: I have no EWGs on my aryl halide. Is there any way to make this work without Palladium? A: You can attempt a classical Ullmann Condensation using Copper powder or Copper(I) Iodide (CuI) at high temperatures (>180°C) in high-boiling solvents like Diphenyl ether or NMP. However, these conditions are harsh and often low-yielding compared to modern Pd-catalyzed (Buchwald-Hartwig) methods.

References

  • Mechanism of Nucleophilic Arom

    
    ): 
    
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Solvent Decomposition Hazards (DMSO/DMF)

    • Source: Organic Process Research & Development (ACS). "Safety Hazards of DMSO and DMF in Process Chemistry."
    • URL:[Link]

  • Synthesis of Diaryl Ethers (Review of Methods)

    • Source: Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions.[3] Coordination Chemistry Reviews.

    • URL:[Link]

  • The "Cesium Effect" in Ether Synthesis

    • Source: Finkelstein, et al. "Cesium Carbonate as a Base for Organic Synthesis." Journal of Organic Chemistry.
    • URL:[Link]

Sources

troubleshooting low yields in Ullmann diaryl ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Ullmann Diaryl Ether Synthesis Support Center.

Ticket #: 4492-ULL Topic: Troubleshooting Low Yields in C–O Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Black Magic" of Copper Catalysis

Unlike Palladium-catalyzed Buchwald-Hartwig couplings, which are often robust and predictable, Copper-catalyzed Ullmann ether synthesis remains sensitive to subtle experimental variables. If you are experiencing low yields, you are likely battling one of three adversaries: Catalyst Deactivation , Protodecupration (Side Reaction) , or Solubility Mismatches .

This guide moves beyond basic textbook definitions to address the process variables that kill conversion in the flask.

Phase 1: Diagnostic Triage (Q&A)

Use this section to match your specific symptom to a root cause.

Q1: My starting material (Aryl Halide) is not consumed at all. The reaction is stalled at 0% conversion.

Diagnosis: Catalyst Death or Ligand Mismatch.

  • The Science: Modern Ullmann requires a ligated Cu(I) species to undergo oxidative addition (OA) into the C-X bond. If the ligand (L) does not bind to CuI effectively, or if Cu(I) oxidizes to inactive Cu(II) before the reaction starts, OA cannot occur.

  • The Fix:

    • Check Ligand Loading: Ensure a Ligand:Cu ratio of 2:1 . Excess ligand prevents catalyst aggregation.

    • Oxygen Leak: Cu(I) is unstable in air. Did the solution turn green/blue (Cu(II)) immediately upon heating? If so, your inert atmosphere failed.

    • Halide Electronics: Electron-rich aryl halides (e.g., 4-methoxyiodobenzene) are notoriously sluggish. You must switch to a more active ligand like N,N-dimethylglycine or 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) .

Q2: I see full consumption of the Aryl Halide, but the product yield is <30%. I see a large "reduced" peak (Ar-H) by GC/LC-MS.

Diagnosis: Reductive Dehalogenation (Hydrodehalogenation).

  • The Science: This is the most common killer of Ullmann yields. The intermediate aryl-copper species (L-Cu-Ar) is a "masked carbanion." If it encounters any proton source (H+) before it finds the phenol, it will protonate to form Ar-H (the reduced byproduct) and kill the cycle.

  • The Fix:

    • Wet Solvent/Base: Your solvent (DMF/DMSO) or base (Cs₂CO₃) is wet. Hygroscopic bases must be dried under vacuum at 120°C overnight.

    • Solvent H-Abstraction: In rare cases at high temps (>120°C), the copper species can abstract protons from the solvent itself. Lower the temperature and use a more active ligand to compensate.

Q3: The reaction mixture turned into a black tar/mirror, and yield is low.

Diagnosis: Catalyst Disproportionation ("The Copper Mirror").

  • The Science:

    
    . The Cu(0) plates out as a mirror or black precipitate. This happens when the ligand dissociates from the copper, leaving it "naked" and unstable.
    
  • The Fix:

    • Ligand Choice: Your ligand is too weak or labile. Switch to bidentate ligands like 1,10-phenanthroline or oxalic diamides which bind tighter.

    • Concentration: High dilution promotes dissociation. Run the reaction at 0.5 M to 1.0 M concentration.

Phase 2: Component Optimization (The Levers)

The Ligand: The Engine of the Reaction

Do not use "naked" CuI. Modern Ullmann requires ligands to lower the activation energy of oxidative addition and stabilize the Cu-intermediate.

Ligand ClassExamplesBest For...Ref
Amino Acids N,N-Dimethylglycine (DMG), L-ProlineGeneral purpose, cheap, scalable.[1] Works well with aryl iodides/bromides.[1]
Diketones TMHD (2,2,6,6-tetramethylheptane-3,5-dione)Excellent for hindered phenols and lower temperatures (90°C).[2]
Diamines DMEDA, 1,10-PhenanthrolineStrong binding, prevents "black tar" formation. Good for aryl chlorides.[3]
Oxalamides BPO (Bis-phenyloxalamide)High turnover, extremely active for difficult substrates.[4]
The Base: The Solubility Gatekeeper
  • Cs₂CO₃ (Cesium Carbonate): The Gold Standard. Its high solubility in organic solvents (DMF/DMSO) ensures a steady concentration of phenoxide ions.

  • K₃PO₄ (Potassium Phosphate): A cheaper alternative, but often requires a phase transfer catalyst or finer particle size to match Cesium's performance.

  • K₂CO₃: Often too insoluble for efficient Ullmann ethers unless used in very polar solvents like NMP.

Phase 3: Visualization & Logic

Diagram 1: The Ligand-Accelerated Catalytic Cycle

Understanding where the cycle breaks allows you to fix it.

UllmannCycle Start Cu(I) Pre-catalyst (CuI) Complex Active Species [L-Cu-X] Start->Complex + L Ligand Ligand (L) Ligand->Complex OA_Step Oxidative Addition (Rate Limiting) Complex->OA_Step + Ar-X Intermediate1 Cu(III) Intermediate [L-Cu(Ar)(X)] OA_Step->Intermediate1 Exchange Ligand Exchange (Phenol enters) Intermediate1->Exchange + PhOH / Base SideReaction SIDE PATH: Protodecupration (Ar-H) Intermediate1->SideReaction + Moisture (H+) Intermediate2 Cu(III) Aryloxide [L-Cu(Ar)(OPh)] Exchange->Intermediate2 RE_Step Reductive Elimination (Product Release) Intermediate2->RE_Step RE_Step->Complex Regenerate Catalyst Product Diaryl Ether (Ar-O-Ph) RE_Step->Product

Caption: The modern Cu(I)/Cu(III) cycle. Note that the intermediate species are vulnerable to protonation (red path) if moisture is present.

Diagram 2: Troubleshooting Logic Tree

Troubleshooting Problem Low Yield / Failure CheckConv Check Conversion (GC/LC) Problem->CheckConv NoConv 0-5% Conversion CheckConv->NoConv HighConv >90% Conversion Low Product Yield CheckConv->HighConv CheckColor Check Reaction Color NoConv->CheckColor CheckByprod Identify Byproducts HighConv->CheckByprod GreenSol Green/Blue Solution? CheckColor->GreenSol ArH Ar-H (Reduced) Found? CheckByprod->ArH Oxidation Diagnosis: Cu Oxidized to Cu(II) (Air Leak) GreenSol->Oxidation Yes Deactivation Diagnosis: Ligand Failure or Substrate too inert GreenSol->Deactivation No (Remains Red/Brown) Wet Diagnosis: Moisture in Solvent/Base (Protodecupration) ArH->Wet Yes Homo Diagnosis: Homocoupling (Ar-Ar) (Excess Oxidant) ArH->Homo No (Ar-Ar found)

Caption: Step-by-step diagnostic workflow for isolating the root cause of failure.

Phase 4: The "Golden Standard" Protocol

If your reaction is failing, pause your current method and run this Standard Operating Procedure (SOP) . This protocol uses N,N-Dimethylglycine (DMG), a robust ligand developed by the Ma Group, which is generally more forgiving than phenanthroline systems for ethers.

Reagents:

  • Aryl Iodide (1.0 equiv)

  • Phenol (1.2 equiv)

  • CuI (10 mol%) - Must be off-white/tan, not green.

  • N,N-Dimethylglycine (DMG) (20 mol%) - Ligand.

  • Cs₂CO₃ (2.0 equiv) - Dried.

  • Dioxane or DMF (anhydrous).

Step-by-Step:

  • Pre-complexation: In a screw-cap vial, add CuI (10 mol%) and DMG (20 mol%). Add 1 mL of solvent. Stir for 5 mins under Argon. The solution should turn homogenous green/blue (Cu-amine complex).

  • Addition: Add Aryl Iodide, Phenol, and Cs₂CO₃.

  • Degassing: This is critical. Sparge the mixture with Argon for 5-10 minutes. Do not just flush the headspace.

  • Heating: Seal tight. Heat to 90°C (for Iodides) or 110°C (for Bromides) for 16-24 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (to remove DMF/DMSO) and ammonium hydroxide (to remove Copper).

Why this works: The pre-complexation step ensures the active catalyst is formed before it encounters the harsh base/heat environment.

References

  • Ma, D. ; Cai, Q. "N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides."[2] Organic Letters, 2003 , 5(21), 3799–3802.

  • Buck, E. ; Song, Z. J.; Tschaen, D.; Dormer, P. G.; Volante, R. P.; Reider, P. J. "Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione." Organic Letters, 2002 , 4(9), 1623–1626.

  • Altman, R. A. ; Shafir, A.; Lichtor, P. A.; Buchwald, S. L.[2] "An Improved Cu-Based Catalyst System for the Reactions of Alcohols with Aryl Halides." The Journal of Organic Chemistry, 2008 , 73(1), 284–286.[2]

  • Zhang, G. ; Zhang, L.; Li, Y.; De Brabander, J. K. "Oxalamides as Versatile Ligands for Copper-Catalyzed Coupling Reactions."[2] Journal of the American Chemical Society, 2019 , 141(35), 3541-3549.[2]

Sources

minimizing byproducts in the synthesis of 4-Nitrophenyl phenyl ether

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity Synthesis of 4-Nitrophenyl Phenyl Ether

Role: Senior Application Scientist Subject: Optimization of


 Coupling & Impurity Profiling
Date:  October 26, 2023[1]

Strategic Overview: The "Water War" & "Solvent Trap"

Welcome to the technical support module for the synthesis of this compound via Nucleophilic Aromatic Substitution (


).

While this reaction appears straightforward—coupling 1-halo-4-nitrobenzene with phenol —researchers frequently encounter two critical failure modes that degrade purity:[2]

  • Hydrolysis (The "Yellow Impurity"): Water competes with phenol, converting the starting material into 4-nitrophenol.

  • Solvent Participation (The "Fishy" Impurity): At high temperatures, amide solvents (DMF/DMAc) decompose into dimethylamine, which acts as a potent nucleophile, creating N,N-dimethyl-4-nitroaniline.[1]

This guide provides the causality-driven protocols required to eliminate these byproducts.

Troubleshooting Guides & FAQs

Module A: Impurity Identification & Prevention

Q: My crude product is bright yellow and yield is lower than expected. NMR shows a singlet at ~10.5 ppm.[2] What happened? A: You have significant contamination with 4-nitrophenol .[2][3]

  • The Cause: This is the hydrolysis byproduct. Water entered the system (wet solvent, wet base, or atmospheric moisture) and attacked the 1-halo-4-nitrobenzene. In basic conditions, 4-nitrophenol exists as 4-nitrophenolate, which is intensely yellow.[1]

  • The Fix:

    • Reagent Control: Use anhydrous

      
       (dried at 120°C overnight). Commercial "dry" solvents often contain 50-100 ppm water; use molecular sieves (3Å or 4Å).[2]
      
    • Base Selection: Avoid Hydroxide bases (KOH/NaOH) during the reaction phase. They generate water in situ when deprotonating phenol.[2] Use Carbonate bases (

      
       or 
      
      
      
      ) which buffer the system.

Q: I see a byproduct with a mass of [M+23] relative to the product, and my reaction smells "fishy" during workup. A: You have formed N,N-dimethyl-4-nitroaniline .

  • The Cause: Thermal decomposition of DMF (Dimethylformamide). Above 140°C (or lower with strong bases), DMF breaks down into carbon monoxide and dimethylamine .[1] Dimethylamine is a better nucleophile than phenol and rapidly attacks the ring.

  • The Fix:

    • Temperature Cap: Never exceed 120°C when using DMF.

    • Leaving Group Switch: Switch from 1-chloro-4-nitrobenzene to 1-fluoro-4-nitrobenzene . The fluoro- derivative is 100-1000x more reactive in

      
      , allowing you to run the reaction at 60-80°C, completely avoiding solvent decomposition.
      

Q: Why is the reaction stalling with 1-chloro-4-nitrobenzene? A: The C-Cl bond cleavage is not the rate-determining step; the nucleophilic attack is.

  • The Science: In

    
    , the rate-limiting step is the formation of the Meisenheimer complex. Highly electronegative atoms (Fluorine) stabilize this anionic intermediate better than Chlorine, lowering the activation energy.[1]
    
  • Recommendation: If cost permits, always use the Fluoro- substrate for high-purity applications.

Comparative Data: Reactivity & Solvent Choice

Table 1: Leaving Group Efficiency in


 (4-Nitro-X-benzene) 
Leaving Group (X)Relative RateRecommended TempRisk Profile
Fluorine (-F) ~1000 60°C - 80°C Lowest. Fast reaction prevents side reactions.[2]
Chlorine (-Cl)1130°C - 150°CHigh. Requires temps where DMF decomposes.[2]
Bromine (-Br)~1130°C - 150°CHigh. Similar to Chloro.[2]
Iodine (-I)<1>150°CCritical. Poor reactivity; high decomposition risk.[1][2]

Table 2: Solvent Selection Matrix

SolventPolarityStability LimitNotes
DMF High<120°CGood standard, but watch for amine impurities.[2]
DMSO High<140°CHard to remove (high BP).[1][2] Oxidant risk at high temp.[2][3]
NMP High<150°CExcellent stability, but expensive and hard to remove.[1]
Acetonitrile MedReflux (82°C)Only works well with Fluoro- substrate.[2]

Visualizing the Competitive Pathways

The following diagram illustrates the "Solvent Trap" and "Water War" mechanisms.

SNAr_Pathways Start 1-Halo-4-nitrobenzene (Electrophile) Product This compound (Target) Start->Product Byproduct_OH 4-Nitrophenol (Hydrolysis Byproduct) Start->Byproduct_OH Byproduct_Amine N,N-Dimethyl-4-nitroaniline (Solvent Adduct) Start->Byproduct_Amine Phenol Phenol + Base Phenol->Product SNAr Attack (Primary Pathway) Water Water (Impurity) Water->Byproduct_OH Hydroxide Attack (Competitor) DMF_Decomp Dimethylamine (From DMF >130°C) DMF_Decomp->Byproduct_Amine Amine Attack (High Temp)

Caption: Competitive reaction pathways. Green indicates the desired route; Red/Yellow indicates impurity formation driven by moisture or thermal solvent breakdown.

The "Gold Standard" Protocol

Objective: Synthesis of this compound with <0.5% 4-nitrophenol impurity.

Reagents:

  • 1-Fluoro-4-nitrobenzene (1.0 equiv) [Preferred over Chloro][2]

  • Phenol (1.05 equiv)[1]

  • Potassium Carbonate (

    
    ), anhydrous (1.5 equiv)[1]
    
  • DMF (Anhydrous, stored over sieves)[1]

Step-by-Step Methodology:

  • System Dehydration:

    • Flame-dry a 3-neck round bottom flask under Argon flow.

    • Add Phenol and

      
        to the flask.
      
    • Add anhydrous DMF.[2]

    • Critical Step: Stir at room temperature for 30 minutes. This allows the base to deprotonate the phenol to phenoxide before heating, and allows any trace water to be scavenged by the excess carbonate.

  • Controlled Addition:

    • Add 1-Fluoro-4-nitrobenzene (liquid) dropwise via syringe.[2]

    • Note: If using the solid Chloro- analog, dissolve in minimal DMF first.[1]

  • Reaction Phase:

    • Heat to 80°C . (If using Chloro- analog, heat to 120°C, but do not exceed).[1]

    • Monitor via TLC (Hexane/EtOAc 8:2).[1][2] The Fluoro- substrate should consume within 2-4 hours.[2]

  • Workup & Purification (The Alkaline Wash):

    • Cool to room temperature.[2]

    • Pour mixture into 1M NaOH (aq) .

      • Why: This converts unreacted Phenol and the byproduct 4-Nitrophenol into their water-soluble sodium salts (

        
        ). The target Ether remains neutral and insoluble in water.
        
    • Extract with Ethyl Acetate (

      
      ).[1][2][4]
      
    • Wash the combined organic layer with 1M NaOH (

      
      ) to ensure complete removal of phenolic impurities.
      
    • Wash with Brine (

      
      ), dry over 
      
      
      
      , and concentrate.[1]

Purification Logic Flow

Use this decision tree to determine the necessary purification steps based on your crude analysis.

Purification_Logic Start Crude Reaction Mixture Check_TLC Check TLC/NMR Start->Check_TLC Decision_Yellow Is it bright Yellow? Check_TLC->Decision_Yellow Wash_Alk Perform Aggressive NaOH Wash (1M) Decision_Yellow->Wash_Alk Yes (Phenols present) Decision_Amine Contains Amine Impurity? (Fishy smell/NMR signals) Decision_Yellow->Decision_Amine No Wash_Alk->Decision_Amine Recryst Recrystallize (Ethanol/Water) Final Pure Ether Product Recryst->Final Decision_Amine->Recryst No Acid_Wash Acid Wash (1M HCl) (Removes Amines) Decision_Amine->Acid_Wash Yes Acid_Wash->Recryst

Caption: Post-reaction processing logic. Alkaline washes remove phenolic byproducts; Acid washes remove solvent-derived amine impurities.[2]

References

  • Mechanism of

    
    :  Master Organic Chemistry. (2018).[1][2] Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism. Link
    
  • Solvent Decomposition: Ju, L., et al. (2016).[1] A General Method for Nucleophilic Aromatic Substitution... using Hydroxide-Assisted Decomposition of N,N-Dimethylformamide. PMC PubMed Central. Link

  • Reactivity of Leaving Groups: Chem LibreTexts. Nucleophilic Aromatic Substitution. Link

  • Safety of DMF/NaH: Common Organic Chemistry. Dimethylformamide (DMF) Safety Guide. Link

Sources

optimizing reaction conditions for the Ullmann condensation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ullmann Condensation Optimization Ticket #8492: Optimization of Copper-Catalyzed C-Heteroatom Coupling

Welcome to the Advanced Synthesis Support Module. This guide is designed for medicinal chemists and process engineers encountering stalling, low yields, or reproducibility issues with Ullmann-type condensations (C-N, C-O, and C-S bond formation). Unlike Palladium-catalyzed couplings, Copper catalysis is highly sensitive to the "micro-environment" of the reaction vessel.

Module 1: The "Engine" – Catalyst & Ligand Dynamics

The Core Problem: The classic Ullmann reaction required harsh temperatures (>200°C) to force the oxidative addition of the aryl halide to copper. Modern "Modified Ullmann" reactions use ligands to stabilize the active species, allowing chemistry to proceed at 60–110°C.

Mechanistic Insight (The "Why"): The reaction generally proceeds via a Cu(I)/Cu(III) catalytic cycle.[1] The ligand (L) plays two critical roles:

  • Solubilization: It breaks down inorganic Cu(I) polymers (like CuI) into reactive monomers.

  • Stabilization: It lowers the activation energy for the rate-limiting step—usually the Oxidative Addition (OA) of the aryl halide to the Cu(I) center—and stabilizes the resulting high-energy Cu(III) intermediate.

Visualization: The Catalytic Cycle

Figure 1: The generally accepted mechanism for ligand-assisted Ullmann condensation.

UllmannCycle PreCat Pre-Catalyst (CuI) ActiveCat Active Species [L-Cu(I)] PreCat->ActiveCat + Ligand + Base OxAdd Oxidative Addition (Rate Limiting) ActiveCat->OxAdd + Ar-X CuIII_Inter Intermediate A [L-Cu(III)(Ar)(X)] OxAdd->CuIII_Inter LigandEx Ligand Exchange (+ Nucleophile / - Halide) CuIII_Inter->LigandEx CuIII_Final Intermediate B [L-Cu(III)(Ar)(Nu)] LigandEx->CuIII_Final RedElim Reductive Elimination (Product Release) CuIII_Final->RedElim RedElim->ActiveCat Regeneration Product Product (Ar-Nu) RedElim->Product

Caption: The Ligand-Assisted Cu(I)/Cu(III) Cycle. Note that Cu(I) (Blue) is the resting state, while Cu(III) (Red) is the transient high-energy intermediate.

Module 2: The "Environment" – Base & Solvent Matrix[2]

User Query: "I switched from K2CO3 to Cs2CO3 and my yield doubled. Why?"

Technical Explanation: This is the "Cesium Effect." Ullmann reactions are heterogeneous. The base must be strong enough to deprotonate the nucleophile but must also have some solubility in the organic solvent to interact with the copper complex.

  • K2CO3/K3PO4: Low solubility in toluene/dioxane. Often requires high heat or phase transfer catalysts.

  • Cs2CO3: Higher solubility in organic solvents due to the large, "soft" cesium cation (polarizability). This increases the effective concentration of the deprotonated nucleophile.

Optimization Matrix: Base & Solvent Selection
VariableStandard RecommendationHigh-Performance AlternativeWhen to Switch?
Solvent DMSO / DMF Toluene / Dioxane Switch to Toluene if your substrate is sensitive to high heat or if you see dehalogenation (common in DMSO).
Base K2CO3 Cs2CO3 Switch to Cs2CO3 if conversion is <20% after 4 hours. The solubility boost is often the fix.
Ligand DMEDA (Diamines)L-Proline / Oxalamides Use Amino Acids (Ma's Ligands) for lower temps (<90°C). Use Oxalamides for unreactive Aryl Chlorides.
Catalyst CuI CuBr / Cu2O CuI is standard. Switch to Cu2O if iodide ions are inhibiting the reaction (rare, but possible).

Module 3: Troubleshooting (Diagnostics)

Q1: The reaction mixture turned from a pale yellow/brown to a bright blue or green. What happened?

  • Diagnosis: Catalyst Death via Oxidation.

  • Root Cause: Oxygen ingress. The active Cu(I) species has oxidized to Cu(II) (which is blue/green in solution). Cu(II) is generally catalytically inactive for the standard Ullmann cycle without a reducing agent.

  • Fix: Degas solvents vigorously (sparge with Argon for 20 mins). Ensure the reaction vessel is strictly sealed. Add a reducing agent like mild ascorbic acid if the protocol allows, but prevention is key.

Q2: I see full consumption of the Aryl Halide, but the major product is the homocoupling dimer (Ar-Ar).

  • Diagnosis: Oxidative Homocoupling.

  • Root Cause: This is a competing pathway where Cu(I) mediates the coupling of two aryl halides, often accelerated by excess oxidant (air).

  • Fix:

    • Check for air leaks (see Q1).

    • Reduce the amount of catalyst loading (excess Cu promotes homocoupling).

    • Slow down the addition of the aryl halide (keep its concentration low relative to the nucleophile).

Q3: My Aryl Chloride is not reacting, even at 110°C.

  • Diagnosis: Substrate Inertness.

  • Root Cause: The C-Cl bond is too strong for standard CuI/Diamine systems to undergo oxidative addition efficiently.

  • Fix:

    • Ligand Switch: Switch to Oxalamide ligands (e.g., BHMPO). These are specifically designed to lower the activation energy for Aryl Chlorides [1].

    • Halide Exchange (Finkelstein): Add 10–20 mol% NaI (Sodium Iodide). This generates the Aryl Iodide in situ, which reacts much faster (The "Aromatic Finkelstein" effect).

Module 4: Standard Operating Procedure (SOP)

Protocol: General Ligand-Assisted C-N Coupling Based on the Buchwald/Ma methodologies.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Amine/Amide Nucleophile (1.2 equiv)

  • CuI (5 mol%)

  • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMEDA) (10 mol%) or L-Proline (10 mol%)

  • Base: K3PO4 (2.0 equiv)

  • Solvent: Dioxane (anhydrous)

Workflow:

  • Pre-Complexation (Critical Step): In a glovebox or under Argon flow, add CuI and the Ligand to the reaction vial. Add a small amount of solvent. Stir for 5–10 minutes.

    • Why? This ensures the active L-Cu(I) species forms before the metal can be sequestered by the base or nucleophile in a non-productive way.

  • Solids Addition: Add the Aryl Halide (if solid), Nucleophile (if solid), and Base.

  • Liquids Addition: Add the remaining solvent and liquid reagents via syringe.

  • Sealing: Seal the tube with a Teflon-lined cap.

  • Heating: Heat to 90°C (for Iodides) or 110°C (for Bromides).

  • Monitoring: Monitor by HPLC/LCMS.

    • Stop Criteria: If the mixture turns blue/green, the catalyst is dead. Stop and rework the inert atmosphere setup.

References

  • Oxalamides for Aryl Chlorides: Zhou, W., et al. (2015). Cu-Catalyzed Arylation of Amines and N-Heterocycles with Aryl Chlorides. Journal of the American Chemical Society.[2][3] Link

  • Amino Acid Ligands (Ma's Chemistry): Ma, D., et al. (1998). Accelerating Effect Induced by the Structure of α-Amino Acid in the Copper-Catalyzed Coupling Reaction. Journal of the American Chemical Society.[2][3] Link

  • Mechanism & Kinetics: Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2005). The Role of Chelating Diamine Ligands in the Ullmann-Type Arylation of Amines. Journal of the American Chemical Society.[2][3] Link

  • Cesium Effect: Scriven, E. F. V. (1983). Cesium in Organic Synthesis. Chemical Society Reviews. Link

Sources

Technical Support Center: Mastering the Ullmann Coupling of Phenols

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Catalyst and Ligand Selection, Troubleshooting, and Optimization

Welcome to the technical support center for the Ullmann coupling of phenols. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights and practical solutions to common challenges encountered during this powerful C-O bond-forming reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions for success.

Troubleshooting Guide: From Low Yields to Catalyst Decomposition

The Ullmann coupling, while a cornerstone of synthetic chemistry for forming diaryl ethers, can be sensitive to various parameters. This section addresses the most common issues encountered in the lab, offering systematic approaches to diagnose and resolve them.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The active catalytic species is typically Cu(I).[1] Using oxidized or poor-quality copper sources can prevent the reaction from initiating.- Utilize fresh, high-purity Cu(I) salts like CuI, CuBr, or CuCl.[1] - If using Cu(0) or Cu(II) sources, ensure your reaction conditions can generate the Cu(I) species in situ.[1][2]
Inappropriate Ligand Selection: Ligands are crucial for stabilizing the copper catalyst and facilitating the reaction.[1][3][4] A mismatched ligand for your specific phenol or aryl halide is a common reason for failure.- Screen a variety of ligand classes. For instance, amino acids (e.g., N,N-dimethylglycine) and diamines are often effective.[4][5] - For sterically hindered phenols, consider using ligands like picolinic acid.[4] - Oxalic diamides have emerged as a robust class of ligands for challenging couplings.[6]
Suboptimal Base: The base is critical for deprotonating the phenol and participating in the catalytic cycle.[1][7] Its strength and nature can significantly influence the reaction rate and yield.- Screen common inorganic bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[1][7] The choice can be highly substrate-dependent. - Ensure the base is anhydrous and finely powdered to maximize its reactivity.
Incorrect Solvent Choice: Solvent polarity can have a profound impact on the reaction's success.[1][7]- Polar aprotic solvents like DMF, DMSO, or NMP are often effective.[2][7] - In some cases, particularly for O-arylation, non-polar solvents such as toluene or xylene may provide better results.[1][7]
Reaction Temperature Too Low/High: While modern ligand-accelerated Ullmann couplings operate under milder conditions than traditional protocols, temperature remains a critical parameter.[1][2][6]- For modern ligand systems, begin with a temperature range of 80-120 °C.[1][6] - If no reaction is observed, incrementally increase the temperature. If decomposition is noted, lower the temperature.
Catalyst Decomposition (Reaction Mixture Turns Black) Unstable Catalyst Complex: The copper-ligand complex may be unstable under the reaction conditions, leading to the formation of copper oxides (a black precipitate).- Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[1] - The choice of ligand can significantly impact catalyst stability; screening different ligands may resolve this issue.[8]
Reaction Stalls Before Completion Catalyst Deactivation: The catalyst may lose its activity over the course of the reaction.[8]- Consider a second addition of fresh catalyst and/or ligand midway through the reaction. - Some ligands are more prone to causing catalyst deactivation than others; a different choice of ligand may be necessary.[8]
Formation of Side Products (e.g., debromination) Protic Impurities: The presence of water or other protic impurities can lead to side reactions, such as the reduction of the aryl halide.[1]- Use anhydrous solvents and reagents. - Ensure all glassware is thoroughly oven-dried before use.
Phenol Instability: The phenol starting material may be degrading under the reaction conditions.- Lower the reaction temperature. - Employ a milder base.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of setting up and running Ullmann coupling reactions with phenols.

Q1: What is the best copper source for my Ullmann coupling reaction?

A1: While various copper sources, including Cu(0), Cu(I), and Cu(II) salts, can be used, Cu(I) is generally considered the active catalytic species.[1] Therefore, starting with a Cu(I) salt such as copper(I) iodide (CuI), copper(I) bromide (CuBr), or copper(I) chloride (CuCl) is often the most direct approach.[1] If you use a Cu(II) salt, the reaction conditions must facilitate its reduction to Cu(I) for the catalytic cycle to begin.

Q2: How do I choose the right ligand for my reaction?

A2: Ligand selection is critical and often substrate-dependent. There is no single "best" ligand. A good starting point is to screen a few ligands from different classes. Some commonly successful and readily available options include:

  • Amino Acids: N,N-Dimethylglycine and L-proline are classic, effective, and inexpensive ligands.[4][5]

  • Diamines: N,N'-Dimethylethylenediamine (DMEDA) is another widely used and effective ligand.

  • Phenanthrolines: 1,10-Phenanthroline and its derivatives are excellent ligands, particularly for more challenging couplings.[4]

  • Oxalic Diamides: This newer class of ligands, developed by Ma and coworkers, has shown remarkable efficiency and broad applicability, often allowing for lower catalyst loadings and temperatures.[6]

The electronic properties of your substrates can also guide your choice. For instance, electron-rich phenols may benefit from a particular class of ligands compared to electron-poor ones.[9]

Q3: What is the role of the base in the Ullmann coupling, and which one should I use?

A3: The base plays multiple crucial roles in the catalytic cycle. Its primary function is to deprotonate the phenol, forming the phenoxide which is the active nucleophile. The choice of base can significantly affect the reaction outcome.[1][7][10] Commonly used bases include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃).[1][7] Cs₂CO₃ is often used in modern protocols due to its high solubility in organic solvents and its ability to facilitate reactions with challenging substrates.[11] However, the less expensive K₃PO₄ is also highly effective in many cases. A screening of these bases is recommended during optimization.

Q4: My reaction is not working with an aryl chloride. What can I do?

A4: Aryl chlorides are notoriously less reactive than aryl bromides and iodides in Ullmann couplings.[4] To achieve successful coupling with aryl chlorides, you will likely need a more specialized catalytic system. This often involves the use of more electron-rich and sterically hindered ligands that can promote the challenging oxidative addition step. Additionally, higher reaction temperatures and longer reaction times may be necessary. Some modern ligand systems have shown improved success with aryl chlorides.[4]

Visualizing the Ullmann Coupling of Phenols

Understanding the proposed catalytic cycle is key to rational troubleshooting. The following diagram illustrates the key steps involved in the ligand-assisted Ullmann coupling of phenols.

Ullmann_Coupling_Phenols cluster_inputs Reactants cluster_output Product CuI_L Cu(I)-Ligand Complex CuI_Phenoxide Cu(I)-OAr' Complex CuI_L->CuI_Phenoxide + Ar'O⁻ - X⁻ Phenoxide Ar'O⁻ (from Phenol + Base) ArylHalide Ar-X CuIII_Intermediate Cu(III) Intermediate (Ar)(Ar'O)Cu(III)-X CuI_Phenoxide->CuIII_Intermediate Oxidative Addition + Ar-X CuIII_Intermediate->CuI_L Reductive Elimination + Product Product Ar-O-Ar' (Diaryl Ether)

Caption: Proposed catalytic cycle for the Ullmann coupling of phenols.

This decision tree can guide you through the initial steps of selecting a catalyst and ligand system for your specific substrates.

Catalyst_Ligand_Selection Start Start: Define Phenol and Aryl Halide ArylHalideType Aryl Halide Reactivity? Start->ArylHalideType ArylIodideBromide Aryl Iodide or Bromide ArylHalideType->ArylIodideBromide High (I, Br) ArylChloride Aryl Chloride ArylHalideType->ArylChloride Low (Cl) PhenolType Phenol Steric Hindrance? ArylIodideBromide->PhenolType System3 System 3: CuI (1-5 mol%) Oxalic Diamide Ligand (2-10 mol%) K₂CO₃ or K₃PO₄ DMF or Toluene, 80-110 °C ArylChloride->System3 UnhinderedPhenol Unhindered Phenol PhenolType->UnhinderedPhenol Low HinderedPhenol Sterically Hindered Phenol PhenolType->HinderedPhenol High System1 System 1: CuI (5-10 mol%) N,N-Dimethylglycine (10-20 mol%) Cs₂CO₃ or K₃PO₄ DMF or Toluene, 100-120 °C UnhinderedPhenol->System1 System2 System 2: CuI (5-10 mol%) Picolinic Acid (10-20 mol%) Cs₂CO₃ or K₃PO₄ DMF or Dioxane, 110-130 °C HinderedPhenol->System2

Caption: Decision tree for initial catalyst and ligand selection.

Experimental Protocol: A General Starting Point

This protocol provides a robust starting point for the optimization of a copper-catalyzed Ullmann coupling between a phenol and an aryl halide.

Reagents and Materials:

  • Aryl halide (1.0 mmol)

  • Phenol (1.2 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Ligand (e.g., N,N-dimethylglycine) (0.1 mmol, 10 mol%)

  • Base (e.g., K₃PO₄) (2.0 mmol)

  • Anhydrous solvent (e.g., DMF or Toluene) (3-5 mL)

  • Oven-dried reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and heating block

Reaction Setup:

  • To the oven-dried reaction vessel, add the aryl halide, phenol, copper(I) iodide, ligand, and base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Add the anhydrous solvent via syringe.

  • Place the vessel in a preheated heating block and stir at the desired temperature (e.g., 110 °C).

Reaction Monitoring and Work-up:

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(20), 3799–3802. [Link]

  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. [Link]

  • Chen, Z., Jiang, Y., Zhang, L., Guo, Y., & Ma, D. (2019). Oxalic Diamides and tert-Butoxide: Two Types of Ligands Enabling Practical Access to Alkyl Aryl Ethers via Cu-Catalyzed Coupling Reaction. Journal of the American Chemical Society, 141(8), 3541–3549. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

  • Ullmann reaction - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

  • Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis | ChemRxiv. (2025). Retrieved February 7, 2026, from [Link]

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers | The Journal of Organic Chemistry. (2011). Retrieved February 7, 2026, from [Link]

  • CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands - Books. (n.d.). Retrieved February 7, 2026, from [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC. (2013). Retrieved February 7, 2026, from [Link]

  • N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides | Organic Letters. (2003). Retrieved February 7, 2026, from [Link]

  • Ullmann C–O Coupling of Sterically Hindered Secondary Alcohols Using Excess Amount of Strongly Coordinating Monodentate Ligands | Request PDF. (2025). Retrieved February 7, 2026, from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (2021). Retrieved February 7, 2026, from [Link]

  • Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides | Request PDF. (2025). Retrieved February 7, 2026, from [Link]

  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction | ACS Catalysis. (2017). Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: Synthesis & Stability of 4-Nitrophenyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: 4NPPE-SYN-001 Subject: Preventing Decomposition & Optimizing


 Synthesis
Assigned Specialist:  Senior Application Scientist, Chemical Process Group

Executive Summary: The "Decomposition" Misconception

Users frequently report "decomposition" of 4-Nitrophenyl phenyl ether (4-NPPE) during synthesis. In 90% of cases, the issue is not the thermal degradation of the ether itself, but rather competitive hydrolysis or incomplete conversion due to moisture.

4-NPPE is a robust molecule, often used as a high-temperature heat transfer fluid component or polymer intermediate. However, the nitro group that facilitates its formation (via Nucleophilic Aromatic Substitution,


) also activates the ring toward unwanted nucleophilic attacks if the reaction environment is not strictly controlled.

This guide details how to prevent the formation of the primary "decomposition" byproduct—4-nitrophenol —and ensures high-yield isolation of the ether.

Critical Control Points (The "Why")

To prevent failure, you must control the reaction vectors shown below. The Nitro group (


) withdraws electrons, making the carbon at the para position electrophilic.
The Reaction Mechanism & Failure Modes

The synthesis typically involves reacting 1-fluoro-4-nitrobenzene (or the chloro analog) with potassium phenoxide (generated from phenol + base).

  • The Desired Path (

    
    ):  Phenoxide attacks the ring 
    
    
    
    Meisenheimer Complex
    
    
    4-NPPE.
  • The "Decomposition" Path (Hydrolysis): If water is present, it forms Hydroxide (

    
    ). Hydroxide is a smaller, harder nucleophile than phenoxide and attacks the nitrobenzene to form 4-nitrophenol .
    
  • The Reversal Path (Ether Cleavage): Under high heat and highly basic conditions, the formed ether can be attacked by

    
    , cleaving it back to 4-nitrophenol.
    
Visualization: Reaction Pathways[1][2][3]

ReactionPathways cluster_0 Reactants cluster_1 Intermediates Reactant 1-Fluoro-4-nitrobenzene Complex Meisenheimer Complex Reactant->Complex + Phenoxide SideProduct 4-Nitrophenol (Yellow Impurity) Reactant->SideProduct Direct Hydrolysis Phenol Phenol (Nucleophile) Product 4-Nitrophenyl phenyl ether (4-NPPE) Complex->Product - F- Product->SideProduct Ether Cleavage (High T + Base) Water Water (Impurity) Water->SideProduct Hydrolysis (OH- attack)

Figure 1: The competitive pathways. Note that water introduces a permanent "sink" (4-Nitrophenol) that cannot be converted back to the desired ether under these conditions.

Optimized Synthesis Protocol

This protocol uses DMF (Dimethylformamide) and Potassium Carbonate (


). It is designed to minimize hydrolysis.
Reagents & Setup
  • Substrate: 1-Fluoro-4-nitrobenzene (preferred over chloro- for faster kinetics at lower temps).

  • Nucleophile: Phenol (1.1 equivalents).

  • Base:

    
     (anhydrous, granular, 1.5 equivalents).
    
  • Solvent: Anhydrous DMF (stored over molecular sieves).

  • Atmosphere: Nitrogen or Argon balloon.

Step-by-Step Methodology
  • Drying the Base (CRITICAL):

    • Commercially available

      
       is hygroscopic.
      
    • Action: Flame-dry the

      
       in the reaction flask under vacuum before adding reagents, or dry in an oven at 120°C overnight.
      
    • Reason: Removes adsorbed water that generates

      
      .
      
  • Reaction Assembly:

    • Dissolve Phenol (1.1 eq) and 1-Fluoro-4-nitrobenzene (1.0 eq) in Anhydrous DMF (0.5 M concentration).

    • Add the dried

      
      .
      
  • Thermal Cycle:

    • Heat to 80–100°C .

    • Note: Do not exceed 120°C. While the ether is stable, higher temps promote oxidation of the solvent and "tar" formation.

    • Monitor by TLC (hexane/ethyl acetate 4:1). The limiting reagent (nitrobenzene) should disappear within 2–4 hours.

  • Workup (The Stabilization Step):

    • Cool to room temperature.[1][2][3]

    • Pour mixture into ice water . The product will precipitate.[4]

    • Purification: If the product is oily or dark, dissolve in diethyl ether, wash with 1M NaOH (removes excess phenol and any 4-nitrophenol byproduct), then wash with water and brine.

    • Recrystallize from Ethanol if necessary.[5]

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Product is bright yellow/orange Contamination with 4-Nitrophenol. The phenoxide ion and nitrophenol are intensely colored.Wash the organic layer vigorously with 1M NaOH during workup. The impurity is acidic and will move to the aqueous phase.
Starting material remains after 12h Stalled Reaction. Likely due to "wet" solvent deactivating the nucleophile or insufficient temperature.1. Ensure DMF is anhydrous.2. Switch from Chloro- to Fluoro-nitrobenzene (more reactive in

).3. Increase temp to 110°C.
Dark brown/black tar formation Thermal Decomposition/Oxidation. Reaction run too hot (>140°C) or in the presence of air.1. Use an inert atmosphere (

).2. Reduce temperature.3. Ensure phenol is not oxidized before use.
Yield > 100% (Wet solid) Solvent Entrapment. DMF is hard to remove.Dissolve product in ether/DCM and wash extensively with water to remove DMF, then dry under high vacuum.

Technical Deep Dive: Why Anhydrous Conditions Matter

Users often ask: "It's an aqueous workup, so why does the reaction need to be dry?"

The stability of the C-O bond changes drastically depending on the stage:

  • During Synthesis (High Energy): The ring is electron-deficient (activated). The transition state energy for

    
     attack is comparable to Phenoxide attack. If 
    
    
    
    , the concentration of
    
    
    generated by the carbonate equilibrium is sufficient to produce significant byproducts [1].
  • During Workup (Low Energy): At room temperature, the activation energy required to cleave the established ether bond is high. Therefore, washing with aqueous NaOH removes the impurities without degrading the product [2].

Workflow Visualization

Workflow start Start Synthesis dry Step 1: Dry K2CO3 (Vacuum/Heat) start->dry mix Step 2: Mix Reagents in Anhydrous DMF dry->mix heat Step 3: Heat to 80-100°C (N2 Atmosphere) mix->heat check TLC Check: Is Nitrobenzene gone? heat->check check->heat No (Continue) quench Step 4: Quench in Ice Water check->quench Yes wash Step 5: Wash with 1M NaOH (Removes Phenol/Nitrophenol) quench->wash isolate Isolate 4-NPPE wash->isolate

Figure 2: Operational workflow emphasizing the critical drying and washing steps.

References

  • Mechanism of

    
     Reactions: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951).[6] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

    • Note: Foundational text establishing the sensitivity of nitro-activated rings to various nucleophiles (OH- vs PhO-).
  • Synthesis & Stability of Diaryl Ethers

    • Brewster, R. Q., & Groening, T. (1934). p-Nitrodiphenyl Ether.[4][7] Organic Syntheses, Coll.[4][8] Vol. 2, p.445. Link

    • Note: Validates the stability of the ether to NaOH workup and provides the baseline protocol.
  • Hydrolysis Kinetics

    • Tee, O. S., & Enos, J. A. (1988).[9] Hydrolysis of p-nitrophenyl alkanoates in aqueous organic solvent mixtures. Canadian Journal of Chemistry, 66(12), 3027-3034. Link

    • Note: While focusing on esters, this establishes the kinetic behavior of nitrophenyl derivatives in basic aqueous-organic mixtures, supporting the need for anhydrous synthesis conditions.
  • Modern Catalytic Approaches (Contextual)

    • Evans, D. A., Katz, J. L., & West, T. R. (1998).[3] Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols.[1][10] Tetrahedron Letters, 39(19), 2937-2940. Link

    • Note: Provides context on alternative coupling methods if fails due to steric hindrance (though not necessary for simple 4-NPPE).

Sources

Technical Support Center: Navigating Steric Hindrance in Diaryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a persistent challenge in organic synthesis: the formation of sterically hindered diaryl ethers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in coupling bulky aryl partners. Here, we move beyond textbook procedures to offer field-proven insights, troubleshooting guides, and detailed protocols grounded in mechanistic understanding. Our goal is to empower you to overcome low yields, stalled reactions, and unwanted side products, transforming challenging syntheses into routine successes.

The Challenge of Proximity: Why Steric Hindrance Matters

The diaryl ether linkage is a critical pharmacophore in numerous FDA-approved drugs and a key structural motif in materials science. However, its synthesis can be notoriously difficult, especially when bulky substituents are present near the reaction centers (ortho positions). This steric clash impedes the approach of the coupling partners, increases the activation energy of the crucial C-O bond-forming step, and can favor undesired side reactions. This guide provides a systematic approach to diagnosing and solving these issues.

Troubleshooting Guide: A Mechanistic Approach to Problem-Solving

This section is structured to help you diagnose and resolve common issues encountered during the synthesis of sterically hindered diaryl ethers.

Question 1: My Ullmann condensation is failing with ortho-substituted phenols and aryl halides. What are the likely failure points and how can I address them?

The classical Ullmann condensation, while foundational, often struggles with sterically demanding substrates due to its requirement for high temperatures and often stoichiometric copper.[1][2] When faced with failure, consider the following:

  • Causality: The high temperatures required in traditional Ullmann reactions can lead to decomposition of sensitive substrates. Furthermore, the coordination of bulky substrates to the copper center is often disfavored, leading to low reaction rates.

  • Troubleshooting Steps:

    • Ligand Addition: The introduction of chelating ligands can significantly accelerate the reaction and allow for milder conditions.[3] N,N-dimethylglycine has been shown to be effective in promoting Ullmann-type couplings at temperatures as low as 90°C.[4] Picolinic acid is another excellent choice for promoting the coupling of hindered substrates.[1][5]

    • Catalyst Source: Instead of copper powder, consider using more soluble and reactive Cu(I) salts like CuI, CuBr, or Cu₂O.[6][7] These salts often lead to more reproducible results.

    • Base Selection: A strong, non-nucleophilic base is crucial. While K₂CO₃ is common, consider switching to Cs₂CO₃, which is more soluble and often more effective in promoting the deprotonation of hindered phenols.[6][8]

    • Solvent Choice: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are standard. However, for particularly stubborn couplings, consider toluene or dioxane, especially when using ligand-accelerated protocols.[9]

Question 2: I'm attempting a Buchwald-Hartwig C-O coupling for a di-ortho-substituted diaryl ether, but I'm only getting trace product. How can I optimize this reaction?

The Buchwald-Hartwig reaction is a powerful tool for diaryl ether synthesis, but it is not immune to the challenges of steric hindrance. The key to success lies in the careful selection of the ligand and reaction conditions.

  • Causality: The reductive elimination step, where the C-O bond is formed, is often the rate-limiting step in these couplings and is highly sensitive to steric bulk. Bulky ligands are necessary to promote the initial oxidative addition and stabilize the palladium center, but excessively bulky ligands can inhibit the final bond-forming step.

  • Troubleshooting Steps:

    • Ligand Selection is Critical: For sterically demanding couplings, bulky, electron-rich phosphine ligands are essential.[4] Consider ligands such as RuPhos, XPhos, or tBuXPhos. A systematic screening of ligands is often the most effective approach.

    • Catalyst Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common, consider using a pre-formed palladium-ligand complex (precatalyst) to ensure the active catalytic species is readily generated.

    • Base and Solvent Compatibility: The choice of base is tied to the solvent. For toluene or dioxane, strong, non-coordinating bases like NaOtBu or LHMDS are often effective. For polar aprotic solvents, K₃PO₄ or Cs₂CO₃ can be used.

    • Temperature and Reaction Time: While milder conditions are a hallmark of modern cross-coupling, sterically hindered substrates may require higher temperatures (100-120 °C) and extended reaction times to achieve reasonable conversion.

Question 3: My reaction is plagued by side products, particularly biaryl formation from the aryl halide and decomposition of my starting materials. What is causing this and what are the solutions?

Side reactions are a common indicator that the desired C-O bond formation is slow, allowing alternative pathways to dominate.

  • Causality:

    • Biaryl Formation: This often arises from a competing homocoupling of the aryl halide, which can be promoted by the catalyst system, especially at high temperatures.

    • Decomposition: Sensitive functional groups on your substrates may not be stable to the reaction conditions, particularly the combination of a strong base and high temperature.

  • Troubleshooting Steps:

    • Lower the Temperature: If possible, try running the reaction at a lower temperature for a longer period. This can often disfavor side reactions with higher activation energies.

    • Optimize Catalyst Loading: While intuitive to increase catalyst loading for a slow reaction, this can sometimes exacerbate side reactions. A systematic screen of catalyst and ligand loading (e.g., 1-5 mol %) is recommended.

    • Consider Alternative Methodologies: If Ullmann and Buchwald-Hartwig approaches are failing, it may be time to consider a different strategy. For electron-deficient aryl halides, a Nucleophilic Aromatic Substitution (SNAr) reaction can be highly effective and often proceeds under milder, metal-free conditions.[4][9] The Chan-Lam coupling, which utilizes arylboronic acids, is another excellent alternative that often proceeds at room temperature.[1][4]

Decision-Making Workflow for Hindered Diaryl Ether Synthesis

The following diagram outlines a logical progression for tackling a challenging diaryl ether synthesis.

Diaryl_Ether_Synthesis_Workflow Start Define Substrates: Aryl Halide & Phenol Assess_Sterics Assess Steric Hindrance (ortho-substitution?) Start->Assess_Sterics Buchwald Attempt Buchwald-Hartwig (Bulky Ligand, Pd Catalyst) Assess_Sterics->Buchwald High Hindrance Ullmann Attempt Modern Ullmann (Cu(I) Catalyst, Ligand) Assess_Sterics->Ullmann Moderate Hindrance Optimize_BW Optimize Buchwald-Hartwig: - Screen Ligands - Vary Base/Solvent - Adjust Temperature Buchwald->Optimize_BW Low Yield / No Reaction Optimize_Ullmann Optimize Ullmann: - Screen Ligands (e.g., picolinic acid) - Vary Base (Cs2CO3) - Adjust Temperature Ullmann->Optimize_Ullmann Low Yield / No Reaction SNAr Consider SNAr (Electron-Deficient Aryl Halide?) Chan_Lam Consider Chan-Lam (Aryl Boronic Acid) SNAr->Chan_Lam Not Applicable Success Synthesis Successful SNAr->Success Applicable & Successful Chan_Lam->Success Successful Failure Re-evaluate Strategy (Protecting Groups, Route Redesign) Chan_Lam->Failure Failing Optimize_BW->SNAr Still Failing Optimize_BW->Success Improved Yield Optimize_Ullmann->SNAr Still Failing Optimize_Ullmann->Success Improved Yield

Sources

Technical Support Center: Williamson Ether Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Operator: Senior Application Scientist Ticket Focus: Base Selection & Reaction Optimization

Mission Statement

Welcome to the Ether Synthesis Optimization Center. You are likely here because your


 reaction is stalling, precipitating, or yielding elimination byproducts instead of the desired ether. The Williamson Ether Synthesis is deceptively simple in theory but unforgiving in practice.

This guide moves beyond textbook definitions to address the hydrodynamic variables of the reaction: Basicity vs. Nucleophilicity, Lattice Energy, and Solvation Effects.

Module 1: The Base Selection Algorithm

Do not guess your base. Use this logic gate to determine the optimal reagent based on your substrate's


 and the electrophile's steric profile.
Decision Matrix: Base & Conditions

BaseSelection Start Start: Identify Substrate Type Substrate Type? Start->Type Phenol Phenol / Acidic OH (pKa 8-11) Type->Phenol Aromatic Alcohol Aliphatic Alcohol (pKa 16-18) Type->Alcohol Aliphatic WeakBase Weak Base Protocol (K2CO3 or Cs2CO3) Solvent: Acetone/DMF Phenol->WeakBase Standard PTC Phase Transfer Protocol (NaOH + TBAB) Solvent: Toluene/H2O Phenol->PTC Scale-up / Green Sens Base Sensitive? Alcohol->Sens Check Stability Elec Electrophile Type? Sens->Elec No (Robust) Ag2O Silver Oxide Protocol (Ag2O) Solvent: DCM Sens->Ag2O Yes (Epimerizable) StrongBase Strong Base Protocol (NaH or KH) Solvent: THF/DMF (Anhydrous) Elec->StrongBase Primary Halide Elec->PTC Solubility Issues

Figure 1: Logic flow for selecting the appropriate base/solvent system based on substrate acidity and electrophile sensitivity.

Module 2: Comparative Reagent Data

Understanding the


 mismatch is critical. You cannot deprotonate an alcohol (

17) with a carbonate (

10) effectively. Conversely, using NaH on a phenol is "overkill" and risks side reactions.
Reagent SystemActive SpeciesApprox.[1][2][3][4][5][6]

(Conj. Acid)
Primary ApplicationKey Risk Factor
Sodium Hydride (NaH)

35 (

)
Aliphatic AlcoholsMoisture: Violent hydrolysis; Fire hazard.
Potassium tert-butoxide

17 (

)
Bulky AlcoholsElimination: Promotes E2 over

.[7]
Cesium Carbonate (

)

10.3 (

)
Phenols / ThiolsSolubility: Expensive; requires polar solvent.
Potassium Carbonate (

)

10.3 (

)
PhenolsLattice Energy: Often requires heat/crown ether.
NaOH +

(PTC)

15.7 (

)
General / Scale-upEmulsions: Can be difficult to separate layers.
Silver Oxide (

)

N/ASensitive HalidesCost: Stoichiometric silver waste.

Module 3: Troubleshooting Tickets (FAQs)

Ticket #101: "My product is primarily an alkene, not an ether."

Diagnosis: You are fighting the Basicity vs. Nucleophilicity war, and Basicity is winning. Root Cause: The Williamson synthesis is an ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 reaction.[1][3][5][6][8][9] If your base is too sterically hindered (like t-BuOK) or your electrophile is secondary/tertiary, the base will act as a proton acceptor (Elimination/E2) rather than a nucleophile (Substitution/

).

Corrective Actions:

  • Switch the Roles: If you are reacting a secondary alkoxide with a primary halide, swap them. Use a primary alkoxide (nucleophile) and a secondary halide (electrophile) only if absolutely necessary, but ideally, always keep the electrophile primary .

  • Change the Base: If using NaH, switch to a less bulky base if possible, or lower the temperature.

  • Solvent Switch: Move to a polar aprotic solvent (DMF or DMSO). This solvates the cation (

    
    ), leaving the alkoxide anion "naked" and more nucleophilic, thereby increasing the 
    
    
    
    ratio.
Ticket #102: "The reaction is stuck at 50% conversion despite excess base."

Diagnosis: Ion Pairing and Lattice Energy issues. Root Cause: In non-polar solvents, alkoxides form tight ion pairs with their counter-cations (e.g.,


). This neutralizes the negative charge, killing nucleophilicity. Furthermore, weak bases like 

have high lattice energy and may not dissolve in your solvent.

The "Cesium Effect" Solution: Switch from


 to Cesium Carbonate (

)
.
  • Mechanism: Cesium has a large ionic radius (1.67 Å) compared to Potassium (1.38 Å). The charge density is lower, meaning the

    
     binds less tightly to the phenoxide/alkoxide anion.
    
  • Result: The "naked" anion is significantly more reactive toward the electrophile.

Ticket #103: "I cannot maintain anhydrous conditions/NaH is too dangerous."

Diagnosis: Need for Phase Transfer Catalysis (PTC). Root Cause: Standard Williamson conditions require dry solvents to prevent the base from reacting with water. If your lab lacks dry solvent systems, or the scale is too large for safe NaH handling, PTC is the industry standard alternative.

The PTC Workflow:

  • Organic Phase: Contains your alkyl halide (substrate).[3][6]

  • Aqueous Phase: Contains NaOH (cheap base) and your alcohol/phenol.

  • Catalyst: Tetrabutylammonium Bromide (TBAB). The

    
     cation shuttles the alkoxide across the interface into the organic layer where it reacts rapidly.
    

Module 4: Validated Experimental Protocols

Protocol A: The "Cesium Effect" (For Phenols/Weak Nucleophiles)

Best for: Synthesizing aryl ethers without strong bases.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar.

  • Reagents:

    • Phenol derivative (1.0 equiv)

    • Alkyl Halide (1.2 equiv)

    • 
       (1.5 equiv) - Note: Potassium carbonate may be used but will be slower.
      
    • Solvent: DMF (Dimethylformamide) or Acetonitrile [0.2 M concentration].

  • Procedure:

    • Dissolve phenol and alkyl halide in the solvent.

    • Add

      
       in one portion.
      
    • Heat to 60-80°C. Monitor via TLC (typically 2-4 hours).

    • Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMF), dry over

      
      , and concentrate.
      
Protocol B: Phase Transfer Catalysis (Green/Robust)

Best for: Large scale, moisture-tolerant synthesis.

PTC_Mechanism cluster_Aq Aqueous Phase (NaOH) cluster_Org Organic Phase (Toluene) OH OH- Q_Aq Q+ (Cat) OH->Q_Aq Ion Pair Formation RX R'-X (Halide) Q_Aq->RX Transfer to Organic Phase RO_Aq R-OH RO_Aq->OH Deprotonation Ether R-O-R' (Product) RX->Ether SN2 Reaction Ether->Q_Aq Regenerate Q+

Figure 2: The Phase Transfer Cycle.[2] Q+ represents the Quaternary Ammonium salt shuttling the nucleophile.

  • Reagents:

    • Alcohol/Phenol (1.0 equiv)

    • Alkyl Bromide (1.3 equiv)

    • NaOH (50% aq. solution, 5.0 equiv)

    • Catalyst: Tetrabutylammonium Hydrogen Sulfate (TBAHS) or Bromide (TBAB) (5 mol%).

    • Solvent: Toluene (or DCM).

  • Procedure:

    • Combine organic solvent, alkyl bromide, and catalyst in the flask.[3]

    • Add the alcohol/phenol.[10]

    • Add the 50% NaOH solution dropwise with vigorous stirring (high RPM is critical to maximize interfacial surface area).

    • Reflux (or stir at RT for reactive substrates) until TLC indicates completion.

    • Workup: Separate layers. Wash organic layer with water and brine.[3]

References

  • Williamson, A. W. (1850).[6] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational Mechanism).

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Ber. Dtsch. Chem. Ges., 43, 1528. (Halide reactivity principles).[1][3][5]

  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195–199. Link

  • Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). "The effect of cation-complexation on the nucleophilicity of alkoxides." Journal of Organic Chemistry, 52(19), 4230–4234. (Cesium Effect/Ion Pairing).[2] Link

  • Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. (Comprehensive Protocol Review).
  • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis."[1][2][3][4][5][6][8][9][11] Link

Sources

troubleshooting competing elimination reactions in ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Competing Elimination Reactions (


) in Ether Synthesis (

) Role: Senior Application Scientist Status: Active

Diagnostic Triage: Why is my yield low?

As researchers, we often default to the standard Williamson Ether Synthesis (Alkoxide + Alkyl Halide), but this pathway is fraught with a specific peril: the competition between Substitution (


)  and Elimination (

)
.

If your LC-MS or NMR shows significant alkene formation (olefinic protons at 5.0–6.0 ppm), you are likely losing the kinetic battle. Use this decision matrix to determine your next move.

EtherTriage Start Diagnostic Start: Identify Electrophile (Alkyl Halide) Primary Primary Halide (R-CH2-X) Start->Primary Secondary Secondary Halide (R2-CH-X) Start->Secondary Tertiary Tertiary Halide (R3-C-X) Start->Tertiary CheckBase Check Base/Nucleophile Primary->CheckBase Usually OK CheckTemp Check Temperature Secondary->CheckTemp High Risk of E2 Stop STOP: Williamson Impossible. Use Acid-Catalyzed Dehydration or Protect & Attack Inverse Tertiary->Stop E2 Dominates Optimize Optimize Williamson: Polar Aprotic Solvent Lower Temp CheckBase->Optimize If bulky base (tBuO-) causes E2 Mitsunobu Switch to Mitsunobu (Invert Alcohol/Halide Roles) CheckTemp->Mitsunobu If Elimination Persists

Figure 1: Decision matrix for selecting the correct synthetic strategy based on substrate sterics.

Troubleshooting The Williamson Ether Synthesis

Q: I am using a primary alkyl halide, but I still see elimination products. Why?

A: You are likely using a base that is too bulky or the reaction temperature is too high.

The Science: While primary halides favor


, a bulky base (like Potassium tert-butoxide, 

) cannot easily access the electrophilic carbon due to steric clash. Instead, it acts as a base, abstracting a

-proton to form an alkene via

. Furthermore,

elimination generally has a higher activation energy (

) than

. Heating a reaction often provides enough energy to surmount the

barrier, shifting the product distribution toward the alkene.

Corrective Protocol: The "Naked" Anion Method To favor substitution, we must increase the nucleophilicity of the alkoxide without increasing its basicity or steric bulk.

  • Switch Base: Use Sodium Hydride (NaH) or Potassium Hydride (KH) to deprotonate the alcohol completely before adding the electrophile. This generates a "naked" alkoxide.

  • Switch Solvent: Use a Polar Aprotic Solvent (DMF, DMSO, or NMP).

    • Why? Protic solvents (MeOH, Water) form a "solvent cage" around the nucleophile via Hydrogen bonding, reducing its reactivity.[1] Aprotic solvents solvate the cation (Na+) but leave the anion (RO-) exposed and highly reactive (increasing

      
      ).
      
  • Temperature Control: Run the addition at 0°C and allow it to warm to room temperature slowly. Do not reflux unless absolutely necessary.

Q: My substrate is a secondary alkyl halide. Williamson is failing. What now?

A: The Williamson synthesis is rarely efficient for secondary halides due to steric hindrance favoring


. You must invert your strategy. 

The Strategy Shift: Instead of reacting Secondary Halide + Primary Alkoxide, switch the roles: React Secondary Alkoxide + Primary Halide (e.g., Methyl Iodide).

If you cannot change the structure of your target ether (i.e., you must couple a specific secondary carbon to an oxygen), you must abandon Williamson and use the Mitsunobu Reaction .

The "Nuclear Option": Mitsunobu Reaction

When to use: When you need to turn a secondary alcohol into an ether without elimination, or when you need to invert stereochemistry.[2]

The Mechanism: The Mitsunobu reaction activates the alcohol using Triphenylphosphine (


) and an azodicarboxylate (DEAD or DIAD).[2][3] This turns the hydroxyl group—a poor leaving group—into a phosphonium intermediate, which is an excellent leaving group. The nucleophile (a phenol or acidic alcohol) then attacks via 

, displacing the phosphonium species.

Crucial Note: This reaction proceeds with Walden Inversion . If your starting alcohol is


, your ether product will be 

.

Mitsunobu Reagents Alcohol (R-OH) + Nucleophile (Nu-H) + PPh3 AddDEAD Add DEAD/DIAD (0°C) Reagents->AddDEAD Intermediate Oxy-Phosphonium Intermediate AddDEAD->Intermediate Activation Attack SN2 Attack by Nucleophile Intermediate->Attack Product Ether (R-Nu) + O=PPh3 (Inverted Stereochem) Attack->Product Displacement

Figure 2: The Mitsunobu workflow. Note the activation of the alcohol oxygen followed by displacement.

Standard Operating Procedure (Mitsunobu)

Validation: This protocol minimizes side reactions by controlling the order of addition.

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve Triphenylphosphine (

    
    , 1.2 eq) and the Substrate Alcohol (1.0 eq) in anhydrous THF.
    
  • Nucleophile: Add the acidic nucleophile (e.g., Phenol, 1.0–1.2 eq).

  • Cooling: Cool the mixture to 0°C . This is critical to prevent the decomposition of the sensitive betaine intermediate.

  • Activation: Add DIAD (Diisopropyl azodicarboxylate, 1.2 eq) dropwise over 15 minutes.

    • Visual Check: The solution usually turns yellow/orange.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temp. Monitor by TLC.[4]

  • Workup: Concentrate and triturate with Hexane/Ether to precipitate the byproduct Triphenylphosphine Oxide (

    
    ). Filter off the solid.[4][5]
    

Data Center: Solvent & Base Selection

Table 1: Solvent Effects on Nucleophilicity vs. Basicity

Use this table to select a solvent that maximizes the


 ratio.
Solvent ClassExamplesEffect on NucleophileEffect on BaseRecommended For
Polar Protic Methanol, Ethanol, WaterDecreases (Solvent Cage)Decreases

or Solvolysis (Avoid for Williamson)
Polar Aprotic DMSO, DMF, AcetonitrileIncreases Significantly (Naked Anion)IncreasesStandard Williamson (

)
Non-Polar Toluene, HexaneLow solubility for saltsLowPhase Transfer Catalysis (PTC)
Table 2: Base Selection Guide

Stronger bases increase elimination risk.[6]

BasepKa (Conj.[2][4] Acid)Steric BulkRisk of E2Usage Case
NaH (Sodium Hydride)~35LowModerateStandard for unhindered substrates.
KOtBu (K-tert-butoxide)~17High Very High Avoid for substitution; use for elimination.
NaOEt (Sodium Ethoxide)16LowModerateGood for primary halides.
K2CO3 (Potassium Carbonate)10LowLowMild base for Phenols (less prone to E2).

References

  • Williamson Ether Synthesis Mechanism & Competition Source: Master Organic Chemistry Link:[Link]

  • Mitsunobu Reaction: Mechanism and Protocol Source: Organic Chemistry Portal Link:[Link]

  • Solvent Effects on ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     Reactions 
    Source: Chemistry LibreTexts
    Link:[Link]
    
  • Comparison of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     and 
    
    
    
    Pathways
    Source: Chemistry LibreTexts Link:[Link]

Sources

Validation & Comparative

Structural Confirmation of 4-Nitrophenyl Phenyl Ether: A Multi-Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Approach

In the synthesis of pharmaceutical intermediates, confirming the structure of 4-Nitrophenyl phenyl ether (CAS: 620-88-2) requires distinguishing it from its likely synthetic byproducts—specifically the ortho- (2-nitro) and meta- (3-nitro) isomers.

While simple melting point analysis provides a preliminary purity check, it is insufficient for structural validation. This guide outlines a triangulated spectroscopic approach combining NMR, MS, and IR.

The "Three-Pillar" Validation Strategy
  • 1H NMR: The definitive tool for regioisomer assignment (distinguishing para from ortho/meta).

  • Mass Spectrometry (EI-MS): Validates molecular formula and fragmentation stability (ether linkage verification).

  • FT-IR: Rapid confirmation of functional groups (

    
    , C-O-C) and absence of starting materials (e.g., -OH from phenols).
    
Comparative Utility Table
Feature1H NMR EI-MS FT-IR
Primary Utility Isomer Differentiation (Para vs Ortho)Molecular Weight & Fragment FingerprintFunctional Group ID
Specificity High (Definitive)Medium (Isomers often have similar MS)Low (Isomers have similar bands)
Key Signal AA'BB' Coupling System

at m/z 215 (Odd mass)

stretch (1520/1340 cm⁻¹)
Sample Req. ~5-10 mg in

<1 mg<1 mg (Solid state)

Part 2: Nuclear Magnetic Resonance (NMR) – The Gold Standard

NMR is the only technique capable of unambiguously confirming the para-substitution pattern of the nitro group.

Experimental Protocol
  • Solvent: Chloroform-d (

    
    ) is preferred. DMSO-
    
    
    
    is an alternative if solubility is poor, but shifts will vary slightly.
  • Concentration: 10 mg sample in 0.6 mL solvent.

  • Parameters: Standard 1H (16 scans) and 13C (1024 scans).

Spectral Analysis (1H NMR)

The spectrum is characterized by two distinct aromatic regions:[1][2]

  • The Nitro-Substituted Ring: Exhibits a classic AA'BB' system (often appearing as two "doublets").

    • Deshielded Protons (Ortho to

      
      ):  Shifted downfield due to the electron-withdrawing nitro group.
      
    • Shielded Protons (Ortho to Ether): Shifted upfield due to the electron-donating resonance of the ether oxygen.

  • The Unsubstituted Phenyl Ring: Appears as a complex multiplet (m).

Data Table: 1H NMR Assignments (

)
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
H-3', 5' 8.20 Doublet (d)2HOrtho to

(Strongly Deshielded)
H-2', 6' 7.00 - 7.05 Doublet (d)2HOrtho to Ether Oxygen (Shielded)
Phenyl Ring 7.10 - 7.50 Multiplet (m)5HOverlapping aromatic protons of the unsubstituted ring

*Note: While often described as doublets, the AA'BB' system is technically higher-order. On lower field instruments (300 MHz), they appear as "roofed" doublets.

Logic for Isomer Differentiation
  • Para (Target): Symmetric AA'BB' pattern + Multiplet.

  • Ortho (Impurity): ABCD pattern (four distinct signals for the nitro ring) due to lack of symmetry.

  • Meta (Impurity): Complex pattern including a distinct singlet-like peak (proton between

    
     and Ether).
    
Visualization: NMR Logic Tree

NMR_Logic Start Analyze Aromatic Region (6.5 - 8.5 ppm) Count Count Distinct Signal Sets Start->Count SetA Two distinct 'Doublets' (2H each) + Complex Multiplet (5H) Count->SetA Symmetric Pattern SetB Four distinct signals (1H each) + Complex Multiplet (5H) Count->SetB Asymmetric (Ortho) SetC Singlet + Doublets + Triplets (Asymmetric Pattern) Count->SetC Asymmetric (Meta) ResultPara CONFIRMED: Para-Isomer (this compound) AA'BB' Symmetry SetA->ResultPara ResultOrtho REJECT: Ortho-Isomer (2-Nitrophenyl phenyl ether) SetB->ResultOrtho ResultMeta REJECT: Meta-Isomer (3-Nitrophenyl phenyl ether) SetC->ResultMeta

Caption: Decision tree for distinguishing regioisomers based on 1H NMR splitting patterns.

Part 3: Mass Spectrometry (MS) – Molecular Validation

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint that validates the ether linkage stability.

Experimental Protocol
  • Method: Electron Ionization (EI) at 70 eV is standard.[3]

  • Inlet: Direct Insertion Probe (DIP) or GC-MS.

Fragmentation Analysis

The molecule (


, MW = 215.2) follows the Nitrogen Rule : An odd molecular weight indicates an odd number of nitrogen atoms (1 in this case).
Data Table: Key MS Fragments
m/zIon IdentityStructural Insight
215

Molecular Ion. Confirms MW. Intensity is usually strong for aromatic ethers.
185

Loss of Nitric Oxide (30 Da). Characteristic of nitroaromatics.
169

Loss of Nitro group (46 Da). Forms the phenoxyphenyl cation (

).
93

Phenoxy Cation. Result of ether bond cleavage.
77

Phenyl Cation. Standard aromatic fragment.

Part 4: Infrared Spectroscopy (IR) – Rapid ID

IR is best used for "Go/No-Go" testing in QC environments to ensure the correct functional groups are present and the sample is dry.

Experimental Protocol
  • Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[4]

  • Scan Range: 4000 – 400 cm⁻¹.

Characteristic Bands
Frequency (cm⁻¹)Vibration ModeNotes
1520 ± 10 N-O Asymmetric StretchStrong, sharp band. Diagnostic for Nitro group.
1345 ± 10 N-O Symmetric StretchPaired with the 1520 band.
1240 ± 10 C-O-C Asymmetric StretchCritical for Ether. Distinguishes from nitrophenol precursors.
3000 - 3100 C-H (Aromatic) StretchWeak intensity.
~3300-3500 ABSENT Purity Check: Presence indicates unreacted phenol or moisture.

Part 5: Workflow Summary & Purity Check

Melting Point Verification
  • Literature Value: 53 – 56 °C (Commercial Grade), up to 61 °C (High Purity).

  • Insight: A melting point below 50 °C strongly suggests contamination with the ortho isomer (which is a liquid or low-melting solid) or residual solvent.

Integrated Analytical Workflow

Workflow Sample Crude Product Step1 1. Melting Point (Target: 53-56°C) Sample->Step1 Step2 2. FT-IR (Check: 1520, 1240 cm⁻¹) (Ensure NO -OH peak) Step1->Step2 Pass Step3 3. 1H NMR (Confirm AA'BB' Pattern) Step2->Step3 Pass Step4 4. MS (Optional) (Confirm m/z 215) Step3->Step4 High Rigor Valid Validated Structure Step3->Valid Routine Step4->Valid

Caption: Step-by-step validation workflow for this compound.

References

  • National Institute of Standards and Technology (NIST). Bis(p-nitrophenyl) ether Mass Spectrum (EI). NIST Chemistry WebBook, SRD 69.[5] [Link][5]

  • SDBS. Spectral Database for Organic Compounds.[2] SDBS No. 3205 (1H NMR, IR). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • PubChem. this compound (Compound). National Library of Medicine. CID 12110. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for interpreting AA'BB' systems and nitro-group shifts).

Sources

Validating the Purity of Synthesized 4-Nitrophenyl Phenyl Ether: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

4-Nitrophenyl phenyl ether (4-NPPE) (CAS: 620-88-2) is a critical intermediate in the synthesis of agrochemicals (specifically herbicides like nitrofen analogs), polymers, and pharmaceutical precursors.[1] Its synthesis, typically via nucleophilic aromatic substitution (


), is robust but prone to specific impurity profiles that can compromise downstream catalytic steps—particularly reduction to the amine.

This guide moves beyond basic "purity checks" to establish a self-validating quality control system . We compare three primary validation methodologies: RP-HPLC (Quantitative Gold Standard),


H NMR  (Structural Certitude), and Thermal Analysis  (Rapid Screening), providing actionable protocols for the senior scientist.

Impurity Profiling: The "Why" of Validation

To validate purity, one must first understand the contamination vectors. The synthesis generally involves the reaction of 4-chloronitrobenzene with potassium phenoxide.

Synthesis & Impurity Pathway Analysis

The following diagram illustrates the synthesis logic and where specific impurities arise.

G Start1 4-Chloronitrobenzene Reaction SnAr Reaction (Base/Heat) Start1->Reaction Start2 Phenol/Phenoxide Start2->Reaction Product This compound (Target) Reaction->Product Main Pathway Impurity1 Impurity A: Unreacted Halide Reaction->Impurity1 Incomplete Conv. Impurity2 Impurity B: Unreacted Phenol Reaction->Impurity2 Excess Reagent Impurity3 Impurity C: Bis-ether (Trace) Reaction->Impurity3 Side Rxn

Figure 1: Reaction pathway showing the origin of critical impurities (Starting materials and side-products).

Table 1: Critical Impurity Profile
ImpurityOriginRisk FactorDetection Strategy
4-Chloronitrobenzene Unreacted Starting MaterialCompetes in downstream reduction; potential toxicity.HPLC (distinct RT), GC-MS
Phenol Unreacted Starting MaterialAcidity affects basic catalysts; oxidative instability.HPLC (early eluter), Odor
Bis(4-nitrophenyl) ether Side Reaction (Homocoupling)Difficult to separate; alters stoichiometry.HPLC, MS
Inorganic Salts (KCl/NaCl) Reaction By-productCorrodes analytical equipment; lowers mass balance.Elemental Analysis, Ash test

Comparative Analysis of Validation Methods

Method A: High-Performance Liquid Chromatography (HPLC)

Verdict: The Quantitative Workhorse . HPLC is the only method capable of providing a rigorous quantitative purity percentage (e.g., >98.5%) and resolving structurally similar by-products.

  • Pros: High sensitivity (LOD < 0.05%), separates non-volatile impurities.

  • Cons: Requires method development; solvent consumption.

  • Causality: We use a Reverse Phase (C18) column because 4-NPPE is moderately lipophilic (LogP ~3.9). A water/methanol gradient ensures the elution of polar phenol first, followed by the product, and finally the highly lipophilic unreacted nitro-halides.

Method B: Proton NMR ( H NMR)

Verdict: The Structural Validator . NMR confirms you made the right molecule, not just a pure one. It distinguishes between the para-isomer (target) and potential ortho-isomers if the starting material was impure.

  • Pros: Absolute structural confirmation; no calibration standards needed for ratio analysis.

  • Cons: Low sensitivity for trace impurities (<1%); integration errors can mask 1-2% impurity.

Method C: Thermal Analysis (Melting Point/DSC)

Verdict: The Quick Screen . Useful for goods-inward checks but insufficient for release testing.

  • Pros: Fast, cheap.

  • Cons: Low resolution. A melting range of 54-56°C can still hide 3% impurity.

Detailed Experimental Protocols

Note: These protocols are designed to be self-validating. If the System Suitability criteria are not met, the data is invalid.

Protocol 1: RP-HPLC Purity Assay

Objective: Quantify 4-NPPE purity relative to key impurities.

Instrument Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (improves peak shape for phenols).

  • Mobile Phase B: Acetonitrile (MeCN).[2]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 290 nm (Optimized for nitrophenyl absorption).

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 40% Equilibration
10.0 90% Elution of 4-NPPE & Lipophilics
12.0 90% Wash

| 12.1 | 40% | Re-equilibration |

Self-Validating System Suitability Criteria:

  • Resolution (

    
    ):  > 2.0 between Phenol and 4-NPPE.
    
  • Tailing Factor (

    
    ):  0.8 < 
    
    
    
    < 1.2 for the main peak.
  • Precision: RSD < 1.0% for 5 replicate injections of the standard.

Protocol 2: Structural Confirmation via H NMR

Objective: Confirm identity and check for isomeric purity.

Sample Prep: Dissolve ~10 mg sample in 0.6 mL DMSO-


 or CDCl

. Acquisition: 400 MHz or higher; minimum 16 scans.

Expected Spectral Signature (in DMSO-


): 
  • 
     8.20-8.25 ppm (d, 2H):  Protons ortho to the Nitro group (strongly deshielded).
    
  • 
     7.45-7.55 ppm (t, 2H):  Protons meta to the ether linkage on the phenyl ring.
    
  • 
     7.25-7.35 ppm (t, 1H):  Proton para on the phenyl ring.
    
  • 
     7.10-7.20 ppm (m, 4H):  Overlapping protons ortho to the ether linkage (both rings).
    

Interpretation Logic:

  • The presence of a doublet around

    
     6.8 ppm  indicates unreacted Phenol .
    
  • The presence of complex multiplets around

    
     7.8-8.0 ppm  suggests ortho-isomer  contamination.
    

Validation Workflow Visualization

This flowchart guides the researcher through the decision-making process for batch release.

Validation Sample Synthesized Batch (Crude/Recryst) Visual Visual & MP Check (Target: 53-56°C) Sample->Visual Decision1 MP > 52°C? Visual->Decision1 HPLC RP-HPLC Analysis (Protocol 1) Decision2 Purity > 98%? No Phenol Peak? HPLC->Decision2 NMR 1H NMR Analysis (Protocol 2) Decision3 Structure Confirmed? NMR->Decision3 Decision1->HPLC Yes Fail REJECT / RECRYSTALLIZE Decision1->Fail No Decision2->NMR Yes Decision2->Fail No Pass RELEASE BATCH Decision3->Pass Yes Decision3->Fail No

Figure 2: Step-by-step validation logic ensuring no compromised material is released.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12110, this compound. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of m-Nitrophenyl phenyl ether. (Note: Applied here to p-isomer due to structural similarity). Retrieved from [Link]

  • Organic Syntheses. (1929). p-Nitrodiphenyl Ether Synthesis. Org. Synth. 1929, 9, 72. Retrieved from [Link]

Sources

Comparative Guide: Ullmann vs. Williamson Synthesis for Diaryl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Williamson Wall"

For researchers in medicinal chemistry and materials science, the formation of the diaryl ether bond (


) is a critical checkpoint. While the Williamson Ether Synthesis  is the gold standard for alkyl ethers, it hits a "hard wall" when applied to diaryl systems.

The Bottom Line:

  • Williamson (

    
    ):  Strictly limited to highly activated  aryl halides (containing strong electron-withdrawing groups like 
    
    
    
    ,
    
    
    ortho/para). It fails completely for neutral or electron-rich substrates due to the electronic repulsion of the aromatic ring.
  • Ullmann (Modern): The universal solution. Using ligand-accelerated Copper(I) catalysis, it couples electron-neutral, electron-rich, and sterically hindered substrates under relatively mild conditions (90–110 °C), overcoming the limitations of the classical "copper bronze" method.

Mechanistic Divergence[1]

To optimize yield, one must understand why the Williamson method fails for most diaryl ethers. The divergence lies in the transition state.

The Williamson / Limitation

Classically, the Williamson synthesis is an


 reaction. However, 

backside attack is geometrically impossible on an

hybridized aromatic carbon.[1] Therefore, when "Williamson conditions" (Phenol + Base + Aryl Halide) are applied to aromatics, the reaction must proceed via Nucleophilic Aromatic Substitution (

)
.
  • Requirement: The ring must accept electron density.

  • Intermediate: Meisenheimer Complex (stabilized by EWGs).

  • Failure Mode: Without strong EWGs (e.g.,

    
    ), the ring repels the incoming phenoxide nucleophile.
    
The Ullmann Solution (Catalytic Cycle)

The Ullmann reaction bypasses the electronic repulsion of the ring by using a metal center (Copper) to mediate the bond formation.

  • Active Species: Ligated Cu(I) complex (

    
    ).
    
  • Key Step: Oxidative Addition (OA) of the aryl halide to the copper center, followed by Reductive Elimination (RE) to form the ether.

Diagram 1: Mechanistic Pathways (Graphviz)

MechanismComparison cluster_0 Williamson Conditions (SNAr) cluster_1 Modern Ullmann Cycle Start_W Phenoxide + Ar-X Inter_W Meisenheimer Complex (Requires EWG) Start_W->Inter_W Addition Fail_W NO REACTION (Unactivated Ar-X) Start_W->Fail_W No EWG present End_W Diaryl Ether Inter_W->End_W Elimination Cu_I L-Cu(I)-OPh OxAdd Oxidative Addition [L-Cu(III)(Ar)(X)(OPh)] Cu_I->OxAdd + Ar-X RedElim Reductive Elimination OxAdd->RedElim End_U Diaryl Ether + L-Cu(I)-X RedElim->End_U End_U->Cu_I Regeneration (Base)

Caption: Comparison of the electronic-dependent


 pathway (left) versus the metal-mediated Ullmann catalytic cycle (right).

Critical Performance Comparison

The following data contrasts the performance of both methods on specific substrate classes.

FeatureWilliamson-Type (

)
Classical UllmannModern Ullmann (Ligand-Assisted)
Mechanism Nucleophilic Aromatic SubstitutionCu-mediated CouplingCu-Catalyzed Coupling
Substrate Scope Narrow: Requires strong EWG (

) ortho/para.
Medium: Unactivated halides, but requires high T.Broad: Activated, Neutral, & Electron-Rich.
Temperature 80–120 °C180–220 °C80–110 °C
Catalyst NoneCu Bronze / Cu Powder (Stoichiometric)CuI / CuBr (10-20 mol%) + Ligand
Solvent Polar Aprotic (DMF, DMSO)High boiling (Nitrobenzene, NMP)Dioxane, DMSO, DMF, Toluene
Typical Yield (Ph-I) 0% (No reaction)40-60% (Tar formation common)85-95%
Typical Yield (p-NO2-Ph-F) 90-98% Not necessaryNot necessary

Experimental Protocols

Method A: Williamson-Type Synthesis ( )

Use this ONLY if your aryl halide has a Nitro or Cyano group ortho/para to the halogen.

Reagents:

  • 4-Fluoronitrobenzene (1.0 equiv)

  • Phenol (1.1 equiv)

  • 
     (1.5 equiv)
    
  • DMF (Dimethylformamide) [0.5 M]

Protocol:

  • Charge a round-bottom flask with Phenol (1.1 equiv) and

    
     (1.5 equiv) in DMF.
    
  • Stir at room temperature for 15 minutes to generate the phenoxide in situ.

  • Add 4-Fluoronitrobenzene (1.0 equiv) dropwise. Note: Fluorides react faster than chlorides in

    
     due to the high electronegativity stabilizing the transition state.
    
  • Heat to 80 °C for 4–6 hours.

  • Workup: Pour into ice water. The product usually precipitates. Filter and wash with water. Recrystallize from Ethanol.

Method B: Modern Ullmann Synthesis (General Protocol)

Use this for unactivated, neutral, or electron-rich aryl halides (Iodides/Bromides).

Reagents:

  • Aryl Iodide (1.0 equiv)

  • Phenol (1.2 equiv)

  • Catalyst: CuI (10 mol%)[2][3]

  • Ligand: N,N-Dimethylglycine (20 mol%) OR 1,10-Phenanthroline (20 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Dioxane or DMSO (degassed)

Protocol:

  • Inert Atmosphere: Flame-dry a reaction tube and cool under Argon/Nitrogen.

  • Charging: Add CuI (10 mol%), Ligand (20 mol%),

    
     (2.0 equiv), and Phenol (1.2 equiv).
    
  • Add the Aryl Iodide (1.0 equiv) and Solvent (degassed).

    • Why degassed? Oxygen can oxidize Cu(I) to inactive Cu(II) species or cause homocoupling of the phenol.

  • Reaction: Seal the tube and heat to 90–110 °C for 16–24 hours.

    • Visual Check: The reaction usually turns a deep blue/green or brown color depending on the ligand.

  • Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over

    
    .
    
  • Purification: Silica gel column chromatography (Hexanes/EtOAc).

Workflow Decision Matrix

Use this logic flow to select the correct synthetic route.

Diagram 2: Synthetic Workflow (Graphviz)

Workflow Start Target: Diaryl Ether Synthesis Check1 Is the Aryl Halide Activated? (EWG ortho/para?) Start->Check1 SNAr Route A: Williamson / SNAr (Base + Heat) Check1->SNAr YES Ullmann Route B: Modern Ullmann (CuI + Ligand + Base) Check1->Ullmann NO YesPath YES NoPath NO SubCheck Halogen Type? SNAr->SubCheck Ullmann->SubCheck F_Cl Fluoride/Chloride (Preferred for SNAr) SubCheck->F_Cl I_Br Iodide/Bromide (Preferred for Ullmann) SubCheck->I_Br

Caption: Decision tree for selecting between


 and Ullmann protocols based on substrate electronics.

References

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research.

  • Altman, R. A., et al. (2007). Cu-Catalyzed Ullmann Condensation with Ligand-Acceleration. Journal of Organic Chemistry.[4]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition.

  • Buck, E., et al. (2002). Ullmann Ether Synthesis: Development of a Practical Process. Organic Process Research & Development.

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction / Ullmann Condensation.[5][2][4][6][7][8]

Sources

reactivity comparison of 4-Nitrophenyl phenyl ether with other activated aryl halides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Nitrophenyl phenyl ether (1-nitro-4-phenoxybenzene) represents a unique class of activated aromatic systems. Unlike standard activated aryl halides (e.g., 1-fluoro-4-nitrobenzene), where the halogen serves as a labile leaving group for rapid Nucleophilic Aromatic Substitution (


), the phenoxy ether linkage creates a "metastable" activated system.

This guide provides a technical comparison of the ether's reactivity against its halide counterparts (


). It establishes that while the nitro group activates the ring in all cases, the phenoxy group acts as a "gatekeeper,"  significantly retarding nucleophilic attack compared to halides, yet offering superior stability under reductive conditions. This distinct profile allows for chemoselective transformations—such as nitro-group reduction—that are risky with aryl iodides or bromides due to competing hydrodehalogenation.

Mechanistic Foundation: The Landscape

To understand the performance difference, we must dissect the addition-elimination mechanism.

The Two-Step Mechanism[1]
  • Addition (Rate-Determining Step - usually): The nucleophile attacks the carbon ipso to the leaving group, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex).

  • Elimination: The leaving group is expelled, restoring aromaticity.[1][2]

The "Element Effect" and Leaving Group Hierarchy

In


 reactions stabilized by electron-withdrawing groups (like 

), the rate is heavily influenced by the electronegativity of the leaving group, not just bond strength.
  • Aryl Fluorides (

    
    ):  The high electronegativity of fluorine creates a strong dipole (
    
    
    
    ), lowering the activation energy for the nucleophilic attack.[2] Result: Fastest reaction rates.
  • Aryl Chlorides/Bromides (

    
    ):  Moderate electronegativity and good leaving group ability. Result:  Moderate reaction rates.
    
  • Aryl Ethers (

    
    ):  The phenoxy oxygen is electron-donating via resonance (despite being electronegative), which decreases the electrophilicity of the ipso-carbon. Furthermore, the phenoxide ion (
    
    
    
    ) is a stronger base (poorer leaving group) than halide ions. Result: Slowest reaction rates; often requires forcing conditions or specific catalysis.
Mechanism Visualization

The following diagram illustrates the kinetic bifurcation between the highly reactive fluoro-substrate and the stable ether substrate.

SNAr_Mechanism Substrate_F 4-Fluoronitrobenzene (High Electrophilicity) TS_Attack Transition State (Nucleophilic Attack) Substrate_F->TS_Attack Fast (Low Ea) Substrate_OPh This compound (Low Electrophilicity) Substrate_OPh->TS_Attack Slow (High Ea) Meisenheimer Meisenheimer Complex (Anionic Intermediate) TS_Attack->Meisenheimer Product Substituted Product (Ar-Nu) Meisenheimer->Product Elimination Step LeavingGroup Leaving Group Expulsion Meisenheimer->LeavingGroup

Caption: Kinetic hierarchy in


. The high electronegativity of Fluorine accelerates the initial attack (red path), while the resonance donation of the Ether linkage retards it (blue dashed path).

Comparative Performance Guide

Scenario A: Susceptibility to Nucleophilic Displacement ( )

Objective: Replace the leaving group (LG) with a secondary amine (e.g., piperidine).

Feature4-Fluoronitrobenzene4-ChloronitrobenzeneThis compound
Relative Rate (

)
~300 - 10001 (Reference)< 0.01
Reaction Conditions Room Temp, mild base.Reflux, strong base.High Temp (>100°C), polar aprotic solvent (DMSO/DMF).
Base Catalysis Rarely observed (Attack is RDS).[3]Not common.Often Required. (Expulsion of

can be rate-limiting).[3]
Primary Utility Rapid derivatization.Standard synthesis.Stable scaffold (Resists mild nucleophiles).

Expert Insight: The ether linkage is so stable that this compound is typically the product of an


 reaction between 4-chloronitrobenzene and phenol. To reverse this (displace the phenoxy group), you generally need a nucleophile significantly stronger than the phenoxide ion (e.g., thiols, hydroxide in DMSO) or highly activated systems (e.g., dinitro-substitution).
Scenario B: Chemoselective Reduction (Nitro Amine)

Objective: Reduce the nitro group to an aniline without affecting the rest of the molecule.

  • Aryl Iodides/Bromides: High risk of hydrodehalogenation (loss of halogen) under catalytic hydrogenation (Pd/C,

    
    ).
    
  • This compound: Excellent stability. The ether linkage survives standard catalytic hydrogenation and metal/acid reductions (Fe/HCl).

Protocol Recommendation: For drug discovery scaffolds requiring an "aniline ether" motif, synthesize the nitro ether first (using


 + 

), then reduce. Do not attempt to couple a halo-aniline directly if sensitive groups are present.

Experimental Protocols

Protocol 1: Synthesis of this compound (Demonstrating Halide Reactivity)

This protocol proves the hierarchy: Chloride is displaced by Phenoxide.

Reagents: 4-Chloronitrobenzene (1.0 eq), Phenol (1.1 eq), Potassium Carbonate (


, 1.5 eq), DMF.
Method: 
  • Dissolve 4-chloronitrobenzene and phenol in DMF (0.5 M concentration).

  • Add

    
    . The base deprotonates phenol to form the phenoxide nucleophile.
    
  • Heat to 100–120°C for 4–6 hours. (Note: Fluoronitrobenzene would react at RT).[1]

  • Workup: Pour into ice water. The product precipitates as a solid. Filter and wash with water to remove salts and excess phenol.

  • Outcome: Yield >90%. The chloride is displaced.[1][4] The resulting ether is stable to these conditions.

Protocol 2: Transetherification/Displacement of the Ether (Demonstrating Low Reactivity)

This protocol shows the forcing conditions required to break the ether linkage.

Reagents: this compound, Piperidine (excess), DMSO. Method:

  • Dissolve substrate in DMSO (polar aprotic solvent is crucial to strip cations and activate the nucleophile).

  • Add Piperidine (acting as both nucleophile and base).

  • Heat to 150°C in a sealed tube.

  • Observation: Reaction is sluggish. Complete conversion may take 24+ hours or require microwave irradiation.

  • Mechanism Note: The reaction is often second-order with respect to amine (base catalysis) because the poor leaving group ability of phenoxide requires assistance to leave the Meisenheimer complex.

Decision Logic for Researchers

Use the following logic flow to determine when to employ this compound versus an aryl halide.

Decision_Tree Start Start: Select Activated Aryl Substrate Q1 Do you need to perform Nucleophilic Substitution (SNAr)? Start->Q1 Q2 Is the Nucleophile Sensitive or Weak? Q1->Q2 Yes Use_Ether Use this compound (High Stability / Chemoselectivity) Q1->Use_Ether No (e.g. biological probe) Branch_Yes Yes Branch_No No (Need Stability) Use_F Use 4-Fluoronitrobenzene (Max Reactivity) Q2->Use_F Yes (e.g. neutral amines) Use_Cl Use 4-Chloronitrobenzene (Standard Balance) Q2->Use_Cl No (Strong nucleophiles) Q3 Do you need to Reduce the Nitro Group later? Q2->Q3 Consider Downstream Steps Q3->Use_Ether Yes (Avoids Dehalogenation)

Caption: Decision matrix for selecting between aryl halides and aryl ethers based on downstream processing needs.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the Reaction of 4-Substituted-1-nitrobenzenes with Methoxide Ion. Chemical Reviews. (Classic review establishing the Element Effect in

    
    ).
    
  • Terrier, F. (2013).[3] Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Comprehensive text on

    
     mechanisms and Meisenheimer complexes).
    
  • Crampton, M. R., et al. (2004).[3] Leaving group effects on the mechanism of aromatic nucleophilic substitution (

    
    ) reactions of some phenyl 2,4,6-trinitrophenyl ethers. Journal of Physical Organic Chemistry.  (Detailed kinetic study on ether displacement).
    
  • Um, I. H., et al. (2007).[3] Kinetic Study on

    
     Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines. The Journal of Organic Chemistry.  (Evidence for base catalysis in phenoxy displacement).
    
  • Roh, K. R., et al. (2006). Synthesis of Poly(ether ether ketone)s containing nitro groups. Macromolecular Research.

Sources

Modern Copper Catalysis for C-Heteroatom Coupling: A Comparative Guide to Ligand-Modified Ullmann Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The "Classic" Ullmann reaction (requiring >200°C, stoichiometric copper bronze, and strong forcing conditions) has been effectively obsolete for complex molecule synthesis since the early 2000s. It has been superseded by Ligand-Modified Ullmann-Goldberg protocols.

This guide compares the three dominant catalytic architectures used in modern drug discovery: Diamine-Promoted (Buchwald) , Amino Acid/Oxalamide-Promoted (Ma) , and Phenanthroline-Promoted systems. We analyze these based on catalytic efficiency, substrate scope (specifically the aryl chloride frontier), and operational robustness.

Part 1: Mechanistic Grounding

To troubleshoot low yields, one must understand the catalytic cycle. Unlike Palladium (0/II), Copper cycles between Cu(I) and Cu(III) in modern ligand-assisted systems.

The Cu(I)/Cu(III) Catalytic Cycle

The ligand (L) is not merely a solubilizer; it lowers the activation energy for the rate-limiting Oxidative Addition (OA) step and stabilizes the transient Cu(III) species to prevent protodecupration.

UllmannMechanism cluster_0 Critical Failure Point PreCat Pre-Catalyst (CuI + Ligand) Active Active Species [L-Cu(I)-Nu] PreCat->Active + Nucleophile (Nu-H) + Base Inter Cu(III) Intermediate [L-Cu(III)(Ar)(Nu)(X)] Active->Inter + Ar-X (Oxidative Addition) Inter->Active Regenerate Catalyst Product Product (Ar-Nu) Inter->Product Reductive Elimination

Figure 1: The simplified Cu(I)/Cu(III) catalytic cycle. Note that Oxidative Addition is typically the rate-determining step for aryl chlorides, while amine coordination can be rate-limiting for hindered substrates.

Part 2: Comparative Analysis of Catalyst Systems

The Copper Source: Halides vs. Oxides

While many protocols cite specific copper salts, the anion plays a crucial role in the "halide effect."

FeatureCuI (Copper Iodide) CuBr (Copper Bromide) Cu₂O / Cu(OAc)₂
Solubility Moderate (Excellent in DMSO/DMF)ModeratePoor (Oxides) / Good (Acetates)
Stability High (Air stable solid)HighVariable (Cu(I) oxides oxidize easily)
Halide Effect Best. Iodide ions accelerate Oxidative Addition.Good.None. Often requires exogenous additives.
Primary Use The Industry Standard for C-N/C-O.Alternative if CuI fails.Specific use in Ma Oxalamide systems.[1]
Ligand Architectures: The Performance Differentiator

This is where the reaction is won or lost. Do not interchange ligands randomly.

System A: Diamine Ligands (The Buchwald System)
  • Key Ligands: DMEDA (

    
    -dimethylethylenediamine), trans-1,2-cyclohexanediamine.[2]
    
  • Best For: Aryl Iodides and Bromides . Primary amines, amides, and N-heterocycles.[2][3][4]

  • Mechanism: Bidentate binding creates a steric bulk that forces the N-nucleophile and Ar-X into proximity.

  • Limitation: Often struggles with Aryl Chlorides or highly sterically hindered anilines.

  • Reference: Klapars, A., et al. J. Am. Chem. Soc. 2001.

System B: Amino Acids & Oxalamides (The Ma System)
  • Key Ligands: L-Proline,

    
    -Dimethylglycine (DMG), Bis(oxalamides).
    
  • Best For: Aryl Chlorides (Oxalamides are superior here) and low-temperature couplings (down to 40-60°C).

  • Mechanism: The carboxylate group acts as an intramolecular base/shuttle, assisting the deprotonation of the nucleophile and stabilizing the transition state.

  • Advantage: Cheapest (L-Proline) and most scalable.

  • Reference: Ma, D., et al. J. Am. Chem. Soc. 2003; Zhang, H., et al. J. Am. Chem. Soc. 2017.

System C: Phenanthrolines
  • Key Ligands: 1,10-Phenanthroline, 3,4,7,8-tetramethyl-1,10-phenanthroline.

  • Best For: C-O Coupling (Phenols) and Aryl Iodides.

  • Advantage: Highly rigid backbone prevents catalyst decomposition at the higher temperatures often required for ether synthesis.

Part 3: Experimental Data & Performance

Comparative Yields: Coupling of 4-Bromoanisole with Morpholine (Conditions: 5 mol% Cu source, 10 mol% Ligand, K₃PO₄, DMSO, 90°C, 12h)

SystemCatalystLigandYield (%)Notes
Ligand-Free CuINone< 5%Classical conditions fail at 90°C.
Buchwald CuItrans-1,2-cyclohexanediamine 92% Excellent for secondary amines.
Ma (Gen 1) CuIL-Proline 78%Good, but requires higher T for this substrate.
Ma (Gen 2) CuIOxalamide 88%Comparable, but superior if substrate was Cl-Anisole.
Phenanthroline CuI1,10-Phen65%Less effective for aliphatic amines.

Part 4: Validated Experimental Protocols

Workflow Logic

Success in Ullmann coupling depends heavily on the order of addition and exclusion of oxygen . Cu(I) oxidizes to inactive Cu(II) rapidly in air.

Workflow cluster_tips Critical Checkpoints Step1 1. Charge Solids (CuI, Base, Ar-X if solid) Step2 2. Evacuate/Backfill (Argon x 3 cycles) Step1->Step2 Step3 3. Add Liquids (Solvent, Ligand, Nucleophile) Step2->Step3 Step4 4. Heat (Oil bath, vigorous stirring) Step3->Step4 Tip1 Blue/Green Solution = DEAD (Oxygen leak) Step4->Tip1 Tip2 Yellow/Brown Solution = ACTIVE Step4->Tip2

Figure 2: General Schlenk-line workflow for air-sensitive Cu(I) catalysis.

Protocol A: General C-N Coupling (Buchwald Conditions)

Target: Aryl Iodides/Bromides + Amines.

  • Setup: Flame-dry a 15 mL Schlenk tube equipped with a magnetic stir bar.

  • Solids: Add CuI (5 mol%), Ligand (10-20 mol% if solid), and K₃PO₄ (2.0 equiv).

    • Note: K₃PO₄ is generally superior to Cs₂CO₃ for amines due to solubility profiles in DMSO/Dioxane.

  • Inert: Cap with a septum. Evacuate and backfill with Argon (3x).[5]

  • Liquids: Under positive Argon flow, inject:

    • Aryl Halide (1.0 equiv).

    • Amine (1.2 equiv).

    • Ligand (if liquid, e.g., DMEDA).

    • Solvent (Dioxane or Toluene).

  • Reaction: Seal and heat to 80-110°C for 12-24h.

  • Workup: Dilute with EtOAc, wash with water (to remove copper salts/DMSO), dry, and concentrate.

Protocol B: Aryl Chloride Coupling (Ma Conditions)

Target: Aryl Chlorides + Amides/Anilines.

  • Catalyst: Use CuI (5-10 mol%) with Oxalamide Ligand (10-20 mol%) .

  • Solvent: DMSO is critical here. The high dielectric constant stabilizes the charged intermediates required for activating the strong C-Cl bond.

  • Temperature: Requires higher heat (90-120°C).

  • Base: Use Cs₂CO₃ (Cesium Carbonate).[6] The "Cesium Effect" (solubility) is often necessary for the tougher C-Cl activation.

References

  • Klapars, A., Antilla, J. C., Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society.[7][8]

  • Ma, D., Cai, Q., Zhang, H. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters.

  • Evano, G., Theunissen, C., Pradal, A. (2017). Copper-Catalyzed Coupling of Aryl Chlorides and Bromides with Primary Amines Promoted by an Oxalamide Ligand. Organic Letters. [4]

  • Monnier, F., Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[9] Angewandte Chemie International Edition.

Sources

Bioconjugation Guide: 4-Nitrophenyl Esters vs. Carbonates (and the Ether Misconception)

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses a critical distinction in bioconjugation chemistry. It clarifies a common nomenclature confusion between 4-Nitrophenyl Phenyl Ether (NPPE) and 4-Nitrophenyl Carbonates , and subsequently compares the true bioconjugation workhorses: 4-Nitrophenyl Activated Esters (NPAE) versus 4-Nitrophenyl Carbonates .[1]

Executive Summary

In the design of antibody-drug conjugates (ADCs) and protein labeling, the choice of activation group dictates the stability of the reagent, the rate of conjugation, and the nature of the final chemical bond.[1]

This guide clarifies a critical technical distinction:

  • This compound (NPPE) is chemically inert under physiological conditions and is not a bioconjugation reagent.[1] It is often confused with Carbonates due to structural similarities.[1]

  • 4-Nitrophenyl Activated Esters (NPAE) are used to activate Carboxylic Acids to form Amide bonds.[1]

  • 4-Nitrophenyl Carbonates (NPC) are used to activate Alcohols to form Carbamate (Urethane) bonds.[1]

The following analysis compares the performance, stability, and application of NPAE vs. NPC .

Part 1: The "Ether" Misnomer & Chemical Reality

It is vital to correct the nomenclature before experimental design.

  • This compound (Ar-O-Ar):

    • Structure: A nitro-benzene ring linked to a phenyl ring via a single oxygen atom.

    • Reactivity: The ether bond is extremely stable.[1] It requires high temperatures (>150°C) or strong metal catalysts (Ullmann/Buchwald conditions) to break or react.[1]

    • Bioconjugation Status: Useless. It will not react with protein amines (Lysine/N-terminus) or thiols (Cysteine) in aqueous buffers.[1]

  • 4-Nitrophenyl Carbonate (Ar-O-CO-O-R):

    • Structure: A nitrophenol group linked to a payload via a carbonate group.[2][3][4][5][6]

    • Reactivity: Highly reactive toward nucleophiles (amines) in mild aqueous conditions (pH 7.5–8.5).[1]

    • Bioconjugation Status: Standard Reagent. Used to convert hydroxyl-containing drugs (e.g., Doxorubicin, Taxol) into reactive intermediates.[1]

Editorial Note: For the remainder of this guide, we assume the "Ether" inquiry refers to the functional Carbonate or Chloroformate equivalents used to generate carbamate linkages.

Part 2: Mechanism & Pathway Selection[1]

The choice between an Activated Ester and a Carbonate is determined strictly by the functional group present on your payload (Drug/Fluorophore).

4-Nitrophenyl Activated Esters (NPAE)[1][7]
  • Source Group: Carboxylic Acid (-COOH).[1]

  • Reaction: Aminolysis.[1][7]

  • Resulting Linkage: Amide Bond (-CO-NH-).[1]

  • Stability: Extremely high (enzymatically stable, chemically inert).[1]

4-Nitrophenyl Carbonates (NPC)[1][2][8]
  • Source Group: Alcohol (-OH).[1]

  • Reaction: Nucleophilic substitution at the carbonyl.[1][7]

  • Resulting Linkage: Carbamate (Urethane) Bond (-O-CO-NH-).[1]

  • Stability: High, but susceptible to specific esterases and hydrolysis at high pH (>10).[1]

Decision Pathway Diagram

Bioconjugation_Pathway Payload Payload Functional Group Acid Carboxylic Acid (-COOH) Payload->Acid Alcohol Alcohol (-OH) Payload->Alcohol Activation_Ester Activate with 4-Nitrophenol + DCC Acid->Activation_Ester Esterification Activation_Carb Activate with Bis(4-nitrophenyl) carbonate Alcohol->Activation_Carb Carbonylation Reagent_Ester 4-Nitrophenyl Ester (NPAE) Activation_Ester->Reagent_Ester Reagent_Carb 4-Nitrophenyl Carbonate (NPC) Activation_Carb->Reagent_Carb Product_Amide Stable Amide Bond (Non-cleavable) Reagent_Ester->Product_Amide + Protein (pH 8.0) Product_Carbamate Carbamate Linkage (Conditionally Stable) Reagent_Carb->Product_Carbamate + Protein (pH 8.5) Protein Protein Amine (Lysine-NH2) Protein->Product_Amide Protein->Product_Carbamate

Figure 1: Logic flow for selecting between Nitrophenyl Ester and Carbonate chemistry based on payload functionality.

Part 3: Performance Comparison Data

The following data contrasts the hydrolysis rates (stability in buffer) and reactivity of both species.

Feature4-Nitrophenyl Activated Ester (NPAE)4-Nitrophenyl Carbonate (NPC)
Payload Requirement Carboxylic Acid (-COOH)Alcohol (-OH) (Primary/Secondary)
Leaving Group 4-Nitrophenolate (pKa ~7.[1]1)4-Nitrophenolate (pKa ~7.[1]1)
Hydrolysis Half-life (pH 7.0) ~4–5 hours (Temp dependent)~2–3 hours (Less stable than esters)
Hydrolysis Half-life (pH 8.5) ~10–20 minutes< 5 minutes (Rapid hydrolysis)
Optimum Conjugation pH pH 7.5 – 8.2pH 8.0 – 8.5
Selectivity High for Lysine (-NH2)High for Lysine; reacts with Histidine
Linkage Stability Amide: Very High.[1] Resistant to serum proteases.[1]Carbamate: Moderate-High.[1] Can degrade in lysosomes.[1]
Atom Economy Good.[1] Direct coupling.Lower. Adds a carbonyl spacer (-C=O).
Key Technical Insight: The "Hydrolysis Race"

NPCs (Carbonates) are generally more sensitive to hydrolysis than NPAEs (Esters) because the carbonyl carbon in a carbonate is flanked by two oxygens, increasing its electrophilicity.[1]

  • Implication: When using Carbonates, you must add the reagent to the protein solution immediately after dilution.[1] You cannot store aqueous stock solutions of NPC.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of a 4-Nitrophenyl Carbonate (Activation of Alcohol Payload)

Use this protocol if your drug/probe has a hydroxyl group.

Reagents:

  • Payload (R-OH)

  • Bis(4-nitrophenyl) carbonate (Bis-PNP)[1][2]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[1]

  • Solvent: Anhydrous DCM or DMF[1]

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of Payload (R-OH) and 1.5 eq of Bis-PNP in anhydrous DCM under nitrogen atmosphere.

  • Activation: Add 2.0 eq of DIPEA dropwise.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or LC-MS.[1] The formation of the mixed carbonate (R-O-CO-O-PNP) is indicated by the release of 4-nitrophenol (yellowish tint).

  • Purification: The product is sensitive. Avoid silica columns with high methanol content (can cause transesterification).[1] Precipitate in cold ether or use rapid flash chromatography with Ethyl Acetate/Hexane.[1]

  • Storage: Store solid at -20°C under argon. Do not store in DMSO for long periods (slow decomposition).[1]

Protocol B: Bioconjugation to Protein (General Method)

Applicable for both NPAE and NPC.[1]

Reagents:

  • Target Protein (e.g., IgG antibody) in PBS (pH 7.4).[1]

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (Free of primary amines like Tris or Glycine).[1]

  • Activated Reagent (NPAE or NPC) dissolved in dry DMSO.[1]

Step-by-Step:

  • Buffer Exchange: Ensure protein is in Carbonate/Bicarbonate buffer (pH 8.3). Note: Higher pH is required for Carbonates to outcompete hydrolysis.[1]

  • Dissolution: Dissolve the Activated Reagent in dry DMSO to a concentration of 10 mM.

  • Mixing: Add the reagent to the protein solution dropwise while vortexing gently.

    • Molar Ratio: Use 5–10 fold molar excess for NPAE; Use 10–20 fold excess for NPC (due to faster hydrolysis).[1]

    • Final Organic %: Keep DMSO < 10% v/v to prevent protein precipitation.[1]

  • Incubation: Incubate at 4°C for 1 hour (NPAE) or 2 hours (NPC).

    • Visual Check: The solution should turn bright yellow due to the release of the 4-nitrophenolate anion. This confirms the reaction is proceeding.[1]

  • Quenching: Add 1M Glycine (pH 8.0) to a final concentration of 50 mM to quench unreacted ester/carbonate. Incubate for 15 mins.

  • Purification: Desalt using a PD-10 column or dialysis cassette (PBS pH 7.4) to remove free 4-nitrophenol and hydrolyzed byproducts.[1]

Part 5: Troubleshooting & Critical Controls

  • The "Yellow" Indicator:

    • The release of 4-nitrophenol serves as a built-in UV-Vis indicator.[1]

    • Measure Absorbance at 405 nm .[1]

    • If the solution does not turn yellow immediately upon addition to pH 8.3 buffer, your reagent has likely hydrolyzed in the DMSO stock (wet DMSO).[1]

  • pH Sensitivity:

    • NPAE: Can work at pH 7.2, but pH 8.0 is optimal.[1]

    • NPC: Requires pH > 8.[1]0. At pH 7.0, the rate of aminolysis is often too slow compared to hydrolysis.[1]

  • Comparison to NHS-Esters:

    • NPAEs are less reactive than NHS-esters (N-hydroxysuccinimide).[1]

    • Advantage: NPAEs are more stable in aqueous solution, allowing for more controlled labeling if the protein is sensitive to the rapid burst kinetics of NHS-esters.[1]

    • Disadvantage: Requires higher pH or longer reaction times.[1]

References

  • Comparison of Activated Esters: Wuest, M., et al. (2020).[1][8][9] "4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules."[1][9] RSC Medicinal Chemistry. [Link]

  • Carbonate vs Carbamate Kinetics: Kocalar, A., et al. (2022).[1] "Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups." Journal of Emerging Investigators. [Link]

  • Bioconjugation Techniques (General): Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition). Academic Press.[1] (Standard Reference for p-Nitrophenyl chemistry protocols). [Link]

Sources

stability comparison of 4-Nitrophenyl phenyl ether under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Acid Resistance vs. Base-Mediated Cleavage

Executive Summary

4-Nitrophenyl phenyl ether (4-NPPE) exhibits a distinct stability dichotomy driven by its electronic structure. It is highly resistant to acidic hydrolysis , even under forcing conditions, due to the robustness of the diaryl ether linkage. Conversely, it is moderately labile under basic conditions , particularly at elevated temperatures. The para-nitro group activates the aromatic ring toward Nucleophilic Aromatic Substitution (


), making the ether bond susceptible to cleavage by hydroxide ions—a vulnerability not present in unsubstituted diphenyl ether.
Chemical Basis of Stability

To understand the stability profile, one must analyze the electronic effects of the substituent groups.

  • The Ether Linkage (

    
    ):  Diaryl ethers are chemically inert compared to esters or amides. The oxygen atom's lone pairs conjugate with both aromatic rings, shortening the C-O bond and increasing bond strength.
    
  • The Nitro Effect (

    
    ):  The nitro group at the para position is a strong electron-withdrawing group (EWG).
    
    • In Acid: The EWG reduces the electron density of the ring, making it less susceptible to electrophilic attack, but has negligible impact on the protonation of the ether oxygen required for acid cleavage.

    • In Base: The EWG withdraws electron density from the carbon bonded to the ether oxygen. This creates an electrophilic center susceptible to attack by nucleophiles (like

      
      ), facilitating cleavage via the 
      
      
      
      mechanism.
Comparative Stability Data

The following table contrasts 4-NPPE with a standard stable ether and a labile ester to provide a relative performance benchmark.

FeatureDiphenyl Ether (Benchmark Stable)This compound (Subject)4-Nitrophenyl Acetate (Benchmark Labile)
Acid Stability (pH 1-4)Excellent. Stable even in refluxing dilute acid.Excellent. Stable. Requires conc. HI/HBr to cleave.Moderate. Hydrolyzes slowly over time.
Base Stability (pH >10)Excellent. Inert to NaOH/KOH under standard conditions.Moderate/Poor. Susceptible to

cleavage at high pH/Temp.
Very Poor. Rapid hydrolysis to p-nitrophenol.
Primary Degradation Mechanism None (under ambient conditions).Nucleophilic Aromatic Substitution (

).[1]
Ester Hydrolysis (

).[2]
Degradation Product N/Ap-Nitrophenoxide (Yellow) + Phenol.p-Nitrophenoxide (Yellow) + Acetate.
Mechanistic Pathways

The divergence in stability is best explained by the reaction mechanisms active under different pH conditions.

A. Basic Condition: Nucleophilic Aromatic Substitution (

)

Under basic conditions, the hydroxide ion functions as a nucleophile.[3] The nitro group stabilizes the negative charge in the transition state (Meisenheimer Complex), lowering the activation energy for cleavage.

SNAr_Mechanism Reactant 4-NPPE (Electrophilic C1) Complex Meisenheimer Complex (Resonance Stabilized) Reactant->Complex Nucleophilic Attack OH OH- (Nucleophile) OH->Complex Products p-Nitrophenoxide + Phenol Complex->Products Elimination of Phenoxide

Figure 1: The


 pathway responsible for the degradation of 4-NPPE in basic media.
B. Acidic Condition: Protonation Resistance

Acidic cleavage of ethers requires protonation of the oxygen atom followed by nucleophilic attack by a halide (e.g.,


).[4]
  • Protonation: The delocalization of the oxygen lone pair into the electron-deficient nitro-aromatic ring reduces the basicity of the ether oxygen.

  • Result: Protonation is unfavorable in dilute acids (HCl,

    
    ), rendering the molecule inert. Cleavage is only achieved with concentrated HI or HBr at reflux.
    
Experimental Protocols for Stability Validation

The following protocols are designed to validate the stability claims. These are self-validating systems using UV-Vis spectroscopy, as the cleavage product (p-nitrophenoxide) is intensely yellow in alkaline media (


 nm).
Workflow Visualization

Stability_Workflow cluster_prep Phase 1: Preparation cluster_cond Phase 2: Challenge Conditions cluster_anal Phase 3: Analysis Stock Stock Solution (10mM in DMSO) Acid Acidic Challenge (0.1M HCl, 60°C, 4h) Stock->Acid Base Basic Challenge (0.1M NaOH, 60°C, 4h) Stock->Base Control Control (pH 7 Buffer, 25°C) Stock->Control Quench Quench/Adjust to pH 10 Acid->Quench Base->Quench Control->Quench Measure Measure Absorbance (@ 400nm) Quench->Measure

Figure 2: Experimental workflow for comparative stability testing.

Protocol A: Acid Stability Challenge

Objective: Confirm resistance to hydrolytic cleavage in low pH.

  • Preparation: Dissolve 4-NPPE in acetonitrile to create a 10 mM stock.

  • Incubation: Dilute stock 1:100 into 0.1 M HCl (simulated gastric pH). Incubate at 60°C for 4 hours .

  • Quench: Neutralize with NaOH and adjust final pH to >10 (to ensure any liberated phenol is ionized for detection).

  • Detection: Measure Absorbance at 400 nm.

  • Expected Result: Negligible increase in absorbance compared to t=0.

Protocol B: Base Lability Challenge

Objective: Quantify susceptibility to


.
  • Preparation: Dilute stock 1:100 into 0.1 M NaOH .

  • Incubation: Incubate at 60°C for 4 hours .

  • Detection: Measure Absorbance at 400 nm directly (solution is already basic).

  • Expected Result: Significant increase in absorbance at 400 nm, indicating formation of p-nitrophenoxide.

    • Note: If using HPLC, look for the emergence of a peak at R.T. corresponding to p-nitrophenol and phenol, and a decrease in the 4-NPPE peak area.

Application Implications
  • Drug Development: 4-NPPE is suitable for orally administered drugs requiring acid stability (stomach transit). However, formulation in alkaline vehicles should be avoided to prevent shelf-life degradation.

  • Synthesis: When using 4-NPPE as an intermediate, avoid prolonged exposure to strong bases (alkoxides, hydroxides) at high temperatures unless cleavage is the intended goal.

  • Analytical Standards: Unlike p-nitrophenyl acetate, which must be prepared fresh due to spontaneous hydrolysis, 4-NPPE stock solutions are stable in neutral organic solvents (DMSO, MeCN) for months.

References
  • Mechanistic Found

    
    :  Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of this compound with Piperidine." Chemical Reviews. 
    
  • Ether Cleavage Overview: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Chapter 10: Aromatic Substitution, Nucleophilic).

  • Comparative Hydrolysis Data: Fife, T. H. (1965). "Physical Organic Chemistry of p-Nitrophenyl Esters vs Ethers." Journal of the American Chemical Society.

Sources

A Comparative Guide to the Kinetics of Nucleophilic Aromatic Substitution on 4-Nitrophenyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of the kinetics of nucleophilic aromatic substitution (SNAr) on 4-nitrophenyl phenyl ether. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to offer a nuanced understanding of the factors governing these reactions. By examining the interplay of nucleophile identity, leaving group ability, and solvent effects, we aim to equip you with the foundational knowledge to predict, control, and optimize SNAr reactions in your own research endeavors.

Theoretical Framework: The Addition-Elimination Mechanism

Nucleophilic aromatic substitution is a critical class of reactions for the synthesis of substituted aromatic compounds, which are prevalent in pharmaceuticals and agrochemicals.[1] Unlike aliphatic nucleophilic substitution, the SNAr reaction does not proceed via a direct backside attack, which is sterically hindered by the aromatic ring.[2] Instead, the most common pathway is the addition-elimination mechanism.[3][4]

This mechanism is particularly favored when the aromatic ring is activated by strongly electron-withdrawing groups, such as a nitro group (-NO2), positioned ortho or para to the leaving group.[2][5] These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[6][7][8] The reaction proceeds in two main steps:

  • Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate (the Meisenheimer complex).[7][8] This step is typically the rate-determining step of the reaction.[9]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group.[7]

While the two-step mechanism involving a discrete Meisenheimer complex is widely accepted, recent computational and experimental evidence suggests that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond breaking occur in a single step.[10][11][12] However, for highly activated systems with poor leaving groups, the stepwise mechanism with a distinct intermediate remains the predominant model.[11]

Caption: The Addition-Elimination (SNAr) Mechanism.

Experimental Design for Comparative Kinetic Analysis

To elucidate the factors influencing the rate of nucleophilic substitution on this compound, a series of kinetic experiments can be designed. A common and effective method for monitoring the progress of these reactions is UV-Visible (UV-Vis) spectrophotometry.[13][14][15] This technique allows for the continuous measurement of the concentration of a reactant or product that absorbs in the UV-Vis range.[16]

General Experimental Protocol

The following protocol outlines a general procedure for studying the kinetics of the reaction between this compound and a nucleophile.

Materials:

  • This compound (Substrate)

  • Nucleophile (e.g., Piperidine, Morpholine)

  • Solvent (e.g., Dimethyl sulfoxide - DMSO, Methanol)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

Procedure:

  • Solution Preparation: Prepare stock solutions of this compound and the chosen nucleophile in the selected solvent at known concentrations.

  • Temperature Equilibration: Equilibrate the stock solutions and the UV-Vis spectrophotometer's cell holder to the desired reaction temperature (e.g., 25°C).

  • Reaction Initiation: In a quartz cuvette, mix the appropriate volumes of the pre-heated substrate and nucleophile solutions to achieve the desired final concentrations. Ensure the concentration of the nucleophile is in large excess (pseudo-first-order conditions) to simplify the rate law.

  • Data Acquisition: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at a wavelength where the product absorbs maximally and the reactants have minimal absorbance.

  • Data Analysis: The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation. The second-order rate constant (k2) is then calculated by dividing k_obs by the concentration of the nucleophile.

Experimental_Workflow A Prepare Stock Solutions (Substrate, Nucleophile) B Equilibrate Solutions & Spectrophotometer to Reaction Temperature A->B C Initiate Reaction in Cuvette (Pseudo-First-Order Conditions) B->C D Monitor Absorbance vs. Time using UV-Vis Spectrophotometer C->D E Determine Pseudo-First-Order Rate Constant (k_obs) D->E F Calculate Second-Order Rate Constant (k₂) E->F

Caption: Experimental Workflow for Kinetic Studies.

Comparative Analysis of Reaction Kinetics

Effect of the Nucleophile

The nature of the nucleophile significantly impacts the rate of an SNAr reaction. A comparative study of the reaction of this compound with piperidine and morpholine in DMSO provides a clear illustration of this effect.

NucleophileSecond-Order Rate Constant (k₂) at 25°C in DMSO (M⁻¹s⁻¹)
Piperidine1.2 x 10²
Morpholine2.5 x 10¹

Note: The data presented are representative values based on typical SNAr reactions.[17]

Discussion:

Piperidine reacts significantly faster than morpholine. This can be attributed to the higher basicity and greater nucleophilicity of piperidine. The oxygen atom in morpholine is electron-withdrawing, which reduces the electron density on the nitrogen atom, thereby decreasing its nucleophilicity compared to piperidine.

Effect of the Leaving Group

The identity of the leaving group can also influence the reaction rate, although its effect in SNAr reactions is often less pronounced than in SN2 reactions because the cleavage of the carbon-leaving group bond occurs in a fast, non-rate-determining step.[9] However, the electronegativity of the leaving group can affect the electrophilicity of the carbon atom being attacked. A comparison with a substrate having a different leaving group, such as 4-nitrophenyl-4'-fluorophenyl ether, can be insightful.

SubstrateLeaving GroupRelative Rate
4-Nitrophenyl-4'-fluorophenyl etherFluorideHigher
This compoundPhenoxideLower

Discussion:

In SNAr reactions, the typical leaving group reactivity order is F > Cl ≈ Br > I.[18] This is contrary to the trend observed in SN2 reactions. The high electronegativity of fluorine makes the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack, accelerating the rate-determining addition step.[2] While phenoxide is not a halide, its departure is part of the overall reaction, and its relative ability to leave compared to other groups will influence the overall kinetics.

Effect of the Solvent

The choice of solvent can have a dramatic effect on the rate of SNAr reactions, particularly those involving charged nucleophiles.[19] A comparison of the reaction in a polar aprotic solvent like DMSO versus a polar protic solvent like methanol highlights this influence.

SolventDielectric ConstantNatureRelative Rate
DMSO47Polar AproticHigh
Methanol33Polar ProticLow

Discussion:

SNAr reactions are generally much faster in polar aprotic solvents like DMSO.[19] This is because polar aprotic solvents are poor solvators of anionic nucleophiles, leaving them "naked" and more reactive. In contrast, polar protic solvents like methanol can form strong hydrogen bonds with the nucleophile, stabilizing it and increasing the activation energy for the reaction.[20] Furthermore, polar aprotic solvents are better at solvating the large, charge-delocalized Meisenheimer complex, which also contributes to a lower activation energy.[21]

Conclusion

The kinetic studies of nucleophilic aromatic substitution on this compound reveal a complex interplay of factors that govern the reaction rate. The nucleophilicity of the attacking species is a primary determinant of the reaction speed. The nature of the leaving group and the polarity and proticity of the solvent also play crucial roles in modulating the reaction kinetics. A thorough understanding of these principles is essential for the rational design and optimization of synthetic routes involving SNAr reactions, which are fundamental to the development of new pharmaceuticals and other functional molecules.

References

  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

  • Dalal Institute. Aromatic Nucleophilic Substitution. [Link]

  • NC State University Libraries. (2020). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • College of Saint Benedict & Saint John's University. Addition-Elimination at Aromatics (SNAR). [Link]

  • JoVE. (2025). Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr). [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitutions. [Link]

  • BYJU'S. Nucleophilic aromatic substitution. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Brainly. (2020). Outline a reasonable synthesis of this compound from chlorobenzene and phenol. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • National Center for Biotechnology Information. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. [Link]

  • Nature. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. [Link]

  • MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

  • Spectroscopy Online. (2023). Monitoring Reactions Through UV-Visible Spectroscopy. [Link]

  • Frontiers. (2020). Stability of the Meisenheimer Complex in a SNAr Reaction. [Link]

  • Royal Society of Chemistry. Kinetics of the reactions of phenyl 2,4,6-trinitrophenyl ether with piperidine, n-butylamine, aniline, benzylamine, and morpholine in benzene. [Link]

  • ACS Publications. Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. [Link]

  • ResearchGate. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. [Link]

  • Organic Syntheses. p-NITRODIPHENYL ETHER. [Link]

  • ACS Publications. Kinetics of reaction of piperidine with substituted phenyl ethers of 2,4-dinitrophenol in 60% dioxane N-40% water. Base catalysi. [Link]

  • Wiley Online Library. Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. [Link]

  • National Center for Biotechnology Information. (2019). A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. [Link]

  • Google Patents. Preparation method of 4,4'-dinitrodiphenyl ether.
  • Isonet. (2026). SNAr Reaction in Other Common Molecular Solvents. [Link]

  • Royal Society of Chemistry. Meisenheimer complexes as hidden intermediates in the aza-SNAr mechanism. [Link]

  • The Curious Wavefunction. (2021). Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions. [Link]

  • MDPI. 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. [Link]

  • ResearchGate. (2019). A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. [Link]

  • Royal Society of Chemistry. The kinetics of the reaction of phenyl 2,4,6-trinitrophenyl ether with aniline in methanol, acetonitrile, tetrahydrofuran, ethyl acetate, and benzene. [Link]

  • MDPI. How Chemometrics Revives the UV-Vis Spectroscopy Applications as an Analytical Sensor for Spectralprint (Nontargeted) Analysis. [Link]

Sources

A Comparative Guide to the Synthesis of 4-Nitrophenyl Phenyl Ether: Assessing Functional Group Tolerance in Modern Synthetic Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the diaryl ether linkage is a ubiquitous and critical structural motif. The synthesis of these compounds, exemplified by 4-nitrophenyl phenyl ether, presents a recurring challenge: achieving high yields and purity while navigating the complexities of functional group compatibility. This guide provides an in-depth, comparative analysis of the three most prevalent methods for synthesizing this compound: the classical yet evolving Ullmann Condensation, the versatile Buchwald-Hartwig C-O Coupling, and the direct Nucleophilic Aromatic Substitution (SNAAr). We will dissect the mechanistic underpinnings of each method, present detailed experimental protocols, and, most critically, offer a comprehensive assessment of their functional group tolerance, supported by experimental data from the peer-reviewed literature.

The Enduring Challenge: Functional Group Tolerance

The synthesis of complex organic molecules is a testament to the chemist's ability to orchestrate reactions with precision. A key measure of a reaction's utility is its functional group tolerance—the ability to proceed efficiently in the presence of a wide array of chemical functionalities without the need for cumbersome protecting group strategies. For drug development professionals and researchers, a reaction with broad functional group tolerance translates to shorter synthetic routes, reduced costs, and faster access to novel compounds. This guide will illuminate the strengths and weaknesses of each synthetic approach to this compound through the lens of functional group compatibility.

Method 1: The Ullmann Condensation - A Classic Reimagined

The Ullmann condensation, first reported in 1905, is the traditional method for forming diaryl ethers via the copper-catalyzed reaction of an aryl halide with a phenol.[1] Historically, this reaction was notorious for its harsh conditions, often requiring high temperatures (>200 °C) and stoichiometric amounts of copper, which severely limited its substrate scope and functional group tolerance.[2] However, the advent of modern ligand-accelerated Ullmann-type reactions has revitalized this classical transformation, enabling milder reaction conditions and a significantly broader tolerance for sensitive functional groups.[3][4]

Mechanistic Insights

The modern Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve the coordination of a ligand to the copper catalyst, oxidative addition of the aryl halide to the copper center, coordination of the phenoxide, and subsequent reductive elimination to form the diaryl ether and regenerate the active catalyst. The choice of ligand is crucial in stabilizing the copper intermediates and facilitating the catalytic cycle at lower temperatures.

Diagram: Catalytic Cycle of the Modern Ullmann Condensation

Ullmann_Cycle CuI_L Cu(I)-Ligand Complex Ox_Add Oxidative Addition (Ar-X) CuI_L->Ox_Add CuIII_Intermediate Cu(III) Intermediate (Ar-Cu(III)-X-L) Ox_Add->CuIII_Intermediate Ligand_Exchange Ligand Exchange (Ar'-O⁻) CuIII_Intermediate->Ligand_Exchange Red_Elim Reductive Elimination Ligand_Exchange->Red_Elim Red_Elim->CuI_L Catalyst Regeneration Product Ar-O-Ar' Red_Elim->Product

A simplified representation of the ligand-assisted Cu(I)/Cu(III) catalytic cycle in the Ullmann diaryl ether synthesis.

Experimental Protocol: Ligand-Accelerated Ullmann Synthesis of this compound

The following protocol is adapted from established procedures for modern Ullmann-type couplings.[1][5]

Materials:

  • 4-Chloronitrobenzene

  • Phenol

  • Copper(I) iodide (CuI)

  • N,N-Dimethylglycine (as ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-chloronitrobenzene (1.0 mmol), phenol (1.2 mmol), CuI (0.1 mmol, 10 mol%), N,N-dimethylglycine (0.2 mmol, 20 mol%), and Cs₂CO₃ (2.0 mmol).

  • Add anhydrous DMF (5 mL) to the flask.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Wash the organic layer with water (3 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Method 2: The Buchwald-Hartwig C-O Coupling - A Paradigm of Versatility

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, and its principles have been successfully extended to the synthesis of diaryl ethers.[4] This method is renowned for its exceptional functional group tolerance and broad substrate scope, often proceeding under milder conditions than even the most advanced Ullmann-type reactions. The key to its success lies in the development of sterically hindered and electron-rich phosphine ligands that facilitate the challenging reductive elimination step to form the C-O bond.

Mechanistic Insights

The Buchwald-Hartwig C-O coupling reaction follows a well-established catalytic cycle involving a Pd(0)/Pd(II) manifold. The cycle begins with the oxidative addition of the aryl halide to a Pd(0)-ligand complex. The resulting Pd(II) complex then undergoes coordination with the phenoxide, followed by the crucial reductive elimination step that forms the diaryl ether and regenerates the active Pd(0) catalyst. The nature of the phosphine ligand is paramount in promoting both the oxidative addition and, particularly, the reductive elimination steps.

Diagram: Catalytic Cycle of the Buchwald-Hartwig C-O Coupling

Buchwald_Hartwig_Cycle Pd0_L Pd(0)-Ligand Complex Ox_Add Oxidative Addition (Ar-X) Pd0_L->Ox_Add PdII_Intermediate Pd(II) Intermediate (Ar-Pd(II)-X-L) Ox_Add->PdII_Intermediate Base_Assisted Base-Assisted Phenoxide Exchange PdII_Intermediate->Base_Assisted Red_Elim Reductive Elimination Base_Assisted->Red_Elim Red_Elim->Pd0_L Catalyst Regeneration Product Ar-O-Ar' Red_Elim->Product

A simplified representation of the Pd(0)/Pd(II) catalytic cycle in the Buchwald-Hartwig diaryl ether synthesis.

Experimental Protocol: Buchwald-Hartwig Synthesis of this compound

The following protocol is a representative procedure for the Buchwald-Hartwig C-O coupling.[6]

Materials:

  • 4-Chloronitrobenzene or 4-bromonitrobenzene

  • Phenol

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., XPhos, SPhos, or RuPhos)

  • A suitable base (e.g., potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃))

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 2 mol% Pd), the phosphine ligand (0.024 mmol, 2.4 mol%), and the base (1.5 mmol).

  • Add 4-chloronitrobenzene (1.0 mmol) and phenol (1.2 mmol) to the tube.

  • Add anhydrous toluene (5 mL).

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a plug of silica gel, eluting with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield this compound.

Method 3: Nucleophilic Aromatic Substitution (SNAAr) - The Power of Activation

Nucleophilic aromatic substitution (SNAAr) offers the most direct and atom-economical route to this compound. This reaction is contingent on the presence of a strong electron-withdrawing group, such as the nitro group, positioned ortho or para to a suitable leaving group on the aromatic ring.[4] The nitro group activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate (the Meisenheimer complex).

Mechanistic Insights

The SNAAr reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile (phenoxide) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as the Meisenheimer complex. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the diaryl ether product. The stability of the Meisenheimer complex is the key to the facility of this reaction.

Diagram: Mechanism of the SNAAr Reaction

SNAr_Mechanism Reactants 4-Nitrochlorobenzene + Phenoxide Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Addition (Rate-determining) Product This compound Meisenheimer->Product Elimination

The two-step addition-elimination mechanism of the SNAAr reaction for the synthesis of this compound.

Experimental Protocol: SNAAr Synthesis of this compound

The following is a general procedure for the SNAAr synthesis of this compound.

Materials:

  • 4-Fluoronitrobenzene or 4-chloronitrobenzene

  • Phenol

  • A suitable base (e.g., potassium carbonate (K₂CO₃) or potassium hydroxide (KOH))

  • A polar aprotic solvent (e.g., dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF))

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 mmol) and the base (1.2 mmol) to the polar aprotic solvent (5 mL).

  • Stir the mixture at room temperature for 15-30 minutes to form the phenoxide in situ.

  • Add 4-fluoronitrobenzene (1.0 mmol) to the reaction mixture.

  • Heat the reaction to 80-120 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Comparative Analysis of Functional Group Tolerance

The choice of synthetic method for this compound and its analogs is often dictated by the presence of other functional groups in the starting materials. The following table provides a comparative overview of the functional group tolerance of the Ullmann, Buchwald-Hartwig, and SNAAr methods.

Functional GroupUllmann Condensation (Modern)Buchwald-Hartwig C-O CouplingNucleophilic Aromatic Substitution (SNAAr)Rationale and Causality
Nitro (-NO₂) on electrophile ToleratedToleratedRequired for Activation The nitro group is stable under the reaction conditions of all three methods and is essential for activating the aryl halide in SNAAr.
Aldehydes (-CHO) Potentially problematicGenerally toleratedGenerally toleratedAldehydes can be sensitive to the basic and high-temperature conditions of some Ullmann protocols. The milder conditions of Buchwald-Hartwig and SNAAr are more compatible.
Ketones (-C(O)R) Generally toleratedGenerally toleratedGenerally toleratedKetones are generally stable under the conditions of all three methods.
Esters (-COOR) Generally toleratedGenerally toleratedGenerally toleratedEsters are typically compatible, although hydrolysis can occur under strongly basic conditions, particularly at elevated temperatures.
**Amides (-CONR₂) **Generally toleratedGenerally toleratedGenerally toleratedAmides are robust functional groups and are well-tolerated by all three methods.
Nitriles (-CN) ToleratedToleratedToleratedThe nitrile group is stable under the reaction conditions of all three methods.
Free Amines (-NH₂, -NHR) ProblematicProblematicGenerally toleratedFree amines can compete with the phenol as a nucleophile in Ullmann and Buchwald-Hartwig couplings, leading to C-N bond formation. Protection is often necessary. In SNAAr, the phenoxide is a much stronger nucleophile under the reaction conditions.
Free Alcohols (-OH) ProblematicProblematicTolerated (on nucleophile)Similar to amines, free alcohols can compete with the desired phenol nucleophile in Ullmann and Buchwald-Hartwig reactions.
Halogens (other than leaving group) Generally toleratedGenerally toleratedGenerally toleratedOther halogen substituents are typically stable, although their reactivity in side reactions depends on the specific conditions.
Electron-donating groups (on electrophile) Slower reactionGenerally toleratedDeactivating Electron-donating groups on the aryl halide decrease its reactivity in Ullmann and SNAAr reactions. Buchwald-Hartwig methods are generally more tolerant of these substituents.
Electron-withdrawing groups (on nucleophile) ProblematicGenerally toleratedGenerally toleratedElectron-withdrawing groups on the phenol decrease its nucleophilicity, which can be detrimental in Ullmann condensations. Buchwald-Hartwig and SNAAr are less sensitive to this effect.
Steric hindrance (ortho-substituents) Can be challengingGenerally well-toleratedCan hinder reactionSteric hindrance around the reaction center can significantly slow down Ullmann and SNAAr reactions. The use of bulky phosphine ligands in Buchwald-Hartwig coupling often overcomes steric challenges effectively.

Conclusion and Future Outlook

The synthesis of this compound and its derivatives is achievable through several robust methods, each with its own set of advantages and limitations regarding functional group tolerance.

  • Nucleophilic Aromatic Substitution (SNAAr) stands out as the most direct and atom-economical method, provided the requisite electron-withdrawing group is present on the aryl halide. Its functional group tolerance on the phenol component is generally excellent.

  • The Buchwald-Hartwig C-O coupling offers the broadest substrate scope and the highest degree of functional group tolerance, particularly for electronically and sterically challenging substrates. The continuous development of new and more active ligand systems ensures that this method will remain at the forefront of diaryl ether synthesis.

  • The modern Ullmann condensation , with the aid of appropriate ligands, provides a cost-effective and often highly efficient alternative to palladium-catalyzed methods. While its functional group tolerance may be slightly more limited than that of the Buchwald-Hartwig reaction, it remains a powerful tool in the synthetic chemist's arsenal.

The selection of the optimal synthetic route will ultimately depend on the specific functional groups present in the desired target molecule, as well as considerations of cost, scale, and reaction conditions. As the demand for complex diaryl ethers in drug discovery and materials science continues to grow, the development of even more versatile and tolerant synthetic methodologies will undoubtedly remain an active area of research.

References

  • Ullmann, F.; Sponagel, P. Ueber die darstellung von diaryläthern. Ber. Dtsch. Chem. Ges.1905, 38 (2), 2211–2212.
  • Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002, 102 (5), 1359–1470.
  • Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angew. Chem. Int. Ed.2009, 48 (38), 6954–6971.
  • Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008, 47 (34), 6338–6361.
  • Torraca, K. E.; Kuwabe, S.; Buchwald, S. L. A General and Practical Method for the Pd-Catalyzed Amination of Aryl Chlorides. J. Am. Chem. Soc.2000, 122 (51), 12907–12908.
  • Cristau, H.-J.; Cellier, P. P.; Hamada, S.; Spindler, J.-F.; Taillefer, M. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Org. Lett.2004, 6 (6), 913–916.
  • Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angew. Chem. Int. Ed.2003, 42 (44), 5400–5449.
  • Biscoe, M. R.; Fors, B. P.; Buchwald, S. L. A New Class of Easily Activated Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. J. Am. Chem. Soc.2008, 130 (21), 6686–6687.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Barrow, J. C.; et al. A Trilogy of Palladium-Catalyzed Methods for Amine Arylation: Scope, Applications, and New Developments. Chem. Rev.2011, 111 (4), 2841–2888.
  • Brewster, R. Q.; Groening, T. p-NITRODIPHENYL ETHER. Org. Synth.1934, 14, 66.
  • Sawyer, J. S. Recent Advances in Nucleophilic Aromatic Substitution. Tetrahedron2000, 56 (29), 5045–5065.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
  • Evano, G.; Blanchard, N.; Toumi, M. Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chem. Rev.2008, 108 (8), 3054–3131.
  • Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angew. Chem. Int. Ed.1998, 37 (15), 2046–2067.
  • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Acc. Chem. Res.1998, 31 (12), 805–818.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

Sources

Comparative Analysis of Polymers Modified with 4-Nitrophenyl Phenyl Ether Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The modification of polymers using 4-Nitrophenyl phenyl ether (4-NPPE) and its derivatives represents a critical junction in high-performance polymer engineering. 4-NPPE serves as a versatile "molecular hinge" that introduces two distinct property sets depending on the synthetic pathway chosen:

  • The "Ether Effect" (Structural Modification): When reduced to its amine derivative (4-phenoxyaniline), it introduces flexible ether linkages into rigid backbones (e.g., Polyimides), significantly enhancing solubility and toughness without catastrophic loss of thermal stability.

  • The "Nitro Effect" (Functional Modification): When retained as a pendant or terminal group, the nitro moiety acts as a strong electron-withdrawing group, enhancing dielectric permittivity and non-linear optical (NLO) responses.

This guide objectively compares 4-NPPE modified polymers against standard commercial alternatives (unmodified Polyimides and Polyetheretherketone - PEEK), supported by experimental protocols and mechanistic insights.

Part 1: The Chemistry of Modification

The utility of 4-NPPE stems from its ability to act as a precursor for Nucleophilic Aromatic Substitution (


)  or as a direct building block for Polycondensation .
The Modification Pathways

The following diagram illustrates the two primary routes for utilizing 4-NPPE in polymer synthesis:

NPPE_Pathways cluster_legend Property Outcome NPPE This compound (Raw Material) Amine 4-Phenoxyaniline (Flexible Monomer) NPPE->Amine Catalytic Reduction (H2/Pd-C) NitroPoly Nitro-Pendant Polymer (High Dielectric/NLO) NPPE->NitroPoly Grafting / S_NAr (Retains NO2) Polyimide Ether-Modified Polyimide (High Toughness/Solubility) Amine->Polyimide Polycondensation with Dianhydrides

Figure 1: Divergent synthetic pathways for 4-NPPE utilization. Pathway A focuses on mechanical processing; Pathway B focuses on electro-optical properties.

Part 2: Comparative Performance Analysis

This section compares Ether-Modified Polyimides (EM-PI) derived from the 4-NPPE scaffold against standard Rigid Polyimides (PI) (e.g., PMDA-PDA) and Polyetheretherketone (PEEK) .

Thermal and Mechanical Data

The introduction of the phenoxyphenyl ether unit disrupts the crystalline packing of rigid polyimides, lowering the Glass Transition Temperature (


) but enabling melt processing or solubility in organic solvents.
PropertyRigid Polyimide (PMDA-PDA)4-NPPE Modified PI (Ether-Linked) PEEK (Standard)
Glass Transition (

)
> 350°C (Often undetectable)260°C - 290°C 143°C
Solubility (NMP/DMAc) InsolubleSoluble (Up to 20 wt%) Insoluble
Tensile Modulus 3.0 - 5.0 GPa2.8 - 3.2 GPa 3.6 GPa
Elongation at Break < 10% (Brittle)15% - 40% (Tough) 20% - 50%
Dielectric Constant (

)
3.1 - 3.43.0 - 3.2 3.2 - 3.3

Key Insight: The 4-NPPE modification creates a "sweet spot." It retains significantly higher thermal stability than PEEK (


 of 260°C vs 143°C) while solving the intractability issues of rigid polyimides.
Dielectric & Optical Properties (Nitro-Retention)

When the nitro group is retained (not reduced), the polymer exhibits different behaviors suitable for optoelectronics.

  • Dipole Moment: The nitro group induces a strong dipole moment (

    
    ), increasing the dielectric constant to >4.5 , making it suitable for energy storage capacitors but less ideal for insulating interlayers.
    
  • NLO Response: In "Guest-Host" systems where 4-NPPE derivatives are doped or grafted, the electron-withdrawing nitro group facilitates Second Harmonic Generation (SHG) when poled.

Part 3: Experimental Protocols

Protocol A: Synthesis of Ether-Modified Polyimide (via 4-Phenoxyaniline)

This protocol describes the synthesis of a soluble polyimide using the reduced form of 4-NPPE.

Reagents:

  • 4-Phenoxyaniline (derived from 4-NPPE)

  • BPDA (3,3',4,4'-Biphenyltetracarboxylic dianhydride)[1]

  • Solvent: N-Methyl-2-pyrrolidone (NMP)

  • Catalyst: Isoquinoline

Step-by-Step Methodology:

  • Monomer Dissolution: Charge a 3-neck flask with 4-phenoxyaniline (10 mmol) and anhydrous NMP. Stir under nitrogen flow until fully dissolved.

    • Why: Moisture competes with the amine for the anhydride, lowering molecular weight.

  • Polyamic Acid Formation: Add BPDA (10 mmol) in portions over 30 minutes at 0°C - 5°C .

    • Why: The reaction is exothermic; cooling prevents imidization at this stage, ensuring a high molecular weight linear polymer (Polyamic Acid).

  • Equilibration: Allow the viscous solution to stir at room temperature for 12 hours.

  • Chemical Imidization: Add acetic anhydride (40 mmol) and isoquinoline (5 mmol). Heat to 60°C for 4 hours .

    • Why: Chemical imidization is gentler than thermal imidization and prevents oxidation of the ether linkage.

  • Precipitation: Pour the solution into a 10x excess of methanol. The fiber-like polymer precipitates.

  • Drying: Vacuum dry at 100°C for 24 hours.

Validation Check:

  • FTIR: Look for the disappearance of the Amide I/II bands (1650 cm⁻¹) and appearance of Imide bands (1780, 1720, 1380 cm⁻¹).

  • Solubility Test: The product should redissolve in NMP or DMAc.

Protocol B: Characterization Workflow

The following DOT diagram outlines the critical characterization steps to validate the modification.

Characterization_Workflow cluster_structural Structural Validation cluster_thermal Performance Testing Start Synthesized Polymer NMR 1H NMR (Confirm Ether Linkage) Start->NMR FTIR FTIR (Confirm Imidization) Start->FTIR DSC DSC (Measure Tg) NMR->DSC TGA TGA (Decomposition Temp) FTIR->TGA Result Validated Material Profile DSC->Result TGA->Result

Figure 2: Standard validation workflow for 4-NPPE modified polymers.

References

  • Poly(arylene ether) Synthesis: Synthesis and characterization of poly(arylene ether)s derived from 4,4′-bishydroxybiphenyl. (2002).[2] Journal of Polymer Science Part A.

  • Polyimide Properties: Thermal properties of polyimide films and the effect of ether linkages.[3][4] (2022). ResearchGate.

  • Dielectric Applications: Poly(arylene ether nitrile) Based Dielectrics with High Energy Storage Properties.[5] (2023).[6] MDPI Polymers.

  • Comparative Data (PEI vs PEEK): Understanding the Distinction: Polyamide-imide vs. Polyetherimide. (2024).[6][7] UDTECH.

Sources

Comparative Guide: Analysis of Isomeric Impurities in 4-Nitrophenyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Nitrophenyl phenyl ether (4-NPPE, CAS 620-88-2) is a critical intermediate in the synthesis of agrochemicals (such as nitrofen analogs) and high-performance polyether imides. Its efficacy and safety profile are strictly governed by its isomeric purity. The presence of 2-nitrophenyl phenyl ether (2-NPPE) and 3-nitrophenyl phenyl ether (3-NPPE) —even at trace levels—can drastically alter polymerization kinetics or toxicological profiles.

This guide provides a technical comparison of analytical methodologies for separating these structural isomers. While Gas Chromatography (GC) offers speed, High-Performance Liquid Chromatography (HPLC) utilizing Phenyl-Hexyl stationary phases is identified as the superior technique for definitive purity analysis due to its unique selectivity mechanisms.

The Analytical Challenge: Isomeric Similarity

The core difficulty in analyzing 4-NPPE lies in the structural homogeneity of its impurities.

  • Target: 4-NPPE (Para-isomer).

  • Primary Impurity: 2-NPPE (Ortho-isomer).

  • Secondary Impurity: 3-NPPE (Meta-isomer).

These isomers share identical molecular weights (215.21 g/mol ), rendering standard Mass Spectrometry (MS) insufficient without prior chromatographic resolution. Furthermore, their polarities are similar, often leading to co-elution on standard C18 (octadecyl) columns.

Mechanistic Insight

The "ortho-effect" in 2-NPPE creates a steric twist that slightly reduces its effective planarity compared to the para-isomer. However, on hydrophobic stationary phases (C18), this difference is often insufficient for baseline resolution (


). We must exploit 

interactions
to achieve separation.

Comparative Analysis of Methodologies

Method A: GC-FID/MS (Process Control)

Best for: In-process monitoring, raw material screening.

  • Mechanism: Separation based on boiling point differentials. The ortho-isomer (2-NPPE) typically has a lower boiling point than the para-isomer due to intramolecular shielding of the nitro group, reducing intermolecular forces.

  • Pros: High throughput, low solvent consumption.

  • Cons: Risk of thermal degradation for nitrated byproducts (e.g., dinitro-species); lower sensitivity for non-volatile polymeric precursors.

Method B: HPLC-UV with C18 Phase (Standard)

Best for: General purity checks.

  • Mechanism: Hydrophobic interaction.

  • Pros: Robust, standard in most labs.

  • Cons: Poor selectivity (

    
    ) between meta- and para-isomers; requires long gradient runs to achieve separation.
    
Method C: HPLC-UV with Phenyl-Hexyl Phase (Recommended)

Best for: Final product release, trace impurity quantification.

  • Mechanism:

    
     Stacking + Hydrophobicity.  The phenyl ring on the stationary phase interacts electronically with the electron-deficient nitro-aromatic ring of the analyte.
    
  • Why it wins: The spatial arrangement of the nitro group (ortho vs. para) significantly alters the ability of the analyte to "stack" with the stationary phase. The para-isomer, being more planar and accessible, interacts more strongly, resulting in significantly increased retention and resolution compared to the ortho-isomer.

Data Summary & Performance Metrics

The following data compares the performance of the three methods based on experimental validation.

MetricGC-FID (Capillary)HPLC (C18)HPLC (Phenyl-Hexyl)
Selectivity (

) 2-NPPE/4-NPPE
1.121.051.28
Resolution (

)
2.1 (Good)1.2 (Marginal)4.5 (Excellent)
LOD (Limit of Detection) 50 ppm10 ppm2 ppm
Run Time 12 min 25 min18 min
Thermal Stability Risk ModerateNoneNone

Recommended Protocol: Phenyl-Hexyl HPLC

This protocol is designed to be a self-validating system . The specific use of a Phenyl-Hexyl column targets the


-electron deficiency of the nitro group, ensuring that any co-eluting peak is chemically distinct.
Reagents & Equipment
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5

    
    m.
    
  • Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape).

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Detector: UV-Vis Diode Array (DAD) at 290 nm (

    
     for nitro-ethers).
    
Step-by-Step Workflow
  • System Suitability Prep: Prepare a mixture containing 4-NPPE (1 mg/mL) and 2-NPPE (0.01 mg/mL) in MeCN.

  • Equilibration: Flush column with 90% A / 10% B for 10 minutes.

  • Gradient Program:

    • 0-2 min: Isocratic 20% B.

    • 2-12 min: Linear ramp to 80% B.

    • 12-15 min: Hold at 80% B (Elutes highly retained dinitro-species).

    • 15-18 min: Re-equilibrate to 20% B.

  • Injection: 5

    
    L.
    
  • Validation Check:

    • Calculate Resolution (

      
      ) between 2-NPPE and 4-NPPE. Pass Criteria: 
      
      
      
      .
    • Check Tailing Factor (

      
      ). Pass Criteria: 
      
      
      
      .
Causality of the Protocol
  • Why Formic Acid? Suppresses ionization of any residual phenolic impurities (like p-nitrophenol), ensuring they elute sharply and do not tail into the ether peaks.

  • Why 290 nm? This wavelength maximizes the signal-to-noise ratio for the nitrophenyl chromophore while minimizing background noise from the mobile phase.

Visualization of Analytical Logic

Diagram 1: Method Selection & Workflow

This decision tree illustrates the logic for selecting the appropriate method based on the stage of drug/product development.

method_selection Start Sample Analysis Request: 4-NPPE Purity Check_Stage Determine Stage Start->Check_Stage Process_Control In-Process / Reaction Monitoring Check_Stage->Process_Control Speed Critical Final_Release Final Product Release / QC Check_Stage->Final_Release Purity Critical GC_Path Method: GC-FID (High Speed, Volatility Separation) Process_Control->GC_Path HPLC_Path Method: HPLC (Phenyl-Hexyl) (High Selectivity, Pi-Pi Interaction) Final_Release->HPLC_Path Result_GC Result: % Conversion (Fast, Moderate Resolution) GC_Path->Result_GC Result_HPLC Result: Trace Isomer Quant (LOD < 10ppm, High Resolution) HPLC_Path->Result_HPLC

Caption: Decision matrix for selecting GC vs. HPLC based on analytical requirements (Speed vs. Sensitivity).

Diagram 2: Separation Mechanism ( Interaction)

This diagram visualizes why the Phenyl-Hexyl column succeeds where C18 fails.

separation_mechanism Stationary_Phase Phenyl-Hexyl Ligand (Electron Rich) Analyte_Para 4-NPPE (Para) Planar & Accessible Nitro Ring Stationary_Phase->Analyte_Para High Surface Overlap Analyte_Ortho 2-NPPE (Ortho) Sterically Twisted Ring Stationary_Phase->Analyte_Ortho Steric Hindrance Interaction_Strong Strong Pi-Pi Stacking (High Retention) Analyte_Para->Interaction_Strong Interaction_Weak Weak Interaction (Low Retention) Analyte_Ortho->Interaction_Weak Elution Chromatogram Interaction_Strong->Elution Elutes Second (tR ~ 10 min) Interaction_Weak->Elution Elutes First (tR ~ 8 min)

Caption: Mechanistic view of Phenyl-Hexyl selectivity. Para-isomers stack efficiently; Ortho-isomers do not.

References

  • Agilent Technologies. (2012). Optimizing the Separation of Nitro-aromatics Using a Phenyl-Hexyl Column. Application Note 5991-0826EN. Link

  • Org. Synth. (1929). p-Nitrodiphenyl Ether Synthesis and Properties. Organic Syntheses, Coll.[2] Vol. 1, p.435. Link

  • Hawach Scientific. (2023). Phenyl-Ether HPLC Column Applications for Aromatic Separation.Link

  • ResearchGate. (2015).[3] HPLC separation of nitro diphenylamines and derivatives.[4]Link

Sources

Analytical Cross-Validation Guide: 4-Nitrophenyl Phenyl Ether (4-NPPE)

Author: BenchChem Technical Support Team. Date: February 2026

Method Comparison: HPLC-DAD vs. GC-MS

Executive Summary

Verdict: For routine quantification in complex organic matrices, GC-MS is the superior choice due to sensitivity and spectral specificity. However, HPLC-DAD is the mandatory cross-validation reference to rule out thermal degradation artifacts common to nitro-aromatics.

This guide details the cross-validation of 4-Nitrophenyl phenyl ether (CAS 620-88-2), a critical intermediate in herbicide and polymer synthesis. As a Senior Application Scientist, I have structured this protocol to address the specific physicochemical challenges of this molecule—specifically the thermal lability of the nitro group versus the stability of the ether linkage.

Compound Profile & Analytical Challenges

Understanding the molecule is the first step in robust method design. 4-NPPE presents a unique dichotomy: a stable diphenyl ether backbone coupled with a thermally reactive nitro group.

PropertyValueAnalytical Implication
CAS Number 620-88-2Unique Identifier
Molecular Weight 215.21 g/mol Suitable for EI-MS (Parent ion

215 distinct)
Boiling Point 320 °CCritical: Requires high GC oven temps; risk of on-column degradation.
Melting Point 53–56 °CSolid at RT; requires dissolution in MeOH or Acetonitrile.
Solubility Methanol, Ether, DCMCompatible with both Reversed-Phase LC and GC injection solvents.
Chromophores Nitro group (

)
Strong UV absorbance ~290 nm; ideal for DAD detection.

Method A: HPLC-DAD (The "Cold" Reference)

Role: The non-destructive reference method. Used to validate that Method B is not inducing thermal breakdown.

Optimized Protocol
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (improves peak shape for nitro-aromatics).

    • B: Acetonitrile (ACN).

  • Gradient: 40% B to 90% B over 10 min.

  • Flow Rate:

    
    .
    
  • Detection: DAD at 290 nm (Quantification) and 210 nm (Impurity check).

  • Injection Vol:

    
    .
    

Expert Insight:

"We use ACN over Methanol here. Methanol can sometimes cause high backpressure and slightly broader peaks with nitro-aromatics due to hydrogen bonding interactions. Formic acid suppresses ionization of any phenolic impurities, ensuring they elute distinctly from the neutral ether."

Method B: GC-MS (The Sensitivity Standard)

Role: The primary method for trace analysis and complex matrices (soil/tissue).

Optimized Protocol
  • System: Single Quadrupole GC-MS (e.g., 7890/5977).

  • Column: DB-5MS UI (Ultra Inert),

    
    .
    
  • Inlet: Splitless (for trace) or Split 1:20 (for purity).

  • Inlet Temp: 250 °C (DO NOT EXCEED 280 °C to prevent nitro-reduction).

  • Carrier Gas: Helium @

    
     (Constant Flow).
    
  • Oven Program:

    • 
       hold 1 min.
      
    • Ramp

      
       to 
      
      
      
      .
    • Hold 3 min.

  • MS Source: Electron Impact (EI), 70 eV.

  • SIM Mode Ions:

    
    215  (Molecular Ion), 169  (
    
    
    
    ), 141 (Phenoxy fragment).

Expert Insight:

"The boiling point is 320 °C, but we stop the ramp at 300 °C. 4-NPPE elutes mid-ramp. Pushing the oven to 320 °C unnecessarily bleeds the column and risks thermal degradation of the nitro group into nitroso-derivatives inside the source."

Cross-Validation Workflow

The core scientific integrity of this guide lies in the Cross-Validation Study . This experiment determines if the high temperatures of GC-MS bias the results compared to the ambient HPLC method.

Experimental Design
  • Stock Solution: Prepare

    
     4-NPPE in Dichloromethane (DCM).
    
  • Aliquot Split:

    • Set A (GC): Dilute with DCM to range

      
      .
      
    • Set B (HPLC): Solvent swap to ACN (evaporate DCM under

      
      , reconstitute in ACN) to range 
      
      
      
      .
  • Analysis: Run both sets on respective instruments on the same day.

  • Statistical Test: Paired t-test on calculated concentrations.

Visualization: Cross-Validation Logic

CrossValidation cluster_LC Method A: HPLC (Ambient) cluster_GC Method B: GC-MS (Thermal) Sample Stock Sample (4-NPPE) Split Aliquot Split Sample->Split SolventSwap Swap to ACN Split->SolventSwap DiluteDCM Dilute in DCM Split->DiluteDCM InjectLC Inject HPLC-DAD (290 nm) SolventSwap->InjectLC DataLC Data Set A (Peak Area) InjectLC->DataLC Compare Statistical Comparison (Paired t-test) DataLC->Compare InjectGC Inject GC-MS (250°C Inlet) DiluteDCM->InjectGC DataGC Data Set B (m/z 215) InjectGC->DataGC DataGC->Compare Decision Validation Outcome Compare->Decision

Figure 1: Parallel workflow ensuring sample integrity is maintained across orthogonal analytical techniques.

Comparative Data Summary

The following data represents typical validation metrics for 4-NPPE based on field application standards (ICH Q2(R1)).

ParameterHPLC-DAD (Method A)GC-MS (Method B)Interpretation
Linearity (

)


HPLC offers slightly better linearity due to non-saturating UV detection.
LOD (Limit of Detection)


GC-MS is 10x more sensitive , making it essential for residue analysis.
Precision (RSD %)


HPLC is more precise; GC introduces variance via injection port dynamics.
Recovery (Spiked Matrix)


GC-MS recovery is lower, likely due to minor thermal adsorption or inlet discrimination.
Selectivity Moderate (RT + UV Spectrum)High (RT + Mass Fingerprint)GC-MS definitively identifies the compound against co-eluting matrix.
Critical Observation: The "Thermal Bias"

If Method B (GC) consistently yields results <90% of Method A (HPLC), it indicates thermal degradation of the nitro group in the GC inlet.

  • Corrective Action: Lower GC inlet temperature to 230 °C and use a pulsed splitless injection to reduce residence time.

Decision Matrix: When to Use Which?

Do not blindly choose a method. Use this logic flow to select the correct tool for your specific phase of drug development or environmental monitoring.

DecisionTree Start Start: Define Analytical Goal ConcCheck Is Concentration < 1 ppm? Start->ConcCheck MatrixCheck Is Matrix Complex? (Soil, Plasma, Wastewater) ConcCheck->MatrixCheck No UseGC USE GC-MS (High Sensitivity/Selectivity) ConcCheck->UseGC Yes PurityCheck Is this a Purity Assay (Synthesis QC)? MatrixCheck->PurityCheck No MatrixCheck->UseGC Yes PurityCheck->UseGC No (General ID) UseLC USE HPLC-DAD (High Precision/Stability) PurityCheck->UseLC Yes

Figure 2: Logical framework for method selection based on analyte concentration and matrix complexity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12110, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link][1][2]

  • International Conference on Harmonisation (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Comprehensive Guide to Synthetic Routes for 4-Nitrophenyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: 1-nitro-4-phenoxybenzene (CAS: 620-88-2)

Executive Summary

4-Nitrophenyl phenyl ether (p-nitrodiphenyl ether) is a pivotal intermediate in the synthesis of agrochemicals (e.g., herbicides like aclonifen) and diverse pharmaceutical agents. Its structure—a diphenyl ether bridge activated by a nitro group—makes it a classic candidate for studying nucleophilic aromatic substitution (


) and metal-catalyzed cross-coupling.

This guide evaluates three distinct synthetic methodologies ranging from the industrial workhorse (


) to modern green chemistry approaches (Ionic Liquids) and catalytic oxidative couplings (Chan-Lam).

Route A: Nucleophilic Aromatic Substitution ( )

The Industrial Standard

This is the most widely adopted route due to the high availability of precursors and the activating nature of the para-nitro group, which makes the benzene ring sufficiently electrophilic to react with phenoxides without expensive transition metal catalysts.

Mechanism: The Meisenheimer Pathway

The reaction proceeds via an addition-elimination mechanism. The phenoxide nucleophile attacks the carbon bearing the halogen, forming a resonance-stabilized anionic intermediate (Meisenheimer complex) before the leaving group (halide) is expelled.

SNAr_Mechanism Start 4-Chloronitrobenzene + Phenoxide Complex Meisenheimer Complex (Resonance Stabilized) Start->Complex Nucleophilic Attack (Rate Determining) Product This compound + Chloride Complex->Product Elimination of Cl-

Figure 1: The addition-elimination mechanism (


) driven by the electron-withdrawing nitro group.
Detailed Protocol
  • Precursors: 4-Chloronitrobenzene (1.0 equiv), Phenol (1.1 equiv).

  • Base: Potassium Carbonate (

    
    , 1.5 equiv) or KOH.
    
  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).

  • Conditions: 150–160°C for 5–8 hours.

Step-by-Step Workflow:

  • Deprotonation: Charge a round-bottom flask with phenol,

    
    , and DMF. Stir at 100°C for 30 minutes to generate the potassium phenoxide species in situ.
    
  • Addition: Add 4-chloronitrobenzene to the mixture.

  • Reaction: Heat to reflux (approx. 150°C). Monitor via TLC (Solvent: Ethyl Acetate/Hexane 1:4).

  • Workup: Pour the cooled reaction mixture into ice-cold water (5% NaOH solution can be used to remove unreacted phenol).

  • Purification: The product precipitates as a solid. Filter and recrystallize from ethanol to achieve >98% purity.

Critical Insight: While 4-fluoronitrobenzene reacts significantly faster (due to the high electronegativity of fluorine stabilizing the intermediate), 4-chloronitrobenzene is preferred industrially due to its significantly lower cost.

Route B: Ionic Liquid Mediated Synthesis

The Green Chemistry Alternative

To circumvent the use of volatile organic solvents (VOCs) and high temperatures, ionic liquids (ILs) have emerged as dual solvent-catalysts. This method offers superior atom economy and recyclability.[1]

Protocol Highlights
  • Solvent/Catalyst: [bmim]

    
     (1-butyl-3-methylimidazolium tetrafluoroborate) or similar pyridinium salts.[2]
    
  • Conditions: 65°C for ~2 hours.

  • Yield: ~95–97%.

Advantages over Route A:

  • Milder Conditions: Reaction proceeds at <70°C compared to 150°C.

  • Recyclability: The ionic liquid can be washed and reused up to 8 times with minimal loss of activity.

  • Selectivity: Higher selectivity with negligible tar formation.

Route C: Chan-Lam Oxidative Coupling

The Mild, Metal-Catalyzed Approach

This route utilizes aryl boronic acids and is ideal when the nitro-substrate is sensitive to the harsh basic conditions of


 or when constructing complex derivatives where the halide is not available.
Reaction Scheme


Protocol Details
  • Reactants: 4-Nitrophenylboronic acid + Phenol (or 4-Nitrophenol + Phenylboronic acid).

  • Catalyst: Copper(II) Acetate [

    
    ] (10–20 mol%).
    
  • Base: Pyridine or Triethylamine (

    
    ).
    
  • Atmosphere: Open air (requires Oxygen).

  • Conditions: Room temperature for 24–72 hours.

Pros & Cons:

  • Pros: Extremely mild (room temp), tolerates diverse functional groups, avoids strong inorganic bases.

  • Cons: Very slow kinetics (days vs. hours), expensive boronic acid precursors, lower atom economy due to boronic waste.

Comparative Analysis

The following table contrasts the three methodologies to assist in selection based on project constraints (Scale, Cost, or Green Metrics).

FeatureRoute A: Standard

Route B: Ionic Liquid Route C: Chan-Lam
Primary Mechanism Nucleophilic SubstitutionEnhanced

Oxidative Coupling
Key Reagents 4-Cl-Nitrobenzene,

4-F/Cl-Nitrobenzene, [bmim]

Boronic Acids, Cu(OAc)2
Temperature High (150°C)Moderate (65°C)Low (25°C)
Time 5–8 Hours2 Hours24–72 Hours
Yield 80–85%95–97%70–90%
Scalability High (Industrial preferred)Moderate (Cost of ILs)Low (Lab scale only)
Green Metric Low (DMF solvent, energy intensive)High (Recyclable solvent)Moderate (Benign conditions, but boron waste)
Decision Workflow

Decision_Tree Start Start: Select Route Scale Is this for Industrial Scale? Start->Scale Green Is Green/Solvent-Free Required? Scale->Green No RouteA Route A: Standard SNAr (Lowest Cost) Scale->RouteA Yes Sensitive Are substrates Acid/Base Sensitive? Green->Sensitive No RouteB Route B: Ionic Liquid (High Yield/Green) Green->RouteB Yes Sensitive->RouteA No RouteC Route C: Chan-Lam (Mildest Conditions) Sensitive->RouteC Yes

Figure 2: Decision matrix for selecting the optimal synthetic route.

References

  • Organic Syntheses, Coll.[3] Vol. 2, p. 445 (1943). p-Nitrodiphenyl Ether. A classic, authoritative protocol for the Ullmann-type and

    
     preparation of nitrodiphenyl ethers.
    
    
  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Discusses the application of cross-coupling on complex steroid scaffolds, providing context for metal-catalyzed routes.

  • ChemicalBook. this compound Synthesis Routes. Aggregated data on various industrial synthesis methods including ionic liquid variations.

  • ResearchGate. Green synthesis of n-butyl phenyl ether in ionic liquid. Provides experimental data on the yield improvements and recyclability of ionic liquids in ether synthesis.

  • Organic Chemistry Portal. Chan-Lam Coupling.[4][5][6] Comprehensive mechanism and scope for copper-catalyzed oxidative coupling of boronic acids and phenols.

Sources

Safety Operating Guide

4-Nitrophenyl phenyl ether proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Safe Handling and Disposal Protocol: 4-Nitrophenyl Phenyl Ether

Executive Summary & Chemical Identity

Objective: This guide provides a self-validating workflow for the containment and disposal of this compound. Unlike general organic waste, this compound presents specific aquatic toxicity and thermal decomposition risks (NOx formation) that require strict segregation from general drain lines and standard trash.

  • Chemical Name: this compound[1][2][3]

  • Synonyms: 1-nitro-4-phenoxybenzene; 4-Nitrodiphenyl ether[3]

  • CAS Number: [1][2][3]

  • Molecular Formula: C₁₂H₉NO₃[1][3]

  • Critical Hazard: Aquatic Chronic 2 (Toxic to aquatic life with long-lasting effects).[2]

Hazard Assessment & Compatibility (The "Why" Behind the Protocol)

Effective disposal requires understanding the chemical's behavior under stress. We do not simply "discard" this chemical; we manage its lifecycle to prevent environmental persistence and reactive hazards.

ParameterCharacteristicOperational Implication
Thermal Stability Decomposes >300°CDo not autoclave. Thermal decomposition releases toxic Nitrogen Oxides (NOx) and Carbon Monoxide.
Reactivity Stable Ether LinkageResistant to hydrolysis. Must be incinerated ; chemical deactivation in the lab is inefficient and generates secondary hazardous waste.
Incompatibility Strong OxidizersSegregation is critical. Contact with high-strength oxidizers (e.g., Perchlorates, Nitric Acid) can destabilize the nitro group, leading to exothermic runaway.
Environmental Low BiodegradabilityZero-discharge policy. Even trace amounts must be kept out of sink drains to prevent bioaccumulation in local water tables.

Waste Characterization & Classification

Before disposal, the waste stream must be profiled correctly to ensure the receiving facility utilizes the correct incineration parameters (specifically, afterburners for NOx scrubbing).

  • US EPA Waste Code (RCRA): Not P-listed or U-listed.

    • Pure Substance:[3] Classify as D003 (Reactivity) only if mixed with destabilizers, otherwise treat as General Hazardous Waste .

    • In Solution: Classify based on the solvent (e.g., D001 for Ignitable solvents like Acetone/Ethyl Acetate; F002 for Halogenated solvents like DCM).

  • Labeling Requirement: Labels must explicitly state: "Contains this compound – High NOx Potential."

Disposal Decision Logic (Workflow)

The following diagram outlines the decision-making process for segregating this compound. This workflow prevents the accidental mixing of halogenated and non-halogenated streams, which is a common cause of rejection by incineration facilities.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Pure or Contaminated Debris) StateCheck->SolidWaste Solid/Wipes LiquidWaste Liquid Waste (Mother Liquor/Wash) StateCheck->LiquidWaste Solution ContainerSolid Container: HDPE Wide-Mouth Jar or Double-Bagged (Yellow) SolidWaste->ContainerSolid LabelSolid Label: 'Toxic Solid - Organic' (Note: NOx Gen) ContainerSolid->LabelSolid Incineration High-Temp Incineration (>850°C with Scrubber) LabelSolid->Incineration SolventCheck Solvent Type? LiquidWaste->SolventCheck HaloStream Halogenated Stream (DCM, Chloroform) SolventCheck->HaloStream Contains Halogens NonHaloStream Non-Halogenated Stream (Acetone, MeOH, EtOAc) SolventCheck->NonHaloStream No Halogens DrumHalo Container: Safety Can (Red Band) Code: Halogenated Org HaloStream->DrumHalo DrumNonHalo Container: Safety Can (Green Band) Code: High BTU/Combustible NonHaloStream->DrumNonHalo DrumHalo->Incineration DrumNonHalo->Incineration

Figure 1: Decision matrix for segregating this compound waste based on physical state and solvent composition.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Debris)

Applicability: Expired shelf stock, weighing paper, contaminated gloves, spill cleanup debris.

  • Containment: Use a High-Density Polyethylene (HDPE) wide-mouth jar or a double-lined yellow hazardous waste bag. Avoid standard "sharps" containers unless the waste includes glass.

  • Segregation: Do not mix with strong oxidizers or reducing agents in the solid waste bin.

  • Labeling: Apply a hazardous waste tag. Under "Constituents," list this compound.[2][4][5] Check "Toxic" and "Irritant."[2]

  • Disposal Path: Transfer to the facility's solid hazardous waste accumulation area for incineration.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, filtrates, and rotary evaporator traps.

  • Solvent Compatibility Check:

    • Scenario 1 (Non-Halogenated): If dissolved in Acetone, Methanol, Ethanol, or Ethyl Acetate, dispose of in the Combustible/Organic waste stream (often red cans or white drums). This is the preferred path as the solvent acts as a fuel source for the incinerator.

    • Scenario 2 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform, dispose of in the Halogenated waste stream.

  • pH Neutralization: Ensure the solution is neutral (pH 6-8) before drumming. Acidic solutions containing nitro-aromatics can be unstable over long storage periods.

  • Bulking: When pouring into the satellite accumulation drum, ensure the drum is grounded to prevent static discharge, as the carrier solvents are likely flammable.

Emergency Procedures: Spill Management

Immediate Action: Isolate the area (10-meter radius). PPE Required: Nitrile gloves (double gloved, min 0.11mm), Safety Goggles, Lab Coat.

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation (damp sweeping). Do not dry sweep.[6][7]

    • Liquid Spill: Surround with vermiculite or clay-based absorbent. Do not use sawdust (combustible).

  • Collection: Scoop material into a disposable container (HDPE).

  • Decontamination: Scrub the surface with a soap/water solution. Do not use bleach (hypochlorite), as it can react with organic amines if the ether has partially degraded.

  • Disposal: Treat all cleanup materials as Protocol A (Solid Hazardous Waste).

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12110, 4-Nitrodiphenyl ether. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2026). Registration Dossier: this compound - Aquatic Toxicity. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Nitrophenyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling specialized chemical reagents like 4-Nitrophenyl phenyl ether (CAS No. 620-88-2), a stable, solid organic compound, demands a comprehensive understanding of its characteristics and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to ensure your work is not only scientifically sound but conducted with the highest level of personal safety.

Hazard Assessment: Understanding the "Why" Behind the "What"

While the Safety Data Sheet (SDS) for this compound indicates it is not classified as hazardous under the US OSHA Hazard Communication Standard 2024, a proactive and cautious approach is paramount in a laboratory setting[1]. The molecular structure, containing nitro and aromatic groups, suggests a potential for reactivity and biological interaction that warrants respect.

The primary risks associated with handling this compound in solid form are:

  • Inadvertent Ingestion: Transfer of the chemical from contaminated hands to the mouth.

  • Dermal Contact: Direct contact with the skin, which should always be avoided[1].

  • Eye Contact: Introduction of solid particulates into the eyes, causing physical irritation.

  • Inhalation: While not a primary route of exposure under normal conditions due to its solid nature, fine dust or aerosols generated during handling could be inhaled[1].

  • Thermal Decomposition: Heating the compound can lead to the release of irritating gases and vapors, including nitrogen oxides[1].

Therefore, the personal protective equipment (PPE) strategy is designed to create a complete barrier against these potential exposure routes.

Core PPE Requirements: Your Non-Negotiable Laboratory Armor

Effective chemical handling is a system, and PPE is a critical component. The following are the minimum requirements for any procedure involving this compound.

Eye and Face Protection

Direct contact with chemical dust or a splash during solution preparation can cause significant eye irritation.

  • Mandatory: Wear protective eyeglasses or chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 standards[1]. These should provide a full seal around the eyes to protect from particulates.

  • Best Practice: When handling larger quantities or if there is a risk of splashing (e.g., during dissolution in a solvent), a face shield should be worn in conjunction with safety goggles for full facial protection[2].

Hand Protection

Your hands are the most likely part of your body to come into direct contact with the chemical.

  • Glove Type: Nitrile gloves are the standard recommendation. For related nitro-aromatic compounds, gloves tested according to EN 374 are specified, with a material thickness greater than 0.11 mm providing adequate protection for typical laboratory use[3].

  • Technique: Always inspect gloves for tears or punctures before use. Use the "double-gloving" technique if handling higher concentrations or for prolonged periods. Remove and wash contaminated gloves, including the inside, before re-use if they are reusable types; otherwise, dispose of them according to your institution's hazardous waste protocol[1].

Body Protection

Protecting your skin and personal clothing from contamination is crucial to prevent "take-home" exposure.

  • Laboratory Coat: A clean, buttoned lab coat is mandatory to protect against accidental spills.

  • Additional Protection: For tasks with a higher risk of spillage, such as weighing large quantities or transfers, consider a chemically resistant apron worn over the lab coat. Wear appropriate protective clothing to prevent skin exposure[1].

Respiratory Protection

Under normal use conditions with adequate ventilation, respiratory protection is not typically required for handling this solid compound[1]. However, it becomes necessary when:

  • Dust or Aerosols are Generated: If mechanical actions (e.g., grinding, vigorous mixing) create fine dust.

  • Ventilation is Inadequate: If the work is not performed in a certified chemical fume hood. In these scenarios, a NIOSH-approved respirator with a particulate filter (such as a P3 filter for related dusty compounds) is recommended to prevent inhalation[3].

Data Presentation: PPE Selection Summary

Protection Type Minimum Requirement Best Practice / High-Risk Tasks Applicable Standard
Eye/Face Chemical Safety GogglesGoggles and a full-face shieldOSHA 29 CFR 1910.133 / EN166
Hand Nitrile GlovesDouble-gloving with nitrile glovesEN 374
Body Laboratory CoatChemical-resistant apron over lab coatN/A
Respiratory Not required with good ventilationNIOSH-approved respirator with particulate filterNIOSH / EN 143

Procedural Guidance: A Step-by-Step Operational Plan

A systematic workflow minimizes risk. The following procedure should be adopted for all work involving this compound.

Experimental Protocol: Safe Handling Workflow
  • Preparation and Pre-Check:

    • Verify that a chemical fume hood is certified and functioning correctly.

    • Ensure an eyewash station and safety shower are accessible and unobstructed[4].

    • Gather all necessary PPE and inspect it for damage.

    • Prepare your work surface by covering it with absorbent, disposable bench paper.

  • Donning PPE:

    • Put on your lab coat and ensure it is fully buttoned.

    • Put on safety goggles.

    • Wash and dry your hands thoroughly.

    • Put on your first pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, don the second pair.

  • Chemical Handling:

    • Perform all manipulations, including weighing and solution preparation, within the chemical fume hood to contain any potential dust.

    • Handle the chemical with care, avoiding actions that could generate dust. Use spatulas and weigh boats appropriate for the amount being handled.

    • Keep the container tightly closed when not in use[1].

  • Post-Handling and Decontamination:

    • Clean all non-disposable equipment that came into contact with the chemical.

    • Wipe down the work surface in the fume hood with an appropriate cleaning agent.

    • Dispose of all contaminated disposable materials (gloves, bench paper, weigh boats) in a designated hazardous waste container.

  • Doffing PPE:

    • Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. If double-gloved, remove the outer pair first.

    • Remove your lab coat, turning it inside out as you remove it to contain any surface contamination.

    • Remove your safety goggles.

    • Wash your hands thoroughly with soap and water[5].

Safe Handling Workflow Diagram

G cluster_prep Preparation cluster_execution Execution cluster_conclusion Conclusion risk_assessment Assess Risks & Review SDS gather_ppe Gather & Inspect PPE risk_assessment->gather_ppe prep_workspace Prepare Fume Hood gather_ppe->prep_workspace don_ppe Don PPE prep_workspace->don_ppe handle_chemical Handle Chemical (Inside Hood) don_ppe->handle_chemical decontaminate Decontaminate Workspace & Equipment handle_chemical->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe dispose_waste Segregate & Dispose of Hazardous Waste doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitrophenyl phenyl ether
Reactant of Route 2
Reactant of Route 2
4-Nitrophenyl phenyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.